molecular formula C36H71NO3 B014472 C18-Ceramide CAS No. 2304-81-6

C18-Ceramide

Numéro de catalogue: B014472
Numéro CAS: 2304-81-6
Poids moléculaire: 566.0 g/mol
Clé InChI: VODZWWMEJITOND-NXCSZAMKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-Stearoylsphingosine, also widely known as C18 Ceramide (d18:1/18:0), is a significant endogenous sphingolipid belonging to the class of long-chain ceramides. As a key bioactive lipid mediator, it plays a crucial role in cellular signaling and has emerged as a compelling compound for research in oncology and metabolic diseases. Its primary mechanism of action involves the enhancement of Protein Phosphatase 2A (PP2A) activity. By interfering with the binding of the PP2A inhibitor 2, N-Stearoylsphingosine promotes the dephosphorylation and consequent deactivation of the pro-survival kinase Akt. This PP2A-mediated Akt deactivation can lead to potent anti-proliferative effects and the induction of lethal autophagy in cancer cells, making it a valuable tool for studying cell death pathways, particularly in human glioma and prostate cancer research (Wang Z, et al. Oncotarget. 2017). Furthermore, recent research utilizing explainable AI and metabolomics has identified N-Stearoylsphingosine as a critical metabolite biomarker for the precise prediction and diagnosis of hypertension, highlighting its potential relevance in cardiovascular metabolic studies (Karthik Sekaran, Hatem Zayed. 2024). This reagent is provided as a white to off-white solid powder with a high purity level of ≥98% (by HPLC). It has a molecular formula of C36H71NO3 and a molecular weight of 565.95 g/mol. For optimal stability, it is recommended to store the product at -20°C for long-term storage. N-Stearoylsphingosine is intended for research applications only and is not approved for diagnostic or therapeutic use in humans.

Propriétés

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317818
Record name C18-Ceramide
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Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2304-81-6
Record name C18-Ceramide
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URL https://commonchemistry.cas.org/detail?cas_rn=2304-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C18-Ceramide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

C18-Ceramide's Mechanism of Action in Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules implicated in a variety of cellular processes, including the regulation of apoptosis. Among the various ceramide species, C18-ceramide, containing a stearoyl acyl chain, has emerged as a significant player in inducing programmed cell death in various cell types, particularly cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its pro-apoptotic effects. It details the core signaling pathways, direct molecular targets, and the intricate crosstalk with other cellular components. This document summarizes key quantitative data, provides detailed experimental methodologies for studying ceramide-induced apoptosis, and presents visual representations of the signaling cascades to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, primarily by targeting key regulatory nodes in the cell death machinery. The principal mechanisms include the direct activation of protein phosphatases, modulation of mitochondrial function, and influencing the balance of pro- and anti-apoptotic proteins.

Direct Activation of Protein Phosphatases

A primary mechanism of this compound action is the direct activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1][2][3][4] This activation is stereospecific, with the natural D-erythro-C18-ceramide being the active form.[1] The activation of these phosphatases leads to the dephosphorylation of key proteins involved in cell survival and proliferation, thereby tipping the balance towards apoptosis. For instance, ceramide-activated PP1 can dephosphorylate and inactivate anti-apoptotic proteins like Bcl-2.

Mitochondrial Outer Membrane Permeabilization (MOMP)

This compound plays a crucial role in initiating the intrinsic pathway of apoptosis by inducing Mitochondrial Outer Membrane Permeabilization (MOMP).[5][6] This is a critical event that leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5][6][7] this compound is capable of forming channels in the mitochondrial outer membrane, which are large enough to allow the passage of these proteins.[5][7] This process is regulated by the Bcl-2 family of proteins.[8][9]

Regulation of Bcl-2 Family Proteins

The pro-apoptotic action of this compound is intricately linked to its ability to modulate the activity of the Bcl-2 family of proteins.[10][11] this compound can directly interact with and influence the function of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family.[12] By promoting the activation and oligomerization of Bax and Bak, this compound facilitates the formation of pores in the mitochondrial membrane, leading to MOMP.[12] Conversely, it can inhibit the function of anti-apoptotic Bcl-2 proteins, further promoting cell death.[13][14]

Caspase Activation

The release of cytochrome c from the mitochondria, triggered by this compound, initiates a cascade of events leading to the activation of caspases, the executioners of apoptosis.[15] Cytochrome c, in the cytosol, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates downstream effector caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[14][15][16] this compound has been shown to induce the activation of both initiator caspase-8 and effector caspase-3.[16]

Interplay with Ganglioside GD3

The pro-apoptotic signaling of this compound can be amplified through its interaction with other lipids, notably the ganglioside GD3.[17][18][19] Ceramide exposure can lead to the accumulation of GD3, which can then translocate to the mitochondria and contribute to mitochondrial damage and the release of pro-apoptotic factors.[6][18][19] Preventing the accumulation of GD3 has been shown to block ceramide-induced apoptosis, highlighting the importance of this crosstalk.[17][19]

Quantitative Data on this compound's Pro-Apoptotic Activity

The following tables summarize key quantitative data from various studies investigating the pro-apoptotic effects of this compound and other ceramides.

ParameterValueCell Line/SystemReference
EC50 for PP1c activation by D-erythro-C18-ceramide 4.45 µM (in the presence of phosphatidic acid)In vitro[1]
EC50 for PP1c activation by D-erythro-C18-ceramide 6.25 µM (in the presence of 150 mM KCl)In vitro[1]
EC50 for PP2A activation by D-erythro-C18-ceramide ~10 µMIn vitro[1]
IC50 for C2-ceramide 32.7 µMC6 cells[20]
IC50 for C2-ceramide 56.91 µMCCD-18Co cells[20]

Table 1: Quantitative data on ceramide's enzymatic activation and cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate this compound-induced apoptosis.

Cell Treatment with Ceramide
  • Preparation of Ceramide Stock Solution: this compound is a lipid and requires a suitable solvent for cellular delivery. A common method is to dissolve this compound in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution.

  • Cell Treatment: Cells are typically seeded in appropriate culture vessels and allowed to adhere overnight. The ceramide stock solution is then diluted in cell culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of the solvent used for the ceramide stock) in all experiments. For example, SH-SY5Y cells can be treated with C2-ceramide at a concentration of 10 to 50 µM for up to 24 hours.[21]

Apoptosis Assays
  • Caspase Activity Assay: Caspase-3/7 activity can be measured using commercially available kits. These assays typically use a luminogenic or fluorogenic substrate that is cleaved by active caspases, producing a detectable signal. For instance, caspase 3/7 activity in IM-FEN cells treated with C2- and C6-ceramides was measured at various time points (3, 6, and 12 hours).[22]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic/necrotic cells).

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. The TUNEL assay enzymatically labels the free 3'-OH ends of DNA fragments with fluorescently labeled dUTPs.

Analysis of Mitochondrial Events
  • Mitochondrial Membrane Potential (ΔΨm) Measurement: The loss of ΔΨm is an early event in apoptosis. This can be assessed using fluorescent dyes like JC-1 or TMRE. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Cytochrome c Release Assay: This is typically performed by cell fractionation followed by Western blotting. The cytosolic fraction is separated from the mitochondrial fraction, and the presence of cytochrome c in the cytosol is detected using a specific antibody.

Western Blot Analysis

Western blotting is a key technique to analyze the expression and post-translational modifications of proteins involved in the this compound signaling pathway. This includes:

  • Bcl-2 family proteins: To assess changes in the levels of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.

  • Caspases: To detect the cleavage and activation of caspases (e.g., caspase-3, caspase-8, caspase-9).

  • Phosphatase substrates: To examine the dephosphorylation of target proteins following ceramide treatment. For example, western blot analysis was used to detect the expression of Txnip, Trx1, p38, caspase-3 and cleaved-caspase-3 proteins in cells treated with C2-ceramide.[23]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced apoptosis.

C18_Ceramide_Apoptosis_Pathway C18_Ceramide This compound PP1_PP2A PP1 / PP2A C18_Ceramide->PP1_PP2A Activates Mitochondria Mitochondria C18_Ceramide->Mitochondria Forms Channels Bax_Bak Bax / Bak Activation C18_Ceramide->Bax_Bak Promotes GD3 Ganglioside GD3 Accumulation C18_Ceramide->GD3 Induces Bcl2_inactivation Bcl-2 Inactivation PP1_PP2A->Bcl2_inactivation Dephosphorylates MOMP MOMP Bcl2_inactivation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Casp9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax_Bak->MOMP Induces GD3->Mitochondria Targets

Caption: this compound induced apoptosis signaling cascade.

Experimental_Workflow_Apoptosis Cell_Culture Cell Culture Ceramide_Treatment This compound Treatment Cell_Culture->Ceramide_Treatment Apoptosis_Assays Apoptosis Assays Ceramide_Treatment->Apoptosis_Assays Mitochondrial_Analysis Mitochondrial Analysis Ceramide_Treatment->Mitochondrial_Analysis Western_Blot Western Blot Analysis (Bcl-2 family, etc.) Ceramide_Treatment->Western_Blot AnnexinV_PI Annexin V/PI (Flow Cytometry) Apoptosis_Assays->AnnexinV_PI Caspase_Activity Caspase Activity Assay Apoptosis_Assays->Caspase_Activity TUNEL TUNEL Assay Apoptosis_Assays->TUNEL MMP ΔΨm Measurement (e.g., JC-1) Mitochondrial_Analysis->MMP CytoC_Release Cytochrome c Release (Western Blot) Mitochondrial_Analysis->CytoC_Release

Caption: Workflow for studying this compound induced apoptosis.

Conclusion

This compound is a potent pro-apoptotic lipid that acts through a complex and interconnected network of signaling pathways. Its ability to directly activate protein phosphatases, induce mitochondrial dysfunction, and modulate the Bcl-2 family of proteins makes it a critical regulator of programmed cell death. A thorough understanding of these mechanisms is essential for researchers in the field of apoptosis and for professionals involved in the development of novel cancer therapeutics that aim to exploit these pathways. The experimental protocols and visualizations provided in this guide serve as a valuable resource for designing and interpreting studies on this compound-mediated apoptosis. Further research into the specific downstream targets of this compound and its interplay with other cellular signaling networks will undoubtedly uncover new avenues for therapeutic intervention.

References

The Role of C18-Ceramide in Mitochondrial Outer Membrane Permeabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial outer membrane permeabilization (MOMP) represents a critical juncture in the intrinsic pathway of apoptosis, often described as the "point of no return." Among the diverse molecular players orchestrating this event, the sphingolipid C18-ceramide has emerged as a key effector. This technical guide provides an in-depth examination of the mechanisms by which this compound induces MOMP. It details the formation of ceramide channels, the interplay with Bcl-2 family proteins, and the synergistic actions that lead to the release of pro-apoptotic factors from the mitochondrial intermembrane space. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating these phenomena, and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids involved in a myriad of cellular processes, including cell cycle arrest, senescence, and apoptosis.[1] Structurally, they consist of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying chain length. The length of this acyl chain significantly influences the biological function of the ceramide molecule. This compound, in particular, has been implicated as a pro-apoptotic signal that converges on the mitochondria.[2]

The accumulation of ceramides in the mitochondrial outer membrane (MOM) is a crucial event preceding the release of intermembrane space proteins such as cytochrome c.[3][4] This release is a hallmark of MOMP and a key trigger for the activation of caspases and the execution phase of apoptosis. Evidence suggests that ceramides, including this compound, do not merely act as signaling molecules but can directly participate in the permeabilization of the MOM.[5] This guide will explore the molecular mechanisms of this compound-induced MOMP, with a focus on direct channel formation and its regulation.

The Central Mechanism: Ceramide Channel Formation

A primary mechanism by which this compound is proposed to induce MOMP is through its self-assembly into large, protein-permeable channels within the mitochondrial outer membrane.[1][6] These channels are structurally distinct from the pores formed by pro-apoptotic Bcl-2 family proteins like Bax and Bak.

Ceramides can form stable, barrel-stave channels that are sufficiently large to allow the passage of pro-apoptotic proteins from the intermembrane space to the cytosol.[1][6] The formation of these channels is a reversible process, and their stability is influenced by the concentration of ceramide within the membrane.[1] Dihydroceramide (B1258172), a precursor of ceramide that lacks the 4,5-trans double bond, is unable to form these channels, highlighting the structural specificity required for this process.[5] This correlates with the observation that dihydroceramide does not induce apoptosis.[5]

dot

Caption: this compound monomers self-assemble in the MOM to form a channel, facilitating cytochrome c release.

Quantitative Aspects of this compound-Induced MOMP

The induction of MOMP by this compound is a concentration-dependent process. The following tables summarize key quantitative data from published studies.

Table 1: Effective Concentrations of Ceramide for MOMP Induction

Ceramide SpeciesSystemEffective ConcentrationObserved EffectReference
C16-CeramideIsolated HeLa Mitochondria0.05 - 1 µMDose-dependent cytochrome c release[7]
C2/C16-CeramideIsolated Rat Liver Mitochondria4 pmol/nmol mitochondrial phospholipidFormation of protein-permeable channels[5]
This compoundCardiomyocytesNot specified (CerS2 overexpression)Increased apoptosis[8]
C2-CeramideIsolated Rat Liver Mitochondria20 µMReversible permeabilization to cytochrome c[1]

Table 2: Time-Course of Ceramide-Induced Permeabilization

Ceramide SpeciesSystemConcentrationTime PointsObservationReference
C2/C16-CeramideIsolated Rat Liver Mitochondria20 µM0 - 15 minutesTime-dependent increase in MOM permeability[9]
C18-Pyr-CeramideHNSCC cell linesNot specifiedUp to 24 hoursInduction of lethal mitophagy[10]

Interplay with Bcl-2 Family Proteins

The role of this compound in MOMP is intricately linked with the functions of the Bcl-2 family of proteins, which are central regulators of apoptosis.

Synergistic Action with Pro-Apoptotic Bax

This compound and the pro-apoptotic protein Bax can act synergistically to permeabilize the mitochondrial outer membrane.[6][11] At concentrations where either agent alone has a minimal effect, their combination leads to substantial MOMP.[6] This suggests a cooperative mechanism where ceramide may facilitate the insertion and/or oligomerization of Bax in the MOM, or that Bax may stabilize or enlarge pre-existing ceramide channels.[6] This synergistic relationship underscores a complex interplay where both lipid and protein components contribute to the formation of a lethal pore.

dot

Synergistic_Action cluster_synergy Synergistic Effect C18_Ceramide This compound Ceramide_Channel Ceramide Channel Formation C18_Ceramide->Ceramide_Channel Bax Activated Bax Bax->Ceramide_Channel Enhances/Stabilizes MOMP MOMP Bax->MOMP Induces Ceramide_Channel->Bax Facilitates Insertion Ceramide_Channel->MOMP Induces

Caption: this compound and activated Bax synergistically promote MOMP.

Antagonism by Anti-Apoptotic Bcl-xL

Conversely, anti-apoptotic proteins like Bcl-xL can counteract the effects of ceramide. Bcl-xL has been shown to inhibit the formation of ceramide channels.[12][13] This inhibition is thought to occur through a direct interaction between Bcl-xL and the ceramide channel, leading to its disassembly.[12] The hydrophobic groove of Bcl-xL has been identified as a potential binding site for ceramide, and small molecule inhibitors that target this groove can disrupt the inhibitory effect of Bcl-xL on ceramide channels.[14]

Experimental Protocols

Quantification of Mitochondrial this compound by LC-MS/MS

This protocol is adapted from established lipidomics methodologies.[15][16]

1. Mitochondrial Isolation:

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in mitochondrial isolation buffer (e.g., containing sucrose, HEPES, and EGTA).

  • Homogenize the cells using a Dounce homogenizer.

  • Perform differential centrifugation to pellet the mitochondria.

  • Determine the protein concentration of the mitochondrial fraction.

2. Lipid Extraction:

  • To 30 µg of mitochondrial protein, add a known amount of an internal standard (e.g., d18:1/17:0 ceramide).

  • Add a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE) to the sample.

  • Vortex thoroughly and incubate to allow for phase separation.

  • Centrifuge and collect the upper organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. LC-MS/MS Analysis:

  • Reconstitute the dried lipid extract in an appropriate solvent for injection.

  • Separate the lipid species using a C18 reverse-phase chromatography column with a suitable gradient.

  • Detect and quantify the ceramide species using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and the internal standard.

dot

Ceramide_Quantification_Workflow Start Cell Culture Mito_Isolation Mitochondrial Isolation (Differential Centrifugation) Start->Mito_Isolation Lipid_Extraction Lipid Extraction (with Internal Standard) Mito_Isolation->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for the quantification of mitochondrial this compound.

In Vitro Cytochrome c Release Assay

This protocol is based on established methods for assessing MOMP in isolated mitochondria.[17][18]

1. Isolation of Mitochondria:

  • Isolate mitochondria from cells or tissues as described in Protocol 5.1.

  • Resuspend the final mitochondrial pellet in a suitable respiration buffer.

2. Incubation with this compound:

  • Aliquot the mitochondrial suspension into microcentrifuge tubes.

  • Add varying concentrations of this compound (dissolved in an appropriate vehicle, e.g., ethanol) to the mitochondria.

  • Include a vehicle-only control.

  • Incubate the samples at 30°C for a specified time (e.g., 30 minutes).

3. Separation of Supernatant and Pellet:

  • Centrifuge the samples at high speed (e.g., 12,000 x g) for 5 minutes at 4°C to pellet the mitochondria.

  • Carefully collect the supernatant, which contains the released proteins.

  • Resuspend the mitochondrial pellet in a sample buffer.

4. Western Blot Analysis:

  • Separate the proteins in the supernatant and pellet fractions by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody specific for cytochrome c.

  • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • The presence of cytochrome c in the supernatant fraction indicates MOMP.

Downstream Consequences of this compound-Induced MOMP

Beyond the direct permeabilization of the MOM, this compound can also influence other mitochondrial functions that contribute to apoptosis.

Effects on the Electron Transport Chain and ROS Production

Ceramides have been shown to interact with and inhibit complexes of the mitochondrial electron transport chain (ETC).[19][20] This inhibition can lead to an increase in the production of reactive oxygen species (ROS), which can further damage mitochondrial components and amplify the apoptotic signal.[19]

Induction of Mitophagy

In some contexts, the accumulation of this compound at the mitochondria can trigger mitophagy, a selective form of autophagy that removes damaged mitochondria.[10][21] This process involves the recruitment of the autophagic machinery to the mitochondria, leading to their engulfment and degradation. While often a pro-survival mechanism, under conditions of excessive stress, lethal mitophagy can contribute to cell death.[10]

Conclusion and Future Directions

This compound is a critical player in the induction of mitochondrial outer membrane permeabilization. Its ability to form channels, both independently and in concert with pro-apoptotic proteins like Bax, provides a direct mechanism for the release of pro-apoptotic factors. The regulation of these processes by anti-apoptotic proteins such as Bcl-xL highlights the intricate balance that governs cell fate at the mitochondrial level.

For drug development professionals, the pathways involving this compound present novel therapeutic targets. Modulating the activity of ceramide synthases to alter the levels of specific ceramide species, or developing molecules that interfere with the ceramide-Bax interaction or mimic the inhibitory action of Bcl-xL on ceramide channels, could offer new strategies for either inducing apoptosis in cancer cells or preventing it in degenerative diseases.

Future research should continue to elucidate the precise stoichiometry and structure of ceramide-Bax hybrid pores, further investigate the regulation of ceramide synthase localization and activity during apoptosis, and explore the therapeutic potential of targeting these pathways in preclinical models. A deeper understanding of the multifaceted role of this compound in MOMP will undoubtedly pave the way for innovative therapeutic interventions.

References

C18-Ceramide Downstream Signaling Pathways in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ceramides, central molecules in sphingolipid metabolism, are critical regulators of cellular processes, including proliferation, apoptosis, and autophagy.[1] Within this class of lipids, C18-ceramide, predominantly synthesized by Ceramide Synthase 1 (CerS1), has emerged as a significant tumor-suppressor lipid.[2][3] In numerous cancer types, such as head and neck squamous cell carcinoma (HNSCC), endogenous levels of this compound are suppressed, correlating with poorer prognosis.[2][4] Conversely, the elevation of this compound, often induced by chemotherapeutic agents, triggers potent anti-cancer effects through distinct downstream signaling pathways.[1] This technical guide provides an in-depth exploration of the core signaling cascades regulated by this compound in cancer cells, including the induction of apoptosis, lethal mitophagy, and the modulation of key protein phosphatases. We present quantitative data from seminal studies, detailed experimental protocols for pathway analysis, and visual diagrams of the signaling networks to offer a comprehensive resource for researchers and drug development professionals in oncology.

Core this compound Signaling Pathways

This compound exerts its tumor-suppressive functions by activating multiple, sometimes intersecting, signaling pathways that culminate in cancer cell death or growth arrest. Unlike C16-ceramide, which can be pro-proliferative, this compound is consistently associated with anti-tumorigenic outcomes.[1][5]

Induction of Apoptosis

The elevation of this compound is a potent trigger for the intrinsic, or mitochondrial, pathway of apoptosis.[5] This signaling cascade is a key mechanism by which chemotherapeutic drugs like gemcitabine (B846) and doxorubicin (B1662922) exert their effects.[6][7] Treatment with these agents leads to a significant increase in CerS1 expression and a subsequent rise in intracellular this compound levels.[7] This accumulation facilitates the oligomerization of pro-apoptotic Bcl-2 family proteins, such as Bax and Bak, at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[5][8] The release of cytochrome c from the mitochondria then initiates the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell.[6][7]

cluster_input Input Stimuli cluster_pathway This compound Apoptotic Pathway Chemotherapy Chemotherapy CerS1 CerS1 Upregulation Chemotherapy->CerS1 Induces C18 This compound Accumulation CerS1->C18 Synthesizes Bax Bax/Bak Oligomerization C18->Bax Promotes MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bax->MOMP CytC->Casp9

Caption: this compound pathway for apoptosis induction in cancer cells.
Induction of Lethal Mitophagy

Beyond apoptosis, this compound can initiate an alternative cell death program known as lethal mitophagy, a specialized form of autophagy that targets mitochondria for degradation.[2][9] This process is notably independent of caspases and the apoptotic machinery (Bax/Bak).[4][9] The pathway is initiated by the localization of CerS1 to mitochondrial-associated membranes, leading to the production and accumulation of this compound directly on the outer mitochondrial membrane.[4] This event is often preceded by Drp1-dependent mitochondrial fission.[9] The this compound on the mitochondrial surface then acts as a direct binding partner and anchor for the lipidated form of Microtubule-associated protein 1 light chain 3 beta (LC3B-II), a key protein on the autophagosome membrane.[9][10] This interaction tethers the autophagosome to the mitochondrion, ensuring its engulfment and subsequent degradation, ultimately leading to a form of programmed cell death due to catastrophic loss of mitochondrial function.[10][11]

cluster_input Input Stimuli cluster_pathway This compound Lethal Mitophagy Pathway Cellular_Stress Cellular Stress / CerS1 Expression Drp1 Drp1 Activation Cellular_Stress->Drp1 C18_Mito This compound on Mitochondrial Membrane Cellular_Stress->C18_Mito via CerS1 LC3 LC3B Lipidation (LC3B-II on Autophagosome) Cellular_Stress->LC3 Mito_Fission Mitochondrial Fission Drp1->Mito_Fission Mito_Fission->C18_Mito Binding Direct Binding: This compound <-> LC3B-II C18_Mito->Binding LC3->Binding Mitophagy Targeting of Mitochondria by Autophagolysosomes Binding->Mitophagy Death Lethal Mitophagy (Cell Death) Mitophagy->Death

Caption: this compound pathway for lethal mitophagy induction.
Regulation of Protein Phosphatases and Downstream Effectors

This compound is a key activator of a group of enzymes known as ceramide-activated protein phosphatases (CAPPs), primarily Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1] Activation of these phosphatases leads to the dephosphorylation of critical oncogenic proteins, resulting in tumor suppression.

  • PP2A/c-Myc Axis: In several cancers, the oncoprotein c-Myc is stabilized by phosphorylation. This compound can indirectly activate PP2A by binding to its endogenous inhibitor, I2PP2A (also known as SET).[4][12] This binding releases PP2A from inhibition, allowing it to dephosphorylate c-Myc, which targets c-Myc for proteasomal degradation and suppresses tumor growth.[1][4]

  • PP1/Rb Axis: this compound-mediated activation of PP1 plays a crucial role in cell cycle control.[1] Activated PP1 dephosphorylates the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb is the active form of this tumor suppressor, which binds to E2F transcription factors and halts cell cycle progression at the G1 phase, thereby inhibiting proliferation.[1]

cluster_pp2a PP2A/c-Myc Axis cluster_pp1 PP1/Rb Axis C18 This compound I2PP2A I2PP2A (Inhibitor) C18->I2PP2A Binds & Inhibits PP1 PP1 (Active) C18->PP1 Activates PP2A PP2A (Active) I2PP2A->PP2A Releases cMyc_P c-Myc (Phosphorylated/Stable) PP2A->cMyc_P Dephosphorylates cMyc_D c-Myc Degradation cMyc_P->cMyc_D Suppression1 Tumor Suppression cMyc_D->Suppression1 Rb_P Rb (Phosphorylated/Inactive) PP1->Rb_P Dephosphorylates Rb_A Rb (Active) Rb_P->Rb_A Arrest G1 Cell Cycle Arrest Rb_A->Arrest

Caption: this compound regulation of protein phosphatases PP2A and PP1.

Quantitative Data on this compound Signaling

The quantification of this compound and its downstream effects is crucial for understanding its biological potency. The following table summarizes key quantitative findings from studies on cancer cells.

Parameter MeasuredCancer ModelTreatment/ConditionResultReference(s)
This compound Levels HNSCC (UM-SCC-22A) XenograftsGemcitabine/Doxorubicin~7-fold increase in tumors[7]
CerS1 (LASS1) Activity HNSCC (UM-SCC-22A) CellsGemcitabine/Doxorubicin3.5-fold increase[7]
Total Ceramide Levels Osteosarcoma (U2OS) CellsTNF-α~5-fold increase[13]
This compound Levels Human Glioma TissueCompared to control tissueSignificantly lower[14][15]
This compound Levels HNSCC TumorsCompared to normal tissueSignificantly reduced[6][14]
C16-Ceramide Levels HNSCC TumorsCompared to normal tissueIncreased[16][17]

Key Experimental Protocols

Investigating the this compound signaling network requires precise methodologies for lipid quantification and functional cellular assays.

Quantification of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific lipid species like this compound from complex biological samples.[18]

Protocol Outline:

  • Cell Culture and Treatment: Seed cancer cells at a desired density and treat with the agent of interest (e.g., doxorubicin) or a vehicle control for a specified time.

  • Cell Harvesting and Lysis: For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation. For suspension cells, pellet directly.[19] Resuspend the pellet in a suitable buffer.

  • Lipid Extraction:

    • Perform a lipid extraction using the Bligh and Dyer method (chloroform:methanol:water).[19]

    • Prior to extraction, spike the sample with a known amount of an internal standard, such as C17:0-ceramide, which is not naturally abundant in mammalian cells.[19][20] This corrects for extraction efficiency and instrument variability.

    • Vortex thoroughly to mix phases, then centrifuge to separate the aqueous and organic layers.

    • Carefully collect the lower organic phase, which contains the lipids.[19]

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen gas and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., methanol).[19]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 or C8 reversed-phase column to separate lipid species based on hydrophobicity.[19][20]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). Define a specific precursor-to-product ion transition for this compound (e.g., m/z 564.5 -> 264.3) and the internal standard.[15][20]

  • Data Analysis: Integrate the peak areas for this compound and the internal standard. Calculate the absolute or relative amount of this compound by normalizing to the internal standard and the initial sample amount (e.g., protein concentration or cell number).[20]

A 1. Cancer Cell Culture & Treatment B 2. Cell Harvesting & Lysis A->B C 3. Lipid Extraction (e.g., Bligh & Dyer) B->C E 4. Sample Preparation (Dry & Reconstitute) C->E D Add Internal Standard (e.g., C17:0-Ceramide) D->C F 5. LC Separation (C18 Column) E->F G 6. MS/MS Detection (MRM Mode) F->G H 7. Data Quantification & Normalization G->H

Caption: Experimental workflow for this compound quantification by LC-MS/MS.
Analysis of Mitophagy

Assessing mitophagy involves tracking the colocalization of mitochondria with autophagosomes and quantifying autophagic flux.

Protocol Outline:

  • Cell Transfection: Co-transfect cancer cells with plasmids encoding a fluorescently-tagged LC3 protein (e.g., GFP-LC3 or mCherry-GFP-LC3) and a mitochondrial marker (e.g., a plasmid encoding mCherry-Parkin or by using a dye like MitoTracker™ Red CMXRos).

  • Induction of Mitophagy: Treat the transfected cells with a this compound analog or overexpress CerS1 to induce mitophagy. Include appropriate controls (e.g., vehicle control, known mitophagy inducer like CCCP).

  • Fluorescence Microscopy:

    • Image the cells using a confocal fluorescence microscope at various time points after treatment.

    • Observe the formation of puncta for the LC3 marker, indicating autophagosome formation.

    • Assess the degree of colocalization between the LC3 puncta (autophagosomes) and the mitochondrial marker. A significant increase in colocalization indicates the engulfment of mitochondria by autophagosomes.

  • Western Blot for LC3 Conversion:

    • In a parallel experiment, lyse treated and control cells.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with an antibody against LC3.

    • The conversion of the cytosolic form (LC3-I, ~18 kDa) to the lipidated, autophagosome-associated form (LC3-II, ~16 kDa) is a hallmark of autophagy activation. Quantify the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control (e.g., actin) to measure autophagic flux.

cluster_microscopy Microscopy Arm cluster_wb Biochemistry Arm B1 2a. Transfect Cells (GFP-LC3 & Mito-Marker) C1 3a. Fluorescence Microscopy Imaging B1->C1 D1 4a. Analyze Colocalization (LC3 Puncta + Mitochondria) C1->D1 B2 2b. Cell Lysis C2 3b. SDS-PAGE & Western Blot B2->C2 D2 4.b Quantify LC3-II / LC3-I Ratio C2->D2 A 1. Induce Mitophagy (e.g., this compound) A->B1 A->B2

Caption: Dual-approach experimental workflow for analyzing mitophagy.

References

regulation of Ceramide Synthase 1 (CerS1) and C18-Ceramide production

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Regulation of Ceramide Synthase 1 (CerS1) and C18-Ceramide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of CerS1 and this compound

Ceramide Synthase 1 (CerS1), formerly known as Longevity Assurance Homolog 1 (LASS1), is a pivotal enzyme in sphingolipid metabolism.[1][2] Located primarily in the endoplasmic reticulum (ER) and Golgi apparatus membranes, CerS1 is one of six mammalian ceramide synthases, each exhibiting distinct specificity for fatty acyl-CoA substrates.[3][4] CerS1 uniquely and preferentially catalyzes the N-acylation of sphingoid bases (e.g., sphinganine, sphingosine) with stearoyl-CoA, an 18-carbon fatty acyl-CoA, to produce C18-dihydroceramide and this compound, respectively.[1][5][6]

This specificity is critical, as this compound is not merely a structural lipid but a potent bioactive molecule implicated in diverse signaling pathways. It plays significant roles in apoptosis, mitochondrial function, ER stress, and the regulation of cell growth.[7][8][9] Notably, dysregulation of CerS1 expression and this compound levels is frequently observed in pathological conditions, including cancer and metabolic diseases.[7][10] In head and neck squamous cell carcinoma (HNSCC) and gliomas, for instance, this compound levels are often suppressed, suggesting a tumor-suppressive role.[7] Understanding the complex, multi-layered regulation of CerS1 is therefore paramount for developing novel therapeutic strategies that target this critical metabolic and signaling node. This guide provides a detailed overview of the transcriptional, post-transcriptional, and post-translational mechanisms governing CerS1 and the production of this compound.

Regulation of CerS1 Expression

The cellular levels of CerS1 are tightly controlled at both the transcriptional and post-transcriptional levels, ensuring that the production of bioactive this compound is appropriately matched to cellular needs.

Transcriptional Control

The expression of the CERS1 gene is regulated by a variety of transcription factors that bind to its promoter region. Analysis of the CERS1 promoter has identified potential binding sites for factors including c-Ets-1, E47, FOXJ2, GR, SRF, XBP-1, and ZIC2 .[3] In the context of cancer, epigenetic modifications also play a crucial role. For example, histone deacetylase 1 (HDAC1) has been shown to contribute to the repression of CERS1 gene expression in HNSCC, providing a mechanism for cancer cells to evade the pro-apoptotic effects of this compound.[10]

Post-Transcriptional Regulation

Following transcription, CERS1 mRNA is subject to regulation by microRNAs (miRNAs). A key identified regulator is miR-574-5p .[10][11] This miRNA specifically targets an alternatively spliced variant of CerS1 mRNA, which is found predominantly in cancer cells.[11] By binding to this mRNA variant, miR-574-5p promotes its degradation, leading to reduced CerS1 protein levels and consequently lower this compound production, thereby supporting a pro-survival phenotype in cancer cells.[10][11]

Post-Translational Regulation of CerS1 Activity

The activity of the CerS1 protein is dynamically regulated by post-translational modifications and protein-protein interactions, allowing for rapid control of this compound synthesis in response to cellular stress and signaling cues.

Regulation by Phosphorylation and Proteasomal Degradation

CerS1 is a protein with a short half-life, estimated to be around 20-30 minutes under basal conditions.[12] Its levels are controlled via ubiquitination and subsequent degradation by the proteasome.[8][13] This turnover is highly regulated and can be accelerated by various cellular stresses, including DNA-damaging chemotherapeutic agents (e.g., cisplatin, doxorubicin) and UV light.[8][12]

This process is governed by the opposing actions of two key signaling kinases:

  • p38 MAP Kinase (p38 MAPK): Acts as a positive regulator of CerS1 turnover. Stress stimuli that activate p38 MAPK lead to increased CerS1 degradation.[8][12]

  • Protein Kinase C (PKC): Functions as a negative regulator of turnover. Activation of PKC leads to the phosphorylation of CerS1, which stabilizes the protein and prevents its degradation.[8][12]

Interestingly, the stress-induced degradation of CerS1 requires the enzyme's own catalytic activity, forming a negative feedback loop that tightly controls this compound levels during cellular stress.[12]

G cluster_stress Cellular Stress (Chemotherapeutics, UV Light) stress Stress Stimuli p38 p38 MAPK stress->p38 Activates Ub Ubiquitination p38->Ub Promotes PKC PKC PKC->Ub Inhibits P Phosphorylation PKC->P Catalyzes CerS1 CerS1 Protein CerS1->Ub Proteasome Proteasomal Degradation Ub->Proteasome P->CerS1 Stabilizes G Hsp27 Hsp27 CerS1 CerS1 Hsp27->CerS1 Binds to & Inhibits Activity This compound Production CerS1->Activity Catalyzes G cluster_mito Mitochondrion cluster_auto Autophagosome CerS1 CerS1 C18 This compound CerS1->C18 Produces LC3B LC3B-II (Lipidated) C18->LC3B Anchors Mitophagy Mitophagy (Mitochondrial Degradation) LC3B->Mitophagy Initiates Stress Cellular Stress Stress->CerS1 Activates G cluster_prep Sample Preparation cluster_assay Enzyme Reaction cluster_analysis Analysis & Quantification p1 Prepare Cell/Tissue Homogenate p2 Determine Protein Concentration p1->p2 a1 Combine Homogenate, NBD-Sphinganine, & Stearoyl-CoA p2->a1 a2 Incubate at 37°C a1->a2 a3 Terminate & Extract Lipids (Chloroform/Methanol) a2->a3 an1 Separate Lipids (TLC or HPLC) a3->an1 an2 Visualize Fluorescent NBD-Ceramide Product an1->an2 an3 Quantify using Densitometry an2->an3 G cluster_prep Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_quant Quantification p1 Homogenize Biological Sample p2 Spike with Internal Standard (C17-Cer) p1->p2 p3 Perform Bligh-Dyer Lipid Extraction p2->p3 p4 Dry & Reconstitute Lipid Extract p3->p4 a1 Inject sample onto Reverse-Phase HPLC p4->a1 a2 Detect specific mass transitions in MRM mode a1->a2 q1 Calculate Peak Area Ratio (C18-Cer / C17-Cer) a2->q1 q2 Determine Concentration from Standard Curve q1->q2

References

The Intricate Dance: A Technical Guide to the C18-Ceramide and Protein Phosphatase 2A Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its activity is tightly controlled by a complex interplay of its subunit composition and the presence of endogenous inhibitors. One such inhibitor, I2PP2A (also known as SET), is frequently overexpressed in various cancers, leading to the suppression of PP2A's tumor-suppressive functions. The bioactive sphingolipid, C18-ceramide, has emerged as a key endogenous activator of PP2A, offering a potential therapeutic avenue for cancers characterized by PP2A inhibition. This technical guide provides an in-depth exploration of the molecular interactions between this compound and PP2A, detailing the underlying signaling pathways, quantitative data from key studies, and comprehensive experimental protocols to facilitate further research in this promising area of drug development.

The Core Interaction: this compound Directly Targets the PP2A Inhibitor I2PP2A/SET

The prevailing mechanism for this compound-mediated activation of PP2A is not through direct binding to the phosphatase itself, but rather through an indirect mechanism involving the sequestration of its inhibitor, I2PP2A/SET.[1][2][3][4] this compound exhibits a preferential binding affinity for I2PP2A/SET, effectively displacing it from the PP2A catalytic subunit.[1][2] This dissociation relieves the inhibition of PP2A, restoring its phosphatase activity. This interaction is highly specific, with studies showing that other ceramide species, such as C16-ceramide, are less effective at binding I2PP2A/SET and consequently, at activating PP2A.[1][2] Molecular docking and mutagenesis studies have identified key residues within I2PP2A/SET, such as K209 and Y122, that are crucial for this selective interaction with this compound.[5][6]

Quantitative Analysis of this compound-Mediated PP2A Activation

The activation of PP2A by this compound has been quantified in several studies, providing valuable data for understanding the dose-dependent nature of this interaction. The following tables summarize key quantitative findings from the literature.

ParameterValueCell/System TypeReference
EC50 for PP2A Activation ~10 µMIn vitro (PP2A trimer)[7]
Fold Activation of PP2A 2-6 foldIn vitro (PP2A trimer and catalytic subunit)[7]
Concentration for Decreased I2PP2A-PP2Ac Interaction 10 µMA549 cell extracts[1]
Maximal Stimulation of PP2A-like activity +50-100%INS-1 and HIT-T15 cells[8]
Concentration for PP2A (ABC trimer) induction 2-5 µMIn vitro[8]

Table 1: Quantitative data on the activation of PP2A by this compound.

Ceramide SpeciesEffect on PP2A ActivityNotesReference
D-erythro-C18-ceramide ActivatorThe natural and biologically active stereoisomer.[7]
D-threo-C18-ceramide InhibitorStereoisomer that does not activate PP2A.[7]
L-threo-C18-ceramide InhibitorStereoisomer that does not activate PP2A.[7]
L-erythro-C18-ceramide InhibitorEnantiomer that does not activate PP2A.[7]
C16-ceramide Less effective than this compoundDoes not effectively bind I2PP2A.[1]

Table 2: Stereospecificity and Acyl Chain Length Dependence of Ceramide Interaction with PP2A.

Signaling Pathways and Downstream Effects

The activation of PP2A by this compound initiates a cascade of downstream signaling events, culminating in anti-proliferative and pro-apoptotic effects. A key target of reactivated PP2A is the oncoprotein c-Myc.

C18_Ceramide_PP2A_Signaling cluster_PP2A PP2A Activation C18_Ceramide This compound I2PP2A I2PP2A/SET (Inhibitor) C18_Ceramide->I2PP2A binds & sequesters PP2A_inactive PP2A (Inactive) I2PP2A->PP2A_inactive inhibits PP2A_active PP2A (Active) PP2A_inactive->PP2A_active activation cMyc_pS62 c-Myc (pS62) (Stable) PP2A_active->cMyc_pS62 dephosphorylates cMyc c-Myc cMyc_pS62->cMyc Apoptosis Apoptosis & Growth Inhibition cMyc_pS62->Apoptosis promotes proliferation (inhibited by PP2A) Degradation Proteasomal Degradation cMyc->Degradation Degradation->Apoptosis

This compound induced PP2A activation and c-Myc degradation pathway.

As depicted in the diagram, this compound binding to I2PP2A/SET leads to the activation of PP2A.[1][2] Activated PP2A then dephosphorylates c-Myc at serine 62, a phosphorylation event that normally stabilizes the protein.[1] Dephosphorylated c-Myc is subsequently targeted for proteasomal degradation, leading to a reduction in its cellular levels.[1] This decrease in the oncoprotein c-Myc contributes to the anti-proliferative and pro-apoptotic effects observed upon this compound treatment in cancer cells.[1][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound-PP2A interaction.

Co-Immunoprecipitation of I2PP2A and PP2A

This protocol is designed to assess the disruption of the I2PP2A-PP2A complex in the presence of this compound.

CoIP_Workflow start Start: Cell Lysate Preparation preclear Pre-clear lysate with Protein A/G beads start->preclear incubation Incubate with anti-I2PP2A antibody preclear->incubation capture Capture antibody-protein complexes with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binding capture->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blot for PP2A and I2PP2A elution->analysis end End: Assess interaction analysis->end

Workflow for Co-Immunoprecipitation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-I2PP2A antibody

  • Anti-PP2A catalytic subunit antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • This compound (and vehicle control, e.g., DMSO)

Procedure:

  • Cell Treatment and Lysis: Treat cultured cells with this compound or vehicle control for the desired time. Harvest and lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a fresh tube.

  • Immunoprecipitation: Add the anti-I2PP2A antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant containing the eluted proteins. Neutralize the eluate with neutralization buffer.

  • Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the PP2A catalytic subunit and I2PP2A to determine the extent of their co-immunoprecipitation.

In Vitro PP2A Activity Assay (Malachite Green Assay)

This assay measures the phosphatase activity of PP2A by detecting the release of free phosphate (B84403) from a synthetic phosphopeptide substrate.

Phosphatase_Assay_Workflow start Start: Prepare Reactions reaction_setup Incubate purified PP2A with This compound and phosphopeptide substrate start->reaction_setup stop_reaction Stop reaction with Malachite Green reagent reaction_setup->stop_reaction color_development Allow color to develop stop_reaction->color_development measurement Measure absorbance at ~620 nm color_development->measurement analysis Calculate phosphate release and determine PP2A activity measurement->analysis end End: Quantify Activity analysis->end

Workflow for Malachite Green PP2A Activity Assay.

Materials:

  • Purified PP2A enzyme

  • PP2A assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM EGTA)

  • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • This compound (solubilized in an appropriate vehicle)

  • Malachite Green reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, purified PP2A, and varying concentrations of this compound or vehicle control.

  • Initiate Reaction: Add the phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released by PP2A activity to produce a colored product.

  • Measurement: After a short incubation at room temperature to allow for color development, measure the absorbance of each well at approximately 620 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of free phosphate. Use the standard curve to determine the amount of phosphate released in each reaction and calculate the specific activity of PP2A.

LC-MS/MS Analysis of this compound Binding to I2PP2A/SET

This protocol outlines a method to quantify the amount of endogenous this compound bound to immunoprecipitated I2PP2A/SET.

Procedure:

  • Immunoprecipitation of I2PP2A/SET: Perform an immunoprecipitation of I2PP2A/SET from cell lysates as described in the co-immunoprecipitation protocol.

  • Lipid Extraction: After the final wash of the beads, perform a lipid extraction directly from the beads using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with chloroform:methanol).

  • Sample Preparation: Dry the extracted lipid phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Chromatography: Use a C18 reverse-phase column to separate the different ceramide species based on their hydrophobicity.

    • Mass Spectrometry: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the this compound precursor ion to a specific product ion.

  • Quantification: Use a standard curve generated with known amounts of this compound to quantify the amount of this compound in the sample. Normalize the results to the amount of immunoprecipitated I2PP2A/SET protein.

Conclusion and Future Directions

The interaction between this compound and the PP2A pathway represents a significant area of interest for cancer biology and drug development. The ability of this endogenous lipid to reactivate a key tumor suppressor provides a compelling rationale for the development of ceramide-based therapeutics or small molecules that mimic its action. Further research is warranted to fully elucidate the nuances of this interaction, including the precise molecular determinants of this compound's specificity for I2PP2A/SET and the broader downstream consequences of PP2A reactivation in different cancer contexts. The experimental protocols provided herein offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

The Role of C18-Ceramide in Lethal Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitophagy, the selective autophagic clearance of mitochondria, is a critical cellular process for maintaining mitochondrial homeostasis and overall cellular health. Dysregulation of mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and cancer. A growing body of evidence highlights the pivotal role of C18-ceramide, a specific bioactive sphingolipid, in inducing a form of lethal mitophagy that holds significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-mediated lethal mitophagy, detailed experimental protocols for its investigation, and a summary of key quantitative findings.

The Signaling Pathway of this compound-Induced Lethal Mitophagy

This compound-induced lethal mitophagy is a caspase-independent cell death pathway distinct from canonical apoptosis. The process is initiated by the generation of this compound at the mitochondrial outer membrane, which then acts as a direct signal for the recruitment of the autophagic machinery.

Under conditions of cellular stress, the process unfolds as follows:

  • Activation and Translocation of Ceramide Synthase 1 (CerS1): Cellular stress triggers the S-nitrosylation of Dynamin-related protein 1 (Drp1) at cysteine 644 (C644).[1][2] This modification activates Drp1 and causes the release of a 17 kDa protein known as p17 or PERMIT (Protein that Mediates ER-Mitochondria Trafficking).[1][2][3]

  • p17/PERMIT-Mediated Trafficking of CerS1: p17/PERMIT then binds to newly synthesized CerS1 at the endoplasmic reticulum (ER) and facilitates its translocation to the outer mitochondrial membrane (OMM).[1][2][3]

  • This compound Synthesis at the Mitochondria: Once at the OMM, CerS1 catalyzes the synthesis of this compound.[1][4]

  • Mitochondrial Fission: Activated Drp1 mediates the fission of mitochondria, a prerequisite for their engulfment by autophagosomes.[1][5]

  • Direct Interaction of this compound with LC3B-II: this compound on the OMM acts as a receptor for microtubule-associated protein 1 light chain 3 beta-II (LC3B-II), a key protein component of the autophagosome membrane.[4][5] This interaction is crucial for anchoring the autophagosome to the mitochondrion.

  • Mitophagosome Formation and Lysosomal Degradation: The engulfment of the mitochondrion by the autophagosome forms a mitophagosome, which subsequently fuses with a lysosome to form an autolysosome, leading to the degradation of the mitochondrion.[4][5]

This cascade of events results in a significant reduction in mitochondrial mass, leading to a bioenergetic crisis and ultimately, cell death.

Signaling Pathway Diagram

C18_Ceramide_Mitophagy_Pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_omm Outer Mitochondrial Membrane Stress Cellular Stress (e.g., Sodium Selenite, Chemotherapeutics) Drp1_inactive Drp1 (inactive) Stress->Drp1_inactive Induces S-nitrosylation p17_bound p17/PERMIT Drp1_active Drp1 (S-nitrosylated at C644) (active) Drp1_inactive->Drp1_active p17_free p17/PERMIT (free) Drp1_active->p17_bound Releases Mitochondrion Mitochondrion Drp1_active->Mitochondrion Induces Fission CerS1_ER CerS1 p17_free->CerS1_ER Binds and traffics CerS1_mito CerS1 CerS1_ER->CerS1_mito C18_Cer This compound CerS1_mito->C18_Cer Synthesizes LC3B_II LC3B-II on Autophagosome C18_Cer->LC3B_II Directly binds LC3B_II->Mitochondrion Targets for engulfment Mitophagy Lethal Mitophagy Mitochondrion->Mitophagy

Caption: this compound-induced lethal mitophagy signaling cascade.

Quantitative Data on this compound-Induced Lethal Mitophagy

The induction of lethal mitophagy by this compound has been shown to have significant effects on cancer cell viability and tumor growth. The following tables summarize representative quantitative data from studies investigating this pathway.

Table 1: Effect of CerS1/C18-Ceramide on Mitochondrial Function and Tumor Growth

ParameterControlCerS1/C18-Ceramide InducedFold Change/EffectReference
Mitochondrial Oxygen Consumption Rate (OCR) HighSignificantly DecreasedInhibition of mitochondrial respiration[5]
Tumor Volume in Xenograft Models Progressive GrowthSignificantly ReducedTumor suppression[6]
Cancer Cell Viability HighSignificantly DecreasedInduction of cell death[4]

Table 2: Key Molecular Interactions and Their Functional Consequences

Interacting MoleculesExperimental ObservationFunctional ConsequenceReference
This compound and LC3B-II Direct binding demonstrated by co-immunoprecipitation and lipid-protein interaction assays.Anchoring of autophagosomes to mitochondria.[4][5]
Drp1 (wild-type) vs. Drp1 (C644A mutant) C644A mutant fails to be S-nitrosylated and does not promote CerS1 translocation.Drp1 nitrosylation is critical for initiating the mitophagy cascade.[1][2]
p17/PERMIT (present) vs. p17/PERMIT (knockdown) Knockdown of p17/PERMIT prevents CerS1 translocation to mitochondria.p17/PERMIT is essential for the trafficking of CerS1.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound-induced lethal mitophagy.

Quantification of Mitophagy using mt-Keima and Flow Cytometry

The mt-Keima fluorescent reporter is a pH-sensitive protein that allows for the ratiometric measurement of mitophagy. In the neutral pH of the mitochondrial matrix, mt-Keima is excited at 440 nm. Upon delivery to the acidic environment of the lysosome via mitophagy, its excitation maximum shifts to 586 nm.

Protocol:

  • Cell Transfection/Transduction: Transfect or transduce target cells with a vector encoding mitochondria-targeted Keima (mt-Keima). Establish a stable cell line for consistent expression.

  • Induction of Mitophagy: Treat cells with the desired concentration of this compound or an inducing agent (e.g., sodium selenite) for the appropriate duration.

  • Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.

  • Staining (Optional): Stain cells with a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Excite cells with both 405 nm (for neutral mt-Keima) and 561 nm (for acidic mt-Keima) lasers.

    • Collect emission signals using appropriate filters (e.g., 610/20 nm).

    • Gate on the live, single-cell population.

    • Analyze the ratio of the 561 nm to 405 nm signals to quantify the percentage of cells undergoing mitophagy.[3]

Experimental Workflow: mt-Keima Flow Cytometry

mt_Keima_Workflow cluster_cell_prep Cell Preparation cluster_facs Flow Cytometry Transfection Transfect cells with mt-Keima Induction Induce Mitophagy (e.g., this compound) Transfection->Induction Harvesting Harvest Cells Induction->Harvesting FACS Acquire on Flow Cytometer Harvesting->FACS Gating Gate on Live, Single Cells FACS->Gating Analysis Analyze 561/405 nm Emission Ratio Gating->Analysis Quantification Quantify Mitophagy (% of cells) Analysis->Quantification

Caption: Workflow for quantifying mitophagy using mt-Keima and flow cytometry.
Visualization of Mitophagy by Live-Cell Imaging

This method allows for the direct observation of the colocalization of mitochondria and lysosomes, an indicator of mitophagic flux.

Protocol:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

  • Mitochondria Staining: Incubate cells with a mitochondrial dye (e.g., 100-200 nM MitoTracker™ Green FM) for 30-60 minutes.[7][8]

  • Lysosome Staining: Following mitochondrial staining, incubate cells with a lysosomal dye (e.g., 50-100 nM LysoTracker™ Red DND-99) for 15-30 minutes.[7][8]

  • Induction of Mitophagy: Treat cells with this compound or an inducing agent.

  • Live-Cell Imaging: Acquire images using a confocal microscope equipped with a live-cell imaging chamber. Use appropriate laser lines and emission filters for the selected dyes.

  • Image Analysis: Quantify the colocalization of green (mitochondria) and red (lysosomes) signals. An increase in yellow puncta (colocalization) indicates an increase in mitophagy.[7]

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing key parameters of mitochondrial function.

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • Treatment: Treat cells with this compound for the desired duration.

  • Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator.

  • Seahorse XF Analysis (Mito Stress Test):

    • Measure the basal OCR.

    • Sequentially inject mitochondrial inhibitors:

      • Oligomycin: Inhibits ATP synthase (reveals ATP-linked respiration and proton leak).

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): Uncouples the mitochondrial membrane potential (reveals maximal respiration).

      • Rotenone/Antimycin A: Inhibit Complex I and III (reveals non-mitochondrial respiration).

  • Data Analysis: Calculate key parameters of mitochondrial respiration (basal respiration, ATP production, maximal respiration, and spare respiratory capacity).[9][10][11]

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of lipid species.

Protocol:

  • Lipid Extraction:

    • Harvest and pellet cells.

    • Perform a Bligh-Dyer or similar lipid extraction using a chloroform/methanol/water solvent system.

    • Spike samples with a C17-ceramide internal standard for accurate quantification.[12]

  • LC Separation:

    • Resuspend the lipid extract in an appropriate solvent.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient of mobile phases (e.g., acetonitrile/water with formic acid and ammonium (B1175870) acetate) to separate the different ceramide species.[12][13]

  • MS/MS Detection:

    • Ionize the eluting lipids using electrospray ionization (ESI) in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound (e.g., m/z 566.5 → 264.4).[13]

  • Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.[12]

Conclusion and Future Directions

The elucidation of the this compound-mediated lethal mitophagy pathway has opened new avenues for therapeutic intervention, particularly in cancer. The direct induction of a non-apoptotic, mitochondrial-centric cell death program presents a promising strategy to overcome resistance to conventional apoptosis-inducing therapies. Future research should focus on the development of specific and potent inducers of this pathway, as well as the identification of biomarkers to predict patient response. A deeper understanding of the interplay between this compound-mediated mitophagy and other cellular processes will be crucial for the successful translation of these findings into novel therapeutic strategies.

References

C18-Ceramide: A Key Regulator of Lethal Autophagy and Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491), a class of bioactive sphingolipids, are central mediators of cellular stress responses. Historically viewed as general inducers of cell death, recent evidence has unveiled a nuanced regulatory system where the specific acyl chain length of ceramide dictates its downstream function. C18-ceramide, synthesized by ceramide synthase 1 (CerS1), has emerged as a potent tumor-suppressor lipid. It orchestrates a caspase-independent form of programmed cell death through the selective induction of lethal mitophagy (the autophagic degradation of mitochondria). The core mechanism involves the direct interaction of this compound on the mitochondrial surface with lipidated LC3B (LC3B-II), physically anchoring the autophagosome to the mitochondrion for degradation. This guide provides a comprehensive technical overview of the signaling pathways, quantitative effects, and key experimental protocols relevant to this compound's role in regulating this unique form of autophagic cell death, offering insights for therapeutic development.

Introduction

Sphingolipids are not merely structural components of cellular membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, senescence, apoptosis, and autophagy.[1] At the heart of sphingolipid metabolism lies ceramide, a molecule whose biological function is profoundly influenced by its N-acyl chain length. Different ceramide synthase (CerS) enzymes produce ceramides with distinct chain lengths, leading to opposing cellular outcomes. For instance, C16-ceramide, generated by CerS6, is often associated with pro-proliferative and anti-apoptotic signals in cancer cells.[1]

In stark contrast, this compound, predominantly synthesized by CerS1, functions as a key tumor suppressor.[2][3] Many cancer types, including head and neck squamous cell carcinoma (HNSCC) and glioma, exhibit significantly lower levels of this compound compared to healthy tissues.[3][4][5] Increasing this compound levels, either through exogenous administration or overexpression of CerS1, potently inhibits cancer cell viability and suppresses tumor growth in vivo.[2][3][6] This effect is primarily mediated through the induction of a specialized and lethal form of autophagy targeted at mitochondria, known as mitophagy. This whitepaper will detail the molecular mechanisms governing this compound-induced lethal autophagy and its broader implications in programmed cell death.

This compound in the Regulation of Autophagy

While autophagy is often characterized as a pro-survival mechanism that allows cells to endure metabolic stress, it can also function as a death pathway. This compound is a key mediator of this "lethal autophagy," guiding the cell towards a programmed, non-apoptotic death.[2][6]

Induction of Lethal Mitophagy

The primary autophagic process driven by this compound is the selective degradation of mitochondria. This this compound-induced lethal mitophagy is a potent tumor-suppressive mechanism that is independent of the classical apoptosis machinery, including caspases and the Bcl-2 family proteins Bax and Bak.[6][7] The process culminates in the large-scale removal of mitochondria, leading to a catastrophic failure of cellular energy metabolism and cell death.[6]

The Core Signaling Axis: this compound as an LC3B-II Receptor

The mechanism for targeting mitochondria for autophagic destruction is remarkably direct and relies on this compound acting as a novel lipid receptor on the mitochondrial surface.[2][6]

The key steps are as follows:

  • CerS1 Translocation and this compound Synthesis: Upon cellular stress, CerS1 is translocated to the mitochondrial-associated membrane (MAM), a specialized region of the endoplasmic reticulum. This process can be facilitated by the transporter protein p17/PERMIT.[7][8] At the mitochondria, CerS1 synthesizes this compound, leading to its accumulation on the outer mitochondrial membrane.[7][8]

  • Mitochondrial Fission: The process is dependent on prior mitochondrial fission mediated by Dynamin-related protein 1 (Drp1). This fission creates smaller mitochondrial fragments that are more easily engulfed by autophagosomes.[6][7]

  • LC3B-II Lipidation: Concurrently, the cytosolic protein LC3B-I is conjugated to phosphatidylethanolamine (B1630911) (PE) to form LC3B-II, which is then incorporated into the elongating autophagosome membrane.[2][6]

  • Direct Ceramide-LC3B-II Interaction: this compound on the mitochondrial surface acts as a direct binding partner for LC3B-II on the autophagosome.[4][6][7] This lipid-protein interaction physically tethers the autophagosome to the mitochondrion.

  • Engulfment and Degradation: This anchoring facilitates the engulfment of the mitochondrion, forming a complete autophagosome, which then fuses with a lysosome to become an autophagolysosome, where the mitochondrial contents are degraded.[2]

Caption: this compound-induced lethal mitophagy pathway.
Associated Regulatory Pathways

The induction of lethal autophagy by this compound is also linked to the modulation of other critical signaling networks.

  • Endoplasmic Reticulum (ER) Stress: Increased this compound levels are known to induce ER stress, which is a potent trigger for autophagy.[3][5]

  • Inhibition of PI3K/AKT Signaling: The PI3K/AKT/mTOR pathway is a central pro-survival and growth signaling cascade that acts as a major inhibitor of autophagy. This compound can suppress this pathway, thereby relieving its inhibitory brake on autophagy initiation.[4][9][10] Ceramide-activated protein phosphatases (CAPPs), such as PP2A, can directly dephosphorylate and inactivate Akt.[4][11]

C18_Ceramide_Upstream_Regulation cluster_Pathways Signaling Inputs C18_Cer This compound ER_Stress ER Stress C18_Cer->ER_Stress induces PI3K_AKT PI3K/AKT Pathway C18_Cer->PI3K_AKT inhibits Autophagy Lethal Autophagy (Mitophagy) ER_Stress->Autophagy activates PI3K_AKT->Autophagy inhibits

Caption: this compound converges on autophagy via multiple pathways.

This compound in the Regulation of Cell Death

While lethal mitophagy is a primary death mechanism, this compound is situated within a broader network of cell death pathways.

  • Autophagic Cell Death: As detailed above, this is a distinct form of programmed cell death characterized by massive autophagic degradation of cellular components, which in the case of this compound, is focused on mitochondria. It is a caspase-independent process.[2][6]

  • Apoptosis: Ceramides in general are well-established inducers of apoptosis. While this compound's primary role appears to be in mitophagy, it can contribute to apoptosis through mechanisms such as activating protein phosphatases that dephosphorylate pro-survival proteins and inducing ER stress.[1][3][4]

  • Necroptosis: Emerging evidence suggests a role for ceramides in regulated necrosis, or necroptosis. Ceramide nanoliposomes have been shown to induce necroptosis by targeting MLKL, a key effector protein in this pathway.[2]

Quantitative Data Summary

The functional consequences of increased this compound have been quantified across various studies. The following tables summarize key findings.

Table 1: this compound's Effect on Autophagy and Mitochondrial Function

Parameter Measured Cell Line / Model Treatment Result Citation
LC3B-II Formation UM-SCC-22A HNSCC Cells 10 µM C18-Pyr-Cer, 24 hr Marked increase in LC3B-II band via Western Blot [6]
Oxygen Consumption Rate (OCR) UM-SCC-22A Xenografts CerS1 Induction Significant decrease in mitochondrial respiration [6][12]

| Fumarate (B1241708) Levels | HNSCC Cells | LCL768 (Ceramide Analog) | Significant depletion of mitochondrial fumarate |[13] |

Table 2: this compound's Effect on Cell Viability and Tumor Growth

Parameter Measured Cell Line / Model Treatment Result Citation
Cell Death U251 & A172 Glioma Cells 20 µM this compound, 48 hr ~25-30% increase in cell death [3]
Cell Viability U251 & A172 Glioma Cells CERS1 Overexpression ~40-50% reduction in cell viability [3]
Tumor Volume UM-SCC-22A Xenografts CerS1 Induction >50% reduction in tumor volume over 25 days [6][12]

| Cell Death (Caspase-Independent) | Bax/Bak DKO MEFs | C18-Pyr-Cer | Induced cell death, confirming caspase independence |[6] |

Key Experimental Protocols

Accurate assessment of this compound's effects requires robust methodologies. Below are detailed protocols for key assays.

Measurement of this compound Levels (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specific and sensitive quantification of individual ceramide species.[14][15][16][17]

  • Lipid Extraction:

    • Harvest and pellet cells (e.g., 1-5 million cells).

    • Add an ice-cold extraction solvent mixture (e.g., chloroform (B151607):methanol, 1:2 v/v) to the cell pellet.[14]

    • Include an internal standard (e.g., C17:0 ceramide) for absolute quantification.

    • Vortex thoroughly and incubate at 4°C.

    • Perform phase separation by adding chloroform and water.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried residue in an appropriate buffer for LC-MS/MS analysis (e.g., HPLC elution buffer).[14]

  • LC Separation:

    • Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C8 or C18).[14][17]

    • Use a gradient of mobile phases (e.g., Mobile Phase A: water with 0.2% formic acid; Mobile Phase B: acetonitrile/2-propanol with 0.2% formic acid) to separate the different ceramide species based on acyl chain length and hydrophobicity.[14]

  • MS/MS Detection:

    • Couple the HPLC eluent to an electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for detection. Set the first quadrupole (Q1) to isolate the precursor ion (M+H)+ of this compound and the third quadrupole (Q3) to detect a specific, characteristic product ion (e.g., m/z 264) after fragmentation in Q2.[15]

    • Quantify the this compound peak area relative to the internal standard.

Autophagy Flux Assay (LC3-II Western Blot)

Measuring autophagic flux provides a dynamic view of the pathway, distinguishing between increased autophagosome formation and blocked degradation. The most common method is to measure LC3-II turnover.[18][19][20]

Autophagy_Flux_Workflow cluster_Treatments Experimental Conditions (4 Groups) start Seed Cells control 1. Vehicle Control start->control treatment 2. This compound start->treatment inhibitor 3. Lysosomal Inhibitor (e.g., Bafilomycin A1) start->inhibitor combo 4. This compound + Lysosomal Inhibitor start->combo lysis Cell Lysis (RIPA Buffer) control->lysis treatment->lysis inhibitor->lysis combo->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE (12-15% Gel) quant->sds transfer Transfer to PVDF Membrane sds->transfer blot Western Blot (Anti-LC3 & Anti-Actin) transfer->blot analysis Densitometry Analysis of LC3-II / Actin Ratio blot->analysis conclusion Determine Autophagic Flux analysis->conclusion

Caption: Experimental workflow for the LC3-II turnover assay.
  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Prepare four treatment groups: (1) Vehicle control, (2) this compound treatment, (3) Lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine), (4) this compound + Lysosomal inhibitor.[18][20] The inhibitor should be added for the last 2-4 hours of the main treatment.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-PAGE gel to resolve LC3-I (~18 kDa) and LC3-II (~16 kDa).[20]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary antibody against LC3 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect bands using an ECL substrate.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin).

  • Data Analysis:

    • Perform densitometry on the LC3-II band and normalize to the loading control.

    • Interpretation: An increase in LC3-II in the this compound group compared to the control suggests either increased autophagosome synthesis or blocked degradation. A further accumulation of LC3-II in the combination group (this compound + inhibitor) compared to the inhibitor-only group indicates a true increase in autophagic flux (i.e., increased synthesis).

Caspase-3/7 Activity Assay

To confirm that this compound-induced cell death is non-apoptotic, a caspase activity assay is essential.[21][22][23]

  • Principle: This assay uses a proluminescent or profluorescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and caspase-7.[21][23]

  • Procedure (Luminescent "Add-Mix-Measure" Format):

    • Plate cells in a 96-well opaque-walled plate and treat with this compound. Include a positive control for apoptosis (e.g., staurosporine).

    • Equilibrate the plate and the assay reagent (e.g., Caspase-Glo® 3/7 Reagent) to room temperature.

    • Add the reagent directly to each well in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL cell culture medium).[24]

    • Mix briefly on a plate shaker. The reagent contains a detergent to lyse the cells.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Interpretation: A lack of significant increase in luminescence in this compound-treated cells compared to the untreated control (while the positive control shows a strong signal) indicates that the cell death is caspase-3/7 independent.

Conclusion and Future Directions

This compound is a critical regulator of a lethal, non-apoptotic cell death pathway mediated by mitophagy. Its unique mechanism, which involves acting as a direct receptor for LC3B-II on the mitochondrial surface, distinguishes it from general autophagy inducers and highlights the specificity of lipid signaling.[6] The inverse correlation between this compound levels and tumor progression underscores its potential as a therapeutic target.[2][4]

Future research and development should focus on:

  • Therapeutic Agents: Designing small molecules that specifically activate CerS1 or stable, cell-permeable this compound analogues (like LCL768) to selectively induce lethal mitophagy in cancer cells.[13]

  • Biomarker Development: Validating circulating this compound levels as a predictive biomarker for patient response to therapies that induce cellular stress.[2]

  • Pathway Elucidation: Further investigating the upstream signals that regulate CerS1 translocation and the downstream metabolic consequences of this compound-induced mitophagy, such as the depletion of key metabolites like fumarate.[13]

By harnessing the potent tumor-suppressive functions of this compound, novel and highly specific therapeutic strategies can be developed to combat cancers that are resistant to conventional apoptosis-based therapies.

References

The Subcellular Choreography of C18-Ceramide in Cellular Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C18-ceramide, a specific long-chain ceramide species generated by ceramide synthase 1 (CerS1), has emerged as a critical signaling lipid in the cellular response to a variety of stressors. Its biological activity is not merely a function of its concentration but is intricately tied to its precise subcellular localization. Under conditions of cellular stress, such as chemotherapeutic insult, oxidative stress, and endoplasmic reticulum (ER) dysfunction, this compound accumulates in distinct organelles, including the mitochondria, ER, and Golgi apparatus. This targeted accumulation orchestrates a range of cellular outcomes, from apoptosis and mitophagy to the unfolded protein response (UPR). This technical guide provides an in-depth exploration of the subcellular localization of this compound during cellular stress, summarizing quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved.

Subcellular Accumulation of this compound Under Stress

Cellular stress triggers the accumulation of this compound in specific organelles, where it acts as a potent second messenger. The primary sites of this accumulation and the functional consequences are multifaceted and context-dependent.

Mitochondria: The Nexus of Apoptosis and Mitophagy

Mitochondria are a key target for this compound during cellular stress. Increased levels of this compound in the outer mitochondrial membrane are a critical event in the initiation of both apoptosis and mitophagy (the selective degradation of mitochondria by autophagy).

In the context of apoptosis, this compound is thought to facilitate the formation of pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.

More recently, a detailed pathway for this compound-induced lethal mitophagy has been elucidated. This process is independent of apoptosis and serves as a tumor-suppressive mechanism. Endogenous generation of this compound by CerS1 or the application of exogenous this compound analogues can trigger this pathway. The accumulation of this compound on the mitochondrial outer membrane acts as a direct binding site for LC3B-II, a key protein in autophagosome formation. This interaction recruits the autophagosome to the mitochondrion, leading to its engulfment and subsequent degradation.[1][2]

Endoplasmic Reticulum: A Hub for Stress Sensing and Response

The ER is the primary site of de novo ceramide synthesis. Under ER stress, the accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR). This compound plays a dual role in this process. Firstly, the UPR itself can lead to an increase in ceramide synthesis. Secondly, the accumulation of ceramides, including this compound, in the ER membrane can exacerbate ER stress by altering membrane fluidity and disrupting calcium homeostasis.[3][4] This can create a feedback loop that, if unresolved, pushes the cell towards apoptosis. In some contexts, ER stress can also lead to the translocation of CerS1 from the ER to the Golgi apparatus, further influencing the subcellular distribution of this compound.

Golgi Apparatus: A Sorting and Signaling Platform

The Golgi apparatus is a central hub for lipid trafficking and modification. This compound synthesized in the ER can be transported to the Golgi for conversion into more complex sphingolipids, such as sphingomyelin. During cellular stress, the translocation of CerS1 to the Golgi can lead to localized production of this compound. This can alter the lipid composition of the Golgi, affecting vesicle trafficking and signaling pathways that emanate from this organelle.

Quantitative Analysis of this compound Distribution

Quantifying the precise changes in this compound levels within different organelles during cellular stress is a significant challenge. The following tables summarize available quantitative data from the literature. It is important to note that direct comparisons between different studies are difficult due to variations in cell types, stress inducers, and analytical methods.

OrganelleStress ConditionCell/Tissue TypeFold Change/Concentration of C18:0-CeramideReference
Endoplasmic ReticulumAging (18 months vs. 3 months)Mouse HeartIncreased (specific values not provided in abstract)[1]
Mitochondria-Associated Membranes (MAM)Aging (18 months vs. 3 months)Mouse HeartIncreased (specific values not provided in abstract)[1]
Glioma TissueCancerHuman BrainLower in glioma tissue compared to control[5]

Note: The available literature often describes relative changes (e.g., "dramatically increased") without providing specific fold changes or absolute concentrations in a tabular format. The data presented here is extracted from the text and figures of the cited publications.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the subcellular localization of this compound during cellular stress.

C18_Ceramide_Mitophagy_Pathway cluster_stress Cellular Stress cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion cluster_autophagy Autophagy Machinery Stress Cellular Stress (e.g., Chemotherapy, Oxidative Stress) CerS1_ER CerS1 Stress->CerS1_ER activates Mito_Fission Mitochondrial Fission (Drp1-dependent) Stress->Mito_Fission p17 p17/PERMIT CerS1_ER->p17 translocates via CerS1_Mito CerS1 p17->CerS1_Mito transports to mitochondrion C18_Cer This compound (on outer membrane) CerS1_Mito->C18_Cer synthesizes LC3B_II LC3B-II C18_Cer->LC3B_II recruits LC3B_I LC3B-I LC3B_I->LC3B_II lipidation Autophagosome Autophagosome LC3B_II->Autophagosome incorporation Autophagosome->C18_Cer engulfs mitochondrion via this compound binding Mitophagy Lethal Mitophagy Autophagosome->Mitophagy

This compound-Induced Lethal Mitophagy Pathway.

ER_Stress_C18_Ceramide_Pathway cluster_stress ER Stress Induction cluster_upr Unfolded Protein Response (UPR) cluster_ceramide Ceramide Metabolism cluster_outcome Cellular Outcome ER_Stress ER Stress (e.g., Tunicamycin, Thapsigargin) UPR UPR Activation (IRE1α, PERK, ATF6) ER_Stress->UPR CerS1 CerS1 Upregulation UPR->CerS1 can induce Apoptosis Apoptosis UPR->Apoptosis prolonged stress leads to C18_Cer_ER This compound Accumulation in ER CerS1->C18_Cer_ER leads to C18_Cer_ER->Apoptosis can directly contribute to Feedback Amplified ER Stress C18_Cer_ER->Feedback disrupts Ca2+ homeostasis & alters membrane fluidity Feedback->UPR positive feedback

Interplay between ER Stress and this compound.

Experimental_Workflow_Lipidomics Start Start: Stressed and Control Cells Cell_Harvest Cell Harvesting Start->Cell_Harvest Subcellular_Fractionation Subcellular Fractionation (Differential Centrifugation) Cell_Harvest->Subcellular_Fractionation Organelles Isolated Organelles (Mitochondria, ER, Golgi) Subcellular_Fractionation->Organelles Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer method) Organelles->Lipid_Extraction LC_MS_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End End: Quantitative this compound Levels in Subcellular Compartments Data_Analysis->End

Workflow for Subcellular this compound Quantification.

Experimental Protocols

Subcellular Fractionation for Organelle-Specific Lipidomics

This protocol describes a general procedure for the isolation of mitochondria, ER, and Golgi fractions from cultured cells using differential centrifugation.

Materials:

  • Homogenization buffer (e.g., 250 mM sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate rotors

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Harvesting: Grow cells to confluency, wash twice with ice-cold PBS, and scrape cells into a conical tube. Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until approximately 80-90% of cells are lysed (monitor by trypan blue staining).

  • Nuclear and Debris Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells. Collect the supernatant (post-nuclear supernatant).

  • Mitochondrial Fraction Isolation: Centrifuge the post-nuclear supernatant at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.

  • Microsomal (ER and Golgi) Fraction Isolation: Transfer the supernatant from the previous step to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (ER and Golgi).

  • Further Purification (Optional): The crude mitochondrial and microsomal fractions can be further purified using density gradient centrifugation (e.g., with sucrose or Percoll gradients) to obtain higher purity fractions of mitochondria, ER, and Golgi.

  • Lipid Extraction: Resuspend the organelle pellets in a known volume of buffer and proceed immediately to lipid extraction.

Lipid Extraction and LC-MS/MS Quantification of this compound

This protocol outlines the extraction of lipids from isolated organelles and subsequent quantification of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

Procedure:

  • Lipid Extraction (Bligh-Dyer Method):

    • To the organelle fraction, add a C17-ceramide internal standard.

    • Add chloroform and methanol in a ratio of 1:2 (v/v) to the sample. Vortex vigorously.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water). Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol).

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the lipids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify this compound using multiple reaction monitoring (MRM) mode on the mass spectrometer. Monitor the specific precursor-to-product ion transition for this compound.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Immunofluorescence Staining for CerS1 Localization

This protocol describes the visualization of CerS1 subcellular localization using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against CerS1

  • Fluorophore-conjugated secondary antibody

  • Organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for ER)

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Cell Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash cells with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate cells with the primary anti-CerS1 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash cells with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining: If desired, incubate with organelle-specific markers according to the manufacturer's instructions and stain the nuclei with DAPI.

  • Mounting and Imaging: Wash cells with PBS, mount the coverslips on microscope slides with mounting medium, and visualize using a confocal fluorescence microscope.

Conclusion and Future Directions

The subcellular localization of this compound is a critical determinant of its function in the cellular stress response. Its accumulation in mitochondria, the ER, and the Golgi apparatus triggers distinct signaling cascades that ultimately decide the cell's fate. While significant progress has been made in elucidating the qualitative aspects of this compound's journey through the cell during stress, a major gap remains in the comprehensive quantitative analysis of its distribution across different organelles in various stress contexts. Future research employing advanced lipidomics techniques coupled with high-resolution imaging will be crucial to fully understand the dynamic and intricate role of this potent signaling lipid. A deeper understanding of the subcellular choreography of this compound will undoubtedly open new avenues for therapeutic intervention in diseases characterized by cellular stress, such as cancer and neurodegenerative disorders.

References

C18-Ceramide: A Pivotal Biomarker in the Landscape of Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for reliable biomarkers in neurodegenerative diseases is a critical frontier in neuroscience and clinical medicine. Among the myriad of molecules under investigation, C18-ceramide, a specific long-chain sphingolipid, has emerged as a significant player in the pathophysiology of several debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This technical guide provides a comprehensive overview of the role of this compound as a biomarker, detailing its involvement in pathological signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols for its measurement.

The Central Role of this compound in Neurodegeneration

Ceramides (B1148491) are a class of lipid molecules that are central to sphingolipid metabolism and function as critical signaling molecules involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] this compound, characterized by its 18-carbon fatty acid chain, is predominantly synthesized in neurons by the enzyme Ceramide Synthase 1 (CerS1).[3] A growing body of evidence indicates that dysregulation of this compound metabolism is intimately linked to the neurodegenerative cascade.

Elevated levels of this compound have been consistently observed in the cerebrospinal fluid (CSF) and plasma of patients with neurodegenerative diseases, correlating with disease severity and cognitive decline.[3][4][5][6][7][8][9][10][11] This accumulation is thought to contribute to neuronal death through the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), induction of mitochondrial dysfunction, and promotion of pro-inflammatory responses.[1][12]

Quantitative Insights: this compound Levels Across Neurodegenerative Diseases

The following tables summarize quantitative findings from key studies investigating this compound levels in Alzheimer's disease and Parkinson's disease. These data highlight the potential of this compound as a diagnostic and prognostic biomarker.

Table 1: this compound Levels in Alzheimer's Disease

Biological MatrixPatient GroupThis compound Levels (Relative to Controls)Key Findings & Citation
Cerebrospinal Fluid (CSF)Alzheimer's Disease (AD) ProfileSignificantly elevated (p = 0.002)Positively correlated with total tau (T-tau) and the inflammatory marker S100B, and negatively with amyloid-beta 42 (Aβ42).[8][11]
Brain TissueAlzheimer's DiseaseElevatedIncreased levels of Cer18 were observed in brain specimens from AD patients.[13]

Table 2: this compound Levels in Parkinson's Disease

Biological MatrixPatient GroupThis compound Levels (Relative to Controls)Key Findings & Citation
PlasmaParkinson's Disease (PD) with Cognitive ImpairmentSignificantly higher (P<0.05)Higher levels of C18:0 ceramide were associated with cognitive impairment in PD patients.[4][5][6][7]
PlasmaParkinson's DiseasePositively correlated with depressive symptoms (r = 0.41, P = 0.003)Several ceramides, including C18:0, showed a positive correlation with the Geriatric Depression Scale (GDS) score.[4][7]

In Huntington's disease, the role of this compound is more nuanced. Some studies report a decrease in C18:0 dihydroceramide (B1258172) in the brains of mouse models due to reduced CerS1 expression.[14] Conversely, other research indicates a shift in the sphingolipid profile in the caudate nucleus of Huntington's patients, favoring long-chain ceramides like C18.[15][16] This suggests that alterations in this compound metabolism, whether an increase or a localized shift, are a feature of the disease.

Signaling Pathways and Pathological Mechanisms

This compound exerts its pro-apoptotic and pro-inflammatory effects through its involvement in several key signaling pathways. The following diagram illustrates the central role of this compound in the neurodegenerative process.

C18_Ceramide_Signaling_Pathway cluster_synthesis This compound Synthesis cluster_downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA CerS1 CerS1 Serine + Palmitoyl-CoA->CerS1 Substrates This compound This compound CerS1->this compound Catalyzes Stress Kinase Activation (JNK) Stress Kinase Activation (JNK) This compound->Stress Kinase Activation (JNK) Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Inflammation Inflammation This compound->Inflammation Apoptosis Apoptosis Stress Kinase Activation (JNK)->Apoptosis Mitochondrial Dysfunction->Apoptosis Inflammation->Apoptosis Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration

This compound signaling in neurodegeneration.

Experimental Protocols for this compound Quantification

Accurate and reproducible quantification of this compound is paramount for its validation as a biomarker. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of ceramides in biological matrices.

Key Methodologies:
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the sensitive and specific quantification of various ceramide species, including this compound, in CSF and plasma.[6][8][13][17][18][19][20] A nano-LC-MS/MS method has been developed for the analysis of ceramides in small volumes of CSF, offering high sensitivity.[21][22]

  • Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits offer a competitive immunoassay format for the quantitative determination of total ceramides in serum, plasma, and cell culture supernatants.[23] While potentially higher-throughput, ELISA may lack the specificity for individual ceramide species provided by LC-MS/MS.

Sample Preparation and Analysis Workflow

The following diagram outlines a typical workflow for the quantification of this compound in cerebrospinal fluid using LC-MS/MS.

LCMS_Workflow CSF Sample Collection CSF Sample Collection Lipid Extraction Lipid Extraction CSF Sample Collection->Lipid Extraction e.g., Folch method LC Separation LC Separation Lipid Extraction->LC Separation Reverse-phase chromatography Mass Spectrometry Detection (MS/MS) Mass Spectrometry Detection (MS/MS) LC Separation->Mass Spectrometry Detection (MS/MS) MRM mode Data Analysis & Quantification Data Analysis & Quantification Mass Spectrometry Detection (MS/MS)->Data Analysis & Quantification Biomarker Correlation Biomarker Correlation Data Analysis & Quantification->Biomarker Correlation

LC-MS/MS workflow for this compound analysis.

Logical Framework: this compound as a Biomarker

The utility of this compound as a biomarker stems from its direct involvement in the pathological processes of neurodegeneration. The following diagram illustrates the logical relationship between elevated this compound and its manifestation as a disease biomarker.

Biomarker_Logic Neurodegenerative Disease State Neurodegenerative Disease State Dysregulation of CerS1 Dysregulation of CerS1 Neurodegenerative Disease State->Dysregulation of CerS1 Increased this compound Synthesis Increased this compound Synthesis Dysregulation of CerS1->Increased this compound Synthesis Cellular Stress & Apoptosis Cellular Stress & Apoptosis Increased this compound Synthesis->Cellular Stress & Apoptosis Elevated this compound in Biofluids (CSF, Plasma) Elevated this compound in Biofluids (CSF, Plasma) Increased this compound Synthesis->Elevated this compound in Biofluids (CSF, Plasma) Cellular Stress & Apoptosis->Neurodegenerative Disease State Measurable Biomarker Measurable Biomarker Elevated this compound in Biofluids (CSF, Plasma)->Measurable Biomarker

Logical flow of this compound as a biomarker.

Conclusion and Future Directions

This compound is a compelling biomarker candidate that is mechanistically linked to the core pathologies of several neurodegenerative diseases. Its elevated levels in accessible biofluids like CSF and plasma correlate with disease presence and severity, underscoring its potential for use in diagnosis, patient stratification, and as a pharmacodynamic marker in clinical trials.

Future research should focus on the longitudinal evaluation of this compound in large, well-characterized patient cohorts to further validate its prognostic value. The development of standardized, high-throughput assays for this compound quantification will be crucial for its widespread clinical implementation. Furthermore, targeting the this compound synthesis pathway with specific inhibitors of CerS1 may represent a novel therapeutic strategy for mitigating neurodegeneration. As our understanding of the intricate role of sphingolipid metabolism in brain health and disease continues to grow, this compound is poised to become an invaluable tool in the fight against neurodegenerative disorders.

References

The Pivotal Role of C18-Ceramide in the Architecture and Function of the Skin Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are integral lipid components of the stratum corneum, essential for maintaining the skin's barrier integrity. Among the diverse ceramide species, C18-ceramide, synthesized by Ceramide Synthase 1 (CerS1), plays a critical structural and signaling role. This technical guide provides an in-depth exploration of the function of this compound in skin barrier formation. It details the synthesis, structural importance, and signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in dermatology.

Introduction: The Significance of this compound in Skin Health

The skin barrier, primarily residing in the stratum corneum, is a meticulously organized structure that prevents excessive transepidermal water loss (TEWL) and protects against environmental insults. This barrier is predominantly composed of a lipid matrix, in which ceramides, cholesterol, and free fatty acids are arranged in a highly ordered lamellar structure. The specific chain length of the fatty acid moiety of ceramides significantly influences the physical properties and functionality of this barrier.

This compound, which contains stearic acid (an 18-carbon fatty acid), is a key player in maintaining the structural integrity and signaling functions of the epidermis. Its synthesis is primarily catalyzed by Ceramide Synthase 1 (CerS1), an enzyme highly specific for C18-CoA substrates. Alterations in the levels of this compound have been implicated in various skin disorders characterized by a compromised barrier, such as atopic dermatitis. Furthermore, this compound and its metabolites are bioactive molecules that regulate critical cellular processes in keratinocytes, including differentiation and apoptosis.

Quantitative Analysis of this compound in Healthy and Compromised Skin Barriers

Quantitative analysis of ceramide profiles reveals significant differences between healthy skin and skin affected by barrier-disrupting conditions like atopic dermatitis. A general trend observed is a decrease in the total ceramide content and alterations in the relative abundance of specific ceramide species in diseased skin.

Skin ConditionThis compound [NS] Levels (ng/mg protein)Statistical Significance (p-value)Reference
Healthy Control15.2 ± 3.4-[1]
Atopic Dermatitis (Non-lesional)12.8 ± 2.9> 0.05 (not significant vs. control)[2]
Atopic Dermatitis (Lesional)9.5 ± 2.1< 0.01 (significant vs. control)[1]

Table 1: Comparative Levels of this compound (Ceramide [NS] with C18 fatty acid) in Healthy vs. Atopic Dermatitis Skin. Data are presented as mean ± standard deviation.

Experimental Protocols

Quantification of this compound in Human Stratum Corneum via LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound from stratum corneum samples obtained by tape stripping.

Materials:

  • D-Squame® or similar adhesive tape discs

  • Chloroform

  • Methanol

  • Internal standard (e.g., C17-ceramide)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Collection:

    • Clean the skin area (e.g., forearm) with a dry wipe.

    • Firmly press an adhesive tape disc onto the skin for 10 seconds.

    • Remove the tape strip and place it in a labeled glass vial. Repeat for a total of 10-20 strips from the same site.

  • Lipid Extraction:

    • To each vial containing tape strips, add 1 mL of a chloroform:methanol (2:1, v/v) solution containing the internal standard.

    • Sonicate the vials in a water bath for 15 minutes.

    • Vortex for 2 minutes.

    • Transfer the solvent to a new vial.

    • Repeat the extraction process on the same tape strips with another 1 mL of chloroform:methanol (2:1, v/v).

    • Combine the extracts and evaporate to dryness under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

    • Vortex thoroughly and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

      • Gradient: A suitable gradient from 60% B to 100% B over 10-15 minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Assessment of Skin Barrier Function: Transepidermal Water Loss (TEWL) Measurement

TEWL is a non-invasive method to assess the integrity of the skin barrier by measuring the amount of water vapor lost through the epidermis.

Instrumentation:

  • Tewameter® or similar open-chamber evaporimeter.

Procedure:

  • Acclimatization: The subject should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before the measurement.

  • Measurement Site Selection: Choose a flat, hairless area of skin, typically the volar forearm. Mark the measurement sites.

  • Probe Placement:

    • Hold the probe perpendicular to the skin surface.

    • Apply gentle and consistent pressure to ensure a good seal without occluding the skin.

  • Data Acquisition:

    • Allow the reading to stabilize for at least 30 seconds.

    • Record the TEWL value, which is typically expressed in g/m²/h.

    • Take at least three measurements at each site and calculate the average.

  • Data Interpretation: Higher TEWL values indicate a more compromised skin barrier.

Impact of this compound on Skin Barrier Function: Quantitative Data

While direct quantitative data on the isolated effect of this compound is limited, studies using lipid mixtures with varying ceramide compositions provide valuable insights.

Ceramide Composition in Model SystemTEWL (g/m²/h)Permeability Coefficient (cm/s)Reference
Control (Physiological Lipid Mixture)12.5 ± 2.12.5 x 10⁻⁷[3]
This compound Enriched Mixture9.8 ± 1.81.8 x 10⁻⁷[4]
Ceramide Deficient Mixture25.3 ± 3.55.1 x 10⁻⁷[3]

Table 2: Effect of this compound on Skin Barrier Function Parameters in In Vitro Skin Models. Data are illustrative and compiled from trends reported in the literature.

In Vitro Model: 3D Reconstituted Human Epidermis (RHE)

RHE models are valuable tools for studying skin barrier function in a controlled laboratory setting.

Protocol for Construction and Evaluation:

  • Cell Culture:

    • Culture normal human epidermal keratinocytes (NHEKs) in a low-calcium medium to maintain their proliferative state.

  • Seeding on Scaffolds:

    • Seed the NHEKs onto a scaffold, such as a polycarbonate filter insert or de-epidermized dermis.

  • Submerged Culture:

    • Culture the seeded inserts submerged in a high-calcium medium for 2-3 days to promote cell adhesion and the formation of a basal layer.

  • Air-Liquid Interface Culture:

    • Raise the inserts to the air-liquid interface, exposing the keratinocytes to air while the basal side remains in contact with the culture medium. This mimics the in vivo environment and induces stratification and differentiation.

    • Culture for 10-14 days, changing the medium every 2-3 days.

  • Evaluation of Barrier Function:

    • Histology: Perform H&E staining to visualize the stratified layers of the epidermis.

    • Immunofluorescence: Stain for differentiation markers such as involucrin, loricrin, and filaggrin to confirm proper epidermal differentiation.[5]

    • TEWL Measurement: Use a specialized probe to measure TEWL from the surface of the RHE model.

    • Permeability Assay: Apply a fluorescent marker (e.g., Lucifer yellow) to the surface of the RHE and measure its penetration into the underlying medium over time.

Signaling Pathways of this compound in Keratinocytes

This compound is not merely a structural component but also a potent signaling molecule that influences key cellular processes in keratinocytes.

This compound-Induced Apoptosis

High levels of intracellular this compound can trigger programmed cell death, or apoptosis, in keratinocytes. This is a crucial mechanism for removing damaged cells, for instance, after UVB exposure.

C18_Ceramide_Apoptosis_Pathway UVB UVB Radiation CerS1 CerS1 Activation UVB->CerS1 Induces C18_Cer Increased this compound CerS1->C18_Cer Synthesizes Mitochondria Mitochondrial Stress C18_Cer->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptotic pathway in keratinocytes.

Regulation of Keratinocyte Differentiation

This compound plays a role in promoting the terminal differentiation of keratinocytes, a process essential for the formation of the stratum corneum.

C18_Ceramide_Differentiation_Pathway C18_Cer This compound PKC_zeta PKCζ Activation C18_Cer->PKC_zeta Activates Transcription_Factors Transcription Factor Activation (e.g., AP-1) PKC_zeta->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Promotes Differentiation_Markers Involucrin, Loricrin, Filaggrin Synthesis Gene_Expression->Differentiation_Markers Leads to Terminal_Differentiation Terminal Differentiation Differentiation_Markers->Terminal_Differentiation Contributes to

Caption: Role of this compound in keratinocyte differentiation.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the impact of this compound on skin barrier function using an RHE model.

Experimental_Workflow Start Start: Construct RHE Model Treatment Topical Application: - Vehicle Control - this compound Start->Treatment Incubation Incubation (24-48 hours) Treatment->Incubation Barrier_Assessment Barrier Function Assessment: - TEWL Measurement - Permeability Assay Incubation->Barrier_Assessment Molecular_Analysis Molecular Analysis: - Ceramide Profiling (LC-MS/MS) - Differentiation Marker Expression Incubation->Molecular_Analysis Data_Analysis Data Analysis and Conclusion Barrier_Assessment->Data_Analysis Molecular_Analysis->Data_Analysis

Caption: Workflow for assessing this compound's effect on RHE barrier.

Conclusion and Future Directions

This compound is a cornerstone of skin barrier integrity, contributing not only to the physical resilience of the stratum corneum but also to the intricate signaling networks that govern epidermal homeostasis. A thorough understanding of its synthesis, function, and regulation is paramount for the development of novel therapeutic strategies for skin disorders characterized by barrier dysfunction.

Future research should focus on elucidating the precise quantitative relationship between specific ceramide species, including this compound, and barrier function. The development of more sophisticated in vitro models that more closely mimic the complexity of human skin will be instrumental in these endeavors. Furthermore, targeting the enzymatic machinery of ceramide synthesis, such as CerS1, presents a promising avenue for the development of innovative drugs aimed at restoring and enhancing skin barrier function. This in-depth knowledge will empower researchers and clinicians to devise more effective treatments for a range of dermatological conditions, ultimately improving patient outcomes.

References

A Technical Guide to the De Novo Synthesis of C18-Ceramide in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the de novo synthesis pathway for C18-ceramide, a critical bioactive sphingolipid involved in a myriad of cellular processes.[1][2] Ceramide species, defined by their acyl chain length, play distinct roles in cell signaling, with this compound being particularly implicated in apoptosis, autophagy, and tumor suppression.[1][3][4] This guide details the core synthesis pathway, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this metabolic process.

The Core De Novo Synthesis Pathway

The de novo synthesis of all ceramides, including this compound, is a conserved enzymatic cascade that begins with simple precursors and occurs predominantly at the cytosolic face of the endoplasmic reticulum (ER).[4][5][6][7][8][9] The pathway consists of four principal steps:

  • Condensation: The pathway initiates with the condensation of the amino acid L-serine and palmitoyl-CoA. This rate-limiting step is catalyzed by the enzyme Serine Palmitoyltransferase (SPT) .[4][6][8][10] The product of this reaction is 3-ketosphinganine.[5][10]

  • Reduction: The 3-ketosphinganine is then rapidly reduced to dihydrosphingosine (also known as sphinganine) by the enzyme 3-Ketosphinganine Reductase (3-KR) .[5][10]

  • N-acylation (The Specificity Step): Dihydrosphingosine serves as the backbone for the addition of a fatty acyl-CoA. This N-acylation is catalyzed by a family of six mammalian Ceramide Synthases (CerS) , each exhibiting specificity for fatty acyl-CoAs of different lengths.[4][5][11] For the synthesis of C18-dihydroceramide, Ceramide Synthase 1 (CerS1) is the primary enzyme, which preferentially utilizes stearoyl-CoA (C18:0-CoA) as its substrate.[3][4][7][11] CerS4 also demonstrates activity towards C18-CoA, among other chain lengths.[4] The product of this step is C18-dihydroceramide.

  • Desaturation: In the final step, a double bond is introduced into the sphingoid base of C18-dihydroceramide by the enzyme Dihydroceramide Desaturase (DES) to form the final product, this compound.[5][8][10]

Following its synthesis in the ER, ceramide can be transported to the Golgi apparatus for further conversion into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[4][5][12]

de_novo_C18_ceramide_synthesis De Novo Synthesis Pathway of this compound cluster_ER Endoplasmic Reticulum Serine L-Serine + Palmitoyl-CoA SPT SPT Serine->SPT Keto3 3-Ketosphinganine KR3 3-KR Keto3->KR3 DHSph Dihydrosphingosine (Sphinganine) CerS1 CerS1 DHSph->CerS1 C18_DHCer C18-Dihydroceramide DES DES C18_DHCer->DES C18_Cer This compound Transport Transport to Golgi (CERT / Vesicular) C18_Cer->Transport StearoylCoA Stearoyl-CoA (C18:0-CoA) StearoylCoA->CerS1 SPT->Keto3 KR3->DHSph CerS1->C18_DHCer DES->C18_Cer

Caption: De Novo Synthesis Pathway of this compound.

This compound Signaling Pathway Example: Autophagy Induction

This compound has been identified as a potent signaling molecule that can induce lethal autophagy, particularly in cancer cells like glioma.[3] It can also directly interact with mitochondrial proteins to trigger mitophagy, a selective form of autophagy.[1]

C18_ceramide_signaling This compound Signaling in Autophagy cluster_cell Cellular Response CERS1 Overexpression of CerS1 C18_Cer Increased This compound CERS1->C18_Cer Synthesizes ER_Stress ER Stress C18_Cer->ER_Stress Induces LC3 LC3-I to LC3-II Conversion C18_Cer->LC3 Promotes Mito Mitochondrion C18_Cer->Mito Directly interacts with LC3BII on mitochondria ER_Stress->LC3 Triggers Autophagosome Autophagosome Formation LC3->Autophagosome CellDeath Autophagic Cell Death Autophagosome->CellDeath Mitophagy Lethal Mitophagy Mito->Mitophagy

Caption: this compound Signaling in Autophagy.

Quantitative Data

Quantitative analysis is crucial for understanding the dynamics of this compound synthesis and its role in pathophysiology. The following table summarizes key quantitative findings from the literature.

ParameterValueContextReference
This compound Levels Significantly lowerHuman glioma tumor tissues vs. control tissues (P < 0.001)[3]
LC-MS/MS LOD 0.2 picogram (0.3 fmol)Limit of Detection (LOD) for this compound on column[13]
LC-MS/MS LOQ 1.0 picogram (1.7 fmol)Limit of Quantification (LOQ) for this compound on column[13]
CerS1 Substrate Stearic acid (C18)CerS1 overexpression in cells leads to ceramide enriched in C18 fatty acids[4]
CerS4 Substrates C18-C22 fatty acidsCerS4 synthesizes ceramide with a broader range of acyl chain lengths[4]
Cellular Response 5-fold increaseIncrease in cellular ceramide in U2OS cells after TNF-α treatment[13]
Cellular Response >3-fold increaseIncrease in ceramide in U2OS cells after daunorubicin (B1662515) treatment[13]

Experimental Protocols

Accurate measurement of this compound and the activity of its synthesizing enzymes is fundamental for research and development.

Protocol for Lipid Extraction from Mammalian Cells

This protocol is adapted from methods utilizing a methanol (B129727):chloroform extraction procedure.[10][13]

  • Cell Harvesting:

    • Culture mammalian cells to the desired confluency (e.g., 1 x 10^6 cells).[13]

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Scrape cells into 1 mL of ice-cold PBS and transfer to a glass tube. Pellet cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).

  • Lipid Extraction:

    • To the cell pellet, add a single-phase solvent mixture. A common method is to sonicate the pellet in 2 mL of isopropanol-water-ethyl acetate (B1210297) (30:10:60, v/v/v).[10]

    • Alternatively, use a two-step extraction with methanol:chloroform.[13] Add 1 mL of methanol to the pellet, vortex thoroughly.

    • Add 2 mL of chloroform, vortex again.

    • Add an appropriate internal standard (e.g., 50 ng of C17-ceramide) for quantification.[14]

  • Phase Separation:

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic phases.[10]

  • Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid film in a suitable solvent (e.g., 200 µL of HPLC mobile phase) for LC-MS/MS analysis.[15] Store samples at -80°C until analysis.[13][14]

Protocol for this compound Quantification by LC-MS/MS

This protocol synthesizes information from multiple validated methods for ceramide analysis.[13][14][16]

  • Chromatographic Separation (HPLC):

    • Column: Use a reversed-phase column, such as a Pursuit 3 Diphenyl (50 x 2.0 mm) or an ACQUITY UPLC CSH C18 column.[13][17][18]

    • Mobile Phase A: Acetonitrile/water (e.g., 3:2, v/v) with 0.1% formic acid and 10-25 mM ammonium (B1175870) formate.[13][17]

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[17]

    • Gradient: Run a suitable gradient to separate ceramide species (e.g., 40% to 95% B over 17 minutes).[17]

    • Flow Rate: 0.3 mL/min.[17]

    • Injection Volume: 5-25 µL.[14][17]

  • Mass Spectrometry (MS/MS):

    • Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[13][14]

    • Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.[13]

    • MRM Transition for this compound: The precursor-to-product ion transition for this compound (d18:1/18:0) is m/z 566 → 264 .[14]

    • MRM Transition for Internal Standard (C17-Ceramide): The transition is m/z 552 → 264 .[14]

  • Quantification:

    • Prepare a standard curve using precisely weighed this compound standards at multiple concentrations (e.g., 0 to 357 ng/mL).[13][14]

    • Spike all standards and samples with a constant amount of the C17-ceramide internal standard.[14]

    • Calculate the ratio of the integrated peak area of this compound to the peak area of the internal standard.

    • Determine the concentration in unknown samples by interpolating from the linear regression of the standard curve.[14]

Protocol for Ceramide Synthase 1 (CerS1) Activity Assay

This in vitro assay measures the ability of cell or tissue lysates to synthesize C18-dihydroceramide.[15][19]

  • Lysate Preparation:

    • Homogenize cells or tissues in an assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA).[15][19]

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a microfuge tube, combine the cell lysate (amount to be determined empirically, e.g., 20-50 µg protein) with the assay buffer.

    • Add the substrates: C17-sphinganine (e.g., 10 nmol) and stearoyl-CoA (C18:0-CoA) (e.g., 50 µM).[19] C17-sphinganine is used as the substrate so the product (d17:0/C18:0-dihydroceramide) can be distinguished from endogenous ceramides.

    • Incubate the reaction mixture at 37°C for 30 minutes.[19]

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding CHCl3:MeOH (1:2, v/v).[19]

    • Add an internal standard for recovery and mass spectrometry (e.g., 100 pmol of d17:1/C18:0 ceramide).[19]

    • Perform a lipid extraction as described in Protocol 4.1.

  • Analysis and Calculation:

    • Analyze the extracted lipids by LC-MS/MS, monitoring the specific MRM transition for the product, d17:0/C18:0-dihydroceramide.

    • Quantify the amount of product formed against a standard curve.

    • Express CerS activity as pmol of product formed per mg of protein per minute.[19]

experimental_workflow Experimental Workflow for this compound Analysis Start Start: Mammalian Cells or Tissues Harvest Cell Harvesting & Lysis Start->Harvest Extraction Lipid Extraction (e.g., Chloroform/Methanol) + Internal Standard Spike Harvest->Extraction Drydown Dry Down Under Nitrogen Extraction->Drydown Resuspend Resuspend in Mobile Phase Drydown->Resuspend LCMS LC-MS/MS Analysis (Reversed-Phase HPLC, ESI+, MRM) Resuspend->LCMS Data Data Processing: Peak Integration & Ratio Calculation LCMS->Data Quant Quantification (vs. Standard Curve) Data->Quant End Result: This compound Concentration Quant->End

Caption: Experimental Workflow for this compound Analysis.

References

The Role of C18-Ceramide in Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate relationship between C18-Ceramide and endoplasmic reticulum (ER) stress. This compound, a key member of the sphingolipid family, has emerged as a critical signaling molecule in cellular stress responses, particularly in the context of cancer biology. This document details the molecular mechanisms by which this compound modulates the unfolded protein response (UPR), summarizes key quantitative findings, and provides representative experimental protocols for studying these effects.

This compound and the Unfolded Protein Response (UPR)

The endoplasmic reticulum is a central organelle responsible for protein synthesis, folding, and modification, as well as lipid biosynthesis and calcium homeostasis. Perturbations to these functions lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this stress, cells activate a complex signaling network called the unfolded protein response (UPR). The UPR is orchestrated by three main sensor proteins located on the ER membrane: PERK, IRE1α, and ATF6.

This compound has been shown to be a potent inducer of ER stress, primarily leading to pro-apoptotic outcomes in various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) and glioma.[1][2] Its accumulation can trigger the UPR through various mechanisms, including the disruption of ER calcium homeostasis and alterations in ER membrane fluidity.[3][4]

The cellular response to this compound-induced ER stress is often cell-type specific and can be influenced by the expression levels of ceramide synthases (CerS), the enzymes responsible for producing ceramides (B1148491) with different acyl chain lengths. Notably, CerS1 is the primary synthase for this compound.[1]

Signaling Pathways

The induction of ER stress by this compound leads to the activation of one or more of the UPR signaling arms. The ultimate cellular fate—adaptation and survival or apoptosis—depends on the duration and severity of the stress.

The PERK Pathway

The PERK (PKR-like endoplasmic reticulum kinase) pathway is a critical component of the early response to ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[4]

PERK_Pathway C18_Ceramide This compound ER_Stress ER Stress C18_Ceramide->ER_Stress PERK PERK ER_Stress->PERK activates p_PERK p-PERK PERK->p_PERK eIF2a eIF2α p_PERK->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 promotes translation Protein_Synthesis Protein Synthesis Attenuation p_eIF2a->Protein_Synthesis leads to CHOP CHOP ATF4->CHOP upregulates Apoptosis Apoptosis CHOP->Apoptosis induces

This compound activation of the PERK pathway.

The IRE1α Pathway

Inositol-requiring enzyme 1α (IRE1α) is another key ER stress sensor. Upon activation, its endoribonuclease domain unconventionally splices the mRNA of X-box binding protein 1 (XBP1). This splicing event results in a translational frameshift, producing a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.[4] Prolonged IRE1α activation can also lead to apoptosis through the activation of JNK (c-Jun N-terminal kinase).

IRE1a_Pathway C18_Ceramide This compound ER_Stress ER Stress C18_Ceramide->ER_Stress IRE1a IRE1α ER_Stress->IRE1a activates XBP1u_mRNA XBP1u mRNA IRE1a->XBP1u_mRNA splices JNK JNK IRE1a->JNK activates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_Protein XBP1s Protein XBP1s_mRNA->XBP1s_Protein translates to ERAD_Folding ERAD & Protein Folding Genes XBP1s_Protein->ERAD_Folding upregulates Apoptosis Apoptosis JNK->Apoptosis induces

This compound activation of the IRE1α pathway.

The ATF6 Pathway

Activating transcription factor 6 (ATF6) is the third sensor of the UPR. Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This releases its N-terminal cytosolic domain (ATF6n), which is an active transcription factor. ATF6n then moves to the nucleus and upregulates the expression of ER chaperones and components of the ERAD machinery.[5] Interestingly, some studies suggest a differential regulation of the ATF6 pathway by ceramides of different chain lengths, with C16-Ceramide, in some contexts, protecting against ER stress-induced apoptosis by modulating ATF6 activation.[5]

ATF6_Pathway C18_Ceramide This compound ER_Stress ER Stress C18_Ceramide->ER_Stress ATF6_full ATF6 (full-length) in ER ER_Stress->ATF6_full triggers translocation Golgi Golgi Apparatus ATF6_full->Golgi ATF6_cleaved Cleaved ATF6 Golgi->ATF6_cleaved cleaves ATF6 ATF6n ATF6n (active) ATF6_cleaved->ATF6n Nucleus Nucleus ATF6n->Nucleus translocates to Chaperone_Genes ER Chaperone & ERAD Genes Nucleus->Chaperone_Genes upregulates

This compound activation of the ATF6 pathway.

Quantitative Data Summary

The following table summarizes quantitative findings from various studies on the effect of this compound on ER stress markers. It is important to note that experimental conditions such as cell type, this compound concentration, and treatment duration can significantly influence the observed effects.

Cell LineTreatmentER Stress MarkerFold Change/ObservationReference
Human Glioma CellsCERS1 OverexpressionATF-4, XBP-1(s), CHOP mRNASignificantly increased
Human Glioma CellsExogenous this compoundATF-4, XBP-1(s), CHOP mRNAIncreased[1]
Human Adenoid Cystic Carcinoma100 µM C2-Ceramide (6h)GRP78 expressionSignificantly increased[4]
Human Adenoid Cystic Carcinoma100 µM C2-Ceramide (12h)GRP78 expressionFurther increased[4]
Human Adenoid Cystic Carcinoma100 µM C2-Ceramide (3h)p-eIF2αIncreased[4]
Human Adenoid Cystic Carcinoma100 µM C2-Ceramide (6h)XBP1sSignificantly increased[4]
Human Adenoid Cystic Carcinoma100 µM C2-Ceramide (12h)CHOP mRNAFurther upregulated[4]
Human Head and Neck Squamous Cell CarcinomaCERS1 ExpressionTumor GrowthInhibited

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on ER stress.

Cell Culture and this compound Treatment
  • Cell Lines: Human cancer cell lines such as U251 and A172 (glioma) or UM-SCC-22A (HNSCC) are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: A stock solution of this compound (N-stearoyl-D-erythro-sphingosine) is prepared in a suitable solvent such as ethanol (B145695) or DMSO.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of this compound or vehicle control. Treatment durations can range from a few hours to 48 hours depending on the endpoint being measured.

Western Blot Analysis of ER Stress Markers

This protocol is for the detection of key UPR proteins such as p-eIF2α, total eIF2α, ATF4, and CHOP.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-eIF2α, total eIF2α, ATF4, CHOP, or a loading control like β-actin overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Start Treated Cells Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection End Analysis of Protein Expression Detection->End

Workflow for Western Blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

This method is used to quantify the mRNA levels of UPR target genes like ATF4, CHOP, and spliced XBP1.

  • RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for the target genes and a housekeeping gene (e.g., GAPDH) are used.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

XBP1 mRNA Splicing Assay

A specific RT-PCR assay is used to detect the splicing of XBP1 mRNA.

  • RT-PCR: cDNA is amplified by PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

  • Gel Electrophoresis: The PCR products are resolved on a high-resolution agarose (B213101) gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) produce fragments of different sizes, allowing for their differentiation.

  • Restriction Digest (Optional): The PCR product can be digested with the PstI restriction enzyme, which only cuts the unspliced form, to confirm the identity of the bands.

Conclusion

This compound is a potent modulator of ER stress, predominantly driving cells towards an apoptotic fate, particularly in cancerous contexts. Its effects are mediated through the canonical UPR pathways, leading to the upregulation of pro-apoptotic factors like CHOP. The differential roles of various ceramide species highlight the complexity of sphingolipid signaling in cell fate decisions. A thorough understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies that target ceramide metabolism and ER stress pathways in cancer and other diseases.

References

C18-Ceramide Signaling in Immune Cell Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, have emerged as critical bioactive molecules in the regulation of a myriad of cellular processes. Among the various ceramide species, C18-ceramide, characterized by an 18-carbon acyl chain, plays a distinct and significant role in modulating the function of immune cells. This technical guide provides a comprehensive overview of the core signaling pathways governed by this compound in key immune cell populations, including T lymphocytes, macrophages, and neutrophils. We delve into the molecular mechanisms by which this compound influences critical cellular functions such as apoptosis, inflammation, and phagocytosis. This document presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of signaling pathways and workflows using Graphviz to facilitate a deeper understanding of this compound's role in immunity and its potential as a therapeutic target.

Introduction to this compound

Ceramides are central intermediates in sphingolipid metabolism, consisting of a sphingosine (B13886) backbone N-acylated with a fatty acid of varying chain length.[1] The length of this acyl chain dictates the specific biological functions of the ceramide species. This compound is primarily synthesized by ceramide synthase 1 (CerS1) and to some extent by CerS4.[2][3] Its unique biophysical properties allow it to influence membrane fluidity and the formation of ceramide-rich platforms, which are crucial for the clustering of signaling molecules.[3] Dysregulation of this compound levels has been implicated in various inflammatory and autoimmune diseases, highlighting its importance in maintaining immune homeostasis.[4][5]

This compound Signaling in T Lymphocyte Function

This compound is a key regulator of T cell activation, differentiation, and apoptosis. Its effects are often mediated through the modulation of critical signaling cascades, including the activation of protein phosphatases.

Induction of Apoptosis

Exogenous this compound can induce apoptosis in T lymphoblastoid cell lines.[6] This process is often linked to the activation of downstream effector caspases. While some studies suggest a direct role for ceramide in Fas-induced apoptosis, others indicate that Fas-mediated T cell death can occur independently of ceramide generation.[7][8]

Regulation of T Cell Activation and Differentiation

This compound can influence T cell receptor (TCR) signaling. In regulatory T cells (Tregs), an accumulation of ceramide, including this compound, leads to the activation of Protein Phosphatase 2A (PP2A).[9] PP2A, in turn, can dephosphorylate and inactivate components of the mTORC1/AKT pathway, which is crucial for cytokine production and the suppressive function of Tregs.[9][10][11] this compound's interaction with the PP2A inhibitor SET (I2PP2A) relieves this inhibition, thereby activating PP2A.[9]

C18_Ceramide_T_Cell_Signaling C18_Ceramide This compound SET SET (I2PP2A) C18_Ceramide->SET PP2A_inactive PP2A (inactive) SET->PP2A_inactive PP2A_active PP2A (active) PP2A_inactive->PP2A_active Activation AKT_mTORC1 AKT/mTORC1 PP2A_active->AKT_mTORC1 Treg_Suppression Treg Suppressive Function AKT_mTORC1->Treg_Suppression IL2_Production IL-2 Production AKT_mTORC1->IL2_Production C18_Ceramide_Macrophage_Inflammation cluster_nucleus Nucleus C18_Ceramide This compound IKK IKK C18_Ceramide->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation COX2 COX-2 Gene Expression NFkB_active->COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->Pro_inflammatory_Cytokines LC_MS_MS_Workflow start Start: Immune Cell Pellet extraction Lipid Extraction (e.g., Bligh-Dyer method) start->extraction drying Dry Down Lipid Extract (under nitrogen stream) extraction->drying reconstitution Reconstitute in LC-MS/MS mobile phase drying->reconstitution injection Inject onto LC-MS/MS System reconstitution->injection separation Chromatographic Separation (Reversed-phase C18 column) injection->separation detection Mass Spectrometric Detection (MRM mode) separation->detection quantification Data Analysis and Quantification (using internal standards) detection->quantification

References

A Technical Guide to the Transcriptional Regulation of Gene Expression by C18-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

C18:0-Ceramide (N-stearoyl-D-sphingosine), a key species of the ceramide family of sphingolipids, is a potent bioactive molecule that transcends its structural role in cellular membranes to act as a critical signaling hub. Synthesized predominantly by Ceramide Synthase 1 (CerS1), C18-Ceramide is increasingly recognized for its profound impact on cellular homeostasis and disease pathogenesis through the direct and indirect regulation of gene transcription. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound governs the expression of genes involved in critical cellular processes, including apoptosis, cell proliferation, and metabolism. We detail the core signaling pathways, present quantitative data on target gene modulation, and provide foundational experimental protocols for investigating these processes. This document serves as a comprehensive resource for researchers aiming to understand and target this compound-mediated transcriptional regulation for therapeutic development.

Introduction: this compound Biosynthesis and Function

Ceramides (B1148491) are central molecules in sphingolipid metabolism, consisting of a sphingoid base linked to a fatty acid of varying chain length. The length of this N-acyl chain is a critical determinant of the ceramide's biological function. This compound, which contains an 18-carbon stearoyl chain, is primarily synthesized in the endoplasmic reticulum by Ceramide Synthase 1 (CerS1), an enzyme that exhibits high specificity for stearoyl-CoA.[1][2] While other ceramide synthases produce ceramides with different chain lengths (e.g., CerS5/6 produce C16-Ceramide), the distinct actions of this compound highlight its non-redundant role in cell signaling.[3][4] It is particularly implicated as a pro-apoptotic and anti-proliferative agent in various cancer types, contrasting with the pro-survival functions of other ceramide species like C16-Ceramide.[3][5]

Core Mechanisms of Transcriptional Control

This compound exerts its influence on gene expression through several distinct mechanisms, primarily by modulating the activity of transcription factors and altering the epigenetic landscape.

Modulation of Transcription Factor Activity

This compound can influence the activity of key transcription factors. One of the most well-characterized examples is its regulation of Specificity Protein 3 (Sp3). Instead of altering Sp3 expression, this compound modifies its ability to bind DNA and activate transcription through post-translational modifications, as detailed below.

Epigenetic Modification: Histone Deacetylation

A primary mechanism for this compound-mediated gene repression is through the recruitment and activation of histone deacetylases (HDACs). Specifically, this compound has been shown to activate Histone Deacetylase 1 (HDAC1).[1] Activated HDAC1 can then target transcription factors, such as Sp3, removing acetyl groups and converting the transcription factor from an activator to a repressor.[1][6] This epigenetic modification leads to a condensed chromatin state at target gene promoters, silencing their expression.

Key Signaling Pathways and Target Genes

The regulatory effects of this compound are best understood by examining its impact on specific, well-documented signaling pathways and target genes.

Repression of hTERT in Cancer Proliferation

A cornerstone of this compound's anti-cancer activity is its ability to repress the expression of human Telomerase Reverse Transcriptase (hTERT).[1][2] hTERT is essential for maintaining telomere length, and its upregulation is a hallmark of cancer cell immortality. De novo synthesis of this compound by CerS1 triggers the activation of HDAC1, which in turn deacetylates the Sp3 transcription factor.[1] This modification represses the hTERT promoter, leading to decreased telomerase activity and inhibiting cancer cell growth.[3][6]

G CerS1 CerS1 C18Cer This compound CerS1->C18Cer synthesizes HDAC1 HDAC1 C18Cer->HDAC1 activates Sp3_ac Sp3 (acetylated) (Activator) HDAC1->Sp3_ac deacetylates Sp3_deac Sp3 (deacetylated) (Repressor) Sp3_ac->Sp3_deac hTERT hTERT Gene Sp3_ac->hTERT activates Sp3_deac->hTERT represses Proliferation Cancer Cell Immortality hTERT->Proliferation enables G cluster_c18 CerS1 Pathway cluster_c16 CerS6 Pathway CerS1 CerS1 C18 This compound CerS1->C18 Apoptosis Apoptosis & Growth Arrest C18->Apoptosis CerS6 CerS6 C16 C16-Ceramide CerS6->C16 Survival Proliferation & Survival C16->Survival G cluster_workflow ChIP-Seq Workflow start 1. This compound Treatment of Cells crosslink 2. Cross-link Proteins to DNA (Formaldehyde) start->crosslink lyse 3. Lyse Cells & Shear Chromatin (Sonication) crosslink->lyse immunoprecipitate 4. Immunoprecipitation (Add antibody for target TF, e.g., anti-Sp3) lyse->immunoprecipitate beads Magnetic Beads immunoprecipitate->beads wash 5. Wash to Remove Non-specific Binding beads->wash reverse 6. Reverse Cross-links & Purify DNA wash->reverse end 7. Analyze DNA (qPCR or Sequencing) reverse->end

References

Methodological & Application

Application Note: Protocol for C18-Ceramide Extraction and Quantification from Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are central lipid molecules that function as structural components of cellular membranes and as critical second messengers in various signaling pathways.[1] The specific acyl chain length of the ceramide molecule can determine its biological function. C18-Ceramide, one of the most abundant long-chain ceramide species in mammalian cells, is a key player in coordinating cellular responses to stress, including the regulation of apoptosis, cell senescence, and differentiation.[2] Its generation can be triggered by various stimuli, such as DNA-damaging agents and apoptosis-inducing ligands like TNF-α.[2][3] Accurate and reproducible quantification of this compound is crucial for understanding its role in signal transduction and for developing therapeutics that target these pathways.[1][3] This document provides a detailed protocol for the efficient extraction of this compound from cultured mammalian cells and its subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The protocol is based on a liquid-liquid extraction method to efficiently isolate lipids from cultured cells. The most common and robust approaches are the Bligh and Dyer or Folch methods, which utilize a biphasic solvent system of chloroform (B151607) and methanol.[4][5] The procedure begins with cell harvesting and lysis, followed by the addition of organic solvents to disrupt lipid-protein interactions and solubilize lipids.[6] An internal standard, such as C17-Ceramide, is added at the beginning of the extraction to account for sample loss during preparation and for variations in instrument response.[2] Following phase separation induced by the addition of water or an aqueous solution, the lower organic phase containing the lipids is collected.[4][7] A double-extraction procedure is employed to maximize recovery.[2] The extracted lipids are then dried, reconstituted, and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive and specific quantification.[2][8]

Materials and Reagents

3.1. Equipment

  • Benchtop centrifuge

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Nitrogen gas evaporation system (e.g., N-EVAP)

  • Glass tubes (conical or test tubes)

  • Glass Pasteur pipettes

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

3.2. Solvents and Chemicals

  • Chloroform (CHCl₃), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Acetonitrile (ACN), HPLC Grade

  • Ethanol, HPLC Grade

  • Water, HPLC Grade

  • Formic Acid

  • Ammonium Acetate

  • Phosphate-Buffered Saline (PBS)

  • This compound standard (Avanti Polar Lipids or equivalent)[2]

  • C17-Ceramide internal standard (Avanti Polar Lipids or equivalent)[2]

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Trypsin-EDTA

  • Protein quantification assay kit (e.g., Bio-Rad DC Protein Assay)

Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis A 1. Cell Culture & Harvesting (~1 x 10^6 cells) B 2. Cell Lysis & Spiking (Add C17-Ceramide Internal Standard) A->B C 3. First Extraction (Methanol:Chloroform) B->C D 4. Phase Separation (Vortex, Sonicate, Centrifuge) C->D E 5. Collect Organic Layer 1 D->E F 6. Second Extraction (Re-extract aqueous/protein layers) D->F Aqueous + Protein Layers H 8. Pool Organic Layers E->H G 7. Collect Organic Layer 2 F->G G->H I 9. Dry Down Extract (Under Nitrogen Stream) H->I J 10. Reconstitute Lipids (e.g., in Acetonitrile) I->J K 11. LC-MS/MS Analysis (HPLC Separation & MRM Detection) J->K L 12. Data Analysis (Quantify this compound vs. C17 Standard) K->L

Caption: Workflow for this compound extraction and analysis.

Detailed Experimental Protocol

5.1. Cell Culture and Harvesting

  • Culture mammalian cells (e.g., U2OS, HeLa) in appropriate medium and conditions until they reach the desired confluency or number. A starting number of 1 x 10⁶ cells per sample is recommended.[2][9]

  • For adherent cells, wash twice with ice-cold PBS, then detach using Trypsin-EDTA. Neutralize with complete medium and transfer the cell suspension to a glass conical tube. For suspension cells, proceed directly to collection.

  • Centrifuge the cell suspension to pellet the cells (e.g., 500 x g for 5 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove residual medium.

  • After a final centrifugation, remove all supernatant. The cell pellet is now ready for extraction. A small aliquot of cells can be taken before extraction for protein quantification to normalize the final ceramide measurements.[2]

5.2. Lipid Extraction (Double-Extraction Method) Note: Perform all extraction steps on ice using glass tubes to optimize recovery.[2]

  • Resuspend the cell pellet in 1 ml of Methanol.

  • Spike the sample with a known amount of C17-Ceramide internal standard (e.g., 50 ng).[1]

  • Add 2 ml of Chloroform to achieve a final Methanol:Chloroform ratio of 1:2.[2]

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in a water bath for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. Three layers will be visible: a top aqueous (methanolic) layer, a middle protein disk, and a bottom organic (chloroformic) layer.[2][5]

  • Carefully collect the bottom chloroformic layer using a glass Pasteur pipette, ensuring not to disturb the upper layers, and transfer it to a new clean glass tube.[2]

  • To maximize yield, perform a second extraction on the remaining aqueous and protein layers. Add 1 ml of Methanol and 2 ml of Chloroform to the original tube.[2]

  • Repeat steps 4-6 (vortex, sonicate, centrifuge).

  • Collect the bottom chloroformic layer and pool it with the first organic extract.[2]

5.3. Sample Processing and Analysis

  • Dry the pooled organic extracts under a gentle stream of nitrogen gas at room temperature.[2]

  • Reconstitute the dried lipid film in a solvent suitable for reverse-phase HPLC, such as 1 ml of Acetonitrile.[2] Vortex to ensure the lipids are fully dissolved.

  • Transfer the reconstituted sample to an HPLC vial for analysis. Store at -80°C until ready for injection.[2]

  • Analyze the sample using an HPLC system coupled to a triple quadrupole mass spectrometer. Separation can be achieved using a C18 or a diphenyl column.[2][8]

  • Detect and quantify this compound and the C17-Ceramide internal standard using the Multiple Reaction Monitoring (MRM) mode in the positive ion setting.[2][3] Refer to Table 2 for specific mass transitions.

This compound Signaling

Ceramides are generated in response to cellular stress, often through the hydrolysis of sphingomyelin (B164518) by the enzyme sphingomyelinase (SMase). This pathway is a key component of the cellular stress response.

G stress Cellular Stress (e.g., TNF-α, Daunorubicin) smase Sphingomyelinase (SMase) stress->smase Activates membrane Plasma Membrane sm Sphingomyelin sm->smase cer This compound smase->cer Hydrolyzes Sphingomyelin to response Cellular Response (Apoptosis, Senescence) cer->response Initiates

Caption: this compound generation via the sphingomyelinase pathway.

Data and Expected Results

The use of a double-extraction protocol significantly enhances the recovery of ceramides from cellular samples. Quantification is achieved by comparing the peak area of endogenous this compound to the peak area of the known amount of C17-Ceramide internal standard.

Table 1: Representative Recovery Efficiency This table summarizes the typical recovery rates for C17 and C18-ceramides from 1 x 10⁶ U2OS cells using the double-extraction protocol.[2]

AnalyteSpiked Amount (pmol)Average Recovery (%)Range (%)
C17-Ceramide5095.6%92.2 - 98.9%
This compound5098.7%92.2 - 105.2%

Table 2: LC-MS/MS Parameters for Ceramide Detection These parameters are for detection in positive ion mode using Multiple Reaction Monitoring (MRM).[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
C17-Ceramide (IS)552.5264.215026
This compound566.5264.215026

The limit of detection (LOD) and limit of quantification (LOQ) for this method have been reported to be as low as 0.2 picograms and 1.0 picogram on column, respectively, demonstrating high sensitivity.[2][3]

References

LC-MS/MS method for absolute quantification of C18-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the absolute quantification of C18-Ceramide is a crucial tool for researchers in cellular biology and drug development, given the molecule's role in vital signaling pathways. This compound, a subtype of ceramide characterized by an 18-carbon N-acyl chain, is a key player in cellular processes such as apoptosis, cell cycle arrest, and senescence.[1][2] Dysregulation of its metabolism has been implicated in various diseases, including cancer and metabolic disorders.[1][3]

This application note provides a detailed protocol for the reliable and sensitive quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward lipid extraction procedure and utilizes a non-endogenous ceramide analog as an internal standard to ensure accuracy and reproducibility.

This compound Signaling Pathways

This compound is a bioactive lipid that functions as a signaling molecule in several key cellular pathways. It is primarily generated through the de novo synthesis pathway in the endoplasmic reticulum, where ceramide synthase 1 (CerS1) specifically acylates a sphingoid base with an 18-carbon fatty acid.[4] this compound can induce apoptosis and lethal mitophagy by directly interacting with proteins at the mitochondrial membrane.[1] It also plays a role in endoplasmic reticulum (ER) stress and can modulate the PI3K/AKT pathway, influencing cell growth and survival.[1] Furthermore, this compound has been shown to activate protein phosphatases like PP2A, which can dephosphorylate key signaling proteins, leading to cell cycle arrest.[2][3]

C18_Ceramide_Signaling_Pathway cluster_0 De Novo Synthesis (ER) cluster_1 Cellular Effects Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine_Palmitoyl_CoA->Sphinganine CerS1 Ceramide Synthase 1 (CerS1) Sphinganine->CerS1 C18_Ceramide This compound CerS1->C18_Ceramide Mitochondria Mitochondria C18_Ceramide->Mitochondria Induces ER_Stress ER Stress C18_Ceramide->ER_Stress Induces PI3K_AKT PI3K/AKT Pathway C18_Ceramide->PI3K_AKT Inhibits PP2A PP2A Activation C18_Ceramide->PP2A Activates Apoptosis Apoptosis/ Lethal Mitophagy Mitochondria->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition ER_Stress->Cell_Growth_Inhibition PI3K_AKT->Cell_Growth_Inhibition (inhibition leads to) PP2A->Cell_Growth_Inhibition

Caption: this compound synthesis and its role in key cellular signaling pathways.

Experimental Workflow

The procedure begins with the preparation of calibration standards and the internal standard. Biological samples, such as cultured cells, are subjected to a liquid-liquid lipid extraction process after being spiked with the internal standard. The resulting lipid extract is then dried, reconstituted, and injected into the LC-MS/MS system. Data is acquired using Multiple Reaction Monitoring (MRM) mode, and the concentration of this compound is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Experimental_Workflow A Standard & Internal Standard (IS) Preparation H Data Processing & Quantification (Calibration Curve) A->H For Calibration B Sample Collection (e.g., Mammalian Cells) C Spike Sample with IS B->C D Lipid Extraction (Methanol/Chloroform) C->D E Dry Down Extract (Nitrogen Stream) D->E F Reconstitute in Mobile Phase E->F G LC-MS/MS Analysis (MRM Mode) F->G G->H

Caption: Workflow for the absolute quantification of this compound.

Application Protocols

Materials and Reagents
  • Solvents : Methanol (B129727), Chloroform (B151607), Acetonitrile (B52724), Isopropanol, Water (all LC-MS grade).

  • Reagents : Formic acid, Ammonium acetate.

  • Standards : this compound (N-stearoyl-D-erythro-sphingosine) and C17-Ceramide (N-heptadecanoyl-D-erythro-sphingosine) as internal standard (IS).[5][6]

  • Equipment : Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, sonicator, autosampler vials, LC-MS/MS system.

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve this compound and C17-Ceramide (IS) in ethanol (B145695) or a chloroform:methanol (1:1) mixture.[5][7] Store at -80°C.

  • Working Internal Standard (IS) Solution (500 ng/mL) : Dilute the C17-Ceramide primary stock solution in ethanol.[5]

  • Calibration Standards (0.05 to 10 ng/mL) : Prepare a series of working stock solutions of this compound by serial dilution of the primary stock with acetonitrile.[5] These will be used to create the calibration curve.

Sample Preparation (Lipid Extraction from Mammalian Cells)

This protocol is adapted from established methods for lipid extraction.[5][6]

  • Cell Harvesting : Culture cells to the desired confluency. Aspirate the culture medium, wash the cells with ice-cold PBS, and then add 1 mL of methanol to the plate.

  • Cell Lysis : Scrape the cells and transfer the methanol suspension to a glass vial. Sonicate for 5 minutes.

  • Internal Standard Spiking : Add 20 µL of the 500 ng/mL C17-Ceramide working IS solution to the cell lysate.[5] This results in a final amount of 10 ng of IS per sample.

  • Liquid-Liquid Extraction :

    • Add 2 mL of chloroform to the lysate.

    • Vortex for 5 seconds, then sonicate for 30 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.[5]

  • Isolate Lipid Layer : Carefully transfer the lower organic (chloroform) layer to a clean vial.

  • Drying and Reconstitution : Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid pellet in 100 µL of the initial mobile phase (e.g., 100% acetonitrile or a mixture of mobile phases A and B).[5] Sonicate briefly to ensure complete dissolution.

  • Final Preparation : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following tables summarize the instrumental conditions for the analysis. Parameters are based on established methods and may require optimization for specific instrumentation.[5][6][8]

Table 1: Liquid Chromatography (LC) Conditions

Parameter Condition
Column Reversed-phase C18 or Diphenyl column (e.g., 50 x 2.0 mm, 3 µm)[5][8]
Mobile Phase A Water with 0.1% Formic Acid and 25 mM Ammonium Acetate[5]
Mobile Phase B 100% Acetonitrile[5]
Flow Rate 0.3 - 0.8 mL/min[5][8]
Injection Volume 5 µL[8]
Column Temp. 40°C

| Gradient | 0.1 min, 30% B; 1.1 min, 95% B; 3.0 min, 95% B; 3.2 min, 30% B; 5.0 min, 30% B[5] |

Table 2: Mass Spectrometry (MS) Conditions

Parameter Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive Ion Mode[5]
Analysis Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 4500 V[5]
Collision Energy 26 V (optimization recommended)[5]

| Fragmentor Voltage | 130 V (optimization recommended)[5] |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound 566.5 [M+H]⁺ 264.2
C17-Ceramide (IS) 552.5 [M+H]⁺ 264.2

Note: The product ion at m/z 264.2 corresponds to the characteristic sphingosine (B13886) backbone fragment.[5][9]

Data Analysis and Method Performance

Quantification
  • Calibration Curve : Inject the prepared calibration standards (0.05 to 10 ng/mL). Plot the peak area ratio of this compound to the C17-Ceramide internal standard against the concentration of this compound.

  • Linear Regression : Apply a linear regression model to the calibration curve. The R² value should be >0.99 for good linearity.[8]

  • Concentration Calculation : Determine the peak area ratio for the unknown samples and use the regression equation from the calibration curve to calculate the absolute concentration of this compound.

Method Performance Characteristics

The performance of this method is summarized below, with representative data derived from published studies.[5][6]

Table 4: Representative Method Validation Data

Parameter Result
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.2 picograms on column (0.3 fmol)[5]
Limit of Quantification (LOQ) 1.0 picogram on column (1.7 fmol)[5]
Intra-day Precision (%RSD) < 6.2%[5]
Inter-day Precision (%RSD) < 10%

| Recovery | 70 - 99% (depending on matrix)[6] |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the absolute quantification of this compound in biological samples. The protocol, which includes a streamlined lipid extraction and the use of an appropriate internal standard, provides the accuracy and precision required for researchers studying the complex roles of sphingolipids in health and disease.[5][6] The method's low limit of detection makes it suitable for analyzing samples with low endogenous ceramide levels.[5]

References

Application Note: Selection and Implementation of an Internal Standard for the Quantitative Analysis of C18-Ceramide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for the selection and use of an appropriate internal standard (IS) for the accurate quantification of C18-Ceramide (d18:1/18:0) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It includes theoretical considerations, detailed experimental protocols, and data presentation guidelines.

Introduction to this compound and the Role of Internal Standards

This compound (N-stearoyl-sphingosine) is a critical bioactive sphingolipid involved in a multitude of cellular signaling pathways. It plays significant roles in regulating processes such as apoptosis, cell cycle arrest, autophagy, and insulin (B600854) signaling.[1][2][3] Dysregulation of this compound levels has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1][4] Consequently, the accurate and precise quantification of this compound in biological matrices is essential for advancing research and therapeutic development.

Mass spectrometry, particularly LC-MS/MS, is the preferred method for quantifying lipids due to its high sensitivity and specificity.[5][6] However, the analytical process, from sample extraction to final detection, is prone to variations that can affect accuracy and reproducibility.[7] An internal standard (IS) is a compound of known concentration added to samples at the beginning of the workflow to correct for these variations, including sample loss during preparation and matrix effects during ionization.[7][8][9]

The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by experimental variations in the same way.[10][11]

Criteria for Selecting an Internal Standard

The selection of an appropriate internal standard is the most critical step for developing a robust quantitative assay. The key criteria are:

  • Structural Similarity: The IS should be structurally and chemically similar to this compound to ensure comparable behavior during extraction and chromatography.

  • Mass Spectrometric Resolution: The IS and the analyte must be clearly distinguishable by the mass spectrometer.[7] This is typically achieved by a difference in mass-to-charge ratio (m/z).

  • Co-elution: In LC-MS, the IS should ideally co-elute with the analyte to ensure both experience the same ionization suppression or enhancement effects from the sample matrix at the same time.[7]

  • Purity and Availability: The IS must be of high purity and readily available from commercial sources.

  • Absence in Sample: The chosen IS should not be naturally present in the biological samples being analyzed.[10]

Comparison of Potential Internal Standards for this compound

The most suitable internal standards for this compound fall into two main categories: stable isotope-labeled ceramides (B1148491) and non-endogenous odd-chain ceramides. Stable isotope-labeled standards are considered the "gold standard" as their physical and chemical properties are nearly identical to the analyte.[11][12]

Internal Standard TypeExampleMolecular Weight ( g/mol )Mass Difference (vs. C18-Cer)ProsCons
Analyte This compound 565.95 N/A N/A N/A
Stable Isotope-LabeledThis compound-d3568.97+3Near-identical extraction, chromatographic, and ionization behavior.[11] Highest accuracy.Higher cost. Potential for isotopic overlap with analyte's natural isotopes at low resolution.
Stable Isotope-Labeled¹³C-C18-CeramideVariesVariesNo risk of isotopic exchange.[12] Provides excellent accuracy.Highest cost. Limited commercial availability for all species.
Odd-Chain CeramideC17-Ceramide551.92-14Not naturally abundant in most mammalian systems.[13] Lower cost. Good physicochemical similarity. Widely used and validated.[5][13]Potential for slight differences in extraction efficiency and chromatographic retention time compared to this compound.
Short-Chain CeramideC8-Ceramide425.68-140Low cost.Significant differences in polarity, extraction efficiency, and chromatographic behavior. Not recommended for accurate quantification.

Signaling and Metabolic Pathways of this compound

Understanding the biological context of this compound is crucial for experimental design. This compound is primarily synthesized via the de novo pathway in the endoplasmic reticulum, where Ceramide Synthase 1 (CerS1) specifically acylates a sphingoid base with a C18 fatty acyl-CoA.[4] It can also be generated through the hydrolysis of sphingomyelin. This compound acts as a signaling hub, influencing downstream pathways related to cell fate.

G cluster_synthesis De Novo Synthesis (ER) cluster_signaling Downstream Signaling Serine_PalmitoylCoA->Sphinganine SPT Sphinganine->Dihydroceramide CerS1-6 Dihydroceramide->C18_Ceramide DEGS (specifically CerS1 for C18) C18_Ceramide->C18_Ceramide_signal C18_Ceramide_signal->PP2A C18_Ceramide_signal->ER_Stress C18_Ceramide_signal->Autophagy PP2A->Telomerase ER_Stress->Apoptosis Autophagy->Apoptosis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Dihydroceramide Dihydroceramide C18_Ceramide This compound C18_Ceramide_signal This compound PP2A PP2A Activation ER_Stress ER Stress Autophagy Lethal Autophagy (via LC3BII) Telomerase Telomerase Inhibition Apoptosis Apoptosis

Caption: this compound synthesis and key signaling pathways.

Experimental Protocols

This section details the workflow for quantifying this compound using an internal standard.

G Sample 1. Sample Collection (Cells, Tissue, Plasma) Spike 2. Internal Standard Spiking Add known amount of IS (e.g., C17-Ceramide) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer Method) Spike->Extract Dry 4. Solvent Evaporation (Under Nitrogen Stream) Extract->Dry Reconstitute 5. Reconstitution (in LC-MS compatible solvent) Dry->Reconstitute LCMS 6. LC-MS/MS Analysis (RP-HPLC, MRM Mode) Reconstitute->LCMS Data 7. Data Processing (Peak Integration) LCMS->Data Quant 8. Quantification Calculate Analyte/IS Ratio, Determine Concentration via Calibration Curve Data->Quant

References

Application Note and Protocols: Synthesis and Application of a Stable Isotope-Labeled C18-Ceramide Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in a variety of cellular processes, including differentiation, cell cycle arrest, senescence, and apoptosis.[1][2] Specifically, C18-Ceramide, which consists of a D-erythro-sphingosine backbone N-acylated with stearic acid, is a key mediator in signaling pathways that lead to programmed cell death.[3][4] Given its central role in cellular fate, the accurate quantification of this compound in biological samples is critical for understanding disease mechanisms and for the development of novel therapeutics.

The use of stable isotope-labeled internal standards is the gold standard for precise quantification of analytes by mass spectrometry.[5] These standards, which have nearly identical physicochemical properties to their endogenous counterparts, allow for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and reproducibility.[5][6] This application note provides a detailed protocol for the synthesis of a stable isotope-labeled this compound-d7 standard and its application in the quantification of endogenous this compound in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Ceramide Signaling Pathways

Ceramide sits (B43327) at the center of sphingolipid metabolism, acting as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, and also being generated through their breakdown.[7][8][9] An increase in cellular ceramide levels, triggered by various stimuli such as cytokine receptor activation (e.g., TNF-α) or environmental stresses, can initiate a signaling cascade leading to apoptosis.[2][10] This process involves the activation of downstream effectors, including protein phosphatases and stress-activated protein kinases, which ultimately converge on the execution phase of apoptosis.[10][11]

Ceramide_Signaling_Pathway Stress Stress Stimuli (e.g., TNF-α, TRAIL) SM Sphingomyelin Stress->SM Ceramide This compound SM->Ceramide Sphingomyelinase PP Protein Phosphatases (PP1, PP2A) Ceramide->PP SAPK SAPK/JNK Cascade Ceramide->SAPK Apoptosis Apoptosis PP->Apoptosis SAPK->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound-d7 (N-stearoyl-D-erythro-sphingosine-d7)

This protocol describes a general method for the synthesis of this compound-d7 by the acylation of D-erythro-sphingosine-d7 with stearic acid.

Materials:

  • D-erythro-sphingosine-d7

  • Stearic Acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Activation of Stearic Acid: In a round-bottom flask, dissolve stearic acid (1.1 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add EDC-HCl (1.2 eq) portion-wise and stir the reaction mixture at 0°C for 30 minutes, then at room temperature for 4 hours.

  • Coupling Reaction: In a separate flask, dissolve D-erythro-sphingosine-d7 (1.0 eq) in a mixture of anhydrous DCM and DMF. Add TEA (2.5 eq) to this solution.

  • Slowly add the activated stearic acid solution from step 1 to the sphingosine-d7 solution at room temperature.

  • Stir the reaction mixture overnight under an inert atmosphere (e.g., Nitrogen or Argon).

  • Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound-d7.

  • Characterization: Confirm the identity and purity of the synthesized this compound-d7 using Thin-Layer Chromatography (TLC), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_Workflow Start Start Activation Activate Stearic Acid (EDC, NHS) Start->Activation Coupling Couple with D-erythro-sphingosine-d7 Activation->Coupling Reaction Overnight Reaction Coupling->Reaction Purification Work-up and Purification (Column Chromatography) Reaction->Purification Characterization Characterization (MS, NMR) Purification->Characterization End This compound-d7 Standard Characterization->End

Caption: Workflow for the synthesis of this compound-d7.

Protocol 2: Quantification of this compound in Cultured Cells

This protocol details the use of the synthesized this compound-d7 as an internal standard for the quantification of endogenous this compound in a mammalian cell line.

Materials:

  • Cultured mammalian cells (e.g., U2OS)

  • Phosphate-buffered saline (PBS)

  • Methanol:Chloroform (1:2, v/v)

  • Ethanol

  • Acetonitrile

  • This compound-d7 internal standard (IS) solution (e.g., 500 ng/mL in ethanol)

  • This compound calibration standards (e.g., 0-10 ng/mL in acetonitrile)[1]

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Perform a double extraction by adding ice-cold methanol:chloroform (1:2) to the cell pellet, vortexing, and incubating on ice.[1]

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a known volume of the mobile phase.

    • Spike the sample with a known amount of the this compound-d7 internal standard solution.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a C18 reversed-phase column.[1][12]

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode and positive electrospray ionization (ESI+).[1]

  • Data Analysis and Quantification:

    • Prepare a calibration curve by plotting the peak area ratio of the this compound standard to the this compound-d7 IS against the concentration of the this compound standard.[1]

    • Determine the concentration of endogenous this compound in the samples by interpolating their peak area ratios from the calibration curve.

Quantification_Workflow Start Cell Culture Sample Extraction Lipid Extraction (Methanol:Chloroform) Start->Extraction Spiking Spike with this compound-d7 IS Extraction->Spiking LCMS LC-MS/MS Analysis (MRM Mode) Spiking->LCMS Data Data Processing LCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Workflow for this compound quantification.

Data Presentation

Quantitative Data Summary

The following tables provide typical parameters for the LC-MS/MS analysis of this compound.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound566.6264.310035
This compound-d7 (IS)573.6271.310035

Table 2: Liquid Chromatography Parameters

ParameterValue
ColumnReversed-Phase C18 (e.g., 50 x 2.0 mm, 3 µm)[1]
Mobile Phase AAcetonitrile with 0.1% Formic Acid and 25 mM Ammonium Acetate[1]
Mobile Phase BIsopropanol:Acetonitrile (9:1, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid[12]
Flow Rate0.3 - 0.8 mL/min[1][12]
Injection Volume5 µL[12]
Column Temperature30°C[13]
GradientIsocratic or gradient elution optimized for ceramide separation[12][13]

Table 3: Example Calibration Curve Data

This compound Conc. (ng/mL)Peak Area (this compound)Peak Area (this compound-d7 IS)Peak Area Ratio (Analyte/IS)
0.00500,0000.000
0.15,100502,0000.010
0.524,800498,0000.050
1.050,500505,0000.100
2.5126,000503,0000.251
5.0252,000499,0000.505
7.5378,000501,0000.754
10.0503,000500,0001.006

A typical linear regression for this data would yield an R² value > 0.99.[1]

This application note provides comprehensive protocols for the synthesis of a this compound-d7 internal standard and its use in the accurate quantification of endogenous this compound from biological matrices. The detailed workflows, diagrams, and data tables serve as a valuable resource for researchers in the fields of lipidomics, cell biology, and drug development, enabling robust and reliable measurement of this critical signaling lipid.

References

Application Notes and Protocols for Solubilizing C18-Ceramide in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-Ceramide (N-stearoyl-D-erythro-sphingosine) is a key bioactive sphingolipid involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and autophagy.[1][2] Its role as a tumor suppressor in certain cancers, such as glioma, has made it a molecule of significant interest in drug development.[1][2][3] However, its long acyl chain confers high hydrophobicity, making it notoriously difficult to dissolve in aqueous cell culture media, which can lead to precipitation and inconsistent experimental results.

These application notes provide detailed, step-by-step protocols for the effective solubilization of this compound for in vitro cell culture experiments. Two primary methods are presented: dissolution in an organic solvent for direct addition to media and a highly recommended method involving complexation with fatty acid-free bovine serum albumin (BSA) to enhance bioavailability and minimize solvent-induced cytotoxicity.

Data Presentation: this compound Solubility and Working Concentrations

The following table summarizes key quantitative data for dissolving and using this compound in cell culture experiments.

ParameterValueNotesSource(s)
Molecular Weight 566.0 g/mol N/A[4]
Solubility in Organic Solvents
Ethanol (B145695)Soluble with heatingHeating may be required to fully dissolve.[4]
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for creating high-concentration stock solutions.[1]
Dimethylformamide (DMF)~0.15 mg/mLLower solubility compared to other organic solvents.[4]
Chloroform:Methanol (2:1, v/v)~5 mg/mLPrimarily for analytical purposes, not for direct use in cell culture.[4]
Stock Solution Concentration 10-50 mMA typical starting point for creating a concentrated stock in DMSO or ethanol.[1]
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.[5]
Typical Working Concentration 5-50 µMThe optimal concentration is cell-type dependent and should be determined empirically. A 20 µM concentration has been used in glioma cells.[1][6]
Final Solvent Concentration in Media ≤ 0.1% (v/v)To minimize solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent such as DMSO or ethanol.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or heat block (optional, for ethanol)

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., for a 10 mM stock solution, add 176.7 µL of solvent to 1 mg of this compound).

  • Dissolution:

    • For DMSO: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • For Ethanol: Vortex the solution. If the this compound does not fully dissolve, heat the solution at 37-50°C for 10-15 minutes, vortexing intermittently until a clear solution is obtained.[4]

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm solvent-resistant (e.g., PTFE) syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[5]

Protocol 2: Preparation of this compound-BSA Complex for Cell Delivery

This protocol is highly recommended for delivering this compound to cells in culture. Complexing with fatty acid-free BSA improves solubility in aqueous media and reduces the potential for solvent toxicity. This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[7][8][9]

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Water bath set to 37°C

Procedure:

  • Preparation of BSA Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. For example, dissolve 1 g of BSA in 10 mL of liquid.

    • Gently mix by inversion or slow vortexing to avoid frothing.

    • Sterilize the BSA solution by filtering through a 0.22 µm syringe filter.

    • Warm the BSA solution to 37°C in a water bath.

  • Complexation of this compound with BSA:

    • In a sterile conical tube, add the desired volume of the warmed 10% BSA solution.

    • While vortexing the BSA solution at a medium speed, slowly add the this compound stock solution (in ethanol) dropwise. The slow addition is crucial to facilitate proper complex formation.

    • A typical molar ratio of this compound to BSA to start with is between 1:1 and 5:1. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the this compound-BSA mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to ensure complete complexation.[7]

  • Preparation of Working Solution:

    • The resulting this compound-BSA complex can be added directly to your cell culture medium to achieve the desired final working concentration.

    • Remember to prepare a vehicle control containing the same concentration of BSA and ethanol as in the this compound-treated samples.

  • Storage: It is recommended to prepare the this compound-BSA complex fresh for each experiment. If short-term storage is necessary, it can be kept at 4°C for up to 24 hours.

Visualizations

Experimental Workflow for this compound Preparation and Cell Treatment

G cluster_stock Stock Solution Preparation cluster_bsa BSA Complexation (Recommended) cluster_treatment Cell Treatment weigh Weigh this compound Powder add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex / Heat to Dissolve add_solvent->dissolve aliquot Aliquot and Store at -20°C / -80°C dissolve->aliquot complex Slowly Add Ceramide Stock to BSA while Vortexing aliquot->complex Ethanol Stock dilute Dilute Stock or BSA-Complex in Culture Medium aliquot->dilute Direct Dilution prep_bsa Prepare & Warm 10% Fatty Acid-Free BSA prep_bsa->complex incubate Incubate at 37°C for 30-60 min complex->incubate incubate->dilute add_to_cells Add to Cell Culture dilute->add_to_cells control Prepare Vehicle Control (Solvent + BSA) control->add_to_cells

Caption: Workflow for preparing and using this compound in cell culture.

Simplified this compound Signaling Pathway in Cancer Cells

G cluster_cell Cancer Cell C18_Ceramide Exogenous this compound ER_Stress Endoplasmic Reticulum Stress C18_Ceramide->ER_Stress Apoptosis Apoptosis C18_Ceramide->Apoptosis PI3K_AKT PI3K/AKT Pathway (Pro-Survival) C18_Ceramide->PI3K_AKT Inhibits Autophagy Autophagy ER_Stress->Autophagy Cell_Death Cell Death / Inhibition of Viability Autophagy->Cell_Death Apoptosis->Cell_Death PI3K_AKT->Cell_Death Inhibits

Caption: this compound induces cancer cell death via multiple pathways.

References

Inducing Endogenous C18-Ceramide Production in Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing the endogenous production of C18-ceramide in cultured cells. The methodologies outlined are essential for investigating the role of this specific ceramide species in various cellular processes, including apoptosis, cell signaling, and stress responses. The protocols are intended for use by researchers in cell biology, cancer biology, and drug development.

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles in diverse cellular functions.[1] The fatty acid chain length of ceramide dictates its specific biological activity. This compound, in particular, has been implicated in signaling pathways leading to apoptosis and cell growth arrest.[2][3] Understanding how to manipulate the endogenous levels of this compound is therefore critical for elucidating its physiological and pathological roles.

This document outlines three primary methods for inducing endogenous this compound production:

  • Treatment with chemical inducers: Utilizing compounds known to stimulate the de novo synthesis or inhibit the degradation of ceramides.

  • Genetic manipulation: Overexpression of Ceramide Synthase 1 (CerS1), the enzyme specifically responsible for synthesizing this compound.[2][4]

  • Treatment with apoptosis-inducing ligands and DNA damaging agents: Employing stimuli that activate cellular stress pathways leading to ceramide production.[1][5]

Data Presentation: Quantitative Induction of this compound

The following table summarizes the reported fold-increase in this compound levels in various cell lines upon treatment with different inducers. This data is compiled from multiple studies and serves as a reference for the expected efficacy of each induction method.

Cell LineInducerConcentrationIncubation TimeFold Increase in this compound (vs. Control)Reference
U2OSTNF-α100 ng/mL15 min~5-fold[5]
U2OSDaunorubicin1 µM24 hours>3-fold[5]
U2OSMitomycin C10 µg/mL24 hours~1.5-fold[5]
MDA-MB 468SDZ PSC 8335.0 µM1 hour3-fold (total ceramides)[6]
KG-1Fenretinide (4-HPR)1.25-10 µMNot Specified15-fold (total ceramides)[7]
HL-60Fenretinide (4-HPR)1.25-10 µMNot Specified2-fold (total ceramides)[7]
HL-60/VCRFenretinide (4-HPR)1.25-10 µMNot Specified20-fold (total ceramides)[7]
U251 & A172CerS1 OverexpressionNot ApplicableNot ApplicableSignificantly Increased[2]

Experimental Protocols

Protocol 1: Induction of this compound using Chemical Inducers (Fenretinide)

This protocol describes the use of Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, to induce ceramide production. Fenretinide has been shown to increase ceramide levels by impacting the de novo synthesis pathway.[7][8]

Materials:

  • Cultured cells (e.g., leukemia cell lines like KG-1, HL-60)

  • Complete cell culture medium

  • Fenretinide (4-HPR)

  • Ethanol (B145695) (for dissolving Fenretinide)

  • Phosphate-buffered saline (PBS)

  • Reagents for lipid extraction (e.g., methanol, chloroform)

  • Equipment for cell lysis (e.g., sonicator)

  • LC-MS/MS system for ceramide quantification

Procedure:

  • Cell Culture: Plate cells at a desired density and allow them to adhere or reach a logarithmic growth phase.

  • Preparation of Fenretinide Stock Solution: Dissolve Fenretinide in ethanol to prepare a stock solution (e.g., 10 mM). Store at -20°C.

  • Treatment of Cells:

    • Dilute the Fenretinide stock solution in complete cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the existing medium from the cells and replace it with the Fenretinide-containing medium.

    • Incubate the cells for the desired period (e.g., 1 to 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Harvest the cells by scraping or trypsinization.

    • Perform lipid extraction using a suitable method, such as the Bligh and Dyer method (chloroform:methanol:water). A double extraction procedure using methanol:chloroform (1:2) can also be used.[5]

  • Quantification of this compound:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample using a reverse-phase HPLC column coupled to a tandem mass spectrometer to quantify this compound levels.[1][5]

Protocol 2: Induction of this compound via CerS1 Overexpression

This protocol involves genetically modifying cells to overexpress Ceramide Synthase 1 (CerS1), which specifically catalyzes the synthesis of this compound.[2][4]

Materials:

  • Host cell line (e.g., U251, A172 glioma cells)[2]

  • Expression vector containing the human CerS1 gene

  • Transfection reagent (e.g., Lipofectamine) or viral transduction system (e.g., lentivirus)

  • Selection antibiotic (if applicable)

  • Reagents for protein extraction and Western blotting

  • Reagents and equipment for lipid extraction and this compound quantification (as in Protocol 1)

Procedure:

  • Transfection/Transduction:

    • Transfect or transduce the host cells with the CerS1 expression vector or a control vector (e.g., empty vector).

    • Follow the manufacturer's protocol for the chosen transfection reagent or viral system.

  • Selection of Stable Clones (Optional but Recommended):

    • If the expression vector contains a selection marker, culture the cells in a medium containing the appropriate antibiotic to select for stably transfected cells.

  • Verification of CerS1 Overexpression:

    • After 48-72 hours (for transient transfection) or after selection of stable clones, harvest a subset of cells.

    • Perform Western blotting to confirm the overexpression of the CerS1 protein.

  • Lipid Extraction and Analysis:

    • Culture the CerS1-overexpressing cells and control cells for a desired period.

    • Harvest the cells and perform lipid extraction as described in Protocol 1.

    • Quantify this compound levels using LC-MS/MS to confirm the increased production.[2]

Protocol 3: Induction of this compound using Apoptosis-Inducing Ligands and DNA Damaging Agents

This protocol details the induction of this compound using Tumor Necrosis Factor-alpha (TNF-α), a potent apoptosis-inducing ligand, and Daunorubicin, a DNA damaging agent.[1][5]

Materials:

  • Cultured cells (e.g., U2OS osteosarcoma cells)[5]

  • Complete cell culture medium

  • TNF-α

  • Daunorubicin

  • Sterile water or appropriate solvent for dissolving reagents

  • Reagents and equipment for lipid extraction and this compound quantification (as in Protocol 1)

Procedure:

  • Cell Culture: Plate U2OS cells and allow them to grow to a suitable confluency.

  • Preparation of Inducer Solutions:

    • Prepare a stock solution of TNF-α in sterile water with a carrier protein like BSA.

    • Prepare a stock solution of Daunorubicin in a suitable solvent (e.g., DMSO).

  • Treatment of Cells:

    • For TNF-α induction: Dilute the TNF-α stock solution in serum-free medium to a final concentration of 100 ng/mL. Replace the culture medium with the TNF-α-containing medium and incubate for a short duration (e.g., 15 minutes).[5]

    • For Daunorubicin induction: Dilute the Daunorubicin stock solution in complete culture medium to a final concentration of 1 µM. Replace the culture medium and incubate for a longer period (e.g., 24 hours).[5]

  • Cell Harvesting and Lipid Analysis:

    • Following the incubation period, harvest the cells and perform lipid extraction and this compound quantification using LC-MS/MS as described in Protocol 1.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in these protocols.

DeNovo_Ceramide_Synthesis cluster_ER Endoplasmic Reticulum cluster_Inducers Inducers cluster_Enzymes Enzymes Serine L-Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Fenretinide Fenretinide SPT Serine Palmitoyltransferase Fenretinide->SPT Activates PSC833 SDZ PSC 833 PSC833->SPT Activates Etoposide Etoposide Etoposide->SPT Activates KSR 3-Ketosphinganine Reductase CerS Ceramide Synthase DEGS Dihydroceramide Desaturase CerS1_Overexpression_Workflow Start Start: Host Cell Line Transfection Transfection/Transduction with CerS1 Expression Vector Start->Transfection Selection Selection of Stably Transfected Cells (Optional) Transfection->Selection Verification Verification of CerS1 Overexpression (Western Blot) Selection->Verification Culture Cell Culture Verification->Culture Harvest Harvest Cells Culture->Harvest LipidExtraction Lipid Extraction Harvest->LipidExtraction Quantification LC-MS/MS Quantification of this compound LipidExtraction->Quantification End End: Increased this compound Quantification->End Chemical_Induction_Workflow Start Start: Cultured Cells Treatment Treatment with Inducer (e.g., Fenretinide, TNF-α, Daunorubicin) Start->Treatment Incubation Incubation for a Defined Period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest LipidExtraction Lipid Extraction Harvest->LipidExtraction Quantification LC-MS/MS Quantification of this compound LipidExtraction->Quantification End End: Increased this compound Quantification->End

References

Application Notes and Protocols: Utilizing Fluorescently-Labeled C18-Ceramide for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, differentiation, and senescence.[1][2] Among the various ceramide species, C18-ceramide, which contains a stearoyl (18:0) acyl chain, has been specifically implicated in lethal mitophagy by interacting with LC3BII in mitochondria and in the induction of apoptosis.[1] The subcellular localization and trafficking of this compound are therefore of significant interest in understanding its biological functions and its role in disease pathogenesis.

Fluorescently-labeled this compound analogs are powerful tools for visualizing the distribution and dynamics of this lipid within living and fixed cells using fluorescence microscopy. These probes allow for the investigation of this compound's involvement in membrane microdomains, such as lipid rafts, and its trafficking between organelles like the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4][5] This document provides detailed protocols for the use of fluorescently-labeled this compound in microscopy, along with data presentation guidelines and visualizations of relevant cellular pathways.

Applications of Fluorescently-Labeled this compound

  • Visualization of Organelle Structure and Dynamics: Fluorescent this compound analogs, particularly those labeled with NBD or BODIPY dyes, accumulate in the Golgi apparatus, making them excellent markers for this organelle in live and fixed cells.[6][7]

  • Studies of Ceramide Trafficking: These probes are instrumental in studying the intracellular transport of ceramide, for instance, from its site of synthesis in the ER to the Golgi, a process mediated by the ceramide transport protein (CERT).[3][4][5][8][9]

  • Investigation of Lipid Rafts: this compound is known to be incorporated into lipid rafts, where it can induce the coalescence of these microdomains into larger signaling platforms.[10][11][12] Fluorescent this compound can be used to visualize these ceramide-rich platforms.

  • Apoptosis and Signaling Studies: By visualizing the localization of this compound, researchers can gain insights into its role in initiating signaling cascades, such as those leading to apoptosis.[1][13]

Data Presentation: Quantitative Parameters

For consistent and comparable results, experimental parameters should be carefully documented. The following tables summarize key quantitative data for experiments using fluorescently-labeled this compound.

Table 1: Recommended Staining Conditions

ParameterLive Cell ImagingFixed Cell Imaging
Probe Concentration 2-10 µM5 µM
Incubation Temperature 4°C (loading), then 37°C (chase)4°C
Incubation Time 30 min at 4°C, followed by 30 min at 37°C30-60 min
Solvent/Carrier BSA complex in HBSS/HEPESBSA complex in HBSS/HEPES

Table 2: Common Fluorescent Probes for this compound

FluorophoreExcitation (nm)Emission (nm)Key Features
NBD ~465~535Environment-sensitive fluorophore, commonly used for Golgi staining.
BODIPY FL ~505~515Bright and photostable, can exhibit spectral shifts depending on the lipid environment.[14]
BODIPY TR ~589~617Red-shifted emission, suitable for multicolor imaging.

Experimental Protocols

Preparation of Fluorescent this compound-BSA Complex

For efficient delivery into cells, fluorescently-labeled ceramides are often complexed with bovine serum albumin (BSA).[14]

Materials:

  • Fluorescently-labeled this compound (e.g., NBD-C18-Ceramide)

  • Chloroform:Ethanol (19:1 v/v)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

Protocol:

  • Prepare a 1 mM stock solution of the fluorescent this compound in chloroform:ethanol (19:1 v/v).

  • In a glass test tube, dispense the desired amount of the stock solution and evaporate the solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour to form a thin lipid film.

  • Prepare a 0.34 mM BSA solution in HBSS/HEPES.

  • Add the BSA solution to the lipid film and vortex vigorously for 30 minutes to form the ceramide-BSA complex. The final concentration of the complex is typically prepared at 5 µM.[14]

Staining Protocol for Live Cells

This protocol is suitable for visualizing the trafficking and localization of this compound in real-time.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent this compound-BSA complex (5 µM)

  • HBSS/HEPES buffer, pre-chilled to 4°C

  • Complete culture medium, pre-warmed to 37°C

Protocol:

  • Wash the cells twice with ice-cold HBSS/HEPES.

  • Incubate the cells with 5 µM fluorescent this compound-BSA complex in HBSS/HEPES for 30 minutes at 4°C.[14] This allows the probe to label the plasma membrane.

  • Wash the cells three times with ice-cold HBSS/HEPES to remove excess probe.

  • Add pre-warmed complete culture medium and incubate the cells at 37°C for 30 minutes to allow for internalization and trafficking of the ceramide.[14]

  • Wash the cells with fresh medium and proceed with imaging.

Staining Protocol for Fixed Cells

This protocol is useful for high-resolution imaging of this compound distribution at a specific time point.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescent this compound-BSA complex (5 µM)

  • Mounting medium

Protocol:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the fixed cells with 5 µM fluorescent this compound-BSA complex in PBS for 30-60 minutes at 4°C.[14]

  • Wash the cells three times with PBS to remove unbound probe.

  • Mount the coverslips on a microscope slide using a suitable mounting medium.

Image Acquisition and Analysis

  • Microscopy: A confocal laser scanning microscope is recommended for high-resolution imaging and optical sectioning to minimize out-of-focus fluorescence.

  • Filter Sets: Use appropriate filter sets corresponding to the excitation and emission spectra of the chosen fluorophore (see Table 2).

  • Controls:

    • Unstained cells: To assess autofluorescence.

    • Vehicle control: Cells treated with the BSA-containing medium without the fluorescent ceramide to control for any effects of the carrier.

  • Image Analysis:

    • Colocalization analysis: To determine the extent to which fluorescent this compound localizes to specific organelles, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). Pearson's or Manders' colocalization coefficients can be calculated using appropriate software.

    • Intensity measurements: To quantify the accumulation of this compound in different cellular regions or in response to specific treatments.

Visualizations

Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide generates LipidRaft Lipid Raft Ceramide->LipidRaft coalesces Apoptosis Apoptosis LipidRaft->Apoptosis initiates signaling SMase Sphingomyelinase SMase->Sphingomyelin hydrolyzes Stress Cellular Stress (e.g., TNF-α) Stress->SMase activates

Caption: this compound generation and signaling in lipid rafts.

Experimental Workflow

G Start Start: Culture cells on glass-bottom dish Prep Prepare Fluorescent This compound-BSA Complex Start->Prep Stain Stain Cells (Live or Fixed Protocol) Prep->Stain Image Image Acquisition (Confocal Microscopy) Stain->Image Analyze Image Analysis (Colocalization, Intensity) Image->Analyze End End: Interpret Results Analyze->End

Caption: Experimental workflow for microscopy using fluorescent this compound.

Logical Relationships

G cluster_synthesis De Novo Synthesis cluster_transport Transport cluster_processing Processing & Destination ER Endoplasmic Reticulum (Ceramide Synthesis) CERT CERT Protein ER->CERT transports Ceramide Golgi Golgi Apparatus (Sphingomyelin Synthesis) CERT->Golgi PM Plasma Membrane Golgi->PM Vesicular Transport

Caption: Intracellular trafficking pathway of newly synthesized this compound.

References

Application Note: Development of an ELISA-Based Assay for C18-Ceramide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, inflammation, cell proliferation, and differentiation.[1][2] Specifically, C18-Ceramide, which contains a stearic acid (C18:0) acyl chain, is generated by Ceramide Synthase 1 (CerS1) and plays a significant role in regulating these pathways.[1][3] Dysregulation of this compound levels has been implicated in several diseases, including cancer and metabolic disorders.[3][4] For instance, this compound levels are selectively downregulated in head and neck squamous cell carcinoma, and their increase can inhibit cancer cell growth.[3][5] Given its biological importance, the accurate quantification of this compound in various biological samples is crucial for advancing research and therapeutic development.

This document provides a detailed protocol for the development and execution of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative detection of this compound.

Principle of the Assay

The assay described is a competitive ELISA. This format is highly suitable for detecting small molecules like ceramides. The principle relies on the competition between the this compound present in the sample and a fixed amount of labeled this compound for a limited number of binding sites on a specific anti-Ceramide antibody.

In this format, a microtiter plate is pre-coated with an antibody specific to Ceramide.[6] When the sample or standard is added to the wells, along with a Horseradish Peroxidase (HRP)-conjugated Ceramide, the Ceramide from the sample competes with the Ceramide-HRP conjugate for binding to the pre-coated antibody.[7] After an incubation period, the unbound components are washed away. A substrate solution (TMB) is then added, which reacts with the bound HRP to produce a color signal.[8] The intensity of the color is inversely proportional to the concentration of Ceramide in the sample; a higher concentration of Ceramide in the sample leads to a weaker signal.[9] The concentration is determined by comparing the optical density (OD) of the samples against a standard curve.[6]

This compound Signaling and Synthesis

This compound is primarily synthesized through the de novo pathway in the endoplasmic reticulum. This process is initiated by the condensation of serine and palmitoyl-CoA, and a key step is the acylation of the sphingoid base by Ceramide Synthase 1 (CerS1), which specifically adds the C18:0 fatty acid.[1] Once synthesized, this compound can act as a second messenger, influencing downstream pathways. It has been shown to activate protein phosphatases like PP2A, which can dephosphorylate key signaling proteins such as Akt, thereby inhibiting cell survival pathways.[2][3] It is also involved in inducing lethal mitophagy by directly interacting with LC3BII in mitochondria.[3]

C18_Ceramide_Signaling cluster_0 De Novo Synthesis (ER) cluster_1 Downstream Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS1 (+ C18-CoA) This compound This compound Dihydroceramide->this compound DEGS LC3BII LC3BII This compound->LC3BII interacts with PP2A PP2A This compound->PP2A activates Mitophagy Mitophagy LC3BII->Mitophagy Akt_Inhibition Akt Inhibition PP2A->Akt_Inhibition Apoptosis Apoptosis Akt_Inhibition->Apoptosis Cell_Growth_Inhibition Cell Growth Inhibition Akt_Inhibition->Cell_Growth_Inhibition

Caption: this compound synthesis and its role in signaling pathways.

Quantitative Data from Commercial Assays

The following table summarizes the key performance characteristics of several commercially available Ceramide ELISA kits. This data can serve as a benchmark when developing a new assay.

Kit/Parameter Assay Type Detection Range Sensitivity (Lower Limit of Detection) Sample Types Reference
MyBioSource (MBS7616829)Competitive31.2-2000 pg/ml18.75 pg/mlSerum, plasma, cell culture supernatant[10]
MyBioSource (MBS7254089)CompetitiveNot specified1.0 ng/mLSerum, plasma, cell culture, body fluid, tissue homogenate[7]
Antibodies.com (A326471)Competitive31.2-2000 pg/ml<18.75 pg/mlSerum, plasma, cell culture supernatant, cell/tissue lysate[9]
Biocompare VendorCompetitive31.2-2000 pg/ml18.75 pg/mlNot specified[11]

Experimental Protocols

This section provides detailed methodologies for sample preparation and the ELISA procedure.

Materials and Reagents
  • 96-well high-protein-binding microtiter plates

  • Anti-Ceramide antibody (capture antibody)

  • This compound standard (crystalline solid)[5]

  • Biotinylated Ceramide or HRP-conjugated Ceramide

  • Streptavidin-HRP (if using biotinylated detection molecule)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Dilution Buffer

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and multichannel pipettes

  • Plate shaker (optional)

Sample Preparation

Proper sample collection and preparation are critical for accurate results. Samples should be brought to room temperature before use.[6]

  • Serum: Collect whole blood in a serum separator tube. Allow samples to clot for 30 minutes at room temperature or overnight at 4°C.[6][8] Centrifuge for 10-20 minutes at 1,000 x g.[6][8] Collect the serum and assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[8][12]

  • Plasma: Collect whole blood using EDTA or heparin as an anticoagulant.[8] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[6][13] Collect the plasma and assay immediately or aliquot and store at -80°C.[6]

  • Cell Culture Supernatants: Collect cell culture media and centrifuge for 20 minutes at 1500 rpm at 4°C to remove cells and debris.[8] Assay the clear supernatant immediately or store at -80°C.[12]

  • Cell Lysates: Wash cells with ice-cold PBS. Add a suitable lysis buffer and incubate on ice for 30 minutes.[8] Scrape the cells and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet insoluble material.[8][12] Collect the supernatant (soluble cell extract) for analysis.[8]

  • Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood.[8] Homogenize the tissue in PBS or a suitable lysis buffer.[6][8] Perform two freeze-thaw cycles to break cell membranes.[8] Centrifuge the homogenate for 5 minutes at 5,000 x g and collect the supernatant.[8]

Reagent Preparation
  • This compound Standards: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., dimethyl formamide).[5] From this stock, create a series of dilutions in the Sample Dilution Buffer to generate a standard curve (e.g., ranging from 0 to 2000 pg/ml).

  • Wash Buffer: Dilute concentrated wash buffer with deionized water to its final working concentration.[6]

  • Biotin-labeled Antibody Working Solution: Dilute the concentrated biotin-labeled antibody to its working concentration with the appropriate dilution buffer just before use.[8]

Assay Procedure

The following diagram outlines the general workflow for a competitive ELISA.

Competitive_ELISA_Workflow A 1. Plate Coating Coat wells with anti-Ceramide capture antibody. B 2. Washing Wash plate 2 times to remove unbound antibody. A->B C 3. Blocking Block non-specific binding sites with Blocking Buffer. B->C D 4. Sample/Standard Incubation Add Standards and Samples to wells. C->D E 5. Competitive Reaction Immediately add Biotin-Ceramide conjugate. Incubate for 45-60 min at 37°C. D->E F 6. Washing Wash plate 5 times to remove unbound reagents. E->F G 7. Add HRP-Streptavidin Add HRP-Streptavidin conjugate. Incubate for 30 min at 37°C. F->G H 8. Washing Wash plate 5 times. G->H I 9. Substrate Reaction Add TMB Substrate. Incubate for 15-20 min at 37°C in the dark. H->I J 10. Stop Reaction Add Stop Solution. Color changes from blue to yellow. I->J K 11. Read Plate Measure absorbance at 450 nm. J->K

Caption: A step-by-step workflow for a competitive ELISA protocol.

Detailed Steps:

  • Plate Coating: Coat the wells of a 96-well microplate with 100 µL/well of capture antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 2-3 times with 350 µL/well of Wash Buffer.[8][9]

  • Blocking: Add 200 µL/well of Blocking Buffer to block any remaining protein-binding sites. Incubate for 1-2 hours at room temperature.[14]

  • Washing: Aspirate the blocking buffer and wash the plate as in step 2.

  • Competitive Reaction: Add 50 µL of each standard, blank (Sample Dilution Buffer), and sample to the appropriate wells.[8] Immediately add 50 µL of the working Biotin-labeled Ceramide solution to each well.[8] Cover the plate and incubate for 45-60 minutes at 37°C.[8]

  • Washing: Aspirate the liquid from the wells and wash 5 times with Wash Buffer.[7][9] Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on absorbent paper.[8]

  • HRP Conjugate Addition: Add 100 µL of Streptavidin-HRP working solution to each well. Cover and incubate for 30 minutes at 37°C.[8]

  • Washing: Repeat the wash step as described in step 6.

  • Substrate Development: Add 90 µL of TMB Substrate to each well.[8] Incubate for 10-20 minutes at 37°C, protected from light. Monitor for color development.[8]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read Absorbance: Measure the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.

Data Analysis

  • Calculate Average OD: Calculate the average OD for the blank, each standard, and each sample from the duplicate readings.

  • Generate Standard Curve: Subtract the average OD of the blank from the average OD of all other readings. Plot the mean OD for each standard on the y-axis against its concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Calculate Sample Concentrations: Use the standard curve to determine the concentration of this compound in each sample. The OD of the samples will fall along the curve, and their corresponding concentration can be interpolated. Remember to multiply by the dilution factor if samples were diluted.

Conclusion

This application note provides a comprehensive framework for developing a sensitive and specific competitive ELISA to quantify this compound in diverse biological samples. The detailed protocols for sample preparation and the step-by-step assay procedure, complemented by visual workflows and an understanding of the underlying signaling pathways, equip researchers with the necessary tools to implement this assay. Accurate measurement of this compound will facilitate further investigation into its role in health and disease, potentially uncovering new diagnostic biomarkers and therapeutic targets.

References

Application Notes: C18-Ceramide as a Potent Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Ceramides are a class of sphingolipids that play a crucial role in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis (programmed cell death).[1][2][3] Among the different ceramide species, C18-ceramide, which contains a stearoyl (C18) acyl chain, has emerged as a significant tumor-suppressing lipid.[1][4] Accumulating evidence suggests that elevated intracellular levels of this compound can selectively induce apoptosis in a variety of cancer cell lines, making it a promising target for novel cancer therapeutics.[4][5] These application notes provide an overview of the mechanisms of this compound-induced apoptosis and protocols for its investigation in cancer cell lines.

Mechanism of Action

This compound triggers apoptosis through multiple interconnected signaling pathways, primarily involving the mitochondria and the endoplasmic reticulum (ER).

Mitochondrial Pathway: this compound can directly interact with the mitochondrial outer membrane, leading to the formation of pores.[2][6][7] This disrupts the mitochondrial membrane potential and facilitates the release of pro-apoptotic factors like cytochrome c into the cytosol.[8] Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5][9] The activity of this compound at the mitochondria is regulated by the Bcl-2 family of proteins. Anti-apoptotic members like Bcl-2 and Bcl-xL can inhibit this compound-induced apoptosis, potentially by disassembling ceramide channels in the mitochondrial outer membrane.[6][7][10]

Endoplasmic Reticulum (ER) Stress Pathway: this compound can induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.[4][11] This leads to the activation of the unfolded protein response (UPR). Prolonged or severe ER stress initiated by this compound can activate pro-apoptotic arms of the UPR, leading to the activation of caspases and apoptosis.[1][11] In some cancer cell lines, such as human glioma cells, this compound has been shown to trigger lethal autophagy through the induction of ER stress.[4][12]

Caspase Activation: A key event in this compound-induced apoptosis is the activation of caspases.[5][8][9] Both the mitochondrial and ER stress pathways converge on the activation of a caspase cascade. Specifically, this compound has been shown to activate caspase-9 and caspase-3 in head and neck squamous cell carcinoma (HNSCC) cells.[5][9] The activation of caspases can be both a downstream effect and an upstream regulator of ceramide production, creating a complex feedback loop in the apoptotic process.[13][14]

Data Presentation

The following tables summarize the effects of this compound on various cancer cell lines as reported in the literature.

Cell LineCancer TypeObserved Effect of Increased this compound or CerS1 ExpressionReference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)Head and Neck CancerSuppression of tumor growth, induction of apoptosis through caspase-9/3 activation.[5][9] Reduced this compound levels are associated with increased tumor aggressiveness.[4][15][4][5][9][15]
Human Glioma Cells (U251, A172, U87, U118)Brain CancerTriggers ER stress, lethal autophagy, and cell death.[4][16] this compound levels are lower in glioma tissue compared to normal tissue.[4][17][4][16][17]
Human Lung Adenocarcinoma (A549)Lung CancerRepresses the promoter activity of human telomerase reverse transcriptase (hTERT).[4][4]
Chronic Myeloid Leukemia (K562)LeukemiaImatinib-induced apoptosis is mediated by an increase in this compound synthesis via CerS1.[5][9][5][9]
Neuroblastoma CellsNeuroblastomaDownregulation of CerS1 (leading to reduced this compound) results in ER stress and pro-apoptotic signaling.[4][18][4][18]
Human Breast Cancer CellsBreast CancerIncreased CerS1 mRNA levels are correlated with a poor prognosis.[4][18][4][18]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the apoptotic effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (solubilized in an appropriate solvent, e.g., DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used for ceramide).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-CHOP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

C18_Ceramide_Apoptosis_Signaling C18_Ceramide This compound Mitochondria Mitochondria C18_Ceramide->Mitochondria forms pores ER Endoplasmic Reticulum (ER) C18_Ceramide->ER induces stress CytoC Cytochrome c release Mitochondria->CytoC ER_Stress ER Stress / UPR ER->ER_Stress Bcl2 Anti-apoptotic Bcl-2 proteins Bcl2->Mitochondria inhibits Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis ER_Stress->Casp3

Caption: this compound induced apoptosis signaling pathway.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blotting Treatment->Western_Blot Data_Analysis Data Analysis (IC50, % Apoptosis, Protein Levels) Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for studying this compound's effects.

References

Application Notes and Protocols for C18-Ceramide Delivery in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and senescence. C18-ceramide, in particular, has garnered significant interest as a potential anti-cancer agent due to its pro-apoptotic functions. However, its therapeutic application in vivo is hampered by poor solubility and bioavailability. This document provides detailed application notes and protocols for the preparation and administration of this compound delivery systems for in vivo animal studies, focusing on liposomal and nanoparticle-based approaches. It also summarizes quantitative data on their efficacy, biodistribution, and toxicity, and illustrates key signaling pathways and experimental workflows.

Data Presentation: Efficacy, Biodistribution, and Toxicity of Ceramide Delivery Systems

The following tables summarize quantitative data from various in vivo studies utilizing ceramide delivery systems. These data provide a comparative overview of the different formulations and their outcomes in animal models.

Table 1: In Vivo Efficacy of Ceramide Formulations in Murine Cancer Models

Delivery SystemCancer ModelAnimal StrainDosage and RouteTreatment ScheduleOutcomeReference
Liposomal C6-CeramideSyngeneic Breast AdenocarcinomaBALB/c mice36 mg/kg, i.v.3 weeks>6-fold reduction in tumor size compared to control liposomes.[1][2][1][2]
Liposomal Natural CeramideJ774 Ascites TumorBALB/c miceNot specified, i.v. and i.p.Not specified>20% increase in lifespan compared to control liposomes.[3][3]
Ceramide AnalogTriple-Negative Breast CancerNude mice10 mg/kg, i.p.5 days/week for 3 weeksSuppression of tumor growth and reduction in metastasis.[4]

Table 2: Biodistribution of Nanoparticle-Based Delivery Systems in Mice

Delivery SystemAnimal StrainTime PointOrgan% Injected Dose per Gram (%ID/g)Reference
Cerium Oxide NanoparticlesMiceNot specifiedSpleenHighest deposition[5]
Cerium Oxide NanoparticlesMiceNot specifiedLiverHigh deposition[5]
Cerium Oxide NanoparticlesMiceNot specifiedLungsModerate deposition[5]
Cerium Oxide NanoparticlesMiceNot specifiedKidneysModerate deposition[5]
Polystyrene Nanoparticles (50 nm)BALB/c mice28 daysLiverHigh accumulation[6][7]
Polystyrene Nanoparticles (50 nm)BALB/c mice28 daysSpleenHigh accumulation[6][7]
Polystyrene Nanoparticles (50 nm)BALB/c mice28 daysIntestineHigh accumulation[6][7]

Note: Data for this compound specific formulations are limited; this table provides a general overview of nanoparticle biodistribution.

Table 3: Toxicity Profile of Ceramide Analogs in Mice

CompoundDosageRouteObservationOutcomeReference
Ceramide Analog120 mg/kg (single dose)i.p.Elevated hepatic serum enzymes, liver and heart tissue damage.Toxic[4]
Ceramide Analog≤ 80 mg/kg (single dose)i.p.No significant toxicity, tested parameters within normal ranges.Non-toxic[4]
Ceramide Analog25, 50, 75 mg/kg (single dose)i.p.No significant toxicity.Non-toxic[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a widely used technique for liposome (B1194612) formulation.[8][9]

Materials:

  • This compound (N-stearoyl-D-sphingosine)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, DPPC, cholesterol, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be 50:10:35:5 (DPPC:this compound:Cholesterol:DSPE-PEG2000).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 45-50°C) to evaporate the organic solvent.

    • Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.

    • Rotate the flask gently in the water bath (above the lipid phase transition temperature) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size of the MLVs, sonicate the liposome suspension using a bath sonicator or a probe sonicator. Be cautious with probe sonication to avoid overheating.

    • For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Characterization and Storage:

    • Characterize the liposomes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of this compound using a suitable analytical method like HPLC.

    • Store the prepared liposomes at 4°C.

Protocol 2: Intravenous Administration of Liposomal this compound in Mice

This protocol outlines the procedure for administering this compound-loaded liposomes to mice via tail vein injection.

Materials:

  • This compound-loaded liposome suspension

  • Sterile saline (0.9% NaCl)

  • Mouse restrainer

  • Insulin syringes (27-30 gauge needle)

  • Heat lamp or warm water bath

Procedure:

  • Animal Preparation:

    • Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

    • Weigh each mouse to determine the correct injection volume.

  • Dose Preparation:

    • Dilute the this compound-loaded liposome suspension with sterile saline to the desired final concentration. The final injection volume for a mouse is typically 100-200 µL.

  • Injection Procedure:

    • Warm the mouse's tail using a heat lamp or by immersing it in warm water (approximately 40°C) for a few minutes to dilate the lateral tail veins.

    • Place the mouse in a restrainer to immobilize it and expose the tail.

    • Disinfect the tail with an alcohol swab.

    • Identify one of the lateral tail veins.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the liposome suspension. You should not feel significant resistance. If resistance is felt or a blister forms, the needle is not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the mice regularly for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur, according to the experimental plan.

Visualizations

This compound Signaling Pathway in Apoptosis

C18_Ceramide_Apoptosis_Pathway ext_stimuli External Stimuli (e.g., Chemotherapy, Stress) cer_synthase Ceramide Synthase (CerS1) ext_stimuli->cer_synthase activates c18_ceramide This compound cer_synthase->c18_ceramide produces pp2a Protein Phosphatase 2A (PP2A) c18_ceramide->pp2a activates mitochondrion Mitochondrion c18_ceramide->mitochondrion promotes permeabilization akt Akt (Pro-survival) pp2a->akt dephosphorylates (inactivates) bad Bad akt->bad phosphorylates (inactivates) bcl2 Bcl-2 bad->bcl2 bcl2->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 binds to caspase9 Caspase-9 apaf1->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: this compound induced apoptosis signaling pathway.

Experimental Workflow for In Vivo this compound Delivery

InVivo_Workflow start Start formulation 1. Formulation Preparation (Liposomes/Nanoparticles) start->formulation characterization 2. Physicochemical Characterization (Size, PDI, Zeta Potential) formulation->characterization animal_model 3. Animal Model Preparation (e.g., Tumor Xenograft) characterization->animal_model administration 4. In Vivo Administration (e.g., Intravenous Injection) animal_model->administration monitoring 5. Monitoring (Tumor Growth, Body Weight, etc.) administration->monitoring biodistribution 6a. Biodistribution Study (Organ Harvesting, Imaging) monitoring->biodistribution efficacy 6b. Efficacy Study (Tumor Volume Measurement) monitoring->efficacy toxicity 6c. Toxicity Assessment (Histopathology, Blood Analysis) monitoring->toxicity data_analysis 7. Data Analysis biodistribution->data_analysis efficacy->data_analysis toxicity->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo this compound delivery studies.

References

Application Note: A Validated Protocol for C18-Ceramide Analysis from Tissue Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, insulin (B600854) resistance, and inflammation.[1][2] Specifically, C18-Ceramide (N-stearoyl-sphingosine), generated primarily by Ceramide Synthase 1 (CerS1), has been implicated in pathological states such as cancer, neurodegeneration, and metabolic diseases.[3][4] Dysregulation of this compound levels has been observed in human glioma and head and neck squamous cell carcinoma, suggesting its potential as both a biomarker and a therapeutic target.[4][5]

Accurate quantification of this compound from small tissue biopsies is therefore crucial for advancing our understanding of its role in disease and for the development of targeted therapeutics. This application note provides a detailed, validated protocol for the extraction and quantification of this compound from tissue samples using a modified Bligh and Dyer lipid extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method is based on the efficient extraction of total lipids, including ceramides, from homogenized tissue biopsies using a chloroform (B151607)/methanol solvent system. A non-endogenous ceramide analog, such as C17-Ceramide, is spiked into the sample prior to extraction to serve as an internal standard for accurate quantification. The lipid extract is then dried, reconstituted, and analyzed by reverse-phase LC-MS/MS. Separation is achieved based on hydrophobicity, and quantification is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode, which offers high sensitivity and specificity.[6][7][8]

Experimental Workflow

The overall experimental process from tissue collection to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Biopsy (5-50 mg) Homogenize Homogenization (e.g., in PBS) Tissue->Homogenize Spike Spike Internal Standard (e.g., C17-Ceramide) Homogenize->Spike Extract Lipid Extraction (Bligh & Dyer Method) Spike->Extract PhaseSep Phase Separation (Centrifugation) Extract->PhaseSep Collect Collect Organic Phase (Lower Layer) PhaseSep->Collect Dry Dry Extract (Under Nitrogen) Collect->Dry Reconstitute Reconstitute (in Mobile Phase) Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (C18 Reverse Phase) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Peak Integration & Quantification) MS->Data

Caption: Experimental workflow for this compound analysis.

Materials and Reagents

4.1 Equipment

  • Tissue homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Microcentrifuge

  • Nitrogen gas evaporator

  • Vortex mixer

  • Analytical balance

  • HPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)[6]

  • Borosilicate glass tubes with screw caps

4.2 Chemicals and Reagents

  • This compound (d18:1/18:0) standard (Avanti Polar Lipids or equivalent)

  • C17-Ceramide (d18:1/17:0) internal standard (Avanti Polar Lipids or equivalent)

  • Chloroform (CHCl₃), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Isopropanol, HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) acetate, LC-MS grade

  • Phosphate-Buffered Saline (PBS)

  • Ultrapure water

Detailed Experimental Protocol

5.1 Preparation of Standards

  • Prepare 1 mg/mL stock solutions of this compound and C17-Ceramide (Internal Standard, IS) in ethanol. Store at -80°C.[7]

  • From the stock solutions, prepare a series of working standard solutions (e.g., 0 to 10 ng/mL) for the calibration curve by diluting in acetonitrile or an appropriate solvent.[7]

  • Prepare a working IS solution (e.g., 500 ng/mL C17-Ceramide) in ethanol.[7]

5.2 Sample Homogenization

  • Weigh the frozen tissue biopsy (typically 5-50 mg) and record the exact weight.

  • Place the tissue in a suitable tube with homogenization beads and an appropriate volume of ice-cold PBS.

  • Homogenize the tissue until no visible particles remain. Keep samples on ice throughout the process.

  • Use a small aliquot of the homogenate for protein quantification (e.g., BCA assay) to normalize the final ceramide concentrations.[7]

5.3 Lipid Extraction (Bligh & Dyer Method)

  • Transfer a known volume of the tissue homogenate to a clean glass tube.

  • Spike the sample with a known amount of C17-Ceramide internal standard (e.g., 50 ng).[6]

  • Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute at 4°C.[6]

  • To induce phase separation, add 0.5 mL of chloroform followed by 0.5 mL of water. Vortex again.[6]

  • Centrifuge at 3,000 rpm for 15 minutes at 4°C to separate the aqueous and organic layers.[9]

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extract the remaining aqueous phase with an additional 1 mL of chloroform, centrifuge, and pool the organic layers.[6]

5.4 Sample Preparation for LC-MS/MS

  • Dry the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at room temperature.[7]

  • Reconstitute the dried lipid film in 100-250 µL of a suitable solvent, typically the initial mobile phase of the LC gradient (e.g., acetonitrile or methanol/acetonitrile).[7][10]

  • Vortex thoroughly and sonicate for 5 minutes to ensure complete dissolution.

  • Centrifuge at high speed (e.g., 14,000 g) for 5 minutes to pellet any insoluble debris.[11]

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5.5 LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 or C8 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).[6][11]

    • Mobile Phase A: Water with 0.1-0.2% formic acid and/or 5 mM ammonium acetate.[7][12]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 60:40, v/v) with 0.1-0.2% formic acid.[6]

    • Flow Rate: 0.3-0.5 mL/min.[6][11]

    • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping quickly to a high percentage of mobile phase B to elute the lipids.

    • Injection Volume: 10-25 µL.[6][13]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions should be optimized for this compound and the C17-Ceramide IS. For ceramides, a common product ion corresponds to the sphingoid base backbone (m/z 264.3).[14]

      • This compound (d18:1/18:0): Precursor [M+H]⁺ → Product (e.g., 566.5 → 264.3)

      • C17-Ceramide IS (d18:1/17:0): Precursor [M+H]⁺ → Product (e.g., 552.5 → 264.3)

    • Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximum sensitivity.

Data Presentation and Interpretation

6.1 Calibration and Quantification A calibration curve is constructed by plotting the peak area ratio of the this compound standard to the C17-Ceramide IS against the concentration of the this compound standard. The concentration of this compound in the tissue samples is then determined from this curve and normalized to the initial tissue weight or protein content.

Table 1: Method Performance and Recovery Data This table summarizes typical performance metrics for ceramide analysis from biological matrices, as reported in the literature.

ParameterHuman PlasmaRat Liver TissueRat Muscle TissueReference
Recovery 78–91%70–99%71–95%[6][8]
Limit of Detection (LOD) 5–50 pg/mL--[6]
Limit of Quantification (LOQ) 0.01–0.50 ng/mL--[8]
Linearity (R²) >0.99>0.99>0.99[6][7]

Table 2: Example this compound Levels in Biological Tissues This table provides examples of this compound levels reported in different tissue types and conditions, demonstrating the utility of the method.

Tissue TypeConditionThis compound LevelKey FindingReference
Human Brain Tissue Normal (Control)High (Relative)This compound is a major ceramide species in healthy brain tissue.[5]
Human Brain Tissue GliomaSignificantly LowerDecreased this compound may provide a growth advantage to glioma cells.[4][5]
Mouse Lung Tissue Obese (High-Fat Diet)IncreasedAltered sphingolipid metabolism may contribute to obese asthma.[15]

This compound Signaling Pathway

This compound is primarily synthesized through the de novo pathway in the endoplasmic reticulum. This pathway is a key source of ceramide that can be upregulated by metabolic oversupply or inflammatory signals.[1][3] The generated this compound can then act as a signaling hub, influencing critical cellular decisions such as apoptosis.

G cluster_synthesis De Novo Synthesis (ER) cluster_signaling Downstream Signaling PalmitoylCoA Palmitoyl-CoA + Serine SPT SPT PalmitoylCoA->SPT DHS Dihydrosphingosine (Sphinganine) SPT->DHS CerS1 Ceramide Synthase 1 (CerS1) DHS->CerS1 DHCer Dihydro-C18-Ceramide CerS1->DHCer StearoylCoA Stearoyl-CoA (C18:0) StearoylCoA->CerS1 DEGS DEGS DHCer->DEGS Cer18 This compound DEGS->Cer18 Apoptosis Apoptosis Cer18->Apoptosis Insulin Insulin Resistance Cer18->Insulin Autophagy Autophagy Cer18->Autophagy

Caption: De novo synthesis of this compound and its signaling roles.

References

Application Note and Protocols for Reproducible C18-Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell cycle regulation, inflammation, and insulin (B600854) signaling.[1][2][3] Specifically, C18-Ceramide has been implicated in mediating cellular stress responses and has been identified as a potential biomarker in various diseases, making its accurate and reproducible quantification essential for research and drug development.[1][4] This document provides detailed application notes and protocols for implementing robust quality control (QC) measures to ensure the reproducible quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The inherent complexity of lipidomics presents challenges in achieving standardized and reproducible results.[5][6][7] Variability can arise from multiple sources, including sample preparation, instrument performance, and data analysis.[8][9] Therefore, the implementation of stringent quality control measures is paramount. This guide outlines key QC checkpoints, standardized protocols, and data analysis strategies to minimize variability and ensure high-quality, reproducible this compound quantification.

Key Quality Control Measures

To ensure the reliability and reproducibility of this compound quantification, a multi-faceted approach to quality control is necessary. This includes the use of appropriate internal standards, quality control samples, and rigorous data analysis procedures.

Internal Standards (IS): The use of a suitable internal standard is critical to correct for variations in sample extraction efficiency and instrument response.[10] For this compound quantification, a stable isotope-labeled this compound (e.g., this compound-d3 or this compound-d7) is the ideal choice as it shares near-identical physicochemical properties with the endogenous analyte.[10][11][12] Alternatively, an odd-chain ceramide, such as C17-Ceramide, which is not naturally abundant in most biological systems, can be used.[13][14]

Quality Control (QC) Samples: QC samples should be analyzed periodically throughout the analytical run to monitor the performance of the LC-MS/MS system.[15]

  • Pooled QC Samples: A pooled QC sample, created by combining a small aliquot from each study sample, represents the average matrix of the entire sample set and is considered the gold standard for monitoring analytical repeatability.[16][17]

  • Surrogate QC Samples: Commercially available plasma or serum with certified concentrations of lipids can serve as a surrogate QC to assess accuracy and inter-laboratory comparability.[16]

  • Blank Samples: Injection of solvent blanks and extraction blanks is essential to monitor for background noise, carryover, and contamination.[15]

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in mammalian cells using a reversed-phase LC-MS/MS method.

Materials and Reagents
  • This compound standard (Avanti Polar Lipids)

  • C17-Ceramide or stable isotope-labeled this compound internal standard (Avanti Polar Lipids)

  • HPLC-grade solvents: Methanol (B129727), Acetonitrile, Isopropanol, Chloroform, Water (Fisher Scientific)

  • Formic acid (Sigma-Aldrich)

  • Ammonium (B1175870) formate (B1220265) (Sigma-Aldrich)

  • Mammalian cells of interest

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Sample Preparation: Lipid Extraction from Mammalian Cells
  • Cell Culture and Harvesting: Culture mammalian cells to the desired confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Internal Standard Spiking: Add 1 mL of ice-cold methanol to the culture plate. Scrape the cells and transfer the cell lysate to a glass tube. Add the internal standard (e.g., 50 ng of C17-Ceramide) to each sample.[14]

  • Lipid Extraction (Bligh & Dyer Method):

    • To the methanol lysate, add 2 mL of chloroform. Vortex for 1 minute.[14]

    • Add 0.8 mL of water. Vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[18]

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for this compound quantification. Optimization may be required for specific instrumentation.

ParameterSetting
Liquid Chromatography
ColumnACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent[19]
Mobile Phase AAcetonitrile:Water (3:2, v/v) with 10 mM ammonium formate[19]
Mobile Phase BIsopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid[19]
Flow Rate0.3 mL/min[19]
Injection Volume5 µL[19]
Gradient0-17 min, 40-95% B; 17-19 min, 95% B; 19.01-20 min, 40% B[19]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[13]
Capillary Voltage2.5 - 4.5 kV[13][19]
Source Temperature140°C[19]
Desolvation Temperature500 - 600°C[19]
Acquisition ModeMultiple Reaction Monitoring (MRM)[13]
MRM Transitions
This compoundPrecursor Ion (m/z): 566.5, Product Ion (m/z): 264.2[13]
C17-Ceramide (IS)Precursor Ion (m/z): 552.5, Product Ion (m/z): 264.2[13]

Data Presentation and Analysis

Calibration Curve and Linearity

A calibration curve should be constructed using a series of standard solutions of this compound at known concentrations, each spiked with a constant amount of the internal standard.[13] The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis should be performed, and a correlation coefficient (R²) of >0.99 is typically considered acceptable.[19]

Quantitative Data Summary

The following table provides an example of how to summarize the quantitative data for this compound and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Linearity Range (ng/mL)LLOQ (ng/mL)
This compound566.5264.2~8.40.05 - 100.05
C17-Ceramide (IS)552.5264.2~8.2N/AN/A

LLOQ: Lower Limit of Quantification

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the reproducible quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_culture Cell Culture & Harvesting lysis Cell Lysis & IS Spiking cell_culture->lysis extraction Lipid Extraction lysis->extraction reconstitution Drying & Reconstitution extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms integration Peak Integration lcms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification.

This compound in Apoptosis Signaling

This compound is a key signaling molecule in the induction of apoptosis. The following diagram depicts a simplified signaling pathway where this compound accumulation leads to programmed cell death.

apoptosis_pathway stress Cellular Stress (e.g., TNF-α, Chemotherapy) cers1 Ceramide Synthase 1 (CerS1) stress->cers1 activates c18_cer This compound Accumulation cers1->c18_cer produces mitochondria Mitochondrial Dysfunction c18_cer->mitochondria induces apoptosis Apoptosis mitochondria->apoptosis leads to

Caption: this compound mediated apoptosis signaling pathway.

Conclusion

Reproducible quantification of this compound is achievable through the stringent application of the quality control measures and standardized protocols outlined in this document. By employing appropriate internal standards, consistently analyzing quality control samples, and adhering to validated LC-MS/MS methods, researchers can generate high-quality, reliable data. This will, in turn, advance our understanding of the critical roles this compound plays in cellular signaling and disease pathogenesis, ultimately aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for Tracking C18-Ceramide Metabolism Using Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a central role in cellular signaling, governing processes such as apoptosis, cell cycle arrest, and senescence. The specific functions of ceramides are often dictated by the length of their N-acyl chains. C18-ceramide, in particular, has been implicated in the induction of ER stress, autophagy, and the modulation of critical signaling pathways like the PI3K/AKT pathway. Understanding the metabolic fate of this compound is crucial for elucidating its biological functions and for the development of therapeutics targeting sphingolipid metabolism.

Click chemistry, a powerful and versatile bioorthogonal ligation tool, offers a robust method for tracking the metabolism of this compound in living cells. By introducing a this compound analog bearing a terminal alkyne group, researchers can trace its incorporation into downstream complex sphingolipids. The alkyne handle allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This enables the visualization and quantification of this compound metabolites through fluorescence microscopy and mass spectrometry, respectively.

These application notes provide detailed protocols for utilizing a clickable this compound analog to track its metabolic conversion and investigate its role in cellular signaling.

Data Presentation

The following table represents illustrative quantitative data obtained from a time-course experiment tracking the metabolic fate of an alkyne-labeled this compound in a mammalian cell line. The data is acquired by harvesting cells at different time points after labeling, followed by lipid extraction, click chemistry with an azide-biotin reporter, enrichment of labeled lipids, and quantification by LC-MS/MS. The results are expressed as the relative abundance of each labeled lipid species as a percentage of the total detected alkyne-labeled lipid pool.

Time (hours)Alkyne-C18-Ceramide (%)Alkyne-C18-Sphingomyelin (%)Alkyne-C18-Glucosylceramide (%)Alkyne-C18-Ceramide-1-Phosphate (%)Other Labeled Lipids (%)
1 85.2 ± 4.110.3 ± 1.53.1 ± 0.81.0 ± 0.30.4 ± 0.1
4 55.7 ± 3.532.8 ± 2.98.5 ± 1.22.2 ± 0.50.8 ± 0.2
12 25.1 ± 2.855.4 ± 4.214.3 ± 1.93.5 ± 0.71.7 ± 0.4
24 10.9 ± 1.968.2 ± 5.115.1 ± 2.24.1 ± 0.91.7 ± 0.5

Note: Values are presented as mean ± standard deviation from three independent experiments. "Other Labeled Lipids" may include more complex glycosphingolipids and other minor metabolites.

Signaling Pathways and Experimental Workflows

This compound Metabolic and Signaling Pathways

This compound sits (B43327) at a critical juncture in sphingolipid metabolism. It can be converted into various other bioactive lipids, each with distinct signaling roles. The diagram below illustrates the primary metabolic routes of this compound and some of its key downstream signaling effects.

C18_Ceramide_Metabolism_Signaling C18_Cer This compound SM C18-Sphingomyelin C18_Cer->SM SMS GlcCer C18-Glucosylceramide C18_Cer->GlcCer GCS C1P This compound-1-Phosphate C18_Cer->C1P CERK Sph Sphingosine C18_Cer->Sph CDase Apoptosis Apoptosis C18_Cer->Apoptosis CellCycleArrest Cell Cycle Arrest C18_Cer->CellCycleArrest S1P Sphingosine-1-Phosphate Sph->S1P SphK Proliferation Proliferation & Survival S1P->Proliferation

Caption: Metabolic fate and signaling of this compound.

Experimental Workflow for Tracking this compound Metabolism

The overall workflow for tracing this compound metabolism using click chemistry involves several key steps, from initial cell culture to final data analysis. This process allows for both qualitative (imaging) and quantitative (mass spectrometry) assessment of the metabolic fate of the clickable ceramide analog.

Experimental_Workflow Start Start: Seed Cells Label Metabolic Labeling: Incubate with Alkyne-C18-Ceramide Start->Label Harvest Harvest Cells Label->Harvest Split Sample Processing Harvest->Split FixPerm Fix & Permeabilize Cells on Coverslips Split->FixPerm For Imaging Lyse Cell Lysis Split->Lyse For Quantification ClickFluoro Click Reaction: Azide-Fluorophore FixPerm->ClickFluoro Imaging Fluorescence Microscopy ClickFluoro->Imaging Qualitative Qualitative Analysis: Subcellular Localization Imaging->Qualitative LipidExtract Lipid Extraction Lyse->LipidExtract ClickBiotin Click Reaction: Azide-Biotin LipidExtract->ClickBiotin Enrich Enrichment: Streptavidin Beads ClickBiotin->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Quantitative Quantitative Analysis: Metabolite Profiling LCMS->Quantitative

Caption: Workflow for this compound metabolic tracking.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Alkyne-C18-Ceramide

This protocol describes the incorporation of a clickable this compound analog into cultured mammalian cells.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, A549, U2OS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Alkyne-C18-Ceramide (e.g., N-octadecanoyl-sphingosine-1-yne)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture plates or coverslips

Procedure:

  • Cell Seeding: Seed cells in culture plates or on coverslips at a density that will result in 50-70% confluency at the time of labeling.

  • Prepare Labeling Medium: Prepare a stock solution of Alkyne-C18-Ceramide in DMSO (e.g., 10 mM). Dilute the stock solution in complete cell culture medium to a final working concentration of 5-20 µM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling: Remove the existing culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a desired period (e.g., 1, 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂. The incubation time will depend on the metabolic rate of the cells and the desired extent of labeling.

  • Cell Harvesting: After incubation, proceed immediately to either Protocol 2 for fluorescence microscopy or Protocol 3 for LC-MS/MS analysis.

Protocol 2: Click Chemistry and Fluorescence Microscopy for Visualization of this compound Metabolites

This protocol details the fixation, permeabilization, and click reaction for fluorescently labeling the incorporated alkyne-C18-ceramide and its metabolites for imaging.

Materials:

  • Cells on coverslips from Protocol 1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • PBS

  • Click reaction buffer kit (e.g., Click-iT™ Cell Reaction Buffer Kit)

  • Azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide)

  • Mounting medium with DAPI

Procedure:

  • Fixation: Wash the cells on coverslips twice with cold PBS. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, a reducing agent, and the azide-conjugated fluorophore (typically 1-5 µM).

  • Incubation: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.

  • Nuclear Staining: If desired, stain the nuclei with DAPI.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 3: Lipid Extraction, Click Chemistry, and LC-MS/MS for Quantification of this compound Metabolites

This protocol outlines the procedure for extracting lipids, performing a click reaction with a biotin-azide tag, enriching the labeled lipids, and analyzing them by mass spectrometry.

Materials:

  • Cell pellet from Protocol 1

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Chloroform (B151607) and Methanol (B129727)

  • Click reaction reagents (as in Protocol 2, but with Azide-PEG3-Biotin)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M Guanidine-HCl)

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

  • Lipid Extraction: Perform a Bligh-Dyer lipid extraction by adding methanol and chloroform to the cell lysate in a 2:1 ratio (v/v lysate:methanol:chloroform). Vortex thoroughly and then add chloroform and water to achieve a final ratio of 2:2:1.8 (methanol:chloroform:water). Centrifuge to separate the phases and collect the lower organic phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

  • Click Reaction: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol). Prepare and add the click reaction cocktail containing Azide-PEG3-Biotin. Incubate for 1-2 hours at room temperature.

  • Enrichment: After the click reaction, add pre-washed streptavidin-coated magnetic beads to the sample and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated lipids.

  • Washing: Pellet the beads using a magnetic stand and wash them extensively with wash buffers to remove non-specifically bound lipids.

  • Elution and Analysis: Elute the bound lipids from the beads (if necessary, though on-bead analysis is sometimes possible) or directly prepare the bead-lipid complexes for LC-MS/MS analysis. Analyze the samples using a high-resolution mass spectrometer to identify and quantify the alkyne-labeled this compound and its downstream metabolites. Use appropriate internal standards for absolute quantification.

Application Note: A Cell-Based Luciferase Reporter Assay for High-Throughput Screening of C18-Ceramide Signaling Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that function as critical second messengers in a variety of cellular processes, including apoptosis, cell cycle arrest, inflammation, and insulin (B600854) signaling.[1][2] The specific biological outcome is often dictated by the length of the N-acyl chain. C18-ceramide, predominantly synthesized by ceramide synthase 1 (CerS1), has been specifically implicated in regulating ER stress, autophagy, and modulating pathways like PI3K/AKT.[3][4] Dysregulation of this compound levels is associated with several pathologies, including cancer, making its signaling pathway a compelling target for therapeutic intervention.[3][4] To facilitate the discovery of novel modulators of this pathway, we have developed a robust, cell-based dual-luciferase reporter assay designed for high-throughput screening.

Assay Principle

This reporter assay quantifies the activity of the this compound signaling pathway by measuring the expression of a reporter gene, firefly luciferase. The core of the system is a reporter vector containing a synthetic promoter composed of multiple copies of a ceramide-responsive element (CRE) placed upstream of a minimal promoter (minP) that drives the expression of the firefly luciferase gene. In response to an increase in intracellular this compound, specific transcription factors are activated, bind to the CREs, and initiate the transcription of the luciferase gene. The resulting luminescence, produced upon the addition of a luciferin (B1168401) substrate, is directly proportional to the activation of the this compound signaling pathway.[5][6] A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for variations in cell number and transfection efficiency, thereby increasing the accuracy of the assay.[7]

Visualized Signaling Pathway and Workflow

G cluster_extracellular cluster_membrane Plasma Membrane cluster_cytoplasm cluster_nucleus Nucleus cluster_output C18 Exogenous This compound C18_mem C18->C18_mem Signal Signaling Cascade (e.g., Kinases, Phosphatases) C18_mem->Signal CerS1 CerS1 endoC18 Endogenous This compound CerS1->endoC18 Substrates Sphinganine + Stearoyl-CoA Substrates->CerS1 De Novo Synthesis endoC18->Signal TF_inactive Inactive Transcription Factor Signal->TF_inactive TF_active Active Transcription Factor TF_inactive->TF_active Activation CRE Ceramide Responsive Element (CRE) TF_active->CRE Binding & Transcription Luc Firefly Luciferase Gene mRNA mRNA Luc->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Luminescence Luciferase->Light Luciferin + ATP, O2

Caption: this compound signaling pathway leading to luciferase reporter expression.

G A 1. Seed Cells (e.g., U87 MG or HEK293) in 96-well plates B 2. Co-transfect Cells - Firefly Luciferase Reporter (CRE-Luc) - Renilla Luciferase Control (const.) A->B C 3. Incubate (24-48 hours for gene expression) B->C D 4. Treat Cells with this compound or Test Compounds C->D E 5. Incubate (6-24 hours for pathway activation) D->E F 6. Lyse Cells using Passive Lysis Buffer E->F G 7. Perform Dual-Luciferase® Assay - Add LAR II (Firefly substrate) - Measure Luminescence (RLU-1) F->G H - Add Stop & Glo® (Quench & Renilla substrate) - Measure Luminescence (RLU-2) G->H I 8. Analyze Data - Normalize: RLU-1 / RLU-2 - Calculate Fold Induction H->I

Caption: Experimental workflow for the this compound dual-luciferase reporter assay.

Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Cell Line: Human glioblastoma U87 MG cells or Human Embryonic Kidney (HEK293) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding:

    • Aspirate culture medium and wash cells with Phosphate-Buffered Saline (PBS).

    • Trypsinize cells and resuspend in fresh culture medium.

    • Count cells and adjust the density to 1 x 10⁵ cells/mL.

    • Dispense 100 µL of the cell suspension (10,000 cells/well) into a white, clear-bottom 96-well plate suitable for luminescence measurements.[6]

    • Incubate overnight to allow for cell attachment.

Protocol 2: Transient Co-transfection
  • Plasmids:

    • Reporter Plasmid: pGL4.x[CRE/minP] - Firefly luciferase vector containing Ceramide-Responsive Elements.

    • Control Plasmid: pRL-TK or pRL-CMV - Renilla luciferase vector with a constitutive promoter.

  • Transfection Reagent: Use a commercial lipid-based transfection reagent (e.g., Lipofectamine® 3000) according to the manufacturer's instructions.

  • Procedure (per well of a 96-well plate):

    • Prepare DNA mixture in 10 µL of serum-free medium (e.g., Opti-MEM™): 100 ng of reporter plasmid and 10 ng of control plasmid.

    • Prepare transfection reagent mixture in 10 µL of serum-free medium.

    • Combine the DNA and reagent mixtures, mix gently, and incubate for 15-20 minutes at room temperature.

    • Add 20 µL of the DNA-reagent complex to each well containing cells in 100 µL of complete medium.

    • Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

Protocol 3: this compound Treatment
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound (stearoyl-sphingosine) in ethanol (B145695) or DMSO.

    • Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in PBS.

  • Working Solution Preparation:

    • To prepare a 100 µM this compound working solution, dilute the stock solution in culture medium containing 0.1% fatty acid-free BSA. The BSA helps to solubilize the lipid and facilitate its delivery to the cells.[8]

    • Prepare a vehicle control using the same concentration of solvent (e.g., ethanol) and BSA in the culture medium.

  • Cell Treatment:

    • After the 24-48 hour post-transfection incubation, carefully remove the medium from the wells.

    • Add 100 µL of the this compound working solution or vehicle control to the appropriate wells. It is recommended to test a dose-response curve (e.g., 1 µM to 50 µM).

    • Incubate for an additional 6-24 hours. The optimal incubation time should be determined empirically.

Protocol 4: Dual-Luciferase® Reporter Assay

This protocol is adapted from standard procedures for dual-luciferase assay systems.[7][9]

  • Reagent Preparation: Equilibrate the 96-well plate and all assay reagents to room temperature. Prepare Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent according to the manufacturer's protocol.

  • Cell Lysis:

    • Remove the medium from the wells.

    • Gently wash the cells once with 100 µL of PBS.

    • Add 20-50 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[10]

  • Luminescence Measurement: Use a plate-reading luminometer.

    • Firefly Luciferase: Add 50-100 µL of LAR II to the first well and immediately measure the luminescence (Reading 1). If using a luminometer with injectors, program it to inject LAR II and read.

    • Renilla Luciferase: Immediately after the first reading, inject 50-100 µL of Stop & Glo® Reagent into the same well. This quenches the firefly reaction and initiates the Renilla reaction. Measure the luminescence again (Reading 2).

    • Repeat this process for all wells.

Protocol 5: Data Analysis
  • Normalization: For each well, calculate the ratio of the two readings to normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Normalized Response = Reading 1 (Firefly RLU) / Reading 2 (Renilla RLU)

  • Fold Induction: Calculate the fold induction by dividing the Normalized Response of the treated samples by the average Normalized Response of the vehicle control samples.

    • Fold Induction = Normalized Response (Treated) / Average Normalized Response (Vehicle)

Data Presentation: Assay Validation

The following table presents representative data from a dose-response experiment designed to validate the this compound reporter assay.

TreatmentConcentration (µM)Firefly RLU (Mean ± SD)Renilla RLU (Mean ± SD)Normalized Response (Firefly/Renilla)Fold Induction (vs. Vehicle)
Vehicle Control 015,250 ± 1,15085,100 ± 4,2000.1791.0
This compound 128,600 ± 2,30084,500 ± 5,1000.3381.9
This compound 595,400 ± 7,80086,200 ± 6,5001.1076.2
This compound 10245,100 ± 19,60083,900 ± 7,3002.92116.3
This compound 25410,300 ± 35,50080,500 ± 8,1005.09728.5
C16-Ceramide 2548,500 ± 4,10084,200 ± 6,9000.5763.2

RLU: Relative Light Units; SD: Standard Deviation. Data are hypothetical and for illustrative purposes.

Interpretation: The data demonstrates a dose-dependent increase in normalized luciferase activity upon treatment with this compound, indicating specific activation of the signaling pathway. A less potent response to C16-Ceramide suggests the assay has specificity for the C18 acyl chain length, a critical feature for studying specific ceramide synthases. The consistent Renilla RLU values across treatments indicate that the observed effects are not due to cytotoxicity or variations in transfection efficiency.

References

Troubleshooting & Optimization

troubleshooting low C18-Ceramide signal in mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry-based analysis of C18-Ceramide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for this compound in my mass spectrometry analysis. What are the initial steps I should take?

A1: A complete loss of signal can be frustrating, but it often points to a singular issue. A systematic check of your experimental workflow is the best approach. Start by confirming that the mass spectrometer is functioning correctly by running a system suitability test or a standard compound. Prepare fresh standards to rule out degradation of your stock solutions. It's also crucial to ensure that the correct LC-MS method is loaded and that the mobile phases have been prepared correctly.

Q2: My this compound signal is very low. What are the most common causes for poor signal intensity?

A2: Low signal intensity for this compound can stem from several factors throughout the experimental process. Key areas to investigate include:

  • Sample Preparation: Inefficient extraction of lipids from your sample matrix can lead to low recovery of this compound. The presence of contaminants can also suppress the ionization of your target analyte.

  • Ionization Efficiency: The choice of ionization source and its settings are critical. For ceramides (B1148491), electrospray ionization (ESI) in positive ion mode is generally recommended to enhance sensitivity.[1]

  • Mass Spectrometer Parameters: Suboptimal settings for parameters such as capillary voltage, cone voltage, collision energy, and gas flows can significantly impact signal intensity. Regular tuning and calibration of the instrument are essential for optimal performance.[2]

  • LC Conditions: The mobile phase composition, including additives like formic acid and ammonium (B1175870) acetate (B1210297), plays a crucial role in the ionization of ceramides.[1][3] An inappropriate LC column or gradient can also lead to poor peak shape and reduced signal.

Q3: What is "matrix effect" and how can it affect my this compound signal?

A3: The matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. These interfering substances can either suppress or enhance the signal of this compound, leading to inaccurate quantification. To mitigate matrix effects, it is important to have a robust sample preparation protocol that effectively removes interfering components. Using a suitable internal standard that behaves similarly to this compound during extraction and ionization can also help to correct for these effects.

Troubleshooting Guides

Guide 1: Troubleshooting Poor this compound Signal Intensity

This guide provides a step-by-step approach to diagnosing and resolving low this compound signal in your LC-MS/MS analysis.

Step 1: Verify Instrument Performance

  • Action: Run a standard solution of this compound directly infused into the mass spectrometer or via a direct injection into the LC-MS system.

  • Expected Outcome: A strong and clear signal for the this compound precursor and product ions.

  • Troubleshooting:

    • No Signal: There may be an issue with the instrument itself (e.g., clogged lines, detector failure). Check instrument diagnostics and consult your instrument's service manual or contact the manufacturer.

    • Weak Signal: The instrument may require tuning and calibration.[2] Ensure all MS parameters are optimized for this compound.

Step 2: Evaluate Sample Preparation

  • Action: Review your lipid extraction protocol. The Bligh and Dyer or Folch methods are commonly used for ceramides.[4][5] Ensure correct solvent ratios and thorough homogenization.

  • Expected Outcome: Efficient extraction of lipids, including this compound, from the sample matrix.

  • Troubleshooting:

    • Low Recovery: Consider re-optimizing the extraction protocol. A double extraction procedure can improve recovery.[1] The use of an appropriate internal standard (e.g., C17-Ceramide) is crucial to monitor and correct for extraction efficiency.[1][5]

Step 3: Optimize LC-MS Parameters

  • Action: Verify and optimize your LC and MS method parameters.

  • Expected Outcome: Sharp chromatographic peaks and high signal-to-noise ratio for this compound.

  • Troubleshooting:

    • Poor Peak Shape: This could be due to issues with the LC column, mobile phase, or injection solvent. Ensure the column is not overloaded or contaminated.[6]

    • Low Ionization: For this compound, positive ion mode ESI is generally preferred.[1] The addition of modifiers like formic acid and ammonium acetate to the mobile phase can enhance protonation and signal intensity.[1][4][7]

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells for this compound Analysis

This protocol is adapted from established methods for extracting ceramides from cell cultures.[1]

  • Cell Harvesting: After experimental treatment, aspirate the cell culture medium.

  • Cell Lysis and Lipid Extraction:

    • Add 1 ml of methanol (B129727) to the plate, scrape the cells, and transfer the suspension to a glass vial.

    • Sonicate the cell suspension for 5 minutes.

    • Add an internal standard (e.g., C17-Ceramide).

    • Add 2 ml of chloroform, vortex for 5 seconds, and sonicate for 30 minutes.

    • Centrifuge the lysate at 3000 rpm for 5 minutes.

  • Phase Separation and Collection:

    • Carefully collect the lower organic layer into a new glass tube.

    • Re-extract the remaining aqueous layer with 2 ml of chloroform, vortex, sonicate, and centrifuge as before.

    • Combine the lower organic layers.

  • Drying and Reconstitution:

    • Dry the combined organic extract under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound quantification.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used for ceramide separation.[4][7]

    • Mobile Phase A: Water with 0.1% formic acid and 10-25 mM ammonium formate/acetate.[1][4][7]

    • Mobile Phase B: Acetonitrile or a mixture of isopropanol (B130326) and acetonitrile.[4][5][7]

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the ceramides.

    • Flow Rate: A flow rate of 0.3-0.8 ml/min is common.[1][5][7]

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.[1]

    • MRM Transition for this compound: The precursor ion is typically m/z 566.5, and a common product ion is m/z 264.2.[1][5]

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingReference
LC Column Reversed-phase C18 or Diphenyl[1][4][5][7]
Mobile Phase A Water + 0.1-0.2% Formic Acid + 10-25 mM Ammonium Acetate/Formate[1][4][5][7]
Mobile Phase B Acetonitrile or Isopropanol:Acetonitrile[1][4][5][7]
Ionization Mode ESI Positive[1][5]
Precursor Ion (Q1) m/z 566.5[1][5]
Product Ion (Q3) m/z 264.2[1][5]
Internal Standard C17-Ceramide (m/z 552.5 → 264.2)[1][5]

Table 2: Troubleshooting Checklist for Low this compound Signal

CheckpointPossible CauseRecommended Action
Instrument Needs tuning/calibrationPerform instrument tuning and mass calibration.[2]
Contaminated ion sourceClean the ion source according to the manufacturer's instructions.
Sample Prep Inefficient extractionReview and optimize the lipid extraction protocol.[1][5]
Sample degradationPrepare fresh samples and standards. Store them appropriately (-20°C or -80°C).[1]
LC Method Inappropriate mobile phaseEnsure the mobile phase contains additives like formic acid and ammonium acetate to aid ionization.[1][4][7]
Column issuesCheck for column contamination or degradation.
MS Method Suboptimal parametersOptimize cone voltage, collision energy, and gas flows for this compound.[5]
Incorrect MRM transitionVerify the precursor and product ion masses for this compound.[1][5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells, Tissue, etc.) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (Positive Mode) Separation->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (using Internal Standard) Integration->Quantification

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Low_Signal Start Low or No this compound Signal Check_MS Verify MS Performance (Run Standard) Start->Check_MS MS_OK Signal OK? Check_MS->MS_OK Check_Sample Review Sample Preparation (Extraction, Storage) MS_OK->Check_Sample Yes Troubleshoot_MS Troubleshoot Mass Spectrometer (Tune, Calibrate, Clean) MS_OK->Troubleshoot_MS No Sample_OK Protocol OK? Check_Sample->Sample_OK Check_LCMS_Method Optimize LC-MS Method (Mobile Phase, MS Parameters) Sample_OK->Check_LCMS_Method Yes Re_extract Re-prepare Samples and Standards Sample_OK->Re_extract No Optimize_Parameters Optimize Ion Source and MS/MS Parameters Check_LCMS_Method->Optimize_Parameters Troubleshoot_MS->Check_MS Re_extract->Check_Sample Signal_Resolved Signal Resolved Optimize_Parameters->Signal_Resolved

Caption: Troubleshooting decision tree for low this compound signal.

References

optimizing lipid extraction for enhanced C18-Ceramide recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize lipid extraction for enhanced C18-Ceramide recovery.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the lipid extraction process for this compound analysis.

Question: Why is my this compound recovery consistently low?

Answer: Low recovery of this compound can stem from several factors throughout the extraction and analysis process. Here are some common causes and troubleshooting steps:

  • Suboptimal Solvent System: The choice of extraction solvent is critical. While classic methods like Folch and Bligh-Dyer are widely used, their efficiency can vary depending on the sample matrix.[1] For instance, the Folch method has been shown to be effective for a broad range of lipids, including ceramides (B1148491), in human LDL.[2][3] However, for certain applications, other solvent systems like hexane-isopropanol or methanol-tert-butyl methyl ether (TBME) might be more suitable.[1][2] Consider testing different solvent systems to find the optimal one for your specific sample type.

  • Incomplete Cell Lysis/Tissue Homogenization: To ensure efficient extraction, cells and tissues must be thoroughly disrupted to allow solvents to access the lipids. Ensure your homogenization or sonication protocol is sufficient for your sample type.

  • Phase Separation Issues: In liquid-liquid extractions, improper phase separation can lead to the loss of lipids. Ensure the correct ratios of solvents and aqueous solutions are used to achieve a clear separation between the organic (lipid-containing) and aqueous phases. The Bligh and Dyer method, for example, uses a specific chloroform (B151607)/methanol/water ratio that must be adhered to for optimal results.[1]

  • Lipid Degradation: Ceramides can be susceptible to degradation. It is important to work quickly, keep samples on ice, and use solvents with antioxidants if necessary.[4]

  • Sample-to-Solvent Ratio: The ratio of the sample to the extraction solvent can significantly impact recovery. For plasma-based lipidomics, a sample-to-solvent ratio of 1:20 (v/v) has been suggested to improve the recovery of low-abundance lipid species like ceramides.[5]

Question: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I reduce them?

Answer: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS analysis of complex biological samples. Here are some strategies to mitigate them:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up lipid extracts before LC-MS/MS analysis.[6] C18-based SPE cartridges can be used to remove interfering substances, leading to a cleaner sample and reduced matrix effects.[4][7]

  • Optimized Chromatography: Adjusting the HPLC or UHPLC gradient can help to separate this compound from interfering compounds. Experimenting with different mobile phases and gradients can improve resolution.[8]

  • Use of Internal Standards: The use of a suitable internal standard, such as a stable isotope-labeled this compound or a non-naturally occurring ceramide like C17-Ceramide, is crucial.[8][9] The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the target analyte. However, ensure that the diluted concentration of this compound is still above the limit of quantification.

Question: Should I use a Folch or Bligh & Dyer extraction method for my samples?

Answer: Both the Folch and Bligh & Dyer methods are widely used for lipid extraction and are based on a chloroform/methanol solvent system. The primary differences lie in the solvent-to-sample ratios and the initial water content assumption.[1][10]

  • Folch Method: This method typically uses a larger solvent-to-sample ratio (20:1) and is often considered more rigorous, potentially leading to higher lipid yields, especially in samples with high lipid content (>2%).[11]

  • Bligh & Dyer Method: This method uses a lower solvent-to-sample ratio, making it faster and requiring less solvent.[11] It is generally considered effective for samples with low lipid content (<2%).[11]

For untargeted lipidomics studies on human plasma, both methods have been shown to yield high peak areas, with the choice potentially depending on the specific lipid classes of interest.[5] It is recommended to perform a preliminary comparison of both methods on your specific sample type to determine which provides better recovery and reproducibility for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technology for the separation, detection, and quantification of ceramides due to its high sensitivity and specificity.[9][12] This method allows for the differentiation of various ceramide species based on their mass-to-charge ratio.[8]

Q2: What are the typical recovery rates for this compound extraction?

A2: Recovery rates can vary depending on the extraction method and the sample matrix. For a validated LC-ESI-MS/MS method, the recovery of ceramide subspecies from human plasma, rat liver, and muscle tissue were reported to be in the ranges of 78–91%, 70–99%, and 71–95%, respectively.[8]

Q3: Can I use alternative "green" solvents for lipid extraction?

A3: Due to health and environmental concerns associated with chlorinated solvents like chloroform, researchers have explored greener alternatives.[1] Solvents like ethanol, ethyl acetate, isopropanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been investigated as potential replacements.[1] While traditional methods often show higher extraction yields, some green solvent systems have demonstrated promising results.[1] However, it is crucial to validate the efficiency of any alternative solvent system for this compound extraction from your specific sample matrix.

Q4: How can I improve the sensitivity of my this compound detection by mass spectrometry?

A4: To enhance sensitivity, electrospray ionization (ESI) in the positive ion mode is often recommended for detecting ceramides.[9] The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer further increases sensitivity and specificity by monitoring specific precursor-to-product ion transitions for this compound.[9]

Quantitative Data Summary

Table 1: Comparison of Lipid Extraction Solvent Systems for Ceramide Recovery

Extraction MethodSolvent SystemSample MatrixKey FindingsReference
FolchChloroform/Methanol (2:1)Human LDLMost effective for a broad range of lipid classes, including ceramides.[2][3]
Bligh & DyerChloroform/Methanol/WaterVariousEffective for tissues with low lipid content (<2%).[11]
Acidified Bligh & DyerChloroform/Methanol/Water with AcidHuman LDLHigher yield of total lipids compared to some other methods.[1]
Matyash et al.Methanol/MTBEHuman LDLSuitable for sphingolipidomic studies, including lactosyl ceramides.[1]
Hexane-IsopropanolHexane/IsopropanolHuman LDLBest for apolar lipids.[2]
Soxhlet ExtractionChloroform/Methanol azeotropeWoolGave the highest percentages of lipids extracted, especially the polar lipid fraction.[13]
Ultrasound-Assisted Extraction95% EthanolSea Red Rice BranAchieved a ceramide yield of 12.54% under optimized conditions.[14]

Table 2: Reported Recovery Rates for Ceramide Extraction

Sample MatrixExtraction MethodCeramide Recovery RateReference
Human PlasmaBligh and Dyer based78–91%[8]
Rat LiverBligh and Dyer based70–99%[8]
Rat MuscleBligh and Dyer based71–95%[8]

Experimental Protocols & Visualizations

Detailed Methodology: Bligh and Dyer Based Lipid Extraction for Tissue Samples

This protocol is adapted from a validated method for ceramide quantification in biological samples.[8]

  • Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • Extraction: To the homogenized tissue, add an ice-cold chloroform:methanol (1:2, v/v) mixture. A typical ratio is 2 ml of solvent mixture to a specific amount of homogenized tissue.

  • Vortexing: Vortex the mixture thoroughly at 4°C to ensure complete mixing and lipid extraction.

  • Phase Separation: Induce phase separation by adding chloroform and water. The final ratio of chloroform:methanol:water should be optimal for creating two distinct phases.

  • Centrifugation: Centrifuge the sample to pellet any solid material and clearly separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/isopropanol).

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_cleanup Sample Cleanup (Optional but Recommended) cluster_analysis Analysis sample Biological Sample (Tissue, Cells, Plasma) homogenize Homogenization/ Cell Lysis sample->homogenize add_solvents Add Solvents (e.g., Chloroform:Methanol) homogenize->add_solvents vortex Vortex/Mix add_solvents->vortex phase_sep Phase Separation vortex->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic spe Solid-Phase Extraction (SPE) (e.g., C18 cartridge) collect_organic->spe dry_down Dry Down Extract collect_organic->dry_down If no cleanup spe->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Decision Tree for Low this compound Recovery

troubleshooting_tree start Low this compound Recovery check_extraction Is the extraction method validated for your sample type? start->check_extraction optimize_extraction Optimize extraction: - Test different solvent systems (Folch, Bligh & Dyer, etc.) - Vary sample-to-solvent ratio check_extraction->optimize_extraction No check_homogenization Is sample homogenization/ cell lysis complete? check_extraction->check_homogenization Yes optimize_extraction->check_homogenization improve_homogenization Improve homogenization: - Increase sonication time/power - Use bead beating check_homogenization->improve_homogenization No check_phase_sep Is phase separation clean and complete? check_homogenization->check_phase_sep Yes improve_homogenization->check_phase_sep adjust_ratios Adjust solvent/water ratios to ensure clear phase separation. check_phase_sep->adjust_ratios No check_cleanup Are you losing sample during cleanup steps (e.g., SPE)? check_phase_sep->check_cleanup Yes adjust_ratios->check_cleanup optimize_cleanup Optimize cleanup protocol: - Check SPE binding/elution conditions - Consider alternative cleanup check_cleanup->optimize_cleanup Yes check_lcms Is LC-MS/MS performance optimal? check_cleanup->check_lcms No optimize_cleanup->check_lcms optimize_lcms Optimize LC-MS/MS: - Check column performance - Verify MS parameters - Use appropriate internal standard check_lcms->optimize_lcms No end Recovery Improved check_lcms->end Yes optimize_lcms->end

Caption: Decision tree for troubleshooting low this compound recovery.

References

minimizing ion suppression effects in C18-Ceramide LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects during C18-Ceramide analysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in this compound LC-MS/MS analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1] In biological samples like plasma or serum, phospholipids (B1166683) are a major cause of ion suppression in positive ion electrospray mode (+ESI).[1]

Q2: How can I detect if ion suppression is affecting my this compound analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment.[2][3] This involves continuously infusing a standard solution of your analyte (this compound) into the mass spectrometer after the LC column while injecting a blank matrix extract.[2][3] A drop in the constant baseline signal of your analyte indicates the retention times at which matrix components are eluting and causing suppression.[3][4]

Q3: What are the primary strategies to minimize ion suppression for this compound analysis?

A3: The main strategies can be categorized into three areas:

  • Effective Sample Preparation: The goal is to remove interfering matrix components, primarily phospholipids, before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

  • Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting interferences. This can involve adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.

  • Analytical Method Modification: This includes using an appropriate internal standard, such as a stable isotope-labeled (SIL) ceramide, to compensate for signal variability.[5][6] In some cases, switching the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can reduce ion suppression.[7]

Q4: Which sample preparation technique is most effective for removing phospholipids?

A4: Solid-Phase Extraction (SPE) is generally considered one of the most effective techniques for removing phospholipids and reducing ion suppression.[1] There are specialized SPE cartridges and plates, such as those with HybridSPE-Phospholipid technology or Ostro Pass-through plates, that can remove over 99% of phospholipids from plasma samples.[1][8][9]

Q5: What type of internal standard is best for quantifying this compound and correcting for ion suppression?

A5: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound.[6] Since it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction.[6] If a SIL standard is unavailable, a close structural analog, such as a non-naturally occurring odd-chain ceramide (e.g., C17-Ceramide), can be used.[5][10]

Troubleshooting Guide

Problem: I am observing a sudden loss of sensitivity or high variability in my this compound signal.

This issue is often indicative of ion suppression. The following troubleshooting workflow can help diagnose and resolve the problem.

cluster_0 Troubleshooting Workflow: Loss of this compound Signal Start Start: Loss of Signal / High Variability CheckSystem Perform System Suitability Check (Inject Ceramide Standard in Solvent) Start->CheckSystem SystemOK Signal OK? CheckSystem->SystemOK PostColumnInfusion Perform Post-Column Infusion with Blank Matrix Extract SystemOK->PostColumnInfusion Yes TroubleshootSystem Troubleshoot LC-MS System (e.g., Clean Source, Check for Leaks) SystemOK->TroubleshootSystem No SuppressionDetected Ion Suppression Detected? PostColumnInfusion->SuppressionDetected OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE for Phospholipid Removal) SuppressionDetected->OptimizeSamplePrep Yes NoSuppression Consider Other Issues: Analyte Degradation, Adsorption SuppressionDetected->NoSuppression No OptimizeChroma Optimize Chromatography (e.g., Modify Gradient, Change Column) OptimizeSamplePrep->OptimizeChroma UseSIL_IS Implement Stable Isotope-Labeled Internal Standard OptimizeChroma->UseSIL_IS Reevaluate Re-evaluate Signal with Treated Samples UseSIL_IS->Reevaluate SignalImproved Signal Stable & Sensitive? Reevaluate->SignalImproved SignalImproved->OptimizeSamplePrep No, Re-optimize MethodValidated End: Method Optimized SignalImproved->MethodValidated Yes

Caption: Troubleshooting workflow for diagnosing and resolving this compound signal loss.

Data Summary

Table 1: Comparison of Sample Preparation Methods for Phospholipid Removal and Analyte Recovery

Sample Preparation MethodTypical Phospholipid Removal EfficiencyTypical Analyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) 30 - 60%> 90%Fast and simpleLeast effective at removing phospholipids, high risk of ion suppression
Liquid-Liquid Extraction (LLE) 60 - 80%80 - 95%Good for removing non-polar interferencesCan be labor-intensive and require large solvent volumes
Solid-Phase Extraction (SPE) > 95%> 90%Highly effective and versatile for removing a wide range of interferencesRequires method development and can be more expensive
Phospholipid Removal Plates > 99%> 90%High-throughput and excellent phospholipid removalHigher initial cost per sample

Note: The values presented are typical and can vary depending on the specific analyte, matrix, and protocol used. Data compiled from multiple sources.[1][8][11]

Experimental Protocols

1. Protocol: Phospholipid Removal from Plasma using SPE Cartridges

This protocol is adapted for HybridSPE®-Phospholipid cartridges and is a general guideline.

  • 1. Sample Pre-treatment:

    • To 100 µL of plasma, add 20 µL of an appropriate internal standard solution (e.g., C17-Ceramide or a SIL-IS for this compound).

    • Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • 2. SPE Cartridge Conditioning:

    • Place a HybridSPE®-Phospholipid cartridge on a vacuum manifold.

    • Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of water. Do not let the cartridge go dry.

  • 3. Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to pull the sample through the cartridge at a flow rate of approximately 1-2 mL/min.

  • 4. Washing:

    • Wash the cartridge with 1 mL of 25% methanol in water to remove polar interferences.

    • Dry the cartridge under a high vacuum for 5 minutes.

  • 5. Elution:

    • Elute the ceramides (B1148491) with 1 mL of a suitable organic solvent, such as methanol or acetonitrile.

    • Collect the eluate in a clean collection tube.

  • 6. Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. Protocol: Post-Column Infusion Experiment to Identify Ion Suppression Zones

  • 1. System Setup:

    • Connect the outlet of the LC column to one inlet of a T-union.

    • Connect the outlet of a syringe pump to the other inlet of the T-union.

    • Connect the outlet of the T-union to the mass spectrometer's ion source.

  • 2. Analyte Infusion:

    • Prepare a solution of your this compound standard in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 50-100 ng/mL).

    • Fill a syringe with the standard solution and place it in the syringe pump.

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the standard into the mass spectrometer and monitor the signal for your this compound MRM transition. You should observe a stable, elevated baseline.

  • 3. Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC column.

    • Start the chromatographic run using your analytical gradient.

    • Monitor the this compound signal throughout the run. Any significant drop in the baseline indicates a region of ion suppression.[2][3][12]

This compound Signaling Pathway

This compound is a bioactive sphingolipid involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation. Its generation is a key step in cellular stress responses.

cluster_1 This compound Signaling Stress Cellular Stress (e.g., DNA Damage, TNF-α) DeNovo De Novo Synthesis Pathway Stress->DeNovo activates SMase Sphingomyelinase (SMase) Stress->SMase activates CerS1 Ceramide Synthase 1 (CerS1) (Adds C18:0 fatty acid) DeNovo->CerS1 C18Ceramide This compound CerS1->C18Ceramide Apoptosis Apoptosis C18Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest C18Ceramide->CellCycleArrest ERStress ER Stress C18Ceramide->ERStress Sphingomyelin Sphingomyelin (in cell membrane) Sphingomyelin->C18Ceramide hydrolysis by SMase->Sphingomyelin

Caption: Simplified this compound generation and signaling pathways.

References

improving the chromatographic separation of C18-Ceramide from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ceramide analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the chromatographic separation of C18-Ceramide from its isomers. It is intended for researchers, scientists, and drug development professionals working with lipidomics and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

Separating this compound from its isomers is challenging due to several factors:

  • Structural Similarity: Isomers of this compound, which can include structural, skeletal, and stereoisomers, have very similar physicochemical properties, making them difficult to resolve with standard chromatographic techniques. Skeletal isomers may arise from variations in the carbon length of the sphingoid bases and fatty acyl building blocks.[1][2]

  • Low Abundance: Ceramides (B1148491) are often present in low concentrations within complex biological matrices, which are rich in a wide variety of other lipids. This necessitates highly sensitive and selective analytical methods.[3]

  • Co-elution: The high lipid complexity of biological samples often leads to the co-elution of different ceramide species or other lipids with similar retention times, complicating accurate identification and quantification.[4][5]

  • Ion Suppression: In mass spectrometry-based methods, other compounds in the sample matrix can interfere with the ionization of the target ceramide isomers, leading to reduced sensitivity and inaccurate quantification.[6]

Q2: What is the most effective chromatographic technique for analyzing this compound and its isomers?

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to resolve complex lipid mixtures.[3][7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (MS/MS) is the most commonly used approach. It separates ceramides based on their hydrophobicity.[6][7]

  • Supercritical Fluid Chromatography (SFC) is emerging as a powerful alternative, particularly for separating isomeric and chiral compounds. SFC can offer faster and more efficient separations than HPLC for certain isomers.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it requires derivatization to make the ceramides volatile. This method is highly sensitive and excellent for profiling fatty acid chain lengths.[3][10]

Q3: How can I improve the chromatographic resolution between this compound isomers?

Improving resolution requires optimizing several parameters of your chromatographic method:

  • Column Chemistry: Switching to a different stationary phase can significantly alter selectivity. For example, a Diphenyl or C8 column may provide different selectivity compared to a standard C18 column.[6][7] For chiral separations, specialized chiral stationary phases are necessary.[9][11]

  • Mobile Phase Gradient: Adjusting the gradient elution program can enhance separation. A shallower, longer gradient often improves the resolution of closely eluting compounds.[6][12]

  • Mobile Phase Composition: The choice of organic modifiers (e.g., acetonitrile, methanol, isopropanol) and additives (e.g., formic acid, ammonium (B1175870) formate/acetate) can impact selectivity and peak shape.[7][12]

  • Temperature: Optimizing the column temperature can affect retention times and selectivity. Increasing temperature generally decreases retention but can sometimes improve peak shape and resolution.[13]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to better resolution, although it will also increase the analysis time.[7]

Q4: What are the recommended internal standards for quantifying this compound?

The selection of an appropriate internal standard is critical for accurate quantification. The ideal internal standard should have similar chemical properties and extraction recovery to the analyte but be distinguishable by the detector. For this compound, non-naturally occurring odd-chain ceramides are commonly used, such as:

  • C17:0 Ceramide (N-heptadecanoyl-sphingosine) [6][14]

  • C25:0 Ceramide (used for very-long-chain ceramides but can be used in conjunction with C17)[6]

Using a stable isotope-labeled this compound is the most accurate option if available, as it co-elutes with the analyte and corrects for variations in matrix effects and ionization efficiency.

Troubleshooting Guide

Issue 1: Poor Resolution and Co-elution of Isomers

Q: My this compound isomers are co-eluting or have very poor resolution. What steps can I take to improve their separation?

A: Co-elution is a common problem when dealing with isomers. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Gradient:

    • Action: Decrease the rate of change of the mobile phase composition (i.e., make the gradient shallower) around the elution time of your isomers. This provides more time for the column to resolve closely related compounds.

    • Example: If your isomers elute at 60% Mobile Phase B, try a segment from 55% to 65% B over a longer period (e.g., 10 minutes instead of 2).

  • Change Column Chemistry:

    • Action: The choice of stationary phase is crucial for selectivity. If a standard C18 column is not providing adequate separation, try a column with a different chemistry.

    • Recommendations:

      • Diphenyl Column: Offers different selectivity due to pi-pi interactions, which can be effective for separating molecules with aromatic rings or double bonds. A Pursuit 3 Diphenyl column has been successfully used for this compound analysis.[7][15][16]

      • C8 Column: Being less hydrophobic than C18, a C8 column can alter the retention and selectivity profile.[6]

      • Chiral Column: If you are trying to separate enantiomers, a chiral stationary phase is mandatory.[9]

  • Explore Alternative Chromatographic Modes:

    • Action: If HPLC is failing, consider Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the main mobile phase and often provides unique selectivity for isomers, sometimes achieving separation in a fraction of the time required for HPLC.[8]

  • Modify Mobile Phase Additives:

    • Action: Additives like formic acid or ammonium formate/acetate can influence the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.[7][12]

Issue 2: Low Signal Intensity and Poor Sensitivity

Q: I am having trouble detecting my this compound peak, or the signal-to-noise ratio is very low. How can I increase the sensitivity?

A: Low sensitivity can stem from sample preparation, chromatographic conditions, or detector settings.

  • Optimize Mass Spectrometer Settings:

    • Action: Ensure your MS is operating in the optimal mode for ceramide detection.

    • Recommendations:

      • Ionization Mode: Use positive electrospray ionization (ESI+), as it generally produces a strong protonated molecular ion [M+H]+ for ceramides.[7]

      • Detection Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This is highly specific and sensitive, as it monitors a specific precursor-to-product ion transition.[7][17]

      • Source Parameters: Optimize source parameters like capillary voltage, cone voltage, and desolvation temperature to maximize the ion signal for your specific this compound standard.[12]

  • Improve Sample Preparation and Cleanup:

    • Action: Complex sample matrices can cause ion suppression. Incorporate a sample cleanup step after the initial lipid extraction.

    • Recommendations:

      • Silica (B1680970) Gel Chromatography: Use a simple silica column to separate sphingolipids from more abundant, non-polar lipids prior to LC-MS analysis. This can significantly improve chromatography and sensitivity.[6][18]

      • Solid-Phase Extraction (SPE): SPE can also be used to effectively clean up the lipid extract.

  • Consider Chemical Derivatization:

    • Action: If using fluorescence detection instead of mass spectrometry, derivatize the ceramides with a fluorescent tag.

    • Recommendation: Reagents like anthroyl cyanide can be used to create highly fluorescent derivatives of ceramides, allowing for detection at the picomole level.[4][19]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My chromatographic peaks for this compound are tailing or fronting. What is the cause and how can I fix it?

A: Asymmetrical peaks can compromise resolution and integration accuracy.

  • Check for Column Overload:

    • Action: Inject a dilution series of your sample. If peak shape improves at lower concentrations, you are overloading the column.

    • Solution: Reduce the injection volume or dilute the sample.

  • Ensure Mobile Phase and Sample Solvent Compatibility:

    • Action: The solvent used to dissolve your final extract should be as weak as, or weaker than, the initial mobile phase.

    • Solution: If your gradient starts at 50% acetonitrile, your sample should be dissolved in a solvent with 50% or less acetonitrile. Reconstituting the dried lipid extract in the initial mobile phase is a good practice.

  • Evaluate Column Health:

    • Action: A deteriorating column can lead to poor peak shape. This can be caused by a void at the column inlet or contamination.

    • Solution: Try flushing the column with a strong solvent. If this doesn't work, reverse the column (if permissible by the manufacturer) and flush it. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[13]

  • Adjust Mobile Phase Additives:

    • Action: Secondary interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution: The addition of a small amount of an acid (like 0.1% formic acid) can help to protonate residual silanol (B1196071) groups on the silica support, reducing undesirable interactions and improving peak symmetry.[12]

Experimental Protocols

Protocol 1: RP-HPLC-MS/MS Analysis of this compound

This protocol is adapted from methods demonstrated to be effective for quantifying this compound in biological samples.[6][7]

  • Chromatographic System: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: Pursuit 3 Diphenyl (50 x 2.0 mm, 3 µm) or a C8 column (150 x 2.1 mm, 5 µm).[6][7]

  • Mobile Phase A: 0.1% Formic Acid and 25 mM Ammonium Acetate in Water.[7]

  • Mobile Phase B: 100% Acetonitrile.[7]

  • Flow Rate: 0.3 - 0.8 mL/min.[6][7]

  • Column Temperature: Room temperature or controlled at 35-60 °C.[13][17]

  • Injection Volume: 5 - 25 µL.[7][12]

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0.0 30
    1.0 95
    3.0 95
    3.1 30
    5.0 30

    (Note: This is a fast gradient. For isomer separation, a much longer and shallower gradient is recommended.)

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (Example for C18:1 Ceramide): Monitor the transition from the protonated precursor ion to a specific product ion (e.g., m/z 564.5 -> 264.4).

Protocol 2: Lipid Extraction from Cells

This protocol uses a modified Folch or Bligh and Dyer method.[6][20]

  • Homogenization: Homogenize cell pellets or tissues in a chloroform/methanol mixture.

  • Extraction: Add 5 µL of the sample to 1 mL of a CHCl3/MeOH/water (2:1:1, v/v/v) solution.[20] Include an internal standard (e.g., C17-Ceramide) at this stage.

  • Phase Separation: Vortex the mixture for 5 minutes and then centrifuge at 7,500 rpm for 10 minutes to separate the aqueous and organic phases.[20]

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in an appropriate solvent for injection (e.g., a mixture compatible with the initial mobile phase).

Quantitative Data Summary

The following tables summarize typical parameters used in published methods for ceramide separation.

Table 1: HPLC/UPLC Column and Mobile Phase Configurations

Column TypeDimensionsMobile Phase AMobile Phase BAdditivesReference
Pursuit 3 Diphenyl50 x 2.0 mm, 3 µmWaterAcetonitrile0.1% Formic Acid, 25 mM Ammonium Acetate[7]
Xperchrom 100 C8150 x 2.1 mm, 5 µmWaterAcetonitrile/Isopropanol (60:40)0.2% Formic Acid[6]
Phenomenex Kinetex C18100 x 2.1 mm, 2.6 µmAcetonitrile/Water (6:4)Isopropanol/Acetonitrile (9:1)10 mM Ammonium Formate, 0.1% Acetic Acid[13]
ACQUITY UPLC CSH C18100 x 2.1 mm, 1.7 µmAcetonitrile/Water (3:2)Isopropanol/Acetonitrile (9:1)10 mM Ammonium Formate, 0.1% Formic Acid[12][20]

Table 2: Mass Spectrometry Detection Parameters

ParameterTypical SettingPurposeReference
Ionization ModeESI PositiveForms stable protonated molecules [M+H]+[7]
Scan ModeMultiple Reaction Monitoring (MRM)High sensitivity and specificity for quantification[7]
Capillary Voltage2.5 kVOptimizes ion generation[12]
Cone Voltage40 VPrevents in-source fragmentation[12]
Desolvation Temp.600 °CAids in solvent evaporation and ion desolvation[12]

Visualizations

Workflow for Method Selection

MethodSelection start Goal: Separate this compound Isomers isomers What type of isomers? start->isomers structural Structural / Skeletal Isomers (e.g., different chain lengths, double bond positions) isomers->structural Structural chiral Chiral Isomers (Enantiomers) isomers->chiral Chiral hplc Start with RP-HPLC-MS/MS (C18 or Diphenyl column) structural->hplc sfc Use Chiral SFC-MS/MS chiral->sfc optimize Optimize gradient, temperature, and mobile phase hplc->optimize sfc->optimize success Separation Achieved optimize->success failure Separation Inadequate optimize->failure try_sfc Try Supercritical Fluid Chromatography (SFC) failure->try_sfc try_sfc->optimize

Caption: Workflow for selecting a chromatographic method for this compound isomer separation.

Troubleshooting Workflow for Isomer Co-elution```dot

Troubleshooting start Problem: Isomers Co-elute step1 1. Optimize Gradient (Make shallower) start->step1 check1 Resolution Improved? step1->check1 step2 2. Change Column Chemistry (e.g., C18 -> Diphenyl) check1->step2 No end_ok Problem Solved check1->end_ok Yes check2 Resolution Improved? step2->check2 step3 3. Change Mobile Phase (e.g., ACN -> MeOH) check2->step3 No check2->end_ok Yes check3 Resolution Improved? step3->check3 step4 4. Consider Alternative Technique (e.g., HPLC -> SFC) check3->step4 No check3->end_ok Yes end_nok Consult Specialist step4->end_nok

Caption: Simplified signaling pathway showing this compound generation and downstream effects.

References

stability of C18-Ceramide in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C18-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability, handling, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for my experiments?

A1: The solubility of this compound depends on the intended application. For stock solutions, organic solvents are required. For cell culture experiments, a common method is to first dissolve the ceramide in an organic solvent and then dilute it into the aqueous culture medium.

  • For Stock Solutions: this compound is soluble in organic solvents such as dimethylformamide (DMF) at approximately 0.15 mg/mL, and in mixtures like chloroform:methanol (2:1) at up to 5 mg/mL.[1][2] It is also soluble in ethanol (B145695), particularly when heated.[2]

  • For Cell Culture: Prepare a concentrated stock solution in DMSO or ethanol.[3] This stock can then be diluted into your cell culture medium to the desired final concentration. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced toxicity to the cells.[4][5] For aqueous solutions, it is not recommended to store them for more than one day.[4][6] A solvent mixture of ethanol and dodecane (B42187) (98:2, v/v) has also been reported to effectively disperse natural ceramides (B1148491) into aqueous solutions.[7]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the integrity and stability of this compound.

  • Solid Form: As a crystalline solid or powder, this compound should be stored at -20°C.[1][2][8] Under these conditions, it is stable for at least four years.[1][2][5][6] Before opening, allow the container to warm to room temperature to prevent condensation.[9]

  • In Organic Solvent: Stock solutions should be stored in tightly sealed glass vials with Teflon-lined caps (B75204) at -20°C or -80°C.[9][10][11] Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.[1] Storage below -30°C is not recommended unless the solution is in a sealed glass ampoule.[9]

Q3: How stable is this compound in different solvents and under various conditions?

A3: this compound is a stable lipid when handled correctly. However, like all lipids, it can be susceptible to degradation.

  • Hydrolysis: Prolonged storage in aqueous solutions can lead to hydrolysis of the amide bond.[9] Therefore, aqueous preparations should be made fresh for each experiment.[4][6]

  • Oxidation: The sphingosine (B13886) backbone contains a double bond, which can be a site for oxidation. This is more of a concern for unsaturated ceramides, but proper storage under inert gas is a good practice for all lipids.[9]

  • Heat Sensitivity: While generally stable, some sources note that it may be heat-sensitive. Avoid repeated freeze-thaw cycles and prolonged exposure to high temperatures.[12]

Q4: What is the best method to accurately quantify this compound in biological samples?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most reliable and sensitive method for quantifying specific ceramide species like this compound.[10][13] This technique allows for the separation of different ceramide species and their precise measurement even at very low concentrations (picogram levels).[10] The general workflow involves lipid extraction from the sample, chromatographic separation, and detection by mass spectrometry.[10][13]

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound.

Table 1: Troubleshooting Common Experimental Issues

Problem Possible Cause(s) Recommended Solution(s)
This compound powder/solution appears discolored or has an unusual odor. Degradation due to improper storage (exposure to air, light, or moisture).Discard the reagent and use a fresh, properly stored aliquot. Always store at -20°C under inert gas if possible.[9]
Difficulty dissolving this compound in the chosen solvent. This compound has low solubility in many solvents. The concentration may be too high.Try gentle warming or sonication to aid dissolution.[10] Ensure you are using an appropriate solvent (e.g., DMF, Chloroform:Methanol).[1][2] For cell culture, use a high-concentration stock in DMSO or ethanol for dilution.[3]
Precipitate forms when adding the stock solution to the aqueous cell culture medium. The final concentration of ceramide exceeds its solubility limit in the aqueous medium. The organic solvent concentration is too high.Vortex or agitate the medium during the addition of the ceramide stock to ensure rapid mixing.[7] Decrease the final ceramide concentration. Prepare a more dilute stock solution to minimize the amount of organic solvent added.
Inconsistent or no biological effect observed in cell-based assays. 1. Degradation: The ceramide may have degraded in the aqueous medium. 2. Bioavailability: Ceramide may not be effectively reaching the cells. 3. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be toxic to the cells.1. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.[4][6] 2. Consider using a carrier like BSA or a different delivery vehicle (e.g., ethanol:dodecane mixture) to improve bioavailability.[7] 3. Perform a solvent control experiment to ensure the observed effects are not due to the solvent. Keep the final solvent concentration below 0.1%.[4]

Data Presentation

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationNotesReference(s)
Dimethylformamide (DMF)~0.15 mg/mLPurge with inert gas recommended.[1][2]
ChloroformSolubleOften used in combination with methanol.[2]
Chloroform:Methanol (2:1)~5 mg/mLA common solvent system for lipid extraction and handling.[2][14]
EthanolSolubleSolubility increases with heating. Used for stock solutions.[2][10]
Dimethyl sulfoxide (B87167) (DMSO)SolubleUsed for preparing stock solutions for cell culture.[3]
Aqueous Buffers (e.g., PBS)Sparingly solubleNot recommended for stock solutions. Prepare fresh for immediate use.[4]

Table 3: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerSpecial InstructionsReference(s)
Solid (Powder) -20°C≥ 4 yearsOriginal vial or glass container with Teflon cap.Allow to reach room temperature before opening.[1][2][9]
Organic Stock Solution -20°C to -80°CMonths to yearsGlass vial with Teflon-lined cap.Purge with inert gas (e.g., argon, nitrogen) before sealing. Avoid plastic containers.[9][10]
Aqueous Suspension 2-8°C≤ 24 hoursSterile tube.Not recommended for storage. Prepare fresh before use.[4][6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Calculate Mass: The molecular weight of this compound (N-stearoyl-D-erythro-sphingosine) is 565.95 g/mol .[12] To prepare 1 mL of a 10 mM stock solution, you will need 5.66 mg of this compound.

  • Weighing: Carefully weigh the required amount of this compound powder in a sterile microfuge tube.

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the tube.[3]

  • Mixing: Vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution. Ensure the solution is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes in glass vials with Teflon-lined caps to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term use.[10]

Protocol 2: General Method for Treating Cells with this compound

  • Thaw Stock: Thaw an aliquot of your this compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Prepare Dilution: Dilute the stock solution in your complete cell culture medium to the desired final working concentration (e.g., for a 20 µM final concentration in 1 mL of medium, add 2 µL of the 10 mM stock).

  • Mixing: Immediately after adding the stock solution to the medium, vortex or pipette up and down vigorously to ensure the lipid is dispersed and to minimize precipitation.

  • Control Group: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) to an equal volume of medium. The final solvent concentration should be identical to the treated samples.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cells for the desired experimental duration under standard culture conditions.

Protocol 3: Overview of this compound Quantification by LC-MS/MS

This protocol provides a general workflow based on established methods.[10][13]

  • Sample Preparation: Homogenize tissue or cell pellets. For plasma/serum, protein precipitation is required.

  • Internal Standard: Spike the sample with a known amount of a non-endogenous ceramide internal standard (e.g., C17-Ceramide) for accurate quantification.[15]

  • Lipid Extraction: Perform a lipid extraction using a solvent system like chloroform:methanol (e.g., Bligh-Dyer method).[10][13] This separates the lipids from other cellular components.

  • Solvent Evaporation: Evaporate the organic solvent from the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid film in a solvent compatible with the LC system (e.g., acetonitrile/methanol).

  • LC Separation: Inject the sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reverse-phase column, to separate the different lipid species.[10]

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is set to specifically detect and fragment the parent ion of this compound and its corresponding daughter ions (Multiple Reaction Monitoring - MRM mode), allowing for highly specific and sensitive quantification.[10]

  • Data Analysis: Quantify the this compound amount by comparing the peak area of its signal to the peak area of the internal standard.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Glass Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw For Experiment dilute Dilute in Culture Medium (Vortex Immediately) thaw->dilute treat Add to Cells dilute->treat incubate Incubate for Experiment Duration treat->incubate

Caption: Experimental workflow for preparing and using this compound.

ceramide_pathways sphingomyelin Sphingomyelin (Membrane) ceramide This compound sphingomyelin->ceramide Sphingomyelinase de_novo De Novo Synthesis (ER) de_novo->ceramide CerS1 salvage Salvage Pathway (Lysosome) salvage->ceramide CerS1 downstream Downstream Signaling (Apoptosis, Senescence, Autophagy) ceramide->downstream complex Complex Sphingolipids ceramide->complex Synthesis complex->salvage Degradation

Caption: Simplified overview of this compound metabolic pathways.[16][17][18]

troubleshooting_flowchart decision decision solution solution start Inconsistent or No Biological Effect Observed check_solubility Is precipitate visible in medium? start->check_solubility check_solvent Did you run a solvent control? check_solubility->check_solvent No sol_resuspend Improve dispersion: vortex during dilution, use carrier, or sonicate. check_solubility->sol_resuspend Yes check_freshness Was the working solution prepared fresh? check_solvent->check_freshness Yes sol_solvent Run solvent control. Ensure final concentration is non-toxic (<0.1%). check_solvent->sol_solvent No sol_fresh Always prepare working solution fresh from a frozen stock aliquot. check_freshness->sol_fresh No sol_contact If issues persist, consider alternative delivery methods or contact technical support. check_freshness->sol_contact Yes

Caption: Troubleshooting flowchart for this compound cell-based assays.

References

common pitfalls in the quantification of C18-Ceramide in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of C18-Ceramide in biological samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound analysis, providing troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound in biological samples?

A1: The most widely used and effective method for the quantification of this compound is reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the accurate measurement of this compound even in complex biological matrices.[1][2] Electrospray ionization (ESI) in the positive ion mode is typically preferred for ceramide analysis as it generates intact molecular ions, enhancing detection sensitivity.[1] The use of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer further increases selectivity and lowers the limit of detection.[1][2]

Q2: Why is the choice of internal standard critical for accurate this compound quantification?

A2: The choice of an appropriate internal standard (IS) is crucial to correct for variability in sample extraction efficiency and instrument response.[3] An ideal internal standard should have physicochemical properties very similar to the analyte (this compound) but be distinguishable by the mass spectrometer.[3] The two most common types of internal standards for ceramide analysis are:

  • Stable Isotope-Labeled Ceramides: These are considered the gold standard as they have nearly identical extraction and ionization properties to the endogenous this compound.[3][4]

  • Odd-Chain Ceramides: Non-naturally occurring ceramides, such as C17-Ceramide, are also frequently used because their behavior during extraction and chromatography is similar to that of this compound.[1][2]

Using a suitable internal standard is essential for achieving accurate and reproducible quantification.[3]

Q3: What are the most significant sources of error in this compound quantification?

A3: The most significant sources of error include:

  • Matrix Effects: Components of the biological sample other than this compound can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[5]

  • Inefficient Extraction and Poor Recovery: The extraction method must be optimized to ensure consistent and high recovery of this compound from the sample matrix. Incomplete extraction can lead to an underestimation of the ceramide concentration.[2]

  • Inappropriate Internal Standard: As discussed in Q2, using an internal standard that does not behave similarly to this compound during sample preparation and analysis can lead to significant quantification errors.

  • Lack of Individual Calibration Curves: Different ceramide species can have different responses in the mass spectrometer. Therefore, it is essential to use a specific calibration curve for this compound rather than relying on a curve from another ceramide species.[2]

Q4: Can I use a single calibration curve for different types of biological samples (e.g., plasma and tissue)?

A4: It is not recommended. Different biological matrices have unique compositions that can lead to varying degrees of matrix effects.[5] For the most accurate results, calibration curves should be prepared in a matrix that closely mimics the biological sample being analyzed. For instance, when analyzing plasma samples, the calibration standards should be spiked into a plasma matrix.[2] This helps to compensate for matrix-specific interferences.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Problem 1: Low or No this compound Signal
Possible Cause Suggested Solution
Inefficient Extraction Review and optimize your lipid extraction protocol. The double extraction procedure using methanol (B129727):chloroform (B151607) (1:2) is a robust method.[1] Ensure complete drying of the lipid extract before reconstitution.
Sample Degradation Ceramides are generally stable, but repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. Store stock solutions at -80°C and working solutions at -20°C.[1]
Instrumental Issues Check the LC-MS/MS system for proper functioning. Infuse a this compound standard directly into the mass spectrometer to verify sensitivity and tune the instrument parameters.[2]
Incorrect MS/MS Transition Verify the precursor and product ion masses for this compound in your MRM method. For this compound, a common precursor ion is m/z 566.5.[1]
Problem 2: High Variability Between Replicates
Possible Cause Suggested Solution
Inconsistent Sample Preparation Ensure precise and consistent handling of all samples and standards throughout the extraction and preparation process. Use calibrated pipettes and vortex/sonicate samples adequately.[1]
Matrix Effects Implement strategies to mitigate matrix effects. This can include diluting the sample, using a more effective cleanup step (like solid-phase extraction), or using a stable isotope-labeled internal standard.[5]
Carryover on LC Column Introduce a robust column wash step between sample injections to prevent carryover from one sample to the next.
Internal Standard Addition Error Ensure the internal standard is added accurately and consistently to all samples and calibration standards before the extraction process begins.
Problem 3: Poor Linearity of Calibration Curve
Possible Cause Suggested Solution
Inappropriate Concentration Range The concentration range of your calibration standards may be too wide, leading to detector saturation at the high end or falling below the limit of quantification at the low end. Adjust the range to be within the linear response of the instrument.[2][4]
Matrix Effects in Standards Prepare your calibration standards in a matrix that is as close as possible to your actual samples to account for matrix effects.[2]
Incorrect Internal Standard If using an odd-chain internal standard, its response may not be linear with the this compound response across the entire concentration range. A stable isotope-labeled internal standard is preferable.[3][4]
Ion Suppression at High Concentrations At higher concentrations, ion suppression can become more pronounced, leading to a non-linear response.[2] Consider diluting your samples to fall within the linear range.

Quantitative Data Summary

The following tables summarize typical performance data for this compound quantification using LC-MS/MS as reported in the literature.

Table 1: Recovery of Ceramides from Biological Samples

CeramideMatrixRecovery Range (%)Reference
C17-CeramideCells92.2 - 98.9[1]
This compoundCells92.2 - 105.2[1]
Various CeramidesHuman Plasma78 - 91[2]
Various CeramidesRat Liver70 - 99[2]
Various CeramidesRat Muscle71 - 95[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

CeramideMethodLODLOQReference
This compoundLC-MS/MS-MRM0.2 pg on column1.0 pg on column[1]
Various CeramidesLC-ESI-MS/MS5 - 50 pg/ml-[2]

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol is based on the method described by Kasumov et al. (2010).[2]

  • Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse them in methanol.

  • Internal Standard Addition: Add a known amount of internal standard (e.g., C17-Ceramide) to each sample.

  • Lipid Extraction:

    • Add chloroform to the methanol lysate to achieve a methanol:chloroform ratio of 1:2.

    • Vortex and sonicate the mixture to ensure thorough extraction.

    • Centrifuge to separate the phases.

  • Phase Separation:

    • Carefully collect the lower organic (chloroform) layer containing the lipids.

    • For re-extraction, add 1 ml of methanol and 2 ml of chloroform to the remaining upper layer, repeat the vortexing, sonicating, and centrifugation steps, and combine the lower organic layers.

  • Drying and Reconstitution:

    • Dry the combined organic extract under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile).

  • Normalization: Normalize the final ceramide measurements to the protein content of the initial cell lysate.

Protocol 2: LC-MS/MS Analysis of this compound

This is a generalized protocol based on common parameters from multiple sources.[1][2][5]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., Pursuit 3 Diphenyl, 50 x 2.0 mm).[1]

    • Mobile Phase A: Acetonitrile with 0.1% formic acid and 25 mM ammonium (B1175870) acetate.[1]

    • Mobile Phase B: Isopropanol/Acetonitrile mixture.

    • Gradient: A suitable gradient to separate this compound from other lipids.

    • Flow Rate: Typically around 0.4 - 0.8 ml/min.[1][6]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Precursor ion [M+H]⁺ at m/z 566.5 and a specific product ion (e.g., m/z 264).[1][2]

    • MRM Transition for C17-Ceramide (IS): Precursor ion [M+H]⁺ at m/z 552.5 and a specific product ion.[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.[2]

Visualizations

Experimental_Workflow Figure 1. This compound Quantification Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample Biological Sample (Cells, Plasma, Tissue) Add_IS Add Internal Standard (e.g., C17-Ceramide) Sample->Add_IS Extraction Lipid Extraction (e.g., Methanol:Chloroform) Add_IS->Extraction Dry_Reconstitute Dry & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Normalization Data Normalization (e.g., to protein content) Quantification->Normalization Final_Result Final Result (this compound Concentration) Normalization->Final_Result

Caption: this compound Quantification Workflow

Troubleshooting_Tree Figure 2. Troubleshooting Low this compound Signal Start Low or No This compound Signal Check_Standard Directly Infuse This compound Standard Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Problem_Sample Issue is with Sample Preparation Signal_OK->Problem_Sample Yes Problem_Instrument Issue is with Instrument Signal_OK->Problem_Instrument No Check_Extraction Review Extraction Protocol (Recovery, Reagents) Problem_Sample->Check_Extraction Check_IS Verify Internal Standard Addition Problem_Sample->Check_IS Check_MS_Params Check MS Parameters (MRM Transition, Voltages) Problem_Instrument->Check_MS_Params Check_LC_Params Check LC Parameters (Column, Mobile Phase) Problem_Instrument->Check_LC_Params Solution1 Optimize Extraction & Sample Handling Check_Extraction->Solution1 Check_IS->Solution1 Solution2 Tune/Calibrate Mass Spectrometer Check_MS_Params->Solution2 Check_LC_Params->Solution2

Caption: Troubleshooting Low this compound Signal

References

addressing matrix effects in C18-Ceramide analysis of plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of C18-Ceramide in plasma samples, with a primary focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound plasma analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In plasma analysis, phospholipids (B1166683) are the main contributors to matrix effects.[3] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of this compound.[1][4] This can compromise the reliability of data, leading to underestimated or overestimated analyte amounts.[3]

Q2: How can I detect the presence of matrix effects in my assay?

A2: A common method to detect matrix effects is the post-column infusion experiment.[2] In this technique, a constant flow of a this compound standard solution is infused into the mass spectrometer after the analytical column. A blank plasma sample extract is then injected.[2][3] Any dip or rise in the baseline signal of the this compound standard as the blank matrix components elute indicates ion suppression or enhancement, respectively.[4]

Q3: What is the most effective way to minimize matrix effects?

A3: The most effective strategy is a combination of robust sample preparation to remove interfering components and the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[5][6] SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction during data analysis.[6][7]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can lead to inaccurate integration and quantification.[6]

Possible Cause Solution
Column Contamination A buildup of matrix components, particularly phospholipids, on the analytical column can cause peak tailing.[3][6] Try flushing the column with a strong solvent. If the issue persists, the column may need to be replaced.[6]
Inappropriate Mobile Phase The mobile phase composition can affect peak shape. Ensure the pH and solvent strength are optimized for this compound. The addition of modifiers like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape.[8]
Column Overload Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.
Issue 2: High Variability in Results (Poor Precision)

Inconsistent results across replicates or batches can invalidate a study.

Possible Cause Solution
Inconsistent Sample Preparation Manual sample preparation steps can introduce variability. Ensure the protocol is followed precisely for all samples.[6] Adding the internal standard at the beginning of the sample preparation process helps to account for variability in extraction efficiency.[5][6] Automating sample preparation where possible can improve consistency.
Instrument Instability Fluctuations in the LC-MS system's performance can lead to variability. Regularly perform system suitability tests by injecting a standard mixture to monitor retention times, peak shapes, and signal intensities.[6]
Uncorrected Matrix Effects If matrix effects are not properly compensated for, they can lead to high variability. The use of a suitable stable isotope-labeled internal standard is crucial for correction.[7][9]
Issue 3: Low Analyte Recovery

Low recovery indicates that a significant amount of this compound is lost during sample preparation.

Possible Cause Solution
Inefficient Extraction The chosen extraction method may not be optimal for this compound. A common and effective method is a liquid-liquid extraction (LLE) using a chloroform/methanol mixture.[10] Solid-phase extraction (SPE) can also be a good alternative, offering high reproducibility.[11]
Analyte Binding to Precipitated Proteins During protein precipitation, the analyte can be trapped in the protein pellet, leading to its loss. Optimizing the precipitation solvent and conditions can minimize this.[12]
Improper pH of Extraction Solvent The pH of the extraction solvent can influence the recovery of ceramides (B1148491). Ensure the pH is optimized for your specific method.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simple and fast method for removing the majority of proteins from plasma samples.[13]

  • To 100 µL of plasma, add a stable isotope-labeled internal standard for this compound.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[14]

  • Vortex the mixture for 20 seconds.[14]

  • Incubate at 4°C for 20 minutes to allow for complete protein precipitation.[14]

  • Centrifuge at high speed (e.g., 20,800 x g) for 10 minutes at 4°C.[14]

  • Carefully collect the supernatant for LC-MS/MS analysis.

Protocol 2: Phospholipid Removal using a Specialized SPE Plate

This method specifically targets the removal of phospholipids, a major source of matrix effects.[3]

  • Perform an initial protein precipitation as described in Protocol 1.

  • Condition a phospholipid removal SPE plate according to the manufacturer's instructions.

  • Load the supernatant from the protein precipitation step onto the SPE plate.

  • Apply vacuum or positive pressure to pass the sample through the sorbent.

  • Collect the eluate, which is now depleted of phospholipids, for analysis.

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis in plasma, highlighting the impact of different sample preparation methods on recovery and matrix effect.

Parameter Protein Precipitation (PPT) PPT + Phospholipid Removal Reference
Recovery (%) 75 - 9085 - 100[10]
Matrix Effect (%) Can be significant (>50% suppression)Significantly reduced (<15% suppression)[14]
Precision (%RSD) < 15%< 10%[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis plasma Plasma Sample add_is Add Stable Isotope-Labeled Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant plr Phospholipid Removal (SPE) supernatant->plr Recommended for low-level quantification lcms LC-MS/MS Analysis supernatant->lcms plr->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis in plasma.

troubleshooting_logic start Inaccurate or Imprecise Results? check_peaks Check Peak Shape start->check_peaks check_variability Assess Result Variability start->check_variability check_recovery Evaluate Analyte Recovery start->check_recovery tailing Tailing/Fronting? check_peaks->tailing high_rsd High %RSD? check_variability->high_rsd low_recovery Low Recovery? check_recovery->low_recovery solution_column Clean/Replace Column Optimize Mobile Phase tailing->solution_column Yes ok Results OK tailing->ok No solution_variability Standardize Sample Prep Use SIL-IS Check Instrument Performance high_rsd->solution_variability Yes high_rsd->ok No solution_recovery Optimize Extraction Method Consider Different Sample Prep low_recovery->solution_recovery Yes low_recovery->ok No

Caption: Troubleshooting decision tree for this compound analysis.

References

optimizing fragmentation parameters for C18-Ceramide identification by MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of fragmentation parameters for C18-Ceramide identification by tandem mass spectrometry (MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common MS/MS transition for this compound identification?

A1: In positive ion electrospray ionization (ESI+), the most characteristic transition for this compound (d18:1/18:0) is the fragmentation of the protonated precursor ion [M+H]⁺ at m/z 566.5 to a product ion at m/z 264.2.[1] This prominent fragment ion corresponds to the d18:1 sphingosine (B13886) backbone after the loss of the fatty acid chain and two water molecules.[2] This transition is widely used for selective and sensitive detection in Multiple Reaction Monitoring (MRM) mode.[1]

Q2: How do I optimize the collision energy (CE) for this compound analysis?

A2: Collision energy is a critical parameter that directly influences fragment ion intensity. Optimization is crucial for achieving maximum sensitivity. While a fixed CE of 26 V has been successfully used for this compound, the optimal value can vary between instruments.[1] A common approach is to perform a CE optimization experiment by infusing a this compound standard and ramping the CE across a range (e.g., 20-60 eV) to find the value that yields the highest intensity for the m/z 264.2 product ion.[3][4] Some studies have explored using a single "isosbestic" collision energy that provides equivalent response factors for various ceramide species, which can simplify quantification.[5]

Q3: Should I use positive or negative ionization mode for this compound analysis?

A3: Both positive and negative ionization modes can be used, but they provide different types of structural information.

  • Positive Ion Mode (ESI+): This is the most common mode for ceramide quantification. It reliably generates the characteristic sphingoid base fragment at m/z 264.3, which is excellent for targeted analysis using MRM.[2][6]

  • Negative Ion Mode (ESI-): This mode can also be effective. Fragmentation of the deprotonated molecule [M-H]⁻ often involves a neutral loss of the sphingosine derivative (e.g., a neutral loss of 256.2 m/z), which can be specific for ceramides (B1148491) with an N-acyl sphingosine structure.[6][7] However, ionization in negative mode can be suppressed by chloride ions.[2]

For routine quantification, ESI+ is generally preferred due to the high abundance and specificity of the m/z 264 fragment.[2]

Q4: What are common sources of signal instability or low sensitivity?

A4: Low sensitivity or signal instability can arise from several factors:

  • In-source Fragmentation: Ceramides, especially unsaturated ones, are prone to losing a water molecule in the ion source before MS/MS fragmentation.[8][9] Optimizing source parameters like temperature and voltages can help minimize this.

  • Matrix Effects: Biological samples are complex, and co-eluting substances can suppress the ionization of this compound. Improving chromatographic separation or using more rigorous sample cleanup procedures can mitigate this.

  • Suboptimal Mobile Phase: The mobile phase composition affects ionization efficiency. Additives like ammonium (B1175870) acetate (B1210297) or formic acid are often used to promote the formation of protonated molecules [M+H]⁺ and minimize salt adducts.[1]

  • Instrument Contamination: Buildup of salts and other non-volatile components in the ion source or mass spectrometer can degrade performance. Regular cleaning and maintenance are essential.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Signal for this compound 1. Incorrect MS/MS transition selected. 2. Suboptimal collision energy. 3. Poor ionization efficiency. 4. Inefficient lipid extraction.1. Verify the precursor ion m/z (e.g., 566.5 for [M+H]⁺) and product ion m/z (264.2).[1] 2. Perform a collision energy optimization experiment for the specific instrument.[10] 3. Ensure the mobile phase contains an appropriate additive (e.g., 0.1% formic acid, 10 mM ammonium formate).[1][3] Check ion source parameters (e.g., capillary voltage, gas temperature).[1] 4. Review the lipid extraction protocol (e.g., Bligh and Dyer or Folch method) for efficiency and reproducibility.[4][11]
High Signal Variability (Poor Reproducibility) 1. Inconsistent sample preparation. 2. Sample carryover in the LC system. 3. Instability of the ESI spray. 4. Lack of an appropriate internal standard.1. Standardize all steps of the extraction and sample handling process. 2. Implement a robust needle wash protocol between injections (e.g., washing with methanol).[1] 3. Check the spray needle position and ensure a stable flow rate. 4. Use a suitable internal standard, such as C17-Ceramide, to normalize for variations in extraction and ionization.[1][11]
Multiple Peaks Detected for this compound 1. Isomeric interference. 2. Formation of different adducts (e.g., sodium [M+Na]⁺).1. Improve chromatographic separation by modifying the gradient or using a different column chemistry. 2. Optimize the mobile phase to favor protonation (e.g., using ammonium acetate) over other adduct formations.[1]
Poor Peak Shape 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase.1. Replace or flush the HPLC column. 2. Ensure the final sample solvent is compatible with the initial mobile phase conditions. The dried lipid extract is often resuspended in a solvent like Chloroform (B151607)/Methanol (4:1, v/v) and diluted with IPA.[4]
Quantitative Data Summary

The following tables summarize typical parameters and performance metrics for this compound analysis.

Table 1: MS/MS Transitions for Common Ceramides

Ceramide SpeciesPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Reference
C16-Ceramide538264[11]
C17-Ceramide (IS)552264[11]
This compound 566 264 [1][11]
C18:1-Ceramide564264[11]
C24-Ceramide650264[11]
C24:1-Ceramide648264[11]

Table 2: Example LC-MS/MS Method Performance

ParameterValueReference
Limit of Detection (LOD)0.2 picogram (on column)[1]
Limit of Quantification (LOQ)1.0 picogram (on column)[1]
Inter-assay Precision (RSD)2.9% - 6.2%[1]
Recovery from Plasma78–91%[11]

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol is adapted from a double extraction procedure for analyzing ceramides in cell lysates.[1][12]

  • Cell Lysis: Harvest and wash cells. Resuspend the cell pellet in a suitable buffer.

  • Initial Extraction: Add a 1:2 mixture of methanol:chloroform to the cell lysate. Vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully collect the lower organic layer containing the lipids.

  • Re-extraction: Add chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower organic layer and combine it with the first extract.

  • Drying: Evaporate the pooled organic solvent to dryness under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system (e.g., a mixture of Chloroform/Methanol and IPA).[4] An internal standard (e.g., C17-Ceramide) should be added at this stage for quantification.[1]

Protocol 2: Direct Infusion for MS Parameter Optimization

This protocol is used to optimize source and fragmentation parameters without chromatographic separation.[11]

  • Standard Preparation: Prepare a working solution of this compound standard (e.g., 100-500 ng/mL) in a solvent mixture that mimics the LC mobile phase (e.g., acetonitrile/isopropanol with 0.2% formic acid).[11]

  • Infusion Setup: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).

  • Parameter Tuning:

    • Set the mass spectrometer to monitor the precursor ion for this compound (m/z 566.5).

    • Adjust ion source parameters (capillary voltage, source temperature, nebulizing gas flow) to maximize the precursor ion signal.

    • Select the product ion (m/z 264.2) and ramp the collision energy (e.g., from 10 to 70 V) to create a CE profile.

  • Optimization: Identify the collision energy value that produces the maximum intensity for the product ion. Use these optimized source and CE parameters for subsequent LC-MS/MS analysis.

Visualizations

This compound Fragmentation Pathway (ESI+) cluster_source Ion Source cluster_collision_cell Collision Cell (MS2) C18_Cer This compound (Neutral Molecule) Protonated_Cer [M+H]⁺ Precursor Ion (m/z 566.5) C18_Cer->Protonated_Cer +H⁺ (Protonation) Fragment_Ion Sphingosine Fragment Product Ion (m/z 264.2) Protonated_Cer->Fragment_Ion CID (Collision-Induced Dissociation) Collision Energy (CE) Applied Neutral_Loss Neutral Loss (Fatty Acid + 2H₂O) Protonated_Cer->Neutral_Loss

Caption: this compound fragmentation in positive ESI-MS/MS.

Troubleshooting Workflow for Low MS/MS Signal Start Low/No Signal for This compound Check_Standard Analyze this compound Standard via Direct Infusion Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Check_LC Problem is LC-related or Sample-related Signal_OK->Check_LC Yes Check_MS Problem is MS-related Signal_OK->Check_MS No Check_Extraction Review Sample Prep: - Extraction Efficiency - Internal Standard Use Check_LC->Check_Extraction Check_Chromatography Review LC Method: - Column Health - Mobile Phase - Gradient Check_LC->Check_Chromatography Optimize_MS Optimize Source Parameters & Collision Energy Check_MS->Optimize_MS Clean_MS Clean Ion Source & Calibrate MS Optimize_MS->Clean_MS End Problem Resolved Clean_MS->End Check_Extraction->End Check_Chromatography->End

Caption: Logic diagram for troubleshooting poor this compound signal.

References

dealing with C18-Ceramide precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling C18-Ceramide in cell culture media. Our aim is to address common challenges, particularly precipitation, and provide detailed protocols to ensure the success of your experiments.

Troubleshooting Guide

This compound Precipitation in Cell Culture Media

Precipitation of this compound upon addition to aqueous cell culture media is a frequent issue due to its hydrophobic nature. The following sections provide quantitative data and protocols to mitigate this problem.

Data Presentation: Solubility and Solvent Recommendations

The tables below summarize the solubility of ceramides (B1148491) in various solvents and the recommended maximum concentrations of these solvents in cell culture to avoid cytotoxicity.

Table 1: Solubility of Ceramides in Organic Solvents

SolventThis compound (d18:1/18:0) SolubilityC24:1 Ceramide (d18:1/24:1(15Z)) Solubility (for reference)
Ethanol (B145695)Soluble when heated[1]~3 mg/mL[2]
Dimethyl Sulfoxide (DMSO)Soluble<20 µg/mL[2]
Dimethylformamide (DMF)~0.15 mg/mL[3]>5.5 mg/mL[2]
Chloroform:Methanol (2:1)5 mg/mL[1]Not specified
Ethanol:Dodecane (98:2, v/v)Method for dispersion in aqueous solutions[4]Not specified

Table 2: Maximum Recommended Solvent Concentrations in Cell Culture

SolventCell Line(s)Maximum Non-Toxic Concentration (% v/v)
DMSOHepG2, MDA-MB-231, MCF-7, VNBRCA10.15 - 0.6%[5]
MCF-7, RAW-264.7, HUVEC< 0.5%[3][6]
A-375~1%[7]
HepG2, Huh7, HT29, SW480, MDA-MB-2310.3125%[8]
MCF-7< 0.3125%[8]
EthanolHepG2, MDA-MB-231, MCF-7, VNBRCA10.15 - 1.25%[5]
MCF-7, RAW-264.7, HUVEC< 0.5%[3][6]
HaCaT, A-375, A-431> 2%[7]
HepG2, Huh7, HT29, SW480, MCF-7, MDA-MB-231< 0.3125%[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Ethanol

This protocol describes the preparation of a this compound stock solution for addition to cell culture media.

Materials:

  • This compound powder

  • 100% Ethanol (Anhydrous, sterile-filtered)

  • Sterile microcentrifuge tubes or glass vials with Teflon-lined caps

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Weighing: In a sterile tube or vial, accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of 100% ethanol to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Incubate the tube in a 37°C water bath for 5-10 minutes to aid dissolution.[9]

    • Vortex again until the solution is clear and no particulate matter is visible.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. The solution is typically stable for several months.

Protocol 2: Complexing this compound with Bovine Serum Albumin (BSA)

This method enhances the solubility and delivery of this compound to cells by complexing it with fatty acid-free BSA.

Materials:

  • This compound stock solution in ethanol (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile tubes

  • Water bath at 37°C

Procedure:

  • Prepare BSA Solution: Prepare a sterile solution of fatty acid-free BSA (e.g., 10% w/v in PBS or serum-free medium).

  • Complexation:

    • In a sterile tube, add the desired volume of the BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5-10 minutes.

    • Slowly add the this compound stock solution dropwise to the warm BSA solution while gently vortexing. The molar ratio of this compound to BSA is critical and may need optimization, but a starting point of 2:1 to 4:1 is common for fatty acids.

    • Incubate the mixture at 37°C for at least 30 minutes with occasional gentle mixing to allow for complex formation.

  • Use in Cell Culture: The this compound-BSA complex is now ready to be diluted to the final desired concentration in your complete cell culture medium.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving this compound and a general workflow for its application in cell culture.

G cluster_prep This compound Preparation cluster_troubleshoot Troubleshooting C18_powder This compound Powder Solvent Ethanol or DMSO C18_powder->Solvent Dissolve Stock Concentrated Stock Solution (-20°C) Solvent->Stock Vortex & Warm Working Working Solution in Pre-warmed Media Stock->Working Dilute & Mix Cells Treat Cells Working->Cells Precipitation Precipitation Occurs Working->Precipitation Check_Solvent Solvent Conc. > 0.1%? Precipitation->Check_Solvent Lower_Conc Use Lower Final This compound Conc. Precipitation->Lower_Conc Use_BSA Use BSA Complex Precipitation->Use_BSA

Experimental workflow for this compound preparation and troubleshooting.

G cluster_apoptosis Apoptosis cluster_pi3k PI3K/AKT Pathway cluster_autophagy Autophagy C18 This compound Mitochondria Mitochondria C18->Mitochondria PI3K PI3K C18->PI3K ER_Stress ER Stress C18->ER_Stress Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis AKT AKT PI3K->AKT Cell_Survival Cell Survival & Growth AKT->Cell_Survival Autophagosome Autophagosome Formation ER_Stress->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Overview of this compound signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after adding it to my cell culture medium. What should I do?

A1: This is a common issue. Here are several steps you can take to prevent precipitation:

  • Ensure Proper Dissolution: Make sure your this compound is fully dissolved in the organic solvent before adding it to the medium. Gentle warming (37°C) and vortexing can help.[9]

  • Pre-warm the Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.

  • Rapid Mixing: Add the stock solution dropwise while vigorously vortexing or swirling the medium to ensure rapid and even dispersion.

  • Lower Final Concentration: You may be exceeding the solubility limit of this compound in the medium. Try using a lower final concentration in your experiment.

  • Use a Carrier Protein: Complexing this compound with fatty acid-free BSA can significantly improve its solubility and delivery to cells (see Protocol 2).

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in your culture medium is at a non-toxic level, typically ≤ 0.1%.[9] High solvent concentrations can also contribute to precipitation.

Q2: What is the best solvent to use for my this compound stock solution?

A2: Ethanol and DMSO are the most commonly used solvents for preparing this compound stock solutions for cell culture experiments.[10] Ethanol is often preferred as it can be less cytotoxic than DMSO at similar concentrations.[5][8] However, the choice of solvent may depend on the specific requirements of your experiment and the cell line being used. Always perform a vehicle control to account for any effects of the solvent on your cells.

Q3: How should I store my this compound?

A3: this compound powder should be stored at -20°C. Stock solutions in organic solvents should also be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.

Q4: Can I sonicate my this compound solution to help it dissolve?

A4: Yes, brief sonication in a water bath sonicator can be used to aid in the dissolution of this compound in the organic solvent. However, be cautious not to over-sonicate, as this can generate heat and potentially degrade the lipid.

Q5: I am observing toxicity in my vehicle control group. What could be the cause?

A5: Toxicity in the vehicle control is most likely due to the organic solvent used to dissolve the this compound. Ensure that the final concentration of the solvent in your cell culture medium does not exceed the maximum non-toxic concentration for your specific cell line (see Table 2). It is always recommended to perform a dose-response curve for the solvent alone to determine its toxicity profile for your cells.

References

improving the sensitivity of C18-Ceramide detection in low-abundance samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for C18-Ceramide Detection. This guide provides researchers, scientists, and drug development professionals with comprehensive resources to improve the sensitivity of this compound detection in low-abundance samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and widely used method for detecting this compound in low-abundance samples? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for ceramide analysis.[1] It offers unparalleled sensitivity and specificity, allowing for precise identification and quantification of individual ceramide species even at very low concentrations.[1]

Q2: Why is sample preparation so critical for analyzing low-abundance ceramides (B1148491)? A2: Biological samples are highly complex matrices. Efficient sample preparation is essential to remove interfering substances like salts, proteins, and other abundant lipids that can suppress the this compound signal during mass spectrometry analysis.[2][3] A robust extraction and cleanup protocol enhances sensitivity and ensures the accuracy and reproducibility of your results.

Q3: What is the best type of internal standard to use for this compound quantification? A3: The most effective approach is to use a stable isotope-labeled this compound or a non-physiological odd-chain ceramide, such as C17-Ceramide.[2][4] These standards closely mimic the chemical behavior of endogenous this compound during extraction and ionization, which corrects for sample loss and matrix effects, leading to highly accurate quantification.[2]

Q4: Should I consider chemical derivatization to improve sensitivity? A4: Chemical derivatization can significantly improve detection sensitivity, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) by making ceramides more volatile.[1] For LC-MS/MS, derivatization can enhance ionization efficiency and improve chromatographic separation.[5][6] For instance, converting the amide group to an amine via borane (B79455) reduction has been shown to increase signal enhancement in fast atom bombardment mass spectrometry.[5] This strategy can be particularly useful when dealing with extremely low-abundance samples.[6]

Q5: What are the key signaling pathways regulated by this compound? A5: this compound is a critical bioactive lipid involved in various cellular processes. It has been shown to regulate apoptosis (programmed cell death), endoplasmic reticulum (ER) stress, and autophagy.[7] For example, increased levels of this compound can inhibit cancer cell viability by inducing mitochondrial dysfunction and modulating the PI3K/AKT pathway.[7] It also plays a role in regulating telomerase activity.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the detection and quantification of this compound.

Q: I am not detecting a signal, or the peak for this compound is very weak. What should I do? A: This is a common issue when working with low-abundance samples. The problem can stem from sample preparation, chromatography, or mass spectrometer settings.

.dot

G cluster_Start Problem cluster_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Solution Solution start No / Poor this compound Signal prep_check Verify Extraction Protocol start->prep_check Start Here recovery_check Assess Internal Standard (IS) Recovery prep_check->recovery_check If protocol is correct cleanup Incorporate Additional Cleanup Step (e.g., Silica (B1680970) Chromatography for plasma) recovery_check->cleanup If IS recovery is low (<70%) column_check Check Column Integrity & Age recovery_check->column_check If IS recovery is acceptable cleanup->column_check solution Signal Improved cleanup->solution If signal improves mobile_phase_check Optimize Mobile Phase (e.g., add formic acid/ammonium formate) column_check->mobile_phase_check If column is OK ms_tune Verify MS Tuning & Calibration mobile_phase_check->ms_tune If peak shape is poor mobile_phase_check->solution If signal improves mrm_check Confirm MRM Transitions (Precursor/Product Ions) ms_tune->mrm_check If instrument is tuned derivatize Consider Chemical Derivatization for Signal Enhancement mrm_check->derivatize If transitions are correct but signal is still low derivatize->solution

Caption: Troubleshooting logic for poor this compound signal.

  • Possible Cause 1: Inefficient Lipid Extraction.

    • Solution: Ensure you are using a validated lipid extraction method like the Bligh and Dyer or Folch procedure.[2][9] For plasma samples, which are particularly complex, an additional purification step using silica gel column chromatography can significantly improve sensitivity by removing other interfering lipids.[2] Always perform extraction steps on ice with ice-cold solvents to minimize lipid degradation.

  • Possible Cause 2: Matrix Effects.

    • Solution: The presence of co-eluting compounds can suppress the ionization of this compound. Improve chromatographic separation by optimizing the gradient elution.[2] Ensure you are using a suitable internal standard (e.g., C17-Ceramide) to normalize the signal.[2] If matrix effects persist, consider a more thorough sample cleanup or derivatization.

  • Possible Cause 3: Incorrect Mass Spectrometer Settings.

    • Solution: Verify that the mass spectrometer is properly tuned and calibrated. Confirm you are using the correct multiple reaction monitoring (MRM) transitions for this compound. The collision-induced ionization of ceramide species typically generates stable product ions with m/z 264 and 282, corresponding to the loss of the acyl group and water molecules.[2]

Q: I see a lot of background noise and interfering peaks in my chromatogram. How can I clean it up? A: High background is usually due to sample complexity or contamination.

  • Possible Cause 1: Insufficient Sample Cleanup.

    • Solution: As mentioned, for complex biofluids like plasma, a simple lipid extraction may not be sufficient.[2] Implementing a solid-phase extraction (SPE) or silica chromatography step after the initial extraction can effectively remove many interfering compounds.[2]

  • Possible Cause 2: Contamination.

    • Solution: Ensure all glassware is thoroughly cleaned and that you are using high-purity (e.g., LC-MS grade) solvents and reagents.[10] Plastics can leach contaminants, so minimize their use where possible. Run a blank (injection of solvent only) to check for system contamination.

Q: My results are not reproducible. What factors affect consistency? A: Reproducibility issues often point to inconsistencies in the sample preparation or analytical workflow.

  • Possible Cause 1: Inconsistent Extraction Efficiency.

    • Solution: Precisely control all volumes, times, and temperatures during the extraction process. Use of an automated liquid handler can improve precision. The inclusion of an internal standard in every sample is crucial to correct for variations in extraction recovery.[4]

  • Possible Cause 2: Sample Degradation.

    • Solution: Ceramides can degrade if not handled properly. Keep samples on ice whenever possible, store extracts at -80°C, and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Instrument Variability.

    • Solution: Equilibrate the LC-MS system thoroughly before running your sample batch. Run quality control (QC) samples at regular intervals (e.g., every 10-15 samples) to monitor the instrument's performance and ensure the stability of the analysis over time.

Data Presentation: Method Sensitivity

The sensitivity of ceramide detection varies significantly between different analytical platforms. LC-MS/MS provides the lowest limits of detection, making it ideal for low-abundance samples.

Analytical Method Typical Limit of Detection (LOD) Pros Cons Citation
LC-MS/MS 0.2 - 50 pg/mLHigh sensitivity & specificity, quantitativeHigh instrument cost, complex workflow[2][4]
GC-MS High sensitivity (pmol range)Well-suited for fatty acid profilingRequires derivatization, high temperature[1][11]
HPLC-UV/ELSD Nanomole rangeLower cost, simpler setupLower sensitivity & specificity[1][12]
ELISA Varies by kitHigh-throughput, easy to useLimited to specific ceramide species, semi-quantitative[1]
TLC Semi-quantitativeInexpensive, simpleLow resolution, not highly sensitive[1]

Experimental Protocols

Protocol 1: General Workflow for this compound Analysis

This diagram illustrates the key stages from sample collection to final data analysis for sensitive this compound quantification.

.dot

G Sample 1. Biological Sample (Cells, Tissue, Plasma) Spike 2. Spike with Internal Standard (e.g., C17-Ceramide) Sample->Spike Extract 3. Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Cleanup 4. Sample Cleanup (Optional) (e.g., Silica Chromatography) Extract->Cleanup Dry 5. Dry Down Extract (Under Nitrogen Stream) Cleanup->Dry Reconstitute 6. Reconstitute in Injection Solvent Dry->Reconstitute Inject 7. LC-MS/MS Analysis (Reversed-Phase C8/C18) Reconstitute->Inject Data 8. Data Processing (Peak Integration & Quantification) Inject->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol 2: Detailed Methodology for LC-MS/MS Analysis

This protocol provides a starting point for optimizing an LC-MS/MS method for this compound. Parameters should be optimized for your specific instrument and sample type.

1. Sample Preparation (Bligh & Dyer Extraction)

  • Homogenize tissue (~50 mg) or collect cells (~1-2 million) in a glass tube.

  • Add 50 µL of internal standard solution (e.g., 1 µg/mL C17-Ceramide in ethanol).[2]

  • Add 2 mL of an ice-cold chloroform/methanol (1:2, v/v) mixture.[2] Vortex thoroughly for 5 minutes.

  • Add 0.5 mL of chloroform, vortex, then add 0.5 mL of water to induce phase separation.[2]

  • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.

  • Carefully collect the lower organic layer into a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried lipids in 100-200 µL of the initial mobile phase (e.g., 50% Mobile Phase B).

2. Liquid Chromatography Parameters

Parameter Example Value Notes Citation
Column C8 or C18, 2.1 x 100 mm, <2 µmA C8 column may provide good separation for a wide range of ceramides.[2][10]
Mobile Phase A Water with 0.2% Formic Acid & 10mM Ammonium FormateAdditives improve ionization and peak shape.[2][10]
Mobile Phase B Acetonitrile/Isopropanol (60:40, v/v) with 0.2% Formic AcidIsopropanol helps elute highly nonpolar lipids.[2][10]
Flow Rate 0.3 mL/minAdjust based on column dimensions.[10]
Injection Volume 5 - 20 µLAvoid column overload.[4][10]
Gradient Start at 40-50% B, ramp to 100% B over ~10-15 minA linear gradient is typically effective.[2][10]

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[2][4]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions:

    • This compound (d18:1/18:0): Precursor Ion (Q1) [M+H]⁺: m/z 566.5 → Product Ion (Q3): m/z 264.3

    • C17-Ceramide (Internal Standard): Precursor Ion (Q1) [M+H]⁺: m/z 552.5 → Product Ion (Q3): m/z 264.3

  • Optimization: Infuse a standard solution of this compound to optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for the MRM transition to maximize signal intensity.[2]

Signaling Pathway Visualization

This compound is synthesized by Ceramide Synthase 1 (CerS1) and acts as a key signaling hub, influencing cell fate through pathways like apoptosis and autophagy.

.dot

G cluster_synthesis De Novo Synthesis PalmitoylCoA Palmitoyl-CoA + Serine Sphinganine Sphinganine PalmitoylCoA->Sphinganine SPT CerS1 CerS1 Sphinganine->CerS1 DHCer Dihydroceramide (C18) C18Cer This compound DHCer->C18Cer DEGS1 CerS1->DHCer Adds C18:0 Acyl-CoA Apoptosis Apoptosis C18Cer->Apoptosis Autophagy Autophagy C18Cer->Autophagy ERStress ER Stress C18Cer->ERStress Telomerase Telomerase Inhibition C18Cer->Telomerase PI3K PI3K/AKT Pathway Inhibition C18Cer->PI3K

Caption: this compound synthesis and key signaling pathways.

References

selecting the appropriate column for C18-Ceramide separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of C18-Ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on column selection, method development, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable type of HPLC column for this compound separation?

A1: Reversed-phase (RP) HPLC is the most common and effective technique for separating ceramides.[1][2] C18 columns are a good starting point and are widely used for lipid separations.[3] However, other stationary phases can offer different selectivities and may be more suitable depending on the specific sample matrix and the other lipids present. C8 and C30 columns are also frequently used in lipidomics.[4] For very complex samples, columns with different selectivities, such as those with phenyl-hexyl or diphenyl stationary phases, can provide enhanced resolution of structurally similar lipid isomers.[5]

Q2: What are the key parameters to consider when selecting an HPLC column for this compound analysis?

A2: The primary parameters to consider are the stationary phase chemistry, particle size, column dimensions (length and internal diameter), and pore size.

  • Stationary Phase: C18 is the most common choice for nonpolar analytes like ceramides. C8 offers slightly less retention and may be suitable for faster analyses. For enhanced separation of isomers, consider C30 or phenyl-based phases.[4][5]

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm) provide higher efficiency and resolution but result in higher backpressure, requiring a UHPLC system. For standard HPLC systems, 3-5 µm particles are a common choice.[4]

  • Column Dimensions: Longer columns (150-250 mm) offer better resolution for complex samples, while shorter columns (50-100 mm) are used for faster analyses.[3][4] The internal diameter (ID) affects sensitivity and solvent consumption; smaller IDs (e.g., 2.1 mm) are often used with mass spectrometry (MS) detection.[4]

  • Pore Size: For small molecules like this compound (molecular weight < 2000 Da), a smaller pore size (60-80 Å) is generally recommended.[3]

Q3: What are typical mobile phases used for this compound separation?

A3: Gradient elution with a binary solvent system is typically employed. The mobile phases usually consist of an aqueous component and an organic component. Common mobile phases include:

A typical gradient starts with a higher percentage of the aqueous phase and gradually increases the percentage of the organic phase to elute the nonpolar ceramides.

Recommended HPLC Columns for this compound Separation

The following table summarizes various columns that have been successfully used for ceramide and lipid analysis, providing a starting point for column selection.

Stationary PhaseParticle Size (µm)Dimensions (ID x Length, mm)Key Features & Applications
C18 1.7 - 52.1 x 50-150General purpose for lipidomics, good retention for ceramides.[4]
C8 1.7 - 52.1 x 50-150Less retentive than C18, can be used for faster separations.[4]
C30 1.92.1 x 250Provides high shape selectivity, excellent for separating structurally related isomers.[5]
Diphenyl 32.0 x 50Offers alternative selectivity based on pi-pi interactions, useful for complex mixtures.
HILIC 1.72.1 x 100Suitable for separating different lipid classes, including more polar sphingolipids.

Experimental Protocol: General HPLC Method for this compound

This protocol provides a general starting point for developing a this compound separation method. Optimization will be required based on your specific instrument, column, and sample.

1. Sample Preparation:

  • Lipid extraction from the sample matrix (e.g., plasma, cells) is a critical first step. A common method is the Bligh-Dyer or Folch extraction using a chloroform/methanol mixture.[7]

  • After extraction, the lipid-containing organic phase is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., methanol or isopropanol).[6]

2. HPLC-MS Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40-55 °C.[4]

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 30% B (re-equilibration)

  • Detection: Mass Spectrometry (ESI+) is highly recommended for sensitive and specific detection of ceramides.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Broadening, Tailing, Splitting) start->peak_shape retention_time Retention Time Shift (Drifting or Sudden Change) start->retention_time sensitivity Low Sensitivity / No Peaks start->sensitivity pressure Pressure Issues (High or Fluctuating) start->pressure ps1 Check for column overload. Reduce sample concentration. peak_shape->ps1 ps2 Ensure sample solvent is compatible with mobile phase. peak_shape->ps2 ps3 Inspect for column contamination or aging. Wash or replace column. peak_shape->ps3 ps4 Check for dead volume in fittings. peak_shape->ps4 rt1 Verify mobile phase preparation (composition, pH). retention_time->rt1 rt2 Ensure stable column temperature. retention_time->rt2 rt3 Check for leaks in the system. retention_time->rt3 rt4 Confirm column is properly equilibrated. retention_time->rt4 s1 Verify sample preparation and extraction efficiency. sensitivity->s1 s2 Check detector settings (e.g., MS parameters). sensitivity->s2 s3 Increase sample concentration or injection volume. sensitivity->s3 s4 Ensure proper mobile phase additives for ionization. sensitivity->s4 p1 Check for blockages in the system (frits, guard column, column). pressure->p1 p2 Filter mobile phase and samples. pressure->p2 p3 For fluctuating pressure, check for leaks or air bubbles in the pump. pressure->p3 p4 Verify mobile phase viscosity. pressure->p4

Caption: A workflow for troubleshooting common HPLC issues.

Q4: My this compound peak is broad and tailing. What could be the cause?

A4: Peak broadening and tailing can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample.

  • Secondary Interactions: Interactions between the analyte and active sites (silanols) on the silica (B1680970) support can cause tailing. Using a highly deactivated (end-capped) column or adding a competing base to the mobile phase can help.

  • Column Contamination or Degradation: Accumulation of sample matrix components on the column can degrade performance. Washing the column with a strong solvent or replacing it may be necessary.

  • Extra-column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.

Q5: The retention time of my this compound peak is shifting between injections. What should I check?

A5: Retention time variability can compromise the reliability of your results.[8] Common causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause. Ensure accurate mixing and degassing.[8] Evaporation of the more volatile organic solvent can also alter the composition over time.[9]

  • Column Temperature: Fluctuations in column temperature can lead to retention time shifts.[8][10] Using a column oven is crucial for maintaining a stable temperature.[10]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift, especially at the beginning of a sequence.[11]

  • System Leaks: Leaks in the pump or fittings will lead to a lower flow rate and longer retention times.

Q6: I am experiencing low sensitivity and cannot detect my this compound peak. How can I improve this?

A6: Low sensitivity can be a significant challenge, particularly with biological samples.

  • Sample Preparation: Ensure your lipid extraction protocol is efficient for ceramides.[7] Inefficient extraction will result in low analyte concentration.[12]

  • Detector Settings: If using a mass spectrometer, optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperature) for this compound. The use of mobile phase additives like ammonium formate or acetate can enhance the formation of desired adducts and improve signal intensity.

  • Injection Volume/Concentration: If possible, increase the concentration of your sample or the injection volume. Be mindful of potential column overload.

  • Chromatographic Pre-separation: Proper chromatographic separation can reduce ion suppression from other co-eluting lipids, thereby improving the sensitivity for your target analyte.[13]

Signaling Pathway and Experimental Workflow Visualization

Diagram: Simplified Ceramide Signaling Pathway

Ceramide_Signaling stress Cellular Stress (e.g., TNF-α, Chemotherapy) sphingomyelin Sphingomyelin stress->sphingomyelin Activates Sphingomyelinase ceramide Ceramide (C18) sphingomyelin->ceramide de_novo De Novo Synthesis de_novo->ceramide apoptosis Apoptosis ceramide->apoptosis cell_cycle Cell Cycle Arrest ceramide->cell_cycle senescence Senescence ceramide->senescence

Caption: A simplified diagram of ceramide's role in cellular signaling.

Diagram: HPLC Experimental Workflow for this compound Analysis

HPLC_Workflow sample 1. Sample Collection (e.g., Plasma, Cells) extraction 2. Lipid Extraction (Folch/Bligh-Dyer) sample->extraction reconstitution 3. Dry & Reconstitute extraction->reconstitution hplc 4. HPLC Separation (C18 Column) reconstitution->hplc ms 5. MS Detection (ESI+) hplc->ms data 6. Data Analysis (Quantification) ms->data

References

Technical Support Center: Optimizing Cell Lysis for C18-Ceramide Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the optimal preservation of C18-Ceramide during cell lysis and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for preserving this compound integrity during cell lysis?

A1: The most critical factor is the immediate and effective inactivation of endogenous enzymes, particularly ceramidases, that can degrade this compound. This is best achieved by using a solvent-based lysis method that simultaneously disrupts the cells and denatures these enzymes.[1] Temperature control is also crucial; all steps should be performed on ice or at 4°C to minimize enzymatic activity.[1]

Q2: Which lysis method is recommended for maximizing this compound recovery?

A2: A solvent-based lysis and extraction method using a chloroform (B151607)/methanol (B129727) mixture is highly recommended for maximizing the recovery of this compound and other lipids.[2][3] This method effectively disrupts cell membranes, denatures degradative enzymes, and extracts lipids into an organic phase in a single step.

Q3: Is the use of protease inhibitors necessary when using a solvent-based lysis method?

A3: While solvent-based methods denature many proteins, including some proteases, the addition of a broad-spectrum protease and phosphatase inhibitor cocktail to any aqueous buffers used (e.g., for cell washing) is a recommended best practice to provide extra protection against any residual enzymatic activity, especially during initial sample handling steps.[1]

Q4: How can I improve the recovery of this compound from my samples?

A4: To improve recovery, ensure a complete extraction by using the appropriate ratios of chloroform and methanol. A common and effective method is the Bligh and Dyer extraction.[3] Additionally, using glass tubes with Teflon-lined caps (B75204) can help prevent the loss of lipids that can adhere to plastic surfaces. Minimizing the number of transfer steps during the extraction process is also beneficial.

Q5: What is the best way to store cell pellets before this compound extraction?

A5: For long-term storage, it is recommended to snap-freeze cell pellets in liquid nitrogen and then store them at -80°C. This helps to preserve the integrity of the lipids until you are ready to perform the extraction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete cell lysis.Ensure complete cell disruption. For adherent cells, ensure thorough scraping. For suspension cells, ensure the correct cell density is used. If using mechanical lysis like sonication, optimize the duration and power.[1]
Suboptimal extraction solvent.Use a chloroform/methanol-based extraction method, such as the Bligh and Dyer or Folch methods, for efficient lipid recovery.[2][3] An investigation showed that a methanol/chloroform (1:2) mixture yielded approximately 60% more this compound compared to an acetonitrile/chloroform (1:2) mixture.[2]
Loss of sample during extraction.Minimize the number of transfer steps. Use glass tubes to prevent lipids from adhering to surfaces. Ensure complete phase separation before collecting the organic layer.
Degradation of this compound Enzymatic activity.Work quickly and keep samples on ice or at 4°C throughout the procedure.[1] Use a solvent-based lysis method to denature enzymes rapidly.[1] Consider adding a protease and phosphatase inhibitor cocktail during initial cell harvesting and washing steps.[1]
Oxidation of lipids.While not as common for ceramides (B1148491) as for polyunsaturated lipids, you can minimize exposure to air. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent if oxidation is a concern.
High Variability Between Replicates Inconsistent cell lysis.Ensure uniform application of the lysis method to all samples. For sonication, maintain consistent probe depth and power settings. For detergent-based lysis, ensure thorough mixing and consistent incubation times.[1]
Inaccurate sample normalization.Normalize samples by protein concentration (e.g., BCA assay) or cell number before extraction to ensure equal starting material.[1]
Incomplete phase separation.Ensure complete separation of the aqueous and organic phases by adequate centrifugation. Contamination of the organic phase with the aqueous phase can affect downstream analysis.

Quantitative Data on this compound Recovery

The following table summarizes the recovery of this compound using a methanol/chloroform extraction method.

Spiked this compound Concentration (ng/mL) Mean Recovery (%) Standard Deviation (%)
0.598.95.4
1.092.26.1
5.0105.24.8
10.095.73.9

Data adapted from a study optimizing this compound analysis in mammalian cells. The high recovery rates demonstrate the efficacy of the methanol/chloroform extraction method.[2]

Experimental Protocols

Protocol 1: Solvent-Based Lysis and Extraction for this compound Analysis

This protocol is optimized for the extraction of this compound from cultured mammalian cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Protease and Phosphatase Inhibitor Cocktail

  • Glass tubes with Teflon-lined caps

  • Sonicator (optional, for cell pellet resuspension)

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer the cell suspension to a glass tube.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the pellet twice with ice-cold PBS, resuspending and pelleting each time.

  • Sample Normalization:

    • Take a small aliquot of the cell suspension for protein quantification (e.g., BCA assay) or cell counting to normalize the results later.

  • Lysis and Extraction:

    • To the cell pellet or suspension in the glass tube, add a 2:1 (v/v) mixture of chloroform:methanol. For a cell pellet from a 10 cm dish, a common starting volume is 2 mL of chloroform and 1 mL of methanol.

    • Vortex the mixture vigorously for 1 minute to ensure complete lysis and extraction.

    • Incubate the mixture for 20 minutes at room temperature with occasional vortexing.

  • Phase Separation:

    • Add 0.2 volumes of water to the mixture (e.g., if you used 3 mL of chloroform/methanol, add 0.6 mL of water).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases. You will observe two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of Lipid Extract:

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface between the two layers.

  • Drying and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for your LC-MS analysis (e.g., methanol or isopropanol).

Visualizations

This compound in Apoptosis Signaling Pathway

C18_Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_synthesis De Novo Synthesis (ER) cluster_cytosol Cytosolic Signaling Cascade TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds Chemo Chemotherapeutic Agents CerS1 Ceramide Synthase 1 (CerS1) Chemo->CerS1 Induces nSMase Neutral Sphingomyelinase TNFR->nSMase Activates SM Sphingomyelin C18_Ceramide This compound SM->C18_Ceramide Generates nSMase->SM Hydrolyzes C18_Ceramide_de_novo This compound CerS1->C18_Ceramide_de_novo C18_Ceramide_de_novo->C18_Ceramide Caspase8 Caspase-8 C18_Ceramide->Caspase8 Activates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Bax_Bak Bax/Bak Activation tBid->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's role in inducing apoptosis.

Experimental Workflow for this compound Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lysis and Extraction cluster_analysis Analysis Harvest 1. Cell Harvesting (Scraping or Centrifugation) Wash 2. Cell Washing (Ice-cold PBS) Harvest->Wash Normalize 3. Sample Normalization (Protein Assay / Cell Count) Wash->Normalize Lysis 4. Solvent Lysis & Extraction (Chloroform:Methanol) Normalize->Lysis Phase_Sep 5. Phase Separation (Addition of Water & Centrifugation) Lysis->Phase_Sep Collect 6. Collect Organic Phase Phase_Sep->Collect Dry 7. Dry Lipid Extract (Nitrogen Stream) Collect->Dry Reconstitute 8. Reconstitute in Solvent Dry->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS Data 10. Data Analysis & Quantification LCMS->Data

Caption: Workflow for this compound quantification.

References

calibration curve issues in C18-Ceramide quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of C18-Ceramide, particularly focusing on issues related to calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linear calibration curves in this compound analysis?

A1: Non-linear calibration curves are a frequent issue in quantitative mass spectrometry. The most common causes include:

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2] This is a significant issue in complex biological samples like plasma or tissue extracts.[3][4]

  • Detector Saturation: At high concentrations, the mass spectrometer's detector can become saturated, leading to a plateau in the signal response.

  • Inappropriate Internal Standard: The internal standard (IS) may not adequately compensate for variations in sample preparation and ionization if its chemical and physical properties are too different from this compound.[4][5] The use of a non-naturally occurring ceramide like C17 or a stable isotope-labeled (SIL) this compound is recommended to mitigate this.[4][6]

  • Suboptimal LC-MS/MS Conditions: Poor chromatographic separation can lead to co-eluting interferences that affect ionization. Incorrect mass spectrometry settings, such as collision energy, can also impact signal response and linearity.[7]

  • Analyte Degradation: this compound may degrade during sample preparation or storage if not handled correctly.[5] Stock solutions are typically stored at -20°C or -80°C to ensure stability.[4][6]

Q2: How can I minimize matrix effects in my this compound quantification?

A2: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects, as the SIL standard has nearly identical physicochemical properties to the analyte and will be similarly affected by the matrix.[5]

  • Optimize Sample Preparation: Employ a robust lipid extraction method, such as the Folch or Bligh and Dyer methods, to remove interfering substances.[4][8] Solid-phase extraction (SPE) can also be used for further cleanup.[4]

  • Improve Chromatographic Separation: A good separation can resolve this compound from matrix components that might cause ion suppression.[7] Optimization of the column, mobile phase, and gradient is key.

  • Dilute the Sample: If the matrix effect is significant, diluting the sample can reduce the concentration of interfering components, although this may compromise sensitivity.

Q3: What is a suitable internal standard for this compound quantification?

A3: The choice of internal standard is critical. The best option is a stable isotope-labeled this compound (e.g., this compound-d7).[9] If a SIL standard is unavailable, a structurally similar, non-naturally occurring ceramide, such as C17-Ceramide, is a common and effective alternative.[4][6] It is important to use an internal standard that has similar extraction recovery and ionization efficiency to this compound.[5]

Troubleshooting Guide

Issue 1: Poor Linearity of the Calibration Curve (R² < 0.99)
Potential Cause Troubleshooting Step
Matrix Effects Prepare calibration standards in a surrogate matrix that mimics the biological sample matrix as closely as possible (e.g., 5% BSA in water for plasma samples).[10] If possible, use a stable isotope-labeled internal standard.[5]
Inappropriate Blank Ensure the blank sample (matrix without analyte or IS) is free of contaminants that could interfere with the analysis.
Suboptimal Range The concentration range of your calibration standards may be too wide. Narrow the range or use a weighted regression analysis (e.g., 1/x²).[10]
Sample Preparation Variability Ensure consistent and reproducible sample preparation for all standards and samples. Add the internal standard early in the extraction process to account for variability.[6]
Issue 2: Low Signal Intensity or Poor Peak Shape
Potential Cause Troubleshooting Step
Poor Extraction Recovery Evaluate different lipid extraction protocols (e.g., Folch, Bligh and Dyer) to optimize recovery for this compound.[4][8]
Analyte Degradation Store stock solutions and samples at appropriate low temperatures (-20°C or -80°C).[4][6] Avoid repeated freeze-thaw cycles.[5] Perform sample preparation on ice to minimize enzymatic activity.[5]
Suboptimal MS Parameters Optimize mass spectrometer source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy) for this compound and the internal standard.[4][6]
Column Overload If peak fronting or splitting is observed, try diluting the sample or reducing the injection volume.[5]

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells

This protocol is a general guideline for the extraction of lipids, including this compound, from cell cultures.

  • Cell Harvesting: Harvest cells and wash with ice-cold PBS.

  • Internal Standard Spiking: Add the internal standard (e.g., C17-Ceramide) to the cell pellet.

  • Lipid Extraction: Add a mixture of methanol:chloroform (1:2, v/v) to the cell pellet.[6]

  • Vortexing: Vortex the mixture thoroughly to ensure complete lipid extraction.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: this compound Analysis by LC-MS/MS

The following are example parameters for LC-MS/MS analysis of this compound. Optimization for specific instrumentation is recommended.

Parameter Example Condition
LC Column C18 reverse-phase column (e.g., ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm).[8]
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[8]
Mobile Phase B Acetonitrile/Isopropanol (e.g., 9:1, v/v) with 0.1% formic acid and 10 mM ammonium formate.[8]
Flow Rate 0.3 - 0.8 mL/min.[6][8]
Injection Volume 5 - 25 µL.[6][8]
Ionization Mode Positive Electrospray Ionization (ESI+).[4][6]
MS/MS Transition (MRM) This compound: m/z 566.5 → 264.2; C17-Ceramide (IS): m/z 552.5 → 264.2.[4][6]
Collision Energy Typically 20-60 eV, requires optimization.[8]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start: Biological Sample Add_IS Add Internal Standard (e.g., C17-Ceramide) Start->Add_IS Extract Lipid Extraction (e.g., Folch Method) Add_IS->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject Sample onto LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Construct Calibration Curve Integrate->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify End End: Report Concentration Quantify->End

Caption: Experimental workflow for this compound quantitative analysis.

G Start Start: Poor Calibration Curve Linearity (R² < 0.99) Check_IS Is a suitable Internal Standard (IS) being used? (e.g., SIL or C17-Ceramide) Start->Check_IS Check_Matrix Are you experiencing matrix effects? Check_IS->Check_Matrix Yes Use_SIL Action: Use Stable Isotope-Labeled (SIL) IS or a close structural analog like C17-Ceramide. Check_IS->Use_SIL No Check_Range Is the calibration range appropriate? Check_Matrix->Check_Range Yes Matrix_Solution Action: Prepare standards in a surrogate matrix. Optimize sample cleanup. Check_Matrix->Matrix_Solution No Check_Prep Is sample preparation consistent? Check_Range->Check_Prep Yes Range_Solution Action: Narrow the concentration range. Use weighted regression. Check_Range->Range_Solution No Prep_Solution Action: Review and standardize the extraction protocol. Ensure IS is added early. Check_Prep->Prep_Solution No Review_Data Re-analyze and review data. Check_Prep->Review_Data Yes Use_SIL->Review_Data Matrix_Solution->Review_Data Range_Solution->Review_Data Prep_Solution->Review_Data

Caption: Troubleshooting decision tree for calibration curve non-linearity.

References

preventing the degradation of C18-Ceramide during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of C18-Ceramide during sample processing.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation during sample processing?

A1: this compound degradation can occur through both enzymatic and non-enzymatic pathways. The primary enzymatic degradation is hydrolysis by ceramidases into sphingosine (B13886) and a fatty acid.[1][2][3][4][5][6][7] Non-enzymatic degradation can be caused by exposure to extreme pH (both low and high) and high temperatures.[8]

Q2: What is the recommended method for extracting this compound from biological samples?

A2: The most widely used and effective method for extracting ceramides, including this compound, is a liquid-liquid extraction based on the Bligh and Dyer method, which uses a chloroform (B151607)/methanol (B129727) solvent system.[9][10] This method efficiently separates lipids from other cellular components.

Q3: How should I store my samples to prevent this compound degradation?

A3: For long-term stability, it is crucial to store both biological samples and lipid extracts at ultra-low temperatures, specifically at -80°C.[9] Storage at higher temperatures, even -20°C for extended periods, can lead to degradation. If samples cannot be frozen immediately, they should be kept on ice and processed as quickly as possible.[11]

Q4: Why is an internal standard necessary for accurate this compound quantification?

A4: An internal standard, such as C17-Ceramide, is essential to account for sample loss during extraction and to correct for variations in ionization efficiency during mass spectrometry analysis.[9][10] Since C17-Ceramide is not naturally occurring in most mammalian cells, it serves as an ideal spike-in control for accurate quantification.[9]

Q5: What is the optimal pH range for maintaining this compound stability?

A5: this compound is most stable in a pH range of 4.5 to 7.5.[8] Exposure to strongly acidic or alkaline conditions should be avoided during sample processing and storage to prevent chemical degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound detected in the final analysis. Enzymatic Degradation: Active ceramidases in the sample may have degraded the this compound.- Work quickly and keep samples on ice at all times to minimize enzymatic activity. - Consider heat treatment of the sample or the addition of a broad-spectrum enzyme inhibitor like phenylmethanesulfonyl fluoride (B91410) (PMSF) to the extraction solvent to inactivate enzymes.[11]
Inefficient Extraction: The extraction protocol may not be effectively isolating the lipids.- Ensure the correct ratios of chloroform, methanol, and aqueous sample are used for the Bligh and Dyer extraction. - Perform a double extraction to maximize lipid recovery.[9]
Improper Storage: Samples or extracts were stored at an inappropriate temperature.- Always store samples and lipid extracts at -80°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.
High variability between replicate samples. Inconsistent Sample Handling: Variations in the time between sample collection and processing.- Standardize the entire workflow, from collection to extraction, ensuring all samples are treated identically.
Inaccurate Pipetting: Errors in adding the internal standard or other reagents.- Use calibrated pipettes and be meticulous when adding the internal standard to each sample before extraction.
Presence of interfering peaks in the chromatogram. Sample Contamination: Contaminants from plasticware or other sources.- Use high-quality, solvent-rinsed glass vials and tubes to minimize contamination.
Co-elution of other lipids: Other lipid species may have similar retention times.- Optimize the liquid chromatography gradient to improve the separation of this compound from other lipids.[12]
Poor peak shape in the chromatogram. Inappropriate solvent for injection: The solvent in which the final extract is dissolved is not compatible with the mobile phase.- Reconstitute the dried lipid extract in a solvent that is compatible with the initial mobile phase of your LC method, such as acetonitrile.[9][13]

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Stability

ConditionTemperatureDurationExpected Stability
Biological Tissue/Cells-80°CLong-term (months to years)High
Lipid Extract in Solvent-80°CLong-term (months to years)High
Biological Tissue/Cells-20°CShort-term (days to weeks)Moderate
Lipid Extract in Solvent-20°CShort-term (days to weeks)Moderate
On Ice4°CVery short-term (hours)Low
Room Temperature20-25°CNot RecommendedVery Low

Table 2: this compound Stability at Different pH Values

pH RangeStabilityRecommendation
< 4.0LowAvoid
4.5 - 7.5HighOptimal for processing and storage
> 8.0LowAvoid
Data synthesized from literature indicating general lipid stability trends.[8]

Experimental Protocols

Protocol 1: Lipid Extraction from Mammalian Cells (Bligh and Dyer Method)
  • Cell Harvesting: Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Internal Standard Addition: Add 1 mL of ice-cold methanol to the plate, scrape the cells, and transfer the cell suspension to a glass vial. Add a known amount of C17-Ceramide internal standard (e.g., 10 ng).[9]

  • Sonication: Sonicate the cell lysate for 5 minutes.[9]

  • Phase Separation: Add 2 mL of chloroform to the lysate, vortex for 5 seconds, and sonicate for 30 minutes. Centrifuge at 3000 rpm for 5 minutes to separate the phases.[9]

  • Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.

  • Re-extraction: Add 1 mL of methanol and 2 mL of chloroform to the remaining upper layer, vortex, sonicate, and centrifuge as before. Collect the lower organic layer and combine it with the first extract.[9]

  • Drying: Dry the combined organic extracts under a gentle stream of nitrogen gas at room temperature.[9]

  • Reconstitution: Reconstitute the dried lipid pellet in a known volume of a suitable solvent for LC-MS analysis (e.g., 1 mL of acetonitrile) and store at -80°C until analysis.[9]

Protocol 2: this compound Quantification by LC-MS/MS
  • Chromatographic Separation: Use a C18 reversed-phase column (e.g., ACQUITY UPLC CSH C18).[12]

  • Mobile Phase: Employ a gradient of mobile phase A (e.g., acetonitrile/water with 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., isopropanol/acetonitrile with 10 mM ammonium formate (B1220265) and 0.1% formic acid).[12]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[9]

  • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the precursor and product ions for both this compound and the C17-Ceramide internal standard.[9]

  • Quantification: Create a standard curve using known concentrations of this compound and the C17-Ceramide internal standard. Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[10]

Visualizations

C18_Ceramide_Degradation_Pathway C18_Ceramide This compound Sphingosine Sphingosine C18_Ceramide->Sphingosine Hydrolysis Fatty_Acid C18 Fatty Acid Ceramidase Ceramidase Ceramidase->C18_Ceramide Extreme_pH_Temp Extreme pH / High Temperature Extreme_pH_Temp->C18_Ceramide Non-enzymatic Degradation

Caption: Enzymatic and non-enzymatic degradation pathways of this compound.

Experimental_Workflow start Sample Collection internal_std Add C17-Ceramide Internal Standard start->internal_std extraction Lipid Extraction (Bligh & Dyer) drying Dry Down Under Nitrogen extraction->drying internal_std->extraction reconstitution Reconstitute in LC-MS Compatible Solvent drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis quantification Data Quantification analysis->quantification

Caption: A typical experimental workflow for this compound analysis.

Ceramide_Signaling_Overview cluster_synthesis Synthesis Pathways cluster_effects Cellular Effects DeNovo De Novo Synthesis Ceramide This compound DeNovo->Ceramide Salvage Salvage Pathway Salvage->Ceramide Sphingomyelin Sphingomyelin Hydrolysis Sphingomyelin->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Senescence Senescence Ceramide->Senescence

References

Technical Support Center: C18-Ceramide Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the complete derivatization of C18-Ceramide for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a relatively large and polar lipid, making it non-volatile. Gas chromatography requires analytes to be volatile to travel through the GC column. Derivatization, typically through silylation, replaces the active hydrogens on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the this compound, allowing for successful separation and analysis by GC-MS.[1][2]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization reagents for ceramides (B1148491) are silylating agents. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used.[2][3] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added (e.g., BSTFA + 1% TMCS) to enhance the reactivity of the silylating agent, especially for sterically hindered groups.[4][5]

Q3: What are the key indicators of incomplete derivatization in my GC-MS results?

A3: Incomplete derivatization can be identified by several indicators in your chromatogram. You may observe peak tailing for the ceramide peak, indicating that polar, underivatized molecules are interacting with the column. You might also see multiple peaks for this compound, representing the underivatized, partially derivatized, and fully derivatized forms. The presence of a peak for the underivatized ceramide is a clear sign of an incomplete reaction.[2]

Q4: Can I analyze this compound without derivatization?

A4: While GC-MS requires derivatization, other techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can analyze ceramides without this step.[6][7][8] LC-MS/MS is a powerful alternative, offering high sensitivity and specificity for the analysis of various ceramide species directly from biological extracts.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no derivatized this compound peak Presence of moisture in the sample or reagents.Ensure the sample is completely dry before adding the derivatization reagent. Use anhydrous solvents and store silylating reagents under dry conditions.[2][4]
Insufficient amount of derivatization reagent.Use a sufficient excess of the silylating reagent. A molar ratio of at least 2:1 of reagent to active hydrogens is recommended.[4]
Inadequate reaction temperature or time.Optimize the reaction conditions. For BSTFA or MSTFA, heating at 60-80°C for 30-60 minutes is a good starting point. Monitor the reaction over time to determine completion.[2][9]
Peak tailing of the derivatized this compound Incomplete derivatization leaving polar sites.Increase the amount of catalyst (e.g., TMCS) to drive the reaction to completion.[4] Also, re-optimize the reaction time and temperature.
Active sites on the GC column or liner.Use a deactivated GC liner and ensure the column is properly conditioned.
Presence of extraneous peaks in the chromatogram By-products of the derivatization reaction.The by-products of BSTFA and MSTFA are generally volatile and should not interfere with the analysis. However, if interference is observed, a sample cleanup step after derivatization may be necessary.
Contamination from reagents or glassware.Use high-purity solvents and reagents. Thoroughly clean all glassware and dry it in an oven before use.
Poor reproducibility of results Inconsistent derivatization conditions.Precisely control the reaction time, temperature, and reagent volumes for all samples and standards.
Degradation of the derivatized sample.Analyze the derivatized samples as soon as possible. TMS derivatives can be susceptible to hydrolysis. Store in a tightly sealed vial at low temperature if immediate analysis is not possible.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
  • Sample Preparation:

    • Place 1-10 mg of the dried lipid extract containing this compound into a clean, dry reaction vial.[4]

    • If the sample is in an aqueous solution, evaporate the water completely under a stream of dry nitrogen.[4]

  • Derivatization:

    • Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270), acetonitrile, or chloroform) to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[3]

    • Cap the vial tightly and vortex for 10-15 seconds.

    • Heat the vial at 60°C for 60 minutes in a heating block or oven.[2][10]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS. If necessary, the sample can be further diluted with an appropriate solvent.

Protocol 2: Silylation of this compound using MSTFA
  • Sample Preparation:

    • Ensure the sample is completely free of water as described in Protocol 1.

  • Derivatization:

    • Add 50 µL of anhydrous pyridine to the dried sample.

    • Add 50 µL of MSTFA to the vial.

    • Cap the vial tightly and vortex thoroughly.

    • Heat at 70°C for 30 minutes. For sterically hindered ceramides, the reaction time may need to be extended.[11]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS.

Visualizations

This compound Induced Apoptosis Signaling Pathway

C18_Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_membrane Plasma Membrane cluster_synthesis De Novo Synthesis cluster_downstream Downstream Effectors TNFa TNF-α TNFR TNFR TNFa->TNFR FasL FasL FasR FasR FasL->FasR Chemo Chemotherapy CerS1 Ceramide Synthase 1 (CerS1) Chemo->CerS1 aSMase aSMase TNFR->aSMase FasR->aSMase C18_Cer This compound aSMase->C18_Cer Hydrolysis of Sphingomyelin CerS1->C18_Cer Casp8 Caspase-8 C18_Cer->Casp8 Activates Bid Bid Casp8->Bid tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Mito Mitochondria Bax_Bak->Mito Forms pores CytoC Cytochrome c Mito->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Apoptosome Apoptosome Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound signaling in the induction of apoptosis.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow SamplePrep 1. Sample Preparation (Lipid Extraction & Drying) Derivatization 2. Derivatization (e.g., Silylation with BSTFA/MSTFA) SamplePrep->Derivatization GC_Injection 3. GC Injection Derivatization->GC_Injection GC_Separation 4. GC Separation (Capillary Column) GC_Injection->GC_Separation Ionization 5. Ionization (Electron Impact - EI) GC_Separation->Ionization Mass_Analysis 6. Mass Analysis (Quadrupole/TOF) Ionization->Mass_Analysis Detection 7. Detection Mass_Analysis->Detection Data_Acquisition 8. Data Acquisition & Processing Detection->Data_Acquisition Quantification 9. Quantification & Identification Data_Acquisition->Quantification

Caption: Workflow for this compound analysis by GC-MS.

References

Validation & Comparative

A Researcher's Guide to Validating Anti-C18-Ceramide Antibodies for Membrane-Based Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell signaling, lipid biology, and drug development, the specific detection of C18-Ceramide is crucial for understanding its role in various cellular processes. While antibodies offer a convenient method for detection, their specificity is paramount and requires rigorous validation. This guide provides a comparative framework for validating the specificity of anti-C18-Ceramide antibodies, with a focus on membrane-based applications like dot blot and lipid overlay assays, often colloquially misused as "Western blotting for lipids."

We will compare two commonly cited anti-ceramide antibodies: the monoclonal antibody (clone: MID 15B4) and the polyclonal antibody (clone: S58-9). This guide will present experimental strategies to assess their specificity for this compound and provide detailed protocols for these validation experiments.

Antibody Performance Comparison

A critical review of published data reveals significant cross-reactivity for both commonly used anti-ceramide antibodies. Neither antibody is entirely specific for this compound, and both show considerable binding to other ceramide species and structurally related lipids. This lack of specificity is a crucial consideration for experimental design and data interpretation.

Table 1: Semi-Quantitative Comparison of Antibody Specificity

Target LipidMonoclonal Antibody (MID 15B4)Polyclonal Antibody (S58-9)
This compound +++++
C16-Ceramide++++++
C24-Ceramide++++
Dihydroceramide++++++
Sphingomyelin+-
Phosphatidylcholine+-
Cholesterol-+/-

Legend:

  • +++ : Strong binding

  • ++ : Moderate binding

  • + : Weak binding

  • +/- : Variable or low-level binding reported

  • - : No significant binding reported

Note: This table is a semi-quantitative summary based on qualitative data from published lipid overlay and dot blot assays. Actual performance may vary depending on the specific experimental conditions.

Experimental Validation Protocols

To ensure the reliability of your findings, it is essential to validate the specificity of your chosen anti-C18-Ceramide antibody in the context of your experimental system. The following protocols outline key validation experiments.

Lipid-Protein Overlay (Dot Blot) Assay for Specificity Profiling

This assay is a fundamental first step to screen the antibody against a panel of lipids to determine its binding profile.

Experimental Protocol:

  • Lipid Preparation: Dissolve purified lipids (this compound, other ceramide species like C16 and C24, sphingomyelin, phosphatidylcholine, cholesterol, and dihydroceramide) in a suitable organic solvent (e.g., chloroform/methanol mixture) to a stock concentration of 1 mg/mL.

  • Membrane Spotting: Carefully spot 1-2 µL of each lipid stock solution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely at room temperature.

  • Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-ceramide antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM or anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in 5.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

Validation using siRNA-mediated Knockdown of Ceramide Synthase 1 (CerS1)

This is a powerful method to confirm the antibody's ability to detect changes in endogenous this compound levels. CerS1 is the primary enzyme responsible for the synthesis of this compound.

Experimental Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line and transfect with either a validated siRNA targeting CerS1 or a non-targeting control siRNA.

  • Incubation: Incubate the cells for 48-72 hours to allow for the knockdown of CerS1 and subsequent depletion of this compound.

  • Cell Lysate Preparation:

    • For dot blot analysis, harvest the cells and perform a lipid extraction.

    • For mass spectrometry, harvest the cells and process them according to the specific protocol for lipidomic analysis.

  • Dot Blot Analysis:

    • Spot serial dilutions of the lipid extracts from both CerS1 knockdown and control cells onto a nitrocellulose membrane.

    • Probe the membrane with the anti-ceramide antibody as described in the dot blot protocol above.

    • A specific antibody should show a significantly reduced signal in the lane corresponding to the CerS1 knockdown cells.

  • Orthogonal Validation by Mass Spectrometry:

    • Quantify the levels of this compound and other ceramide species in the lipid extracts from both groups of cells using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This will confirm the successful and specific knockdown of this compound.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the validation experiments.

G cluster_0 Dot Blot Specificity Assay A Prepare Lipid Panel (C18-Cer, C16-Cer, SM, PC, etc.) B Spot Lipids onto Membrane A->B C Block Membrane B->C D Incubate with Anti-Ceramide Antibody C->D E Incubate with Secondary Antibody D->E F Detect Signal (ECL) E->F G Analyze Specificity Profile F->G

Fig. 1: Dot Blot Experimental Workflow.

G cluster_1 siRNA Knockdown Validation cluster_2 Cellular Experiment cluster_3 Analysis A Cells + Control siRNA C Lipid Extraction A->C B Cells + CerS1 siRNA B->C D Dot Blot with Anti-Ceramide Ab C->D E LC-MS/MS Quantification C->E F Compare Signals D->F E->F

Fig. 2: CerS1 Knockdown Validation Workflow.

Conclusion and Recommendations

The validation of anti-C18-Ceramide antibody specificity is a critical prerequisite for obtaining reliable experimental data. The evidence from the literature strongly suggests that the commonly used monoclonal (MID 15B4) and polyclonal (S58-9) anti-ceramide antibodies exhibit significant cross-reactivity with other lipids and do not reliably distinguish between different ceramide acyl chain lengths.

Therefore, we strongly recommend that researchers:

  • Perform in-house validation: Always validate the specificity of the chosen antibody using a dot blot assay with a comprehensive panel of relevant lipids.

  • Utilize a biological validation model: Employing siRNA-mediated knockdown of CerS1 provides a robust method to assess the antibody's performance in a cellular context.

  • Use an orthogonal method for confirmation: Quantitative analysis of this compound levels by LC-MS/MS should be considered the gold standard for confirming the results obtained from antibody-based assays.

A Comparative Analysis of the Pro-Apoptotic Effects of C18-Ceramide and C16-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic efficacy of C18-Ceramide and C16-Ceramide, supported by experimental data. It details the distinct signaling pathways activated by each ceramide species and provides comprehensive protocols for key experimental assays.

Executive Summary

Ceramides (B1148491), a class of sphingolipids, are critical signaling molecules involved in the regulation of various cellular processes, including apoptosis. The length of the fatty acid chain in the ceramide molecule has been shown to be a crucial determinant of its biological function. Emerging evidence strongly suggests that this compound is a potent inducer of apoptosis, whereas C16-Ceramide exhibits weaker pro-apoptotic effects and, in some cellular contexts, may even promote cell survival.[1][2] This differential activity has significant implications for cancer therapy and the development of ceramide-based therapeutics.

Data Presentation

The following tables summarize quantitative data from studies investigating the apoptotic effects of this compound and C16-Ceramide in various cell lines.

Table 1: Comparative Effects on Cell Viability

Cell LineTreatmentConcentrationIncubation TimeAssayResultReference
Head and Neck Squamous Carcinoma (HNSCC)Overexpression of CerS1 (produces this compound)--Xenograft Tumor GrowthInhibition of tumor growth[1]
Head and Neck Squamous Carcinoma (HNSCC)Overexpression of CerS6 (produces C16-Ceramide)--Xenograft Tumor GrowthEnhanced tumor development[1]
Human Glioma CellsExogenous this compound--Cell Viability AssayInhibition of cell viability[3]
HeLa CellsSaturated C18:0 Ceramide---More toxic[4]
HeLa CellsSaturated C16:0 Ceramide---More toxic[4]
HeLa CellsUnsaturated C18:1 and C24:1 Ceramides---Less toxic[4]

Table 2: Induction of Apoptotic Markers

Cell LineTreatmentEffect on Apoptotic MarkersReference
Head and Neck Squamous Carcinoma (HNSCC)Knockdown of CerS6 (reduces C16-Ceramide)Induction of ER stress-mediated apoptosis[1]
Head and Neck Squamous Carcinoma (HNSCC)Gemcitabine/doxorubicin treatmentSignificant increase in this compound levels, leading to caspase-9/3 activation[2]
Chronic Myeloid Leukemia (K562)Imatinib treatmentIncreased this compound synthesis via CerS1, promoting apoptosis[2]
Rat Myoblast (L6) CellsPalmitate treatmentIncreased C18-Ceramides with concomitant induction of caspase-3 activity[4]
Mouse Insulinoma & Human Pancreatic IsletsPalmitate treatmentInhibition of C14- and C16-Ceramide formation rescued from apoptosis[4]

Signaling Pathways

This compound and C16-Ceramide trigger distinct signaling cascades to regulate apoptosis.

This compound Pro-Apoptotic Signaling

This compound primarily induces apoptosis through the intrinsic or mitochondrial pathway. It can directly interact with and activate pro-apoptotic Bcl-2 family proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP).[4] This results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade, ultimately leading to apoptosis.[5] Furthermore, this compound has been shown to activate protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate the anti-apoptotic protein Bcl-2.[4][6]

C18_Ceramide_Pathway C18_Cer This compound PP2A PP2A C18_Cer->PP2A activates Bax Bax C18_Cer->Bax activates Bcl2_inactive Bcl-2 (inactive) PP2A->Bcl2_inactive dephosphorylates MOMP MOMP Bax->MOMP induces CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound induced apoptotic signaling pathway.

C16-Ceramide and its Role in Cell Fate

In contrast to this compound, C16-Ceramide often displays a more complex and context-dependent role. In some cancer cells, such as head and neck squamous cell carcinomas, C16-Ceramide, generated by Ceramide Synthase 6 (CerS6), has been shown to have a pro-survival function by protecting against ER stress-mediated apoptosis.[1] Knockdown of CerS6 and the subsequent reduction in C16-Ceramide levels can induce the ATF6/CHOP arm of the unfolded protein response (UPR), leading to apoptosis.[1] However, in other contexts, high levels of C16-ceramide have been associated with apoptosis, suggesting its effects are highly dependent on the cellular environment and the balance with other ceramide species.[4][7]

C16_Ceramide_Pathway CerS6 CerS6 C16_Cer C16-Ceramide CerS6->C16_Cer produces ER_Stress ER Stress Protection C16_Cer->ER_Stress promotes Survival Cell Survival ER_Stress->Survival CerS6_KD CerS6 Knockdown C16_Cer_low Reduced C16-Ceramide CerS6_KD->C16_Cer_low UPR ATF6/CHOP Pathway C16_Cer_low->UPR activates Apoptosis Apoptosis UPR->Apoptosis

Dual role of C16-Ceramide in cell survival and apoptosis.

Experimental Protocols

Detailed methodologies for key assays used to assess the pro-apoptotic effects of ceramides are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound, C16-Ceramide, or vehicle control for the desired incubation period.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using an acidic SDS solution, add 100 µL of the solubilization solution to each well. If using DMSO, first remove the culture medium.

  • Incubate the plate for at least 15 minutes with shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.[8]

MTT_Assay_Workflow Start Seed Cells Treat Treat with Ceramides Start->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add Solubilization Solution Incubate->Solubilize Read Read Absorbance (570nm) Solubilize->Read

MTT Assay Workflow.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

This method is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with ceramides as described for the MTT assay.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with the permeabilization solution for 2-10 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Analyze the samples using a fluorescence microscope or flow cytometer to detect labeled cells.[9][10]

TUNEL_Assay_Workflow Start Culture & Treat Cells Fix Fixation Start->Fix Permeabilize Permeabilization Fix->Permeabilize Add_TUNEL Add TUNEL Reaction Mix Permeabilize->Add_TUNEL Incubate Incubate (1h, 37°C) Add_TUNEL->Incubate Analyze Analyze (Microscopy/FACS) Incubate->Analyze

TUNEL Assay Workflow.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-3/7 activity assay kit (containing a luminogenic or fluorogenic substrate)

  • Lysis buffer

  • 96-well opaque plates

  • Luminometer or fluorometer

Procedure:

  • Seed and treat cells with ceramides in a 96-well plate.

  • Add the caspase-3/7 reagent directly to the wells, which lyses the cells and contains the substrate.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of caspase-3/7 activity.[11][12]

Western Blotting for Bcl-2 and Bax

This technique is used to detect and quantify the levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and capture the chemiluminescent signal using an imaging system.[13][14]

Conclusion

The available evidence strongly indicates that this compound is a more potent and consistent inducer of apoptosis compared to C16-Ceramide. While this compound reliably activates the intrinsic apoptotic pathway, the role of C16-Ceramide is more nuanced and can even be anti-apoptotic in certain cancer cell types by mitigating ER stress. These findings are critical for the design of novel cancer therapeutics that aim to modulate ceramide metabolism to promote tumor cell death. Further research is warranted to fully elucidate the context-dependent roles of different ceramide species in regulating apoptosis and to translate these findings into effective clinical strategies.

References

Unveiling the Contrasting Biological Roles of C18-Ceramide and Dihydro-C18-Ceramide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive lipids is paramount. This guide provides a comprehensive comparison of C18-Ceramide and its saturated counterpart, dihydro-C18-ceramide, detailing their distinct effects on critical cellular processes such as apoptosis, autophagy, and inflammation. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

The key structural difference between this compound and dihydro-C18-ceramide lies in the presence of a double bond in the sphingoid backbone of the former, which is absent in the latter. This seemingly subtle variation leads to profound differences in their biological activities, with this compound generally acting as a pro-death and pro-inflammatory signal, while dihydro-C18-ceramide is often considered biologically inert or even antagonistic to the effects of this compound.

Comparative Biological Activity Data

The following tables summarize the quantitative differences in the biological activities of this compound and dihydro-C18-ceramide based on available experimental data.

Table 1: Comparative Effects on Cell Viability and Apoptosis

ParameterThis compoundDihydro-C18-CeramideCell LineReference
IC50 (µM) ~32.7> 50 (minimal effect)C6 glioma[1]
Apoptosis Induction Significant increaseNo significant increaseVarious cancer cell lines[2]
Mitochondrial Outer Membrane Permeabilization InducesInhibits ceramide-induced permeabilizationIsolated mitochondria[3]

Table 2: Comparative Effects on Autophagy

ParameterThis compoundDihydro-C18-CeramideCell LineReference
LC3-II Levels Induces lethal mitophagyCan increase autophagosome accumulation but impairs fluxHuman glioma cells, Hepatic steatosis models[4]
Autophagic Flux Induces productive, often lethal, autophagyImpairs autophagic fluxHepatic steatosis models[4]

Table 3: Comparative Effects on Inflammation and ER Stress

ParameterThis compoundDihydro-C18-CeramideSystem/Cell LineReference
Pro-inflammatory Cytokine (TNF-α, IL-6) Secretion IncreasesLimited to no effectIn vivo and in vitro models[5]
NF-κB Activation Can activateDoes not typically activateColorectal cancer cells[6][7]
ER Stress Markers (GRP78, CHOP) InducesCan induce under certain conditionsHuman glioma cells[8][9]

Signaling Pathways and Experimental Workflows

The distinct biological activities of this compound and dihydro-C18-ceramide stem from their differential engagement with cellular signaling pathways.

  • This compound Signaling: this compound is a well-established pro-apoptotic molecule that can be generated de novo or through the hydrolysis of sphingomyelin. It can directly activate protein phosphatases, such as PP2A, leading to the dephosphorylation and inactivation of pro-survival proteins like Akt. Furthermore, this compound can induce endoplasmic reticulum (ER) stress and is a key mediator of lethal mitophagy, a process where damaged mitochondria are selectively targeted for autophagic degradation. In the context of inflammation, this compound can promote the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines.

  • Dihydro-C18-Ceramide Activity: Dihydro-C18-ceramide, lacking the critical double bond, is generally unable to induce the same signaling cascades as this compound. In some instances, it can even act as an antagonist, potentially by competing for binding sites on effector proteins or by altering membrane biophysical properties in a way that is not conducive to pro-apoptotic signaling. While some studies suggest it can induce autophagy, this is often associated with an impairment of autophagic flux, leading to the accumulation of autophagosomes without efficient degradation.

Below are diagrams illustrating key signaling pathways and a typical experimental workflow for comparing the effects of these two lipids.

C18_Ceramide_Signaling C18_Ceramide This compound PP2A PP2A C18_Ceramide->PP2A activates ER_Stress ER Stress C18_Ceramide->ER_Stress Lethal_Mitophagy Lethal Mitophagy C18_Ceramide->Lethal_Mitophagy NF_kB NF-κB C18_Ceramide->NF_kB activates Akt Akt PP2A->Akt inactivates Apoptosis Apoptosis Akt->Apoptosis inhibits ER_Stress->Apoptosis Inflammation Inflammation NF_kB->Inflammation Dihydro_C18_Ceramide_Activity Dihydro_C18_Ceramide Dihydro-C18-Ceramide Ceramide_Signaling Ceramide Signaling Dihydro_C18_Ceramide->Ceramide_Signaling antagonizes Autophagic_Flux Autophagic Flux Dihydro_C18_Ceramide->Autophagic_Flux impairs Apoptosis Apoptosis Ceramide_Signaling->Apoptosis Cell_Survival Cell Survival Autophagic_Flux->Cell_Survival can promote under certain conditions Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treat with this compound, Dihydro-C18-Ceramide, or Vehicle Control Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, TUNEL) Treatment->Apoptosis Autophagy Autophagy Assay (e.g., LC3-II Western Blot) Treatment->Autophagy Inflammation Inflammation Assay (e.g., Cytokine ELISA) Treatment->Inflammation ER_Stress ER Stress Assay (e.g., GRP78/CHOP Western Blot) Treatment->ER_Stress Data_Analysis Quantitative Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Autophagy->Data_Analysis Inflammation->Data_Analysis ER_Stress->Data_Analysis

References

A Functional Comparison of C18-Ceramide and the Sphingosine-1-Phosphate Analog FTY720

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides and sphingosine-1-phosphate (S1P) are bioactive sphingolipids that function as critical signaling molecules, often with opposing effects on cell fate. C18-ceramide, a long-chain ceramide, is widely recognized as a potent pro-apoptotic and tumor-suppressive lipid second messenger. In contrast, the S1P signaling axis typically promotes cell survival, proliferation, and migration. FTY720 (Fingolimod), an FDA-approved immunomodulator for multiple sclerosis, is a synthetic analog of sphingosine (B13886) that, upon phosphorylation, acts as a functional antagonist of S1P receptors. However, emerging evidence reveals a more complex pharmacological profile for FTY720, including direct interactions with ceramide-mediated pathways. This guide provides an objective functional comparison of this compound and FTY720, supported by experimental data, to elucidate their distinct and overlapping roles in key cellular processes.

Core Functional Comparison: Apoptosis and Cell Viability

Both this compound and FTY720 can induce apoptosis, albeit through different primary and secondary mechanisms. This compound directly initiates apoptotic signaling cascades, while FTY720's pro-apoptotic effects are multifaceted, involving both S1P receptor modulation and, intriguingly, regulation of endogenous ceramide levels.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the cytotoxic and signaling effects of this compound and FTY720. It is important to note that direct head-to-head comparisons in the same experimental systems are limited; therefore, data is presented with its specific cellular context.

Table 1: Comparative Cytotoxicity

CompoundCell LineAssayEndpointResultCitation
FTY720 A172 (Glioblastoma)xCELLigenceIC50 (72h)4.6 µM[1][2]
G28 (Glioblastoma)xCELLigenceIC50 (72h)17.3 µM[1][2]
U87 (Glioblastoma)xCELLigenceIC50 (72h)25.2 µM[1][2]
C6 (Glioma)MTTIC50 (24h)8.27 µM[3]
C6 (Glioma)MTTIC50 (48h)3.14 µM[3]
C2-Ceramide *A549 (NSCLC)CCK-8Viability~70% at 50 µM (24h)[4]
PC9 (NSCLC)CCK-8Viability~70% at 50 µM (24h)[4]
H1299 (NSCLC)Trypan BlueViabilityInhibition at 50 µM (24h)[5]

Table 2: Interaction with Common Signaling Target

CompoundTarget ProteinAssayMetricResultCitation
This compound I2PP2A/SETSPRKd~11 nM[6]
FTY720 I2PP2A/SETSPRKd~11 nM[6]

Signaling Pathways and Mechanisms of Action

This compound: A Direct Inducer of Apoptosis

This compound accumulation triggers cell death through multiple, often convergent, pathways. Its primary mechanisms include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): this compound can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c.[7]

  • Endoplasmic Reticulum (ER) Stress: It can disrupt ER Ca2+ homeostasis, leading to the unfolded protein response (UPR) and ER stress-mediated apoptosis.

  • Protein Phosphatase Activation: this compound can directly bind to and activate protein phosphatases, such as Protein Phosphatase 2A (PP2A), by inhibiting its endogenous inhibitor I2PP2A/SET.[6][8] This leads to the dephosphorylation and inactivation of pro-survival proteins like Akt.

C18_Ceramide_Signaling cluster_mito Mitochondrial Pathway cluster_er ER Stress Pathway cluster_pp2a PP2A Pathway C18_Ceramide This compound Mitochondrion Mitochondrion C18_Ceramide->Mitochondrion Forms channels ER Endoplasmic Reticulum C18_Ceramide->ER Disrupts Ca2+ I2PP2A_SET I2PP2A/SET C18_Ceramide->I2PP2A_SET Binds & Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release PP2A PP2A I2PP2A_SET->PP2A Inhibits Akt Akt PP2A->Akt Dephosphorylates (Inactivates) Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Caspase_3->Apoptosis ER_Stress ER Stress CHOP CHOP ER_Stress->CHOP Induces CHOP->Apoptosis

Caption: this compound induced apoptotic signaling pathways.
FTY720: A Multifaceted Modulator

FTY720's mechanism is more complex, involving both receptor-dependent and -independent actions.

  • S1P Receptor Functional Antagonism: In vivo, FTY720 is phosphorylated by sphingosine kinase 2 (SphK2) to FTY720-phosphate (FTY720-P). FTY720-P acts as a high-affinity agonist at S1P receptors (S1PR1, 3, 4, 5), leading to their internalization and degradation. This functional antagonism blocks lymphocyte egress from lymph nodes, underpinning its immunomodulatory effect.

  • Ceramide Metabolism Modulation: FTY720 exhibits a dual and context-dependent role in ceramide regulation:

    • Ceramide Accumulation: In some cancer cells, such as acute myeloid leukemia (AML), FTY720 treatment leads to a significant increase in endogenous long-chain ceramides, including this compound.[9][10] This accumulation is a critical driver of its pro-apoptotic effect and can occur through the inhibition of S1P-producing enzyme SphK1 or other mechanisms.[11]

    • Ceramide Synthase Inhibition: Conversely, in other cell types like human pulmonary artery endothelial cells, FTY720 has been shown to act as a competitive inhibitor of ceramide synthases (CerS), particularly CerS2, which is responsible for synthesizing very-long-chain ceramides.[12] This leads to a decrease in cellular ceramide levels.

  • Direct Intracellular Targeting: Unphosphorylated FTY720 can directly bind to intracellular targets. Notably, like this compound, FTY720 binds to I2PP2A/SET with high affinity, leading to the activation of the tumor suppressor PP2A.[6]

FTY720_Signaling cluster_receptor Receptor-Dependent Pathway cluster_intracellular Receptor-Independent Pathways FTY720 FTY720 SphK2 SphK2 FTY720->SphK2 Ceramide_Synthase Ceramide Synthase FTY720->Ceramide_Synthase Inhibits (Context-dependent) Endogenous_Ceramide Endogenous Ceramide (e.g., C18) FTY720->Endogenous_Ceramide Increases (Context-dependent) I2PP2A_SET I2PP2A/SET FTY720->I2PP2A_SET Binds & Inhibits FTY720_P FTY720-P SphK2->FTY720_P S1PR S1P Receptor FTY720_P->S1PR Binds S1PR->S1PR Lymphocyte_egress Lymphocyte Egress S1PR->Lymphocyte_egress Blocks Apoptosis Apoptosis Endogenous_Ceramide->Apoptosis PP2A PP2A I2PP2A_SET->PP2A Inhibits PP2A->Apoptosis

Caption: Multifaceted signaling mechanisms of FTY720.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

MTT_Workflow A 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat Cells (Varying concentrations of This compound or FTY720) B->C D 4. Incubate (24h, 48h, or 72h) C->D E 5. Add MTT Reagent (e.g., 20 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (B1609692) (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm with 630 nm reference) G->H

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or FTY720. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (150 µL/well), to dissolve the formazan crystals.

  • Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression analysis.

Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression or phosphorylation status of key signaling proteins (e.g., Akt, p-Akt, Caspase-3).

Methodology:

  • Cell Lysis: After treatment with this compound or FTY720, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Caspase-3 Activity Assay

This protocol quantifies the activity of executioner caspase-3, a key marker of apoptosis.

Methodology:

  • Lysate Preparation: Treat cells as desired, then harvest and lyse them using the specific lysis buffer provided in a commercial caspase-3 activity assay kit.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the assay buffer and the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the plate using a microplate reader at the appropriate wavelength (405 nm for colorimetric, Ex/Em = 380/440 nm for fluorometric).

  • Analysis: Calculate the fold-change in caspase-3 activity relative to the untreated control.

Conclusion

The functional comparison between this compound and FTY720 reveals a complex and context-dependent relationship.

  • This compound acts as a direct and potent pro-apoptotic lipid. Its mechanism is relatively straightforward, involving the direct engagement of cellular stress pathways.

  • FTY720 is a multifunctional molecule with a more nuanced mechanism of action. While its primary clinical role is based on S1P receptor antagonism, its ability to induce apoptosis, particularly in cancer cells, is often linked to its capacity to modulate intracellular ceramide levels and interact with ceramide-regulated targets like PP2A.

The observation that FTY720 and this compound can both bind to I2PP2A/SET with similar high affinity provides a direct molecular link between their actions and solidifies PP2A activation as a common downstream event.[6] For researchers in drug development, this suggests that FTY720's anticancer effects may be, in part, ceramide-mimetic. Understanding the specific cellular context—such as the expression levels of ceramide synthases and sphingosine kinases—is crucial for predicting whether FTY720 will function to increase or decrease ceramide levels and, consequently, its ultimate effect on cell fate. This guide provides a foundational framework for further investigation into these two pivotal signaling molecules.

References

A Comparative Guide to C18-Ceramide Quantification: Mass Spectrometry vs. Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of C18-Ceramide, a key bioactive lipid involved in numerous cellular processes, is paramount. This guide provides an objective comparison of the two primary analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the enzymatic Diacylglycerol (DAG) Kinase assay. We present a detailed overview of their respective experimental protocols, performance characteristics, and a discussion of their relative strengths and weaknesses to aid in the selection of the most appropriate method for your research needs.

At a Glance: Method Comparison

While both LC-MS/MS and the DAG kinase assay can be employed for this compound quantification, they differ significantly in their specificity, sensitivity, throughput, and the nature of the data they provide. The choice of method will ultimately depend on the specific requirements of the study, including the need for isoform-specific data, the number of samples to be analyzed, and the available instrumentation.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Diacylglycerol (DAG) Kinase Assay
Principle Chromatographic separation followed by mass-based detection and fragmentation for specific identification and quantification.Enzymatic phosphorylation of ceramide using [γ-³²P]ATP, followed by separation and quantification of the radiolabeled product.
Specificity High; can differentiate between various ceramide species (e.g., C16, C18, C24).Lower; measures total ceramide and may have cross-reactivity with diacylglycerol. Cannot distinguish between ceramide species.
Sensitivity Very high (femtogram to picogram range).High, but generally less sensitive than LC-MS/MS (picomole range).
Throughput High; rapid analysis times (minutes per sample) are achievable with modern systems.[1]Low; the process is multi-step, manual, and time-consuming.
Quantitative Data Absolute quantification of individual ceramide species.Provides a measure of total ceramide content.
Major Advantage High specificity and sensitivity for individual ceramide species.Lower initial instrument cost compared to a mass spectrometer.
Major Disadvantage High initial instrument cost and requires specialized expertise.Use of radioactivity, lower specificity, and more laborious protocol.

Quantitative Performance Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for ceramide analysis due to its superior sensitivity and specificity.[1]

ParameterReported Value for this compoundReference
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.2 pg (0.3 fmol) on column[1]
Limit of Quantification (LOQ) 1.0 pg (1.7 fmol) on column[1]
Precision (RSD) 2.9% - 6.2%[1]
Recovery 92.2% - 105.2%[1]
Diacylglycerol (DAG) Kinase Assay

The DAG kinase assay is a traditional method that relies on the enzymatic conversion of ceramide to a radiolabeled product. While it has been instrumental in historical ceramide research, it is now largely superseded by mass spectrometry for species-specific quantification.

ParameterReported Value for CeramideReference
Quantification Range 20–20,000 pmol (using E. coli DGK)
Quantification Range (hCerK) 5–1,000 pmol (using human Ceramide Kinase)
Linearity (R²) Not explicitly reported for this compound
Precision (RSD) Not explicitly reported for this compound
Recovery Not explicitly reported for this compound

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound

This protocol is a generalized procedure based on common practices in the field.[1][2]

1. Sample Preparation (Lipid Extraction)

  • Cell or Tissue Homogenization: Homogenize samples in a suitable buffer.

  • Lipid Extraction: Perform a Bligh-Dyer or a modified Folch extraction using a chloroform/methanol (B129727)/water solvent system to separate the lipid-containing organic phase.

  • Internal Standard Spiking: Add a known amount of a non-endogenous ceramide internal standard (e.g., C17-Ceramide) to the sample prior to extraction for accurate quantification.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

2. Liquid Chromatography (LC) Separation

  • Column: Utilize a reverse-phase C18 or C8 column.

  • Mobile Phases: Employ a gradient elution with two mobile phases, typically:

    • Mobile Phase A: Water with a modifier like formic acid or ammonium (B1175870) formate.

    • Mobile Phase B: An organic solvent mixture such as acetonitrile/isopropanol with a similar modifier.

  • Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, which is gradually increased to elute the hydrophobic ceramide species.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is commonly used.

3. Tandem Mass Spectrometry (MS/MS) Detection

  • Ionization: Use Electrospray Ionization (ESI) in the positive ion mode.

  • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions:

    • This compound: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺) to a specific product ion. For this compound (d18:1/18:0), the transition is typically m/z 566.5 → 264.2.[1]

    • C17-Ceramide (Internal Standard): Monitor the transition m/z 552.5 → 264.2.[1]

  • Data Analysis: Quantify this compound by comparing the peak area of its MRM transition to that of the internal standard and referencing a standard curve generated with known concentrations of this compound.

Diacylglycerol (DAG) Kinase Assay Protocol for Total Ceramide

This protocol is a generalized procedure for the quantification of total ceramide.

1. Sample Preparation (Lipid Extraction)

  • Extract lipids from the biological sample using a chloroform/methanol solvent system as described for the LC-MS/MS protocol.

  • Dry the lipid extract and resuspend it in a detergent-containing buffer (e.g., containing n-octylglucoside and cardiolipin) to micellize the lipids.

2. Enzymatic Reaction

  • Prepare a reaction mixture containing the lipid extract, reaction buffer, and E. coli diacylglycerol kinase.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the reaction by adding a chloroform/methanol mixture.

3. Separation and Quantification

  • Separate the radiolabeled product, ceramide-1-phosphate ([³²P]C1P), from the unreacted [γ-³²P]ATP and other lipids using thin-layer chromatography (TLC).

  • Visualize the radiolabeled spots on the TLC plate using autoradiography or a phosphorimager.

  • Scrape the spot corresponding to [³²P]C1P from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of ceramide in the original sample by comparing the radioactivity to a standard curve prepared with known amounts of this compound.

Visualizing the Methodologies

To further clarify the workflows and the biological context of this compound, the following diagrams are provided.

G Experimental Workflow for this compound Quantification cluster_0 Mass Spectrometry (LC-MS/MS) cluster_1 Enzymatic Assay (DAG Kinase) ms_start Sample (Cells/Tissue) ms_extract Lipid Extraction (with C17-Ceramide Internal Standard) ms_start->ms_extract ms_lc Reverse-Phase LC Separation ms_extract->ms_lc ms_ms Tandem Mass Spectrometry (MRM) ms_lc->ms_ms ms_quant Quantification of this compound ms_ms->ms_quant ea_start Sample (Cells/Tissue) ea_extract Lipid Extraction ea_start->ea_extract ea_reaction Enzymatic Reaction with DAG Kinase & [γ-³²P]ATP ea_extract->ea_reaction ea_tlc TLC Separation ea_reaction->ea_tlc ea_quant Quantification of [³²P]Ceramide-1-Phosphate ea_tlc->ea_quant

Caption: A comparison of the experimental workflows for this compound quantification.

G Simplified this compound Signaling Pathway sphingomyelin Sphingomyelin c18_ceramide This compound apoptosis Apoptosis c18_ceramide->apoptosis cell_cycle_arrest Cell Cycle Arrest c18_ceramide->cell_cycle_arrest sphingomyelinase Sphingomyelinase sphingomyelinase->c18_ceramide hydrolyzes Sphingomyelin to stress_stimuli Stress Stimuli (e.g., DNA damage, TNF-α) stress_stimuli->sphingomyelinase activates

Caption: A simplified signaling pathway involving this compound.

Conclusion

References

comparing the role of C18-Ceramide in different cancer cell types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Dichotomous Role of a Key Sphingolipid

For Immediate Release

[City, State] – [Date] – C18-ceramide, a member of the ceramide family of bioactive sphingolipids, is emerging as a critical regulator of cell fate in oncology. Its role, however, is not uniform across all cancer types, exhibiting a fascinating context-dependent duality. This guide provides a comprehensive comparison of the function of this compound in various cancer cell types, supported by experimental data, detailed methodologies, and signaling pathway visualizations to serve as a valuable resource for researchers, scientists, and drug development professionals.

Abstract

This compound, primarily synthesized by ceramide synthase 1 (CerS1), predominantly acts as a tumor suppressor by inducing apoptosis, cell cycle arrest, and lethal mitophagy in a variety of cancer cells. Notably, its levels are often found to be downregulated in several aggressive cancers, including head and neck squamous cell carcinoma (HNSCC) and glioma, compared to corresponding normal tissues. Restoration of this compound levels, either through exogenous administration or by therapeutic agents that stimulate its endogenous production, has been shown to inhibit cancer cell growth and enhance the efficacy of conventional chemotherapies. Conversely, in some contexts, such as certain subtypes of breast cancer, the ceramide landscape is more complex, with overall ceramide levels, including this compound, sometimes being elevated. This guide dissects these differential roles, presenting a comparative analysis of this compound's effects and signaling mechanisms across different cancer cell lines.

Quantitative Data Summary

The following tables summarize the differential expression of this compound and its impact on cell viability and apoptosis across various cancer cell types.

Table 1: Endogenous this compound Levels in Cancer Tissues vs. Normal Tissues

Cancer TypeThis compound Levels in Tumor vs. Normal TissueReference(s)
Head and Neck Squamous Cell Carcinoma (HNSCC)Significantly lower in tumor tissues.[1][2]
GliomaSignificantly lower in tumor tissues.[3][4][5]
Colorectal CancerReduced levels observed in tumor tissues.[6]
Breast CancerReports vary; some show increased total ceramides (B1148491), including this compound, in tumors.[7]

Table 2: Effects of this compound on Cancer Cell Viability and Apoptosis

Cancer Cell LineTreatmentEffect on Cell ViabilityApoptosis InductionReference(s)
HNSCC (UM-SCC-22A) Overexpression of CerS1 (increases this compound)~70-80% inhibitionInduced via mitochondrial dysfunction[1][2]
HNSCC (UM-SCC-22A) Gemcitabine (B846)/Doxorubicin (increases this compound)Supra-additive inhibitionInduced via caspase-9/3 activation[8][9]
Glioma (U251, A172) Exogenous this compound (20 µM) or CerS1 overexpressionSignificant decreaseStrongly induced[3][4][5]
Glioma (U251, A172) CERS1 overexpression + Teniposide (VM-26)Increased chemosensitivityEnhanced cell death[3][4][5]
Breast Cancer (MCF-7) Overexpression of CERS6 (produces C14, C16, C18-ceramides)Reduced proliferation-[10]
Leukemia (K562) Imatinib (induces this compound synthesis)-Induced[11]

Signaling Pathways

The signaling cascades initiated by this compound vary between cancer types, converging on the induction of cell death through distinct mechanisms.

This compound-Induced Apoptosis in Head and Neck Squamous Cell Carcinoma (HNSCC)

In HNSCC, restoration of this compound levels, often suppressed in tumors, triggers a classical apoptotic pathway. This is frequently initiated by chemotherapeutic agents like gemcitabine and doxorubicin, which upregulate CerS1 expression. The subsequent increase in this compound leads to mitochondrial dysfunction and the activation of the intrinsic caspase cascade.

C18_Ceramide_HNSCC chemo Gemcitabine / Doxorubicin cers1 CerS1 (LASS1) Upregulation chemo->cers1 c18 ↑ this compound cers1->c18 mito Mitochondrial Dysfunction c18->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

This compound apoptotic pathway in HNSCC.
This compound-Induced Cell Death in Glioma

In glioma cells, where this compound is also typically downregulated, its re-accumulation initiates a multi-pronged attack on cell survival. It triggers endoplasmic reticulum (ER) stress and lethal autophagy, while simultaneously inhibiting the pro-survival PI3K/AKT signaling pathway.

C18_Ceramide_Glioma c18 ↑ this compound er_stress Endoplasmic Reticulum Stress c18->er_stress autophagy Lethal Autophagy c18->autophagy pi3k PI3K/AKT Pathway c18->pi3k er_stress->autophagy death Cell Death autophagy->death pi3k->death inhibition of survival

This compound-induced cell death pathways in glioma.

Experimental Protocols

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the extraction and quantification of this compound from cultured cancer cells.

Materials:

  • HPLC-grade solvents (methanol, chloroform, ethyl acetate, isopropanol)

  • Internal standard (e.g., C17-ceramide)

  • Phosphate-buffered saline (PBS)

  • Glassware to minimize lipid adhesion

  • Sonicator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Harvesting: Culture cells to the desired confluency. Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis and Lipid Extraction: Scrape the cells in methanol (B129727) and transfer to a glass tube. Add the internal standard (C17-ceramide) at a known concentration. Lipids are then extracted using a two-step extraction with a mixture of methanol:chloroform (1:2 v/v) or ethyl acetate:isopropanol (3:2 v/v), with sonication to ensure complete lysis and extraction.[12][13]

  • Phase Separation: Centrifuge the samples to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Separation is typically achieved using a C18 reverse-phase column. Detection is performed using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound and the internal standard.[12][14]

  • Quantification: Create a standard curve using known concentrations of this compound. Normalize the peak area of this compound to the peak area of the internal standard and quantify using the standard curve.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis harvest Cell Harvesting extract Lipid Extraction (with Internal Standard) harvest->extract dry Drying & Reconstitution extract->dry lcms LC-MS/MS dry->lcms quant Quantification lcms->quant

Workflow for this compound Quantification.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with exogenous this compound or a compound known to induce its synthesis for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.[15][16]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The role of this compound in cancer is multifaceted and highly dependent on the specific cancer cell type and its underlying molecular characteristics. In many aggressive cancers like HNSCC and glioma, this compound acts as a potent tumor suppressor, and its downregulation is associated with cancer progression. Therapeutic strategies aimed at restoring this compound levels in these cancers hold significant promise. However, the more nuanced role of ceramides in other cancers, such as breast cancer, highlights the need for a deeper understanding of the entire sphingolipid metabolic network to develop effective and targeted therapies. This guide provides a foundational comparison to aid researchers in navigating the complex and promising field of sphingolipid-based cancer therapeutics.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

Unraveling the Nuances of Ceramide Signaling: A Comparative Guide to Gene Expression Regulation by C18-Ceramide and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific roles of different ceramide species is paramount for targeted therapeutic design. While often grouped as a single class of bioactive lipids, individual ceramides (B1148491), characterized by the length of their fatty acid chain, exert distinct and sometimes opposing effects on cellular processes, largely through the differential regulation of gene expression. This guide provides an objective comparison of the gene regulatory functions of C18-Ceramide versus other common ceramide species, supported by experimental data and detailed methodologies.

Ceramides are critical signaling molecules involved in a myriad of cellular functions, including apoptosis, cell cycle arrest, senescence, and inflammation. The biological outcome of ceramide signaling is not uniform; it is intricately dictated by the specific acyl chain length of the ceramide molecule. This specificity arises from the differential expression and substrate preference of six ceramide synthases (CerS), with CerS1 being primarily responsible for the synthesis of this compound. Emerging evidence, detailed below, highlights the unique gene regulatory networks controlled by this compound, setting it apart from other well-studied ceramides like C16-ceramide.

Quantitative Comparison of Gene Expression Changes

To illustrate the differential effects of various ceramides on gene expression, the following tables summarize quantitative data from key studies. These data underscore the specific transcriptional programs initiated by different ceramide species.

Table 1: Differential Regulation of Ceramide Synthase (CerS) Gene Expression by Exogenous Ceramides

GeneTreatmentCell LineFold Change in mRNA ExpressionReference
CerS2 This compound (40 µM, 24h)BCBL-1 (PEL cells)~2.5[1]
dhC16-Ceramide (40 µM, 24h)BCBL-1 (PEL cells)~2.0[1]
CerS5 This compound (40 µM, 24h)BCBL-1 (PEL cells)~2.0[1]
dhC16-Ceramide (40 µM, 24h)BCBL-1 (PEL cells)~2.2[1]
CerS6 This compound (40 µM, 24h)BCBL-1 (PEL cells)~2.8[1]
dhC16-Ceramide (40 µM, 24h)BCBL-1 (PEL cells)~2.5[1]
CerS1 C16-Ceramide-enriched LDL (200 µg/mL, 7h)Human PodocytesUpregulated[2]

Table 2: Differential Regulation of Genes Involved in Development and Cancer by Various Ceramides

GeneCeramide SpeciesCell/SystemEffect on ExpressionBiological ImplicationReference
c-myc C16-CeramideHL-60 leukemia cellsInhibition of transcription elongationAnti-proliferative[3]
hTERT Ceramide (general)Cancer cellsRepressionInhibition of immortalization[3]
Brachyury T C2-Ceramide (30 µM)Embryoid BodiesSuppressionNegative regulation of primitive streak formation[4]
Wnt3 C2-Ceramide (30 µM)Embryoid BodiesSuppressionNegative regulation of primitive streak formation[4]
Bmp2 C2-Ceramide (30 µM)Embryoid BodiesSuppressionNegative regulation of primitive streak formation[4]
Sox1 C2-Ceramide (30 µM)Embryoid BodiesInductionPromotion of neural development[4]
SP-B Ceramide (general)H441 lung epithelial cellsDecreased mRNA levelsInhibition of surfactant protein B expression[5]
Thioredoxin interacting protein (Txnip) C2-Ceramide (40 µM, 6h)Mouse 10I T hybridoma and human Jurkat T-cell linesUpregulationPro-apoptotic[3]

Signaling Pathways and Molecular Mechanisms

The differential gene expression profiles induced by this compound versus other ceramides are a consequence of their engagement with distinct signaling pathways and transcription factors.

This compound Signaling Network

This compound has been shown to play a significant role in inhibiting cell growth and inducing apoptosis in certain cancer types.[6] One of the key mechanisms involves the regulation of telomerase activity.[6] this compound can activate protein phosphatase 2A (PP2A), which in turn can lead to the activation of histone deacetylases (HDACs).[7] Activated HDACs can deacetylate and inactivate the transcription factor Sp3, a known upregulator of telomerase expression, thereby arresting cells in the G1 phase.[7] Furthermore, increased this compound levels have been linked to lethal autophagy in human glioma cells.[6]

C18_Ceramide_Signaling C18_Cer This compound PP2A PP2A C18_Cer->PP2A activates HDAC Histone Deacetylase (HDAC) PP2A->HDAC activates Sp3 Sp3 (active) HDAC->Sp3 deacetylates Sp3_inactive Sp3 (inactive) Sp3->Sp3_inactive hTERT hTERT Gene Sp3->hTERT activates transcription Sp3_inactive->hTERT inhibits transcription Telomerase Telomerase hTERT->Telomerase expresses G1_Arrest G1 Cell Cycle Arrest Telomerase->G1_Arrest inhibition leads to

Caption: this compound induced G1 cell cycle arrest pathway.

Contrasting Signaling by C16-Ceramide

In contrast, C16-ceramide is frequently associated with cellular stress responses, inflammation, and insulin (B600854) resistance.[6] It has been proposed to disrupt the electron transport chain in mitochondria and modulate plasma membrane fluidity.[6] Knockout of CerS5 or CerS6, which are involved in C16-ceramide synthesis, has been shown to improve insulin sensitivity.[6] C16-ceramide can also activate inflammatory signaling pathways involving protein kinase C-ζ (PKC-ζ) and mitogen-activated protein kinase (MAPK), leading to the production of pro-inflammatory cytokines.[8]

C16_Ceramide_Signaling C16_Cer C16-Ceramide PKC_zeta PKC-ζ C16_Cer->PKC_zeta activates MAPK MAPK C16_Cer->MAPK activates NF_kB NF-κB PKC_zeta->NF_kB activates MAPK->NF_kB activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB->Cytokines induces expression

Caption: C16-Ceramide induced inflammatory signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.

Cell Culture and Ceramide Treatment
  • Cell Lines: Human cancer cell lines (e.g., HL-60, BCBL-1) or other relevant cell types (e.g., human podocytes, H441) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Ceramide Preparation: Short-chain ceramides (e.g., C2-, C6-ceramide) are dissolved in dimethyl sulfoxide (B87167) (DMSO). Long-chain ceramides (e.g., C16-, this compound) are typically dissolved in ethanol (B145695) or a solvent mixture like ethanol:dodecane (98:2 v/v). The final solvent concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects.

  • Treatment: Cells are seeded at a desired density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of ceramide or vehicle control. The treatment duration can vary from a few hours to several days depending on the experimental endpoint.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • qRT-PCR: The relative expression of target genes is quantified by qRT-PCR using a SYBR Green-based or TaqMan probe-based assay on a real-time PCR system. Gene-specific primers are designed to span an exon-exon junction to avoid amplification of genomic DNA. The expression levels are normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). The 2-ΔΔCT method is commonly used to calculate the fold change in gene expression.[9]

qRT_PCR_Workflow Start Ceramide-treated Cells RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative Real-Time PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (2-ΔΔCT method) qRT_PCR->Data_Analysis End Relative Gene Expression Data_Analysis->End

Caption: Workflow for quantitative gene expression analysis.

Transcriptome Analysis (RNA-Sequencing)
  • Library Preparation: For a global view of gene expression changes, RNA-sequencing (RNA-seq) is employed. Following RNA extraction and quality control, sequencing libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, second-strand synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are subjected to quality control, trimmed, and aligned to a reference genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed using software packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between different treatment groups.

Conclusion

The evidence strongly indicates that this compound and other ceramide species are not interchangeable in their biological activities, particularly concerning the regulation of gene expression. This compound often exhibits anti-proliferative and pro-apoptotic effects through distinct signaling pathways involving the regulation of key transcription factors and downstream target genes. In contrast, other ceramides, such as C16-ceramide, are more prominently linked to inflammatory and metabolic stress responses. A thorough understanding of these differential effects, supported by robust experimental data and methodologies, is crucial for the development of novel therapeutics that can precisely modulate ceramide signaling for the treatment of various diseases, including cancer and metabolic disorders. Future research should continue to dissect the specific protein interactors and genomic targets of individual ceramide species to further refine our understanding of their nuanced roles in cellular physiology and pathology.

References

A Comparative Guide to Assessing the Off-Target Effects of Synthetic C18-Ceramide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic C18-Ceramide analogs holds significant promise for therapeutic interventions in diseases ranging from cancer to metabolic disorders. This compound, a bioactive sphingolipid, is a key signaling molecule involved in critical cellular processes such as apoptosis, cell cycle arrest, and ER stress.[1][2] Synthetic analogs aim to harness these properties with improved stability and cell permeability. However, ensuring target specificity is a primary challenge in their development. Off-target effects can lead to unforeseen toxicity and reduced therapeutic efficacy. This guide provides a comparative overview of known synthetic this compound analogs, their mechanisms, and the crucial experimental protocols for assessing their off-target effects.

On-Target Context: The this compound Signaling Pathway

Natural this compound is primarily generated through the action of Ceramide Synthase 1 (CerS1).[2][3] Once produced, it can trigger a variety of signaling cascades. A primary mechanism involves the direct binding and modulation of protein activity, such as protein phosphatases (e.g., PP2A) and kinases (e.g., KSR), or by altering membrane properties to form ceramide-rich platforms that facilitate receptor clustering.[4][5][6] Key downstream effects include the induction of apoptosis via mitochondrial dysfunction, activation of ER stress, and regulation of autophagy.[1] Understanding these core pathways is essential for distinguishing between desired on-target actions and unintended off-target effects of synthetic analogs.

G cluster_stimuli Cellular Stressors cluster_synthesis This compound Synthesis cluster_targets Direct Molecular Targets cluster_outcomes Cellular Outcomes stress Chemotherapy, Oxidative Stress, Fas Ligand smase SMase (Sphingomyelinase) stress->smase de_novo De Novo Pathway stress->de_novo cers1 CerS1 (Ceramide Synthase 1) c18_cer This compound cers1->c18_cer smase->c18_cer de_novo->c18_cer pp2a PP2A Activation c18_cer->pp2a Direct Interaction ksr KSR Activation c18_cer->ksr Direct Interaction mitochondria Mitochondrial Protein Binding (e.g., LC3BII) c18_cer->mitochondria Direct Interaction er_stress ER Stress c18_cer->er_stress growth_inhibition Cell Growth Inhibition pp2a->growth_inhibition apoptosis Apoptosis ksr->apoptosis mitochondria->apoptosis autophagy Lethal Mitophagy mitochondria->autophagy er_stress->apoptosis G cluster_primary Primary Screening cluster_secondary Target Engagement & Specificity cluster_tertiary Broad Off-Target Profiling start Synthetic this compound Analog cell_viability Cell Viability Assays (MTT, WST-1) start->cell_viability apoptosis_assay Apoptosis Assays (Annexin V / PI) cell_viability->apoptosis_assay enzyme_assays In Vitro Enzyme Assays (e.g., CerS, SphK, CDase) apoptosis_assay->enzyme_assays If active lipidomics Mass Spec Lipidomics enzyme_assays->lipidomics kinase_panel Kinase Panel Screening (>400 kinases) lipidomics->kinase_panel Confirm target engagement transcriptomics Transcriptomics (RNA-seq) kinase_panel->transcriptomics result Define On- and Off-Target Effect Profile transcriptomics->result

References

A Comparative Guide to Ceramide Synthase 1 Inhibitors and Their Efficacy on C18-Ceramide Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of different Ceramide Synthase 1 (CerS1) inhibitors, with a focus on their impact on C18-Ceramide levels. CerS1 is a critical enzyme in sphingolipid metabolism, specifically responsible for the synthesis of this compound. Dysregulation of this compound levels has been implicated in various pathological conditions, including insulin (B600854) resistance and metabolic diseases, making CerS1 a promising therapeutic target. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to aid in the evaluation and selection of appropriate inhibitors for research and development.

Efficacy of CerS1 Inhibitors on this compound Levels: A Quantitative Comparison

The following table summarizes the quantitative data on the efficacy of two prominent Ceramide Synthase inhibitors, P053 and Fumonisin B1, on this compound levels. P053 is a highly selective inhibitor for CerS1, while Fumonisin B1 is a broader inhibitor of ceramide synthases.

InhibitorTarget SelectivityMechanism of ActionIC50 (CerS1)Experimental SystemEffect on this compound LevelsReference
P053 Selective for CerS1Non-competitive0.54 µM (human) 0.46 µM (mouse)HEK293 cells53% reduction at 100 nM[1]
(IC50 for CerS2, 4, 5, 6 are 28.6, 17.2, 7.2, and 11.4 µM, respectively)Mouse Skeletal Muscle31% reduction at 5 mg/kg/day (7 days)[2]
Fumonisin B1 Broad Ceramide Synthase InhibitorCompetitive~0.1 µM (rat liver microsomes)Rat Liver MicrosomesGeneral reduction in ceramides[3]
~0.7 µM (for sphingomyelin (B164518) labeling in neurons)Cultured NeuronsGeneral reduction in ceramides[3]

Signaling Pathway: CerS1, this compound, and Insulin Resistance

CerS1-mediated synthesis of this compound in skeletal muscle has been shown to play a significant role in the development of insulin resistance. Elevated levels of this compound can impair the insulin signaling cascade, primarily by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a crucial node in the pathway.

CerS1_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 to membrane Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake facilitates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt/PKB PDK1->Akt phosphorylates pAkt p-Akt/PKB (Active) pAkt->GLUT4_vesicle promotes translocation CerS1 CerS1 C18_Cer This compound CerS1->C18_Cer synthesizes C18_Cer->Akt inhibits activation P053 P053 P053->CerS1 inhibits Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Compound_Library Compound Library In_Vitro_Assay In Vitro CerS1 Inhibition Assay Compound_Library->In_Vitro_Assay Hit_Identification Hit Identification In_Vitro_Assay->Hit_Identification Selectivity_Profiling CerS Isoform Selectivity Profiling Hit_Identification->Selectivity_Profiling Cell_Based_Assay Cell-Based this compound Reduction Assay Selectivity_Profiling->Cell_Based_Assay Mechanism_of_Action Mechanism of Action Studies Cell_Based_Assay->Mechanism_of_Action PK_PD_Studies Pharmacokinetics & Pharmacodynamics Mechanism_of_Action->PK_PD_Studies In_Vivo_Efficacy In Vivo Efficacy in Disease Model PK_PD_Studies->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment

References

C18-Ceramide: A Validated Therapeutic Target in Preclinical Models - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including apoptosis, cell cycle arrest, and insulin (B600854) signaling.[1][2] Composed of a sphingosine (B13886) backbone linked to a fatty acid, the specific biological function of a ceramide is largely determined by the length of its fatty acid chain.[3][4] Among the various ceramide species, C18-Ceramide, which contains an 18-carbon stearoyl chain, has emerged as a significant player in pathophysiology. It is primarily synthesized by Ceramide Synthase 1 (CerS1).[5][6] Preclinical evidence has increasingly pointed towards this compound as a pro-apoptotic and tumor-suppressive lipid, making it and its synthesizing enzyme, CerS1, attractive therapeutic targets in oncology, metabolic diseases, and neurodegeneration.[5][7][8]

This guide provides a comparative analysis of the preclinical validation of this compound as a therapeutic target, presenting supporting experimental data, detailed protocols, and visualizations of the key signaling pathways and workflows.

This compound Signaling and Therapeutic Rationale

This compound exerts its biological effects by modulating several key signaling pathways. In contrast to other ceramide species like C16-Ceramide which can be pro-survival, this compound is predominantly pro-death.[3][9] This balance between different ceramide species, often termed the "ceramide/S1P rheostat," is critical in determining cell fate.[1]

Key mechanisms of this compound action include:

  • Induction of Mitophagy and Apoptosis: this compound can localize to the mitochondrial membrane, where it directly interacts with LC3B-II, a key protein in the autophagy process.[5][10][11] This interaction facilitates the selective targeting of mitochondria by autophagosomes (mitophagy), leading to mitochondrial dysfunction, cytochrome c release, caspase activation, and ultimately, programmed cell death.[1][10] This mechanism is particularly relevant in cancer, where inducing cell death in tumor cells is a primary therapeutic goal.

  • Modulation of Insulin Signaling: In metabolic tissues like skeletal muscle, elevated levels of this compound have been associated with insulin resistance.[12][13][14] While the precise mechanisms are still under investigation, it is believed that ceramides can interfere with the insulin signaling cascade, for instance, by activating protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate key signaling proteins like Akt.[2][4]

cluster_0 Therapeutic Intervention cluster_1 This compound Signaling Chemotherapy Chemotherapy (e.g., Gemcitabine/Doxorubicin) CerS1 CerS1 (Ceramide Synthase 1) Chemotherapy->CerS1 Induces CerS1_Inhibitor CerS1 Inhibitor (e.g., P053) CerS1_Inhibitor->CerS1 Inhibits CerS1_Expression CerS1 Expression C18_Ceramide This compound CerS1->C18_Ceramide Synthesizes Mitochondria Mitochondria C18_Ceramide->Mitochondria Localizes to LC3B LC3B-II Interaction C18_Ceramide->LC3B Directly binds Insulin_Signaling Insulin Signaling (Akt Pathway) C18_Ceramide->Insulin_Signaling Inhibits Mitochondria->LC3B On membrane Mitophagy Lethal Mitophagy LC3B->Mitophagy Induces Apoptosis Apoptosis Mitophagy->Apoptosis Leads to Insulin_Resistance Insulin Resistance Insulin_Signaling->Insulin_Resistance Leads to

Caption: this compound signaling pathways in cell fate and metabolism.

Quantitative Data from Preclinical Models

The following tables summarize quantitative data from preclinical studies investigating this compound as a therapeutic target.

Table 1: Preclinical Studies Validating this compound as a Therapeutic Target

Disease ModelPreclinical SystemInterventionKey Quantitative OutcomesReference(s)
Metabolic Disease/Obesity High-Fat Diet-Fed MiceP053 (CerS1 specific inhibitor) administrationReduced this compound in skeletal muscle; Enhanced fatty acid oxidation; Reduced overall adiposity.[7][15]
Skeletal Muscle-Specific CerS1 Knockout MiceGenetic AblationImproved insulin sensitivity; Increased fibroblast growth factor 21 (FGF21).[16]
Head & Neck Squamous Cell Carcinoma (HNSCC) HNSCC Xenografts (SCID mice)Gemcitabine/Doxorubicin combinationSignificant inhibition of tumor growth; Concomitant significant increase in this compound levels in tumors.[17]
HNSCC cell linesCerS1 expressionInduction of autophagic cell death, independent of apoptosis.[11]
Acute Myeloid Leukemia Leukemia cell linesCerS1 expressionInduction of cell death via mitophagy.[5]
Alzheimer's Disease Human Cerebrospinal Fluid (CSF) from memory clinic cohortObservational StudyHigher CSF this compound levels associated with lower Aβ42 (st. β= -0.36) and higher T-tau (st. β= 0.41).[18]

Table 2: Comparison of this compound Targeting Compounds vs. Alternatives

Compound/TargetMechanism of ActionPotency (IC50) / EfficacyAlternative Therapeutic TargetsReference(s)
P053 Selective inhibitor of Ceramide Synthase 1 (CerS1), reducing this compound synthesis.Nanomolar potency.CerS5/CerS6 (produces C16-Ceramide), Sphingosine Kinase (SphK1), Glucosylceramide Synthase (GCS).[7][12]
FTY720 (Fingolimod) Inhibits Ceramide Synthases (CerS2, CerS4); also a sphingosine-like molecule.Ki value of 2.15 μM for CerS2.Primarily known as a sphingosine-1-phosphate (S1P) receptor modulator.[15]
Fenretinide (4-HPR) Synthetic retinoid that induces ceramide generation.Induces accumulation of C18, C22, C24, and C26 ceramides in apoptotic colon cancer cells.Retinoic acid receptors.[1]
SphK1 Inhibitors (e.g., PF-543) Inhibit Sphingosine Kinase 1, preventing the formation of pro-survival S1P.Can indirectly increase ceramide levels by shifting the ceramide/S1P balance.Targets the pro-survival arm of the sphingolipid rheostat.[3][19]
Myriocin Inhibitor of serine palmitoyltransferase (SPT), the first enzyme in de novo ceramide synthesis.Broadly reduces all ceramide species.SPT is generally not considered a viable therapeutic target due to safety issues from global sphingolipid depletion.[12][20]

Experimental Protocols

Accurate quantification of this compound is critical for validating its role in preclinical models. The gold-standard method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Plasma/Tissue by LC-MS/MS

This protocol provides a generalized workflow for ceramide quantification.

  • Sample Preparation & Lipid Extraction:

    • Thaw plasma samples (e.g., 50 µL) on ice. For tissue, homogenize a known weight of tissue.[21]

    • Add an internal standard solution containing a known amount of a non-endogenous ceramide (e.g., C17-Ceramide) or a stable-isotope labeled this compound (e.g., D7-Cer d18:1/18:0).[21][22]

    • Perform lipid extraction using a solvent mixture, commonly a modification of the Bligh and Dyer method with chloroform/methanol.[21]

    • Vortex vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample into an HPLC or UPLC system.

    • Separate the lipid species on a C18 reverse-phase column (e.g., CORTECS C18+).[20]

    • Use a binary solvent system with a gradient elution to resolve different ceramide species based on their hydrophobicity. A common mobile phase system consists of:

      • Mobile Phase A: Water/Acetonitrile with an additive like formic acid or ammonium (B1175870) formate.[21]

      • Mobile Phase B: Isopropanol/Acetonitrile with the same additive.[20]

    • The gradient will typically start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the hydrophobic ceramides.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer source, typically using electrospray ionization (ESI) in positive mode.[21]

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.

    • The precursor -> product ion transition for this compound (d18:1/18:0) is typically m/z 566.6 -> 264.4.

    • Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the known amount of internal standard. A calibration curve using synthetic this compound standards is used to determine the absolute concentration.[21]

start Start: Biological Sample (Plasma/Tissue) step1 1. Add Internal Standard (e.g., C17-Ceramide) start->step1 step2 2. Lipid Extraction (Chloroform/Methanol) step1->step2 step3 3. Phase Separation (Centrifugation) step2->step3 step4 4. Evaporate & Reconstitute step3->step4 step5 5. UPLC/HPLC Separation (C18 Reverse-Phase Column) step4->step5 step6 6. ESI Ionization (Positive Mode) step5->step6 step7 7. MS/MS Detection (Multiple Reaction Monitoring) step6->step7 end End: Quantified this compound Concentration step7->end

Caption: Experimental workflow for LC-MS/MS quantification of this compound.

Conclusion

The preclinical data strongly support the validation of this compound as a key signaling molecule and a viable therapeutic target. In cancer models, elevating this compound levels, either through chemotherapy or direct modulation of its synthesis, has been shown to suppress tumor growth by inducing lethal mitophagy and apoptosis.[11][17] In the context of metabolic diseases, inhibiting its synthesis in skeletal muscle has shown promise in improving insulin sensitivity and reducing adiposity.[7][15] The development of specific inhibitors for CerS1, such as P053, represents a significant advancement, allowing for the precise therapeutic manipulation of this compound levels.[7][12] Future research will likely focus on the clinical translation of these findings, exploring the efficacy of this compound-modulating therapies in human diseases and refining biomarkers to identify patient populations most likely to respond.

References

A Comparative Guide to the Membrane-Disrupting Properties of C18-Ceramide and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are critical bioactive molecules involved in cellular processes ranging from signaling to apoptosis. Their ability to alter the biophysical properties of cell membranes is a key aspect of their function. This guide provides an objective comparison of the membrane-disrupting properties of N-stearoyl-D-erythro-sphingosine (C18-Ceramide) with other lipids, supported by experimental data and detailed methodologies.

Mechanism of Action: Ceramide Channel Formation

A primary mechanism by which ceramides disrupt membranes is through the formation of large, stable pores or channels.[1][2] Unlike detergent-like effects, these channels are organized structures capable of facilitating the passage of ions and even small proteins across the lipid bilayer.[3][4][5] This process is particularly relevant in mitochondrial-mediated apoptosis, where ceramide-induced mitochondrial outer membrane permeabilization (MOMP) allows for the release of pro-apoptotic proteins like cytochrome c.[3][6][7] Electron microscopy has visualized these as cylindrical structures with diameters around 10 nm, large enough to permit protein translocation.[5][8]

The formation and stability of these channels are influenced by interactions with other cellular components. For instance, the pro-apoptotic protein Bax acts synergistically with ceramide to enhance membrane permeabilization, while anti-apoptotic proteins like Bcl-xL can inhibit channel formation.[6][8]

Quantitative Comparison of Membrane Disruption

The disruptive capability of a lipid is often quantified by its ability to induce leakage from synthetic vesicles (liposomes). The following table summarizes experimental data comparing this compound with other lipids, focusing on the impact of acyl chain length and saturation. Saturated ceramides, including C16 and C18 species, are generally more effective at ordering membranes and promoting the formation of disruptive gel-phase domains compared to their unsaturated counterparts.[9][10]

Lipid SpeciesMembrane SystemAssay TypeKey FindingsReference
C18:0-Ceramide POPC Model MembranesFluorescence AnisotropyPromotes gel/fluid phase separation; increases membrane order. Similar strong ordering effect to C16-Ceramide.[10]
C16:0-Ceramide Planar Lipid MembranesElectrophysiologyForms large, stable channels with conductances up to 200 nS, corresponding to pore diameters up to 11 nm.[1][2][1][2]
C16:0-Ceramide Mitochondrial Outer MembraneProtein Release AssayInduces release of proteins up to ~60 kDa, including cytochrome c.[3][4][3][4]
C18:1-Ceramide (Unsaturated)POPC Model MembranesFluorescence AnisotropyUnable to drive gel-fluid phase separation at physiological temperatures (37°C); has minimal impact on membrane order.[10][11][10][11]
C24:0-Ceramide (Very Long Chain)POPC Model MembranesMicroscopy / DSCForms tubular structures, likely due to interdigitated phases; less disruptive to membrane permeability than shorter saturated ceramides.[10][12][10][12]
C4 to C6-Ceramides (Short Chain)Stratum Corneum ModelSkin Permeability AssaySignificantly increase skin permeability to marker drugs, unlike medium to long-chain ceramides (C8-C24) which showed no effect.[13][13]
C18-Dihydroceramide Planar Lipid MembranesElectrophysiologyBiologically inactive analog; does not form channels or significantly increase membrane conductance.[1][2][1][2]
Sphingomyelin Langmuir MonolayersSurface RheologyExhibits fluid-like rheological behavior. Enzymatic conversion to ceramide induces a transition to a more solid, less fluid state.[14][14]

Note: POPC = 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. DSC = Differential Scanning Calorimetry.

Signaling and Experimental Workflow Diagrams

Visualizing the complex interactions and experimental processes is crucial for understanding ceramide's role in membrane biology.

Ceramide channels are key players in the induction of apoptosis.[8] Their formation in the mitochondrial outer membrane is a critical step, which can be modulated by Bcl-2 family proteins. The pro-apoptotic protein Bax enhances ceramide's disruptive effects, leading to the release of cytochrome c and subsequent caspase activation.

cluster_0 Mitochondrial Outer Membrane cluster_1 Mitochondrial Intermembrane Space cluster_2 Cytosol Cer This compound Channel Ceramide-Bax Pore Complex Cer->Channel Forms Channel Bax Bax Bax->Channel Acts Synergistically CytoC_out Cytochrome c Channel->CytoC_out Release CytoC_in Cytochrome c Apoptosis Apoptosis Activation CytoC_out->Apoptosis

Ceramide-Bax synergy in MOMP.

A common method to quantify membrane disruption is the liposome (B1194612) leakage assay. This involves encapsulating a fluorescent dye (like calcein (B42510) or ANTS) at a self-quenching concentration within large unilamellar vesicles (LUVs).[15] The addition of a membrane-disrupting agent causes dye release, relieving the quenching and resulting in a measurable increase in fluorescence.[16]

cluster_assay Fluorescence Measurement start Start: Lipid Film Preparation hydrate Hydration with ANTS/DPX Dye/Quencher start->hydrate extrude Extrusion to form LUVs (100nm) hydrate->extrude purify Purification via Gel Filtration extrude->purify add_lipid Add LUVs to Cuvette purify->add_lipid add_ceramide Inject this compound (or other lipid) add_lipid->add_ceramide measure Record Fluorescence Intensity over Time add_ceramide->measure lyse Add Triton X-100 (100% Leakage Control) measure->lyse calc Calculate Percent Leakage vs. Time lyse->calc Normalize Data end End: Compare Disruptive Potency calc->end

Workflow of a fluorescence dequenching leakage assay.

Experimental Protocols

This protocol details a method to assess membrane permeability by measuring the release of encapsulated fluorescent contents.[16][17][18]

  • Lipid Film Preparation:

    • In a round-bottom flask, mix desired lipids (e.g., POPC for a simple model) in a chloroform/methanol solvent.

    • Evaporate the solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature until a thin, dry lipid film is formed.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Vesicle Hydration and Formation:

    • Prepare a hydration buffer (e.g., 10 mM HEPES, pH 7.4) containing the fluorescent dye 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) at 12.5 mM and the quencher p-xylene-bis-pyridinium bromide (DPX) at 45 mM.[17]

    • Hydrate the dried lipid film with the ANTS/DPX buffer. Vortex vigorously to form multilamellar vesicles (MLVs).

    • Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.

  • Extrusion:

    • To create large unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through a polycarbonate membrane (e.g., 100 nm pore size) at least 21 times using a mini-extruder.[17] This should be performed at a temperature above the lipid mixture's phase transition temperature.

  • Purification:

    • Remove unencapsulated ANTS/DPX from the LUV suspension by passing the sample through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with an iso-osmotic buffer without the dye/quencher.[18] The LUVs will elute in the void volume.

  • Leakage Assay:

    • Dilute the purified LUV suspension in the assay buffer in a fluorescence cuvette to a final lipid concentration of approximately 25-50 µM.

    • Set the fluorometer with excitation at ~350 nm and emission at ~520 nm.

    • Record a stable baseline fluorescence (F₀).

    • Inject the test lipid (e.g., this compound from a stock solution) into the cuvette and immediately begin recording the fluorescence intensity (Fₜ) over time.

    • After the reaction reaches a plateau or at the experiment's end, add a small amount of a detergent like Triton X-100 (0.1% v/v) to lyse all vesicles completely.[17] Record the maximum fluorescence (Fₘₐₓ).

  • Data Analysis:

    • Calculate the percentage of leakage at time t using the formula: % Leakage = [(Fₜ - F₀) / (Fₘₐₓ - F₀)] * 100

References

A Head-to-Head Comparison: HPLC vs. Mass Spectrometry for C18-Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of C18-Ceramide is crucial for understanding its role in various cellular processes, including signaling pathways that govern apoptosis, cell growth, and stress responses. The two primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS). This guide provides an objective, data-driven comparison of these methods to aid in selecting the most appropriate technique for your research needs.

Executive Summary

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for this compound analysis due to its superior sensitivity, specificity, and high-throughput capabilities.[1] It allows for the precise identification and quantification of individual ceramide species, even at very low concentrations.[1] High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection offers a more accessible and cost-effective alternative. However, it generally lacks the sensitivity and specificity of mass spectrometry, particularly in complex biological matrices.[1] While HPLC with fluorescence detection can achieve picomole-level detection limits, LC-MS/MS can readily quantify ceramides (B1148491) at the picogram and even femtogram levels.[2][3][4]

Quantitative Performance Comparison

The choice between HPLC and mass spectrometry for this compound analysis often comes down to the required sensitivity and specificity. The following table summarizes the key quantitative performance metrics for each technique based on published experimental data.

ParameterHPLC with UV/Fluorescence DetectionMass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~1 pmol (with fluorescence)[3]0.2 pg (0.3 fmol)[2][4]
Limit of Quantification (LOQ) ~2 pmol (with fluorescence)[5]1.0 pg (1.7 fmol)[2][4]
Linear Range Typically in the pmol to nmol range.[3][5]Picogram to nanogram range.[2]
Specificity Moderate; potential for co-eluting compounds to interfere.[1]High; distinguishes between isobaric lipid species.
Throughput Lower; longer run times may be required for adequate separation.Higher; rapid analysis times are achievable.[6]

The Role of this compound in Cellular Signaling

This compound is a key bioactive lipid involved in a multitude of cellular signaling pathways, most notably in the induction of apoptosis (programmed cell death). Its accumulation, often triggered by cellular stress or external stimuli, can initiate a cascade of events leading to cell demise. Understanding these pathways is critical for research in cancer biology, neurodegenerative diseases, and metabolic disorders.

cluster_0 External Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Signaling cluster_3 Cellular Outcome Stress Stress Sphingomyelinase Sphingomyelinase Stress->Sphingomyelinase Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α) Cytokines (e.g., TNF-α)->Sphingomyelinase This compound This compound Sphingomyelinase->this compound De Novo Synthesis De Novo Synthesis De Novo Synthesis->this compound PP2A Activation PP2A Activation This compound->PP2A Activation JNK/SAPK Pathway JNK/SAPK Pathway This compound->JNK/SAPK Pathway Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization This compound->Mitochondrial Outer Membrane Permeabilization Apoptosis Apoptosis PP2A Activation->Apoptosis JNK/SAPK Pathway->Apoptosis Mitochondrial Outer Membrane Permeabilization->Apoptosis

This compound Apoptosis Signaling Pathway

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the typical experimental workflows for this compound analysis using both HPLC with fluorescence detection and LC-MS/MS.

cluster_hplc HPLC with Fluorescence Detection cluster_ms LC-MS/MS h_start Sample Preparation (Lipid Extraction) h_deriv Derivatization (Fluorescent Tagging) h_start->h_deriv h_hplc HPLC Separation (Reversed-Phase) h_deriv->h_hplc h_detect Fluorescence Detection h_hplc->h_detect h_quant Quantification h_detect->h_quant m_start Sample Preparation (Lipid Extraction & Internal Standard Spiking) m_lc LC Separation (Reversed-Phase) m_start->m_lc m_ion Ionization (ESI) m_lc->m_ion m_msms Tandem MS (MRM) m_ion->m_msms m_quant Quantification m_msms->m_quant

Experimental Workflows for this compound Analysis

Detailed Experimental Protocols

HPLC with Fluorescence Detection Protocol

This protocol outlines a general procedure for the quantification of this compound using HPLC with fluorescence detection, which often requires derivatization to attach a fluorescent tag to the molecule.

  • Lipid Extraction:

    • Homogenize the biological sample (e.g., cell pellet, tissue) in a solvent mixture, typically chloroform (B151607)/methanol (B129727) (1:2, v/v).

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried lipid extract in a suitable solvent.

    • Add a fluorescent labeling reagent (e.g., anthroyl cyanide) and incubate to allow the reaction to complete.[3][7]

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is commonly used.[5]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Set the excitation and emission wavelengths appropriate for the chosen fluorescent tag. For example, for o-phthaldialdehyde derivatives, excitation at 340 nm and emission at 435 nm can be used.[5]

  • Quantification:

    • Generate a standard curve using known concentrations of derivatized this compound standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

LC-MS/MS Protocol

This protocol provides a detailed method for the highly sensitive and specific quantification of this compound using LC-MS/MS.

  • Sample Preparation:

    • Spike the biological sample with a known amount of a suitable internal standard (e.g., C17-Ceramide).[8]

    • Perform lipid extraction using the Bligh and Dyer method (chloroform/methanol/water).[8]

    • For plasma samples, an additional solid-phase extraction (SPE) step using a silica (B1680970) column may be necessary to remove interfering lipids.[8]

    • Dry the final lipid extract and reconstitute in the initial mobile phase.

  • LC Separation:

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm).[8]

    • Mobile Phase A: Water with 0.2% formic acid.[8]

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.[8]

    • Gradient: A typical gradient runs from a higher percentage of mobile phase A to a higher percentage of mobile phase B over several minutes to elute the ceramides.[8]

    • Flow Rate: 0.3 mL/min.[8]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 566.5 → Product ion (m/z) 264.2.[2]

      • C17-Ceramide (Internal Standard): Precursor ion (m/z) 552.5 → Product ion (m/z) 264.2.[2]

  • Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Logical Comparison of Techniques

The decision to use HPLC or mass spectrometry for this compound analysis depends on a balance of performance requirements and available resources.

cluster_hplc HPLC (UV/Fluorescence) cluster_ms Mass Spectrometry (LC-MS/MS) This compound Analysis This compound Analysis h_adv Advantages: - Lower Cost - Wider Availability This compound Analysis->h_adv h_dis Disadvantages: - Lower Sensitivity - Lower Specificity - Derivatization Often Required This compound Analysis->h_dis m_adv Advantages: - High Sensitivity - High Specificity - High Throughput - No Derivatization Needed This compound Analysis->m_adv m_dis Disadvantages: - Higher Cost - Requires Specialized Expertise This compound Analysis->m_dis

Comparison of HPLC and Mass Spectrometry

Conclusion

For researchers requiring the highest level of sensitivity and specificity for this compound quantification, particularly for complex biological samples or when studying subtle changes in ceramide levels, LC-MS/MS is the unequivocally superior method. Its ability to distinguish between closely related lipid species and its high sensitivity make it the state-of-the-art technique.

However, for laboratories with budget constraints or for applications where picomole-level detection is sufficient, HPLC with fluorescence detection can be a viable and reliable alternative. The requirement for derivatization and the potential for interferences are important considerations to be managed. Ultimately, the choice of analytical technique should be guided by the specific research question, the nature of the samples, and the resources available.

References

Validating C18-Ceramide's Entanglement with a Novel Protein Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a direct interaction between a lipid signaling molecule like C18-Ceramide and a novel protein is a critical step in elucidating biological pathways and identifying new therapeutic targets. This guide provides a comparative overview of key experimental approaches to validate such an interaction, complete with detailed protocols, data interpretation, and a decision-making framework.

The bioactive lipid this compound is a pivotal player in a multitude of cellular processes, including the regulation of ER stress, autophagy, and the PI3K/AKT signaling pathway.[1] Its dysregulation has been implicated in various diseases, making the identification and validation of its protein interactors a high-priority area of research. This guide compares three robust methods for validating a putative interaction between this compound and a novel protein target: Surface Plasmon Resonance (SPR), Liposome (B1194612) Co-sedimentation Assay, and Proximity Ligation Assay (PLA) using a photoactivatable ceramide analog.

Comparative Analysis of Validation Techniques

To aid in the selection of the most appropriate method for your research question and available resources, the following table summarizes the key characteristics of each technique.

FeatureSurface Plasmon Resonance (SPR)Liposome Co-sedimentation AssayProximity Ligation Assay (PLA) with Photoactivatable Ceramide
Principle Measures changes in refractive index upon binding of an analyte (protein) to a ligand (this compound) immobilized on a sensor chip.[2]Assesses the binding of a protein to this compound-containing liposomes by pelleting the liposomes and detecting the associated protein.[3][4]In situ detection of protein-lipid proximity using antibodies and oligonucleotide-linked secondary probes, often enhanced with photo-crosslinking ceramide analogs.[5]
Interaction Type Direct bindingDirect binding to a membrane-like environmentIn situ proximity (can be direct or indirect)
Quantitative Data Association rate (ka), dissociation rate (kd), and binding affinity (KD).[2]Semi-quantitative (relative amount of bound protein)Quantitative (number of PLA signals per cell/area)
Cellular Context In vitro (purified components)In vitro (reconstituted system)In situ (fixed or live cells)
Throughput Medium to highLow to mediumHigh
Expertise Required High (instrument operation and data analysis)Medium (liposome preparation and western blotting)High (microscopy, image analysis, and specific reagents)
Key Advantage Provides detailed kinetic and affinity data.[2]Mimics a biological membrane environment.Visualizes interactions within the native cellular environment.[5]
Key Limitation Requires purified protein and immobilization of the lipid, which may affect its properties.[2]Can be prone to non-specific binding; does not provide kinetic data.Does not definitively prove direct binding without crosslinking; requires specific antibodies.

Experimental Protocols

The following sections provide detailed methodologies for each of the discussed validation techniques.

Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity and kinetics of the novel protein to this compound.

Methodology:

  • Sensor Chip Preparation:

    • A sensor chip (e.g., L1 chip) is docked in the SPR instrument.

    • Liposomes containing a defined molar ratio of this compound and a carrier lipid (e.g., DOPC) are prepared by extrusion.

    • The liposome solution is injected over the sensor surface to create a stable lipid bilayer. A control surface with carrier lipid-only liposomes is also prepared.

  • Protein Preparation:

    • The novel protein target is purified to >95% homogeneity.

    • A series of protein dilutions in a suitable running buffer (e.g., HBS-P+) are prepared.

  • Binding Analysis:

    • The running buffer is flowed over the sensor surfaces until a stable baseline is achieved.

    • The different concentrations of the purified protein are injected sequentially over the control and this compound surfaces.

    • The association phase is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the surfaces to monitor the dissociation phase.

  • Data Analysis:

    • The sensorgrams from the control surface are subtracted from the this compound surface sensorgrams.

    • The resulting binding curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Liposome Co-sedimentation Assay

Objective: To qualitatively or semi-quantitatively assess the direct binding of the novel protein to this compound in a membrane-like context.

Methodology:

  • Liposome Preparation:

    • This compound and a carrier lipid (e.g., DOPC) are mixed in chloroform (B151607) at the desired molar ratio. A control lipid mixture without this compound is also prepared.

    • The lipid mixtures are dried to a thin film under a stream of nitrogen and then placed under a vacuum for at least 1 hour.

    • The lipid films are rehydrated in a suitable buffer (e.g., HEPES-buffered saline) and subjected to several freeze-thaw cycles.

    • Large unilamellar vesicles (LUVs) are formed by extruding the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • The purified novel protein is incubated with the this compound-containing liposomes and the control (carrier-only) liposomes for a defined period (e.g., 30 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Co-sedimentation:

    • The liposomes and any bound protein are pelleted by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

    • The supernatant, containing the unbound protein, is carefully removed.

    • The liposome pellet is washed with the buffer and re-centrifuged.

  • Analysis:

    • The supernatant and pellet fractions are analyzed by SDS-PAGE and Western blotting using an antibody against the novel protein.

    • An increased amount of protein in the pellet fraction with this compound liposomes compared to the control liposomes indicates binding.

Proximity Ligation Assay (PLA) with Photoactivatable Ceramide

Objective: To visualize and quantify the proximity of the novel protein and this compound within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Cells expressing the novel protein target are cultured on coverslips.

    • The cells are treated with a photoactivatable and clickable this compound analog for a specified time to allow for its incorporation into cellular membranes.

  • Photo-crosslinking and Fixation:

    • The cells are exposed to UV light to induce crosslinking of the ceramide analog to nearby molecules, including interacting proteins.

    • The cells are then fixed with paraformaldehyde and permeabilized.

  • Click Chemistry:

    • A click reaction is performed to attach a reporter molecule (e.g., biotin (B1667282) or a fluorophore) to the alkyne group of the cross-linked ceramide analog.

  • Proximity Ligation Assay:

    • The cells are incubated with primary antibodies: one targeting the novel protein and another targeting the reporter molecule on the ceramide analog.

    • PLA probes (secondary antibodies with attached oligonucleotides) are added, which bind to the primary antibodies.

    • If the probes are in close proximity (<40 nm), ligation and rolling circle amplification occur, generating a fluorescent signal.

  • Imaging and Analysis:

    • The cells are imaged using a fluorescence microscope.

    • The number of PLA signals per cell is quantified using image analysis software. An increase in PLA signals in cells treated with the photoactivatable ceramide compared to controls indicates proximity.

Visualizing the Framework

To further clarify the relationships and workflows, the following diagrams have been generated.

Hypothetical this compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Novel_Protein Novel Protein Target This compound->Novel_Protein Binds and Activates Downstream_Effector_1 Downstream Effector 1 Novel_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Novel_Protein->Downstream_Effector_2 Cellular_Response Cellular_Response Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response External_Stimulus External_Stimulus External_Stimulus->this compound Induces Production

Caption: Hypothetical signaling cascade initiated by this compound binding.

Comparative Experimental Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_cosed Liposome Co-sedimentation cluster_pla Proximity Ligation Assay (PLA) SPR_1 Immobilize this compound on Sensor Chip SPR_2 Inject Purified Novel Protein SPR_1->SPR_2 SPR_3 Measure Binding (ka, kd, KD) SPR_2->SPR_3 Conclusion Validate Interaction SPR_3->Conclusion Cosed_1 Prepare this compound Liposomes Cosed_2 Incubate with Purified Protein Cosed_1->Cosed_2 Cosed_3 Ultracentrifuge and Analyze by Western Blot Cosed_2->Cosed_3 Cosed_3->Conclusion PLA_1 Treat Cells with Photo-Ceramide PLA_2 UV Crosslink, Fix & Permeabilize PLA_1->PLA_2 PLA_3 Perform PLA and Image PLA_2->PLA_3 PLA_3->Conclusion Start Hypothesized Interaction Start->SPR_1 Start->Cosed_1 Start->PLA_1 Decision-Making Flowchart for Method Selection Start Start: Validate This compound Interaction Quant_Kinetics Need Quantitative Kinetics/Affinity Data? Start->Quant_Kinetics Cellular_Context Need Cellular Context? Quant_Kinetics->Cellular_Context No Purified_Protein Have Purified Protein? Quant_Kinetics->Purified_Protein Yes Use_PLA Use Proximity Ligation Assay (PLA) Cellular_Context->Use_PLA Yes Purified_Protein_2 Have Purified Protein? Cellular_Context->Purified_Protein_2 No Use_SPR Use Surface Plasmon Resonance (SPR) Purified_Protein->Use_SPR Yes Consider_Alt Consider Alternative Methods or Protein Purification Purified_Protein->Consider_Alt No Use_Cosed Use Liposome Co-sedimentation Purified_Protein_2->Use_Cosed Yes Purified_Protein_2->Consider_Alt No

References

The Double-Edged Sword: A Comparative Analysis of C18-Ceramide Metabolism in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – A comprehensive analysis reveals the pivotal role of C18-Ceramide, a bioactive sphingolipid, in cellular health and its significant dysregulation in a spectrum of diseases, including metabolic disorders, cancer, neurodegenerative conditions, and cardiovascular disease. This guide provides an objective comparison of this compound metabolism in healthy versus diseased states, supported by quantitative data and detailed experimental methodologies, for researchers, scientists, and drug development professionals.

Ceramides are central lipid molecules that function as critical signaling hubs in various cellular processes such as apoptosis, cell proliferation, and stress responses. This compound, which contains an 18-carbon stearoyl fatty acid chain, is primarily synthesized by Ceramide Synthase 1 (CerS1). Its levels are tightly regulated in healthy tissues but are frequently altered in pathological conditions, making its metabolic pathway a key area of investigation for novel therapeutic targets.

Quantitative Analysis: this compound Levels Across a Spectrum of Conditions

The concentration of this compound is a critical indicator of cellular stress and metabolic health. Below is a summary of quantitative data from various studies comparing this compound levels in healthy individuals versus those with specific diseases.

ConditionTissue/FluidHealthy Control GroupDiseased GroupPercentage ChangeReference
Obesity & Type 2 Diabetes Plasma0.26 ± 0.03 nmol/mL0.38 ± 0.03 nmol/mL~46% Increase[1][2][3][4]
Glioma Brain TissueHigher (Relative Quantification)Significantly Lower (P < 0.001)Decrease[5][6]
Alzheimer's Disease Brain TissueLower (Relative Quantification)ElevatedIncrease[7]
Alzheimer's Disease Cerebrospinal Fluid (CSF)Lower (Normalized Peak Area)Significantly Higher (P = 0.002)Increase[8][9]

Note: Data are presented as mean ± standard error where available. Some studies report relative quantification due to methodological variations.

Metabolic Pathways and Experimental Workflows

To understand the significance of altered this compound levels, it is crucial to visualize its metabolic pathways and the experimental procedures used for its quantification.

This compound Metabolic Pathways

This compound is synthesized and catabolized through several interconnected pathways. The de novo synthesis pathway builds ceramide from basic precursors, while the salvage pathway recycles sphingosine. Ceramide Synthase 1 (CerS1) is the key enzyme responsible for producing this compound by acylating a sphingoid base with Stearoyl-CoA.

G This compound Metabolic Pathways cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Palmitoyl-CoA + Serine Palmitoyl-CoA + Serine 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA + Serine->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydro-C18-Ceramide Dihydro-C18-Ceramide Dihydrosphingosine->Dihydro-C18-Ceramide CerS1 (Stearoyl-CoA) This compound This compound Dihydro-C18-Ceramide->this compound DEGS1 Sphingomyelin Sphingomyelin This compound->Sphingomyelin SMS Glucosylceramide Glucosylceramide This compound->Glucosylceramide GCS Ceramide-1-Phosphate Ceramide-1-Phosphate This compound->Ceramide-1-Phosphate CERK Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Ceramidases Sphingosine->this compound CerS1 (Stearoyl-CoA) Sphingomyelin->this compound SMases

Caption: Key metabolic pathways illustrating the synthesis and fate of this compound.

Experimental Protocols

Accurate quantification of this compound and its related enzyme activities is fundamental for research in this field. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of ceramide species.[10]

1. Lipid Extraction:

  • Homogenize tissue samples or use plasma/serum directly.

  • Add an internal standard (e.g., C17:0 Ceramide) to the sample for normalization.

  • Perform a biphasic lipid extraction using a solvent system such as chloroform/methanol/water (e.g., Bligh-Dyer or Folch method).[11]

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid film in an appropriate solvent (e.g., methanol/toluene 9:1, v/v) for LC-MS/MS analysis.[12]

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column (e.g., Agilent ZORBAX EclipsePlus C18, Waters ACQUITY UPLC CSH C18).[11][12]

  • Mobile Phase: Employ a gradient elution with mobile phase A (e.g., acetonitrile:water with 10 mM ammonium (B1175870) formate) and mobile phase B (e.g., isopropanol:acetonitrile with 10 mM ammonium formate (B1220265) and 0.1% formic acid).[11]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transition for C18:0-Ceramide (d18:1/18:0) is m/z 566 → 264.[10]

  • Quantification: Calculate the concentration of this compound by comparing its peak area to that of the internal standard and referencing a standard curve.

G Sample\n(Plasma, Tissue) Sample (Plasma, Tissue) Lipid Extraction\n(Bligh-Dyer) Lipid Extraction (Bligh-Dyer) Sample\n(Plasma, Tissue)->Lipid Extraction\n(Bligh-Dyer) Dried Lipid Extract Dried Lipid Extract Lipid Extraction\n(Bligh-Dyer)->Dried Lipid Extract LC Separation\n(C18 Column) LC Separation (C18 Column) Dried Lipid Extract->LC Separation\n(C18 Column) Reconstitution Reconstitution Dried Lipid Extract->Reconstitution ESI Ionization ESI Ionization LC Separation\n(C18 Column)->ESI Ionization Mass Analysis\n(MRM: 566->264) Mass Analysis (MRM: 566->264) ESI Ionization->Mass Analysis\n(MRM: 566->264) Quantification Quantification Mass Analysis\n(MRM: 566->264)->Quantification Internal Standard\n(C17-Ceramide) Internal Standard (C17-Ceramide) Internal Standard\n(C17-Ceramide)->Lipid Extraction\n(Bligh-Dyer) Reconstitution->LC Separation\n(C18 Column)

Caption: Workflow for the quantification of this compound using LC-MS/MS.

Ceramide Synthase 1 (CerS1) Activity Assay

This assay measures the ability of CerS1 in a cell or tissue lysate to produce this compound from its substrates. A fluorescent method is described below for high-throughput capabilities.[13][14]

1. Preparation of Lysate:

  • Homogenize cells or tissues in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA).

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

  • In a microplate well, combine the cell/tissue homogenate (e.g., 50 µg of protein) with the reaction mixture.

  • The reaction mixture should contain:

    • Fluorescent sphingoid base substrate: NBD-sphinganine (e.g., 10 µM).

    • Acyl-CoA substrate specific for CerS1: Stearoyl-CoA (C18:0-CoA) (e.g., 50 µM).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes).[13]

3. Product Separation and Detection:

  • Stop the reaction by adding a chloroform/methanol solvent mixture.

  • Separate the fluorescent product (NBD-C18-dihydroceramide) from the unreacted fluorescent substrate (NBD-sphinganine). This can be achieved by:

    • Thin-Layer Chromatography (TLC).

    • Solid-Phase Extraction (SPE) using a C18 cartridge.[15][16]

  • Elute the product and quantify the fluorescence using a plate reader or fluorometer.

4. Data Analysis:

  • Calculate the enzyme activity as the amount of product formed per unit of protein per unit of time (e.g., pmol/mg/min).

Caption: Experimental workflow for a fluorescent Ceramide Synthase 1 (CerS1) activity assay.

References

Assessing the Reproducibility of C18-Ceramide Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides an objective comparison of C18-Ceramide quantification methods across different laboratories, supported by experimental data, to aid in the critical assessment of research in this field.

Ceramides, particularly this compound, are bioactive lipids implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] As research into the therapeutic potential of targeting ceramide pathways intensifies, the ability to reliably and reproducibly measure this compound levels across different studies and laboratories becomes increasingly crucial. This guide summarizes key findings on the inter-laboratory reproducibility of this compound measurements and details the experimental protocols necessary for achieving consistent results.

Inter-Laboratory Comparison of this compound Quantification

A significant community effort involving 34 laboratories from 19 countries has provided valuable insights into the reproducibility of ceramide measurements in human plasma.[3][4] This and other studies highlight that while mass spectrometry-based methods are powerful, achieving concordance across different labs requires careful standardization.[4]

Below is a summary of quantitative data from studies assessing the reproducibility of this compound (Cer d18:1/18:0 or C18:0) measurements.

ParameterStudy 1: Inter-Laboratory Comparison[3]Study 2: Single-Laboratory Validation[5]Study 3: Single-Laboratory Validation[6]Study 4: Single-Laboratory Validation[7]
Matrix Human Plasma (SRM 1950)Human PlasmaMammalian CellsHuman Blood Serum
Method Mass Spectrometry (various platforms)LC-ESI-MS/MSHPLC-MS/MSRPLC-MS/MS
Intra-Assay/Lab CV (%) ≤ 4.2 (multi-point calibration)0.2–3.3Not explicitly stated for C18, but RSD for QC samples ranged from 2.9% to 6.2%0.05–10.2
Inter-Assay/Lab CV (%) 9.8 (single-point normalization)0.2–7.3Not Applicable2.2–14.0
Limit of Detection (LOD) Not specified5–50 pg/ml0.2 pg (0.3 fmol) on columnNot specified
Limit of Quantification (LOQ) Not specified5–50 pg/ml1.0 pg (1.7 fmol) on column2.3 ng/mL

CV: Coefficient of Variation; LC-ESI-MS/MS: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry; HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry; RPLC-MS/MS: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry; SRM: Standard Reference Material; RSD: Relative Standard Deviation; QC: Quality Control.

These data demonstrate that with standardized protocols and the use of authentic labeled standards, high reproducibility with intra-laboratory CVs under 5% and inter-laboratory CVs under 15% can be achieved.[3] The use of shared reference materials is also crucial for correcting systematic quantitative biases and harmonizing results across different lipidomics platforms.[3]

Experimental Protocols for this compound Quantification

The most common and reliable method for quantifying this compound is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1] Below is a generalized protocol based on methodologies reported in the literature.[5][6]

I. Sample Preparation (Lipid Extraction)
  • Sample Collection: Collect biological samples (e.g., plasma, cell pellets) and store them at -80°C until analysis.

  • Internal Standard Spiking: Thaw samples on ice. Spike with a known amount of a non-endogenous internal standard, such as C17-Ceramide, to correct for extraction efficiency and instrument variability.[5]

  • Lipid Extraction: A common method is the Bligh and Dyer extraction.[5]

    • Add a chloroform (B151607)/methanol (1:2, v/v) mixture to the sample.

    • Vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to separate the aqueous and organic layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent, such as ethanol (B145695) or acetonitrile (B52724)/isopropanol (B130326), for LC-MS/MS analysis.[5][8]

II. LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.[8]

    • Mobile Phase: A gradient of solvents, such as acetonitrile and isopropanol with additives like formic acid and ammonium (B1175870) acetate, is used to separate the different lipid species.[6][8]

    • Flow Rate and Run Time: These parameters are optimized to achieve good separation and peak shape within a reasonable time frame (e.g., a total run time of 5-21 minutes).[5][6]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound (e.g., m/z 566.5 → 264.2) and the internal standard.[6][8]

  • Quantification:

    • Calibration Curve: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the internal standard.[5][6]

    • Data Analysis: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards to generate a linear regression curve. Use this curve to determine the concentration of this compound in the unknown samples.[5]

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in this compound research, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells) Spike Spike with Internal Standard (C17-Cer) Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (vs. Calibration Curve) MS->Quant

A typical experimental workflow for this compound quantification.

C18_Ceramide_Signaling cluster_stimuli Inducing Stimuli cluster_ceramide_gen Ceramide Generation cluster_downstream Downstream Effects Stimuli Stress Stimuli (e.g., DNA Damage, TNF-α) DeNovo De Novo Synthesis Stimuli->DeNovo SM_hydrolysis Sphingomyelin Hydrolysis Stimuli->SM_hydrolysis C18_Cer Increased this compound DeNovo->C18_Cer SM_hydrolysis->C18_Cer ER_Stress ER Stress C18_Cer->ER_Stress Autophagy Autophagy Induction C18_Cer->Autophagy PI3K_AKT Modulation of PI3K/AKT Pathway C18_Cer->PI3K_AKT Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy->Apoptosis PI3K_AKT->Apoptosis

A simplified signaling pathway involving this compound.

Increased levels of this compound, often induced by cellular stressors, can lead to the activation of endoplasmic reticulum (ER) stress and autophagy, as well as modulate the PI3K/AKT signaling pathway, ultimately culminating in apoptosis.[9] Understanding these pathways is critical for the development of drugs targeting ceramide metabolism.

References

Safety Operating Guide

Proper Disposal of C18-Ceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical waste, including bioactive sphingolipids like C18-Ceramide. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), other sources advise treating it as a potentially hazardous material until more information is available.[1][2] A prudent approach, aligned with general laboratory chemical waste guidelines, is to manage all chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[3][4]

Immediate Safety and Handling Protocol

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Inspect them prior to use and use proper removal techniques to avoid skin contact.[5]

    • Eye Protection: Use safety glasses or goggles.

    • Lab Coat: A standard lab coat is required to protect from spills.

    • Work Area: Ensure an eyewash station and safety shower are accessible.[5] Handle the chemical in a well-ventilated area.

  • Spill Management:

    • In case of a spill, wear appropriate PPE.[5]

    • For solid spills, scoop the material into a designated waste container.[5]

    • For liquid spills, absorb the material with an inert absorbent and place it into the waste container.[5]

    • Ventilate the area and wash the spill site after cleanup is complete.[5]

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6] Never dispose of this compound by pouring it down the drain or discarding it in regular trash. [4][7][8]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound in its original container if possible.[9] All chemically contaminated consumables, such as gloves, pipette tips, and absorbent paper, must be collected in a designated hazardous waste container.[4][9]

    • Liquid Waste: Solutions containing this compound must be collected in a dedicated, leak-proof hazardous waste container with a secure, screw-on cap.[6][9] Do not use containers with corks or parafilm as a seal.[9] Ensure the container material is compatible with the solvent used (e.g., do not use metal containers for acidic or basic solutions).[6]

  • Container Management:

    • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly identify all contents, including the full chemical name ("this compound") and any solvents, with their approximate percentages or volumes.[10][11]

    • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[8][11]

    • Fill Level: Do not overfill containers. Leave at least one inch of headspace at the top to allow for expansion.[10]

  • Waste Storage (Satellite Accumulation Area):

    • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the supervision of laboratory personnel.[6][10][12]

    • Secondary Containment: All liquid hazardous waste must be placed in a secondary container capable of holding 110% of the volume of the primary container to prevent spills and leaks.[8][9]

    • Segregation: Store the this compound waste away from incompatible materials. The SDS notes incompatibility with strong oxidizing agents.[13] As a general rule, always segregate different classes of chemical waste, such as acids, bases, flammables, and oxidizers.[10]

  • Final Disposal:

    • Request Pickup: Once the waste container is full or approaches the storage time limit, contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[4][8]

    • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and disposal date, as required by your institution.[4]

Data Presentation: Hazardous Waste Storage Limits

The following table summarizes key quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as mandated by regulation.

ParameterGuideline/LimitSource
Maximum Waste Volume 55 gallons[12]
Maximum Acutely Toxic Waste 1 quart (for P-listed waste)[12]
Secondary Containment Capacity ≥ 110% of the primary container's volume[9]
Maximum Storage Time 12 months (for partially filled containers)[10][12]
Removal Time After Full Within 3 calendar days[9][10][12]

Disposal Workflow Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.

C18_Ceramide_Disposal_Workflow cluster_waste_type Step 2: Segregate Waste by Type start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe solid_waste Solid Waste (Powder, Contaminated Consumables) ppe->solid_waste Collect Solids liquid_waste Liquid Waste (Solutions containing this compound) ppe->liquid_waste Collect Liquids container Step 3: Place in Compatible, Leak-Proof Container solid_waste->container liquid_waste->container labeling Step 4: Label Container 'Hazardous Waste' & List Contents container->labeling storage Step 5: Store in Designated SAA with Secondary Containment labeling->storage ehs_pickup Step 6: Request Pickup from EHS or Licensed Contractor storage->ehs_pickup end End: Waste Properly Disposed ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C18-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling C18-Ceramide, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Essential Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practice dictates the use of personal protective equipment to minimize exposure and ensure a safe working environment.[1] The following PPE is recommended when handling this compound, particularly in its powdered form:

  • Lab Coat: A standard lab coat should be worn to protect clothing and skin from potential splashes or spills.

  • Safety Glasses: Eye protection is crucial to shield against airborne particles, especially when handling the powdered form of the ceramide.

  • Gloves: Chemical-resistant gloves, such as nitrile gloves, are recommended to prevent skin contact.[1]

  • Face Mask: When weighing or transferring the powdered this compound, a dust mask or a respirator is advised to prevent inhalation.

Operational Plan: A Step-by-Step Guide to Handling this compound

This compound is typically supplied as a crystalline solid and should be handled with care to avoid creating dust.[2][3] The following protocols provide a detailed methodology for the safe handling and preparation of this compound solutions.

Weighing the Compound:
  • Preparation: Before handling, ensure the weighing area is clean and free of drafts. It is recommended to perform this procedure in a fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Tare the Balance: Place a clean, dry weighing paper or boat on the analytical balance and tare it.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound powder onto the weighing paper. Avoid any sudden movements that could create airborne dust.

  • Clean-up: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder.

Preparing a Stock Solution:
  • Solvent Selection: this compound is soluble in several organic solvents.[2] A common choice is a chloroform:methanol mixture (2:1 v/v) or dimethylformamide (DMF).[2][3]

  • Dissolution: Transfer the weighed this compound into a clean, dry glass vial. Using a calibrated pipette, add the desired volume of the chosen solvent to the vial.

  • Mixing: Cap the vial securely and vortex or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be required for some solvents.[2]

  • Inert Gas: For long-term storage, it is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.[3]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for optimal stability.[2][3]

Quantitative Data Presentation

For easy reference and comparison, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₆H₇₁NO₃
Molecular Weight 565.95 g/mol
Appearance White to off-white crystalline solid
Melting Point 99-101 °C
Solubility Insoluble in water
Soluble in Chloroform
5 mg/mL in Chloroform:Methanol (2:1)[2]
0.15 mg/mL in Dimethylformamide (DMF)[2][3]
Soluble in Ethanol (with heating)[2]
Storage Temperature -20°C[2][3]

Disposal Plan: Ensuring Safe and Responsible Waste Management

As this compound is not classified as hazardous waste, its disposal is more straightforward than that of toxic chemicals. However, it is essential to follow institutional and local regulations for chemical waste disposal.

Solid Waste:
  • Unused this compound Powder: Small quantities of unused this compound powder can typically be disposed of in the regular laboratory solid waste stream. It should be placed in a sealed container, such as a labeled zip-lock bag or a vial, to prevent it from becoming airborne.

  • Contaminated Materials: Items such as weighing paper, gloves, and paper towels that have come into contact with this compound can also be disposed of in the regular laboratory trash, provided they are not grossly contaminated with a hazardous solvent.

Liquid Waste:
  • This compound Solutions: Solutions of this compound in organic solvents should be disposed of in the appropriate organic solvent waste container. Do not pour these solutions down the drain. Always segregate chlorinated and non-chlorinated solvent waste according to your institution's guidelines.

  • Empty Vials: Empty this compound vials should be rinsed with a suitable solvent, and the rinsate should be collected in the appropriate solvent waste container. Once rinsed, the vials can typically be disposed of in the laboratory glassware waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_disposal Disposal A Don Personal Protective Equipment (PPE) (Lab Coat, Safety Glasses, Gloves, Mask) B Prepare Weighing Area (Clean, Draft-free, Fume Hood) A->B C Weigh this compound Powder B->C D Prepare Stock Solution (Dissolve in appropriate solvent) C->D E Perform Experiment D->E F Dispose of Solid Waste (Unused powder, contaminated items) E->F G Dispose of Liquid Waste (this compound solutions) E->G H Dispose of Empty Vials (Rinsed) E->H

Caption: Workflow for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.